molecular formula C4H8S2 B1597267 Methyl 1-propenyl disulfide CAS No. 5905-47-5

Methyl 1-propenyl disulfide

Cat. No.: B1597267
CAS No.: 5905-47-5
M. Wt: 120.2 g/mol
InChI Key: FUDUFCLRGSEHAJ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-propenyl disulfide (CAS 5905-47-5) is an organic sulfur compound with the molecular formula C₄H₈S₂ and an average mass of 120.24 Da . This compound is recognized for its role as a flavor and fragrance agent and occurs naturally in various Allium species, including garlic, onion, leek, and shallot . As a constituent of these plants, it contributes to their complex aroma profiles and is of significant interest in the study of food chemistry and flavor science .Researchers utilize this compound in analytical studies. Gas chromatography data is available for this compound, including retention indices on both non-polar (e.g., OV-101, DB-5) and polar (e.g., FFAP, DB-Wax) columns, which aids in its identification and quantification in complex mixtures . The compound is characterized as a clear liquid with a boiling point of approximately 53-58 °C at 14 mmHg, a specific gravity of 0.955-0.961, and a refractive index of 1.542-1.552 . Its estimated water solubility is 556.9 mg/L at 25 °C .This product is provided for research use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5905-47-5

Molecular Formula

C4H8S2

Molecular Weight

120.2 g/mol

IUPAC Name

(E)-1-(methyldisulfanyl)prop-1-ene

InChI

InChI=1S/C4H8S2/c1-3-4-6-5-2/h3-4H,1-2H3/b4-3+

InChI Key

FUDUFCLRGSEHAJ-ONEGZZNKSA-N

SMILES

CC=CSSC

Isomeric SMILES

C/C=C/SSC

Canonical SMILES

CC=CSSC

density

0.955-0.961

physical_description

colourless liquid

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

The Biochemical Genesis of Methyl 1-Propenyl Disulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-propenyl disulfide is a key organosulfur compound contributing to the characteristic flavor and aroma profile of plants in the Allium genus, most notably the onion (Allium cepa). Its formation is not a direct enzymatic product but rather the result of a cascade of biochemical and chemical reactions initiated by tissue damage. This in-depth technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the precursor molecules, the critical enzymatic steps, the chemistry of reactive intermediates, and the subsequent non-enzymatic transformations. This guide emphasizes the causality behind the molecular transformations and provides a framework for the experimental analysis of this important flavor compound.

Introduction: The Flavor Chemistry of Allium Species

The characteristic pungent and savory flavors of Allium species are not present in the intact plant tissues. Instead, they are rapidly generated upon cellular disruption, such as cutting or crushing, which triggers a sophisticated chemical defense mechanism. This process releases a complex mixture of volatile sulfur compounds, including thiosulfinates, disulfides, and other related molecules. This compound is a significant contributor to this volatile profile, and understanding its formation is crucial for flavor science, food chemistry, and exploring the potential bioactivities of these compounds.

The Precursor Landscape: S-Alk(en)yl-L-cysteine Sulfoxides

The journey to this compound begins with stable, non-volatile sulfur-containing amino acid derivatives known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs). In onions, the primary precursors are S-methyl-L-cysteine sulfoxide (methiin) and S-(1-propenyl)-L-cysteine sulfoxide (isoalliin). These precursors are biosynthesized in the plant from glutathione and are compartmentalized within the cell's cytoplasm, separate from the enzyme that will later act upon them.

The Initiating Event: Alliinase and the Formation of Sulfenic Acids

Upon tissue damage, the cellular compartmentalization is breached, bringing the ACSOs into contact with the vacuolar enzyme alliinase (EC 4.4.1.4). Alliinase, a pyridoxal-5'-phosphate (PLP) dependent enzyme, rapidly catalyzes the cleavage of the C-S bond in the ACSOs. This enzymatic reaction yields pyruvate, ammonia, and highly reactive sulfenic acids.[1]

Specifically:

  • Methiin is converted by alliinase to methanesulfenic acid (CH₃SOH).

  • Isoalliin is converted by alliinase to 1-propenesulfenic acid (CH₃CH=CHSOH).

These sulfenic acids are transient but pivotal intermediates in the formation of all subsequent volatile sulfur compounds.[1]

The Formation of Thiosulfinates: The Precursors to Disulfides

Sulfenic acids are highly unstable and readily undergo a spontaneous self-condensation reaction to form thiosulfinates.[1] In the context of this compound formation, a mixed thiosulfinate is the key intermediate. This occurs through the condensation of one molecule of methanesulfenic acid and one molecule of 1-propenesulfenic acid to form S-methyl 1-propenethiosulfinate .

The formation of symmetrical thiosulfinates, such as S-methyl methanethiosulfinate and S-(1-propenyl) 1-propenethiosulfinate, also occurs through the condensation of two identical sulfenic acid molecules.

The Final Transformation: Decomposition of Thiosulfinates to Disulfides

Thiosulfinates are themselves unstable and undergo further decomposition to form a variety of volatile sulfur compounds, including the more stable disulfides. The formation of this compound is a result of the decomposition of S-methyl 1-propenethiosulfinate. While the precise mechanism in the complex environment of crushed onion is multifaceted, a key proposed pathway involves the homolytic cleavage of the S-S bond in the thiosulfinate, leading to the formation of sulfinyl and thienyl radicals. These radicals can then recombine to form disulfides.

Another significant pathway for the formation of mixed disulfides involves the reaction of a thiosulfinate with a thiol.[2] This reaction proceeds via a nucleophilic attack of the thiol on one of the sulfur atoms of the thiosulfinate's disulfide bond, leading to the formation of a new, mixed disulfide and a sulfenic acid.

The overall transformation can be summarized as:

2 S-methyl 1-propenethiosulfinate → 2 this compound + O₂ (simplified representation)

It is important to note that this final step is generally considered to be a non-enzymatic, spontaneous chemical transformation.

Visualization of the Biochemical Pathway

The following diagram illustrates the key steps in the formation of this compound.

Methyl_1_propenyl_disulfide_Formation cluster_precursors Precursors (Cytoplasm) cluster_enzyme Enzymatic Action (Vacuole) cluster_intermediates Reactive Intermediates cluster_thiosulfinate Thiosulfinate Formation cluster_disulfide Final Product Methiin S-Methyl-L-cysteine sulfoxide (Methiin) Alliinase Alliinase (EC 4.4.1.4) Methiin->Alliinase Tissue Damage Isoalliin S-(1-Propenyl)-L-cysteine sulfoxide (Isoalliin) Isoalliin->Alliinase Methanesulfenic_acid Methanesulfenic Acid Alliinase->Methanesulfenic_acid Pyruvate, NH₃ Propenesulfenic_acid 1-Propenesulfenic Acid Alliinase->Propenesulfenic_acid Pyruvate, NH₃ Mixed_thiosulfinate S-Methyl 1-propenethiosulfinate Methanesulfenic_acid->Mixed_thiosulfinate Condensation Propenesulfenic_acid->Mixed_thiosulfinate Disulfide This compound Mixed_thiosulfinate->Disulfide Decomposition

Caption: Biochemical pathway of this compound formation.

Experimental Protocol: Extraction and Analysis of this compound from Onion

This section provides a detailed methodology for the extraction and analysis of volatile sulfur compounds, including this compound, from onion tissue using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • Fresh onions (Allium cepa)

  • Dichloromethane (CH₂Cl₂), GC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal standard (e.g., diallyl disulfide, if quantitative analysis is desired)

  • Liquid nitrogen

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • SPME fibers (e.g., PDMS/DVB) for headspace analysis (alternative to solvent extraction)

Sample Preparation and Extraction
  • Homogenization: Immediately after cutting, weigh a known amount of fresh onion tissue (e.g., 10 g) and flash-freeze it in liquid nitrogen to halt enzymatic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Solvent Extraction: Transfer the powdered onion tissue to a flask containing a known volume of dichloromethane (e.g., 50 mL). If using an internal standard, add it to the solvent at this stage.

  • Extraction: Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) in a sealed container to prevent the loss of volatile compounds.

  • Drying and Concentration: Filter the extract to remove solid plant material. Dry the filtrate over anhydrous sodium sulfate. Carefully concentrate the extract to a smaller volume (e.g., 1-2 mL) under a gentle stream of nitrogen. Caution: Over-concentration can lead to the loss of volatile analytes.

GC-MS Analysis
  • Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a non-polar or semi-polar capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 250°C) to separate the volatile compounds. A typical program might be: 40°C for 2 min, ramp at 5°C/min to 250°C, hold for 5 min.

    • Carrier Gas: Use helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 35-350.

    • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard or by matching the spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic fragmentation patterns.

Alternative Method: Headspace Solid-Phase Microextraction (HS-SPME)

For a solvent-free approach, HS-SPME can be employed.

  • Place a known amount of freshly chopped onion in a sealed vial.

  • Expose an SPME fiber to the headspace above the sample for a defined period to adsorb the volatile compounds.

  • Desorb the analytes from the fiber directly in the hot injection port of the GC-MS.

This method is rapid and minimizes sample preparation artifacts.[3]

Quantitative Data Summary

The concentration of this compound and other sulfur compounds can vary significantly depending on the onion cultivar, growing conditions, and storage. The following table provides a representative summary of the relative abundance of major sulfur volatiles found in onion extracts, as analyzed by GC-MS.

CompoundRelative Abundance (%)
This compound 5 - 15
Dipropyl disulfide20 - 40
Methyl propyl disulfide10 - 25
Dipropyl trisulfide5 - 15
Propanethial S-oxide1 - 10

Note: These values are illustrative and can vary widely.

Conclusion and Future Directions

The formation of this compound is a complex process initiated by the enzymatic action of alliinase on S-alk(en)yl-L-cysteine sulfoxide precursors, leading to the formation of reactive sulfenic acids. The subsequent spontaneous condensation to a mixed thiosulfinate and its decomposition are key chemical transformations that yield the final disulfide product. A thorough understanding of this pathway is essential for manipulating and optimizing the flavor profiles of Allium species and for exploring the pharmacological potential of their unique sulfur chemistry.

Future research should focus on elucidating the precise kinetics and potential enzymatic involvement in the decomposition of thiosulfinates to disulfides within the cellular matrix. Furthermore, advanced analytical techniques can provide a more detailed quantitative picture of the volatile profiles in different Allium varieties and under various processing conditions.

References

  • Machová, M., Bajer, T., Šilha, D., Ventura, K., & Bajerová, P. (2019). Release of volatile compounds from sliced onion analysed by gas chromatography coupled to mass spectrometry and its antimicrobial activity. CABI Digital Library. [Link]

  • Gruhlke, M. C. H., & Slusarenko, A. J. (2012). The biology of garlic (Allium sativum L.). ResearchGate. [Link]

  • Wall, M. M., & Corgan, J. N. (1992). Comparison of Three Analytical Methods for Measurement of Onion Pungency. Subtropical Plant Science.
  • Järvenpää, E. P., Zhang, Z., Huopalahti, R., & King, J. W. (1998). Determination of fresh onion (Allium cepa L.) volatiles by solid phase microextraction combined with gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Lanzotti, V. (2006). Biosynthetic pathway of thiosulfinates. ResearchGate. [Link]

  • Machová, M., Bajer, T., Šilha, D., Ventura, K., & Bajerová, P. (2019). Release of volatile compounds from sliced onion analysed by gas chromatography coupled to mass spectrometry and its antimicrobial activity. CABI Digital Library. [Link]

  • Corzo-Martínez, M., Corzo, N., & Villamiel, M. (2007).
  • Rojas, L. F., et al. (2024). HS-SPME GC/MS Volatile profile of the onion Allium fistulosum L. variety Pereirana, cultivated in Colombia. Redalyc. [Link]

  • Ceballos-Ceballos, M. J., et al. (2023). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. PubMed Central. [Link]

  • Lekshmi, N. C. J. P., et al. (2014). GC-MS Characterization of Volatile Odorous Compounds in Allium Cepa. ResearchGate. [Link]

  • Zhang, G., Li, B., Lee, C. H., & Parkin, K. L. (2013). Cysteine and Glutathione Mixed-Disulfide Conjugates of Thiosulfinates: Chemical Synthesis and Biological Activities. Journal of Agricultural and Food Chemistry. [Link]

  • Ceballos-Ceballos, M. J., et al. (2023). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. MDPI. [Link]

  • Human Metabolome Database. (2012). Methyl 1-(1-propenylthio)propyl disulfide. HMDB. [Link]

  • FooDB. (2010). (Z)-Methyl 1-propenyl disulfide. FooDB. [Link]

  • D'Auria, M., & Racioppi, R. (2018). HS-SPME-GC-MS analysis of onion (Allium cepa L.) and shallot (allium ascalonicum L.). ResearchGate. [Link]

  • Li, Y., et al. (2025). Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs through HS-SPME/GC–MS-based metabolomics and machine learning. Frontiers in Plant Science. [Link]

  • Aoyagi, M., et al. (2011). Structure and bioactivity of thiosulfinates resulting from suppression of lachrymatory factor synthase in onion. PubMed. [Link]

  • Ramirez, D. A., et al. (2023). Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus. ResearchGate. [Link]

  • Lundstrom, R. C. (1994). Enzymatic catalysis of disulfide formation. PubMed. [Link]

  • Capozzi, F., et al. (2019). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. MDPI. [Link]

  • Wikipedia. (n.d.). Methanesulfonic acid. Wikipedia. [Link]

  • NIST. (n.d.). Disulfide, methyl 1-propenyl. NIST WebBook. [Link]

  • Guzaev, A. (2024). Methanesulfonic acid neutralisation? ResearchGate. [Link]

  • Mansuy, D., & Dansette, P. M. (2011). Sulfenic acids as reactive intermediates in xenobiotic metabolism. PubMed. [Link]

  • Van der Snickt, T., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. [Link]

  • NIST. (n.d.). Disulfide, methyl 1-propenyl, trans-. NIST WebBook. [Link]

  • Human Metabolome Database. (2012). Methyl 2-propenyl disulfide. HMDB. [Link]

  • NIST. (n.d.). Disulfide, methyl 1-propenyl, cis-. NIST WebBook. [Link]

Sources

Methyl 1-Propenyl Disulfide: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis in Plants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 1-propenyl disulfide is a volatile organosulfur compound of significant interest due to its contribution to the characteristic flavors and potential bioactivities of certain plant species. This technical guide provides an in-depth exploration of the natural sources of this compound, with a primary focus on the Allium genus. The document elucidates the biosynthetic pathway leading to its formation, offering a detailed, step-by-step protocol for its extraction and characterization using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). Furthermore, this guide delves into the known biological and toxicological profile of this compound, providing a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Chemistry and Significance of this compound

This compound (C₄H₈S₂) is a member of the disulfide family, characterized by a sulfur-sulfur bond. This volatile compound exists as (E) and (Z) isomers and is a key contributor to the aroma and flavor profiles of several plant species, most notably those in the Allium genus. Its presence is a result of enzymatic reactions that occur when plant tissues are damaged. Beyond its sensory attributes, the study of this compound and related organosulfur compounds is driven by their potential pharmacological activities.

Natural Sources: A Predominance in the Allium Genus

The primary and most well-documented natural sources of this compound are plants belonging to the genus Allium. This diverse genus includes common culinary and medicinal plants such as:

  • Onions (Allium cepa) : A significant source of this compound, contributing to their characteristic pungent aroma.

  • Garlic (Allium sativum) : While known for other sulfur compounds like allicin, garlic also contains this compound.[1]

  • Welsh onions (Allium fistulosum)

  • Green onions

  • Red onions

The compound has been specifically identified in the leaf extracts of wild garlic (Allium ursinum) , where both (E) and (Z) isomers have been detected.

It is crucial to differentiate the organosulfur compound profiles of Allium species from other plants known for their sulfur content. For instance, the Brassicaceae family (e.g., broccoli, cabbage) is rich in glucosinolates and S-methyl cysteine sulfoxide, which are different classes of sulfur-containing phytochemicals. Similarly, the potent aroma of the durian fruit (Durio sp.) is attributed to a complex mixture of volatile sulfur compounds, but current research does not indicate the presence of this compound.

An important clarification is the case of the Australian stinging tree, Dendrocnide excelsa. Its severe sting is not caused by sulfur compounds but by neurotoxic peptides called gympietides.

Biosynthesis: An Enzymatically Driven Pathway

This compound is not present in intact plant cells. Its formation is a rapid enzymatic process initiated by tissue damage, such as cutting or crushing. The biosynthesis is a secondary event, stemming from the breakdown of stable precursor molecules, the S-alk(en)yl-L-cysteine sulfoxides.

The key steps in the biosynthesis are as follows:

  • Precursor Synthesis : The plant synthesizes S-alk(en)yl-L-cysteine sulfoxides, such as S-trans-1-propenyl-L-cysteine sulfoxide (isoalliin), which are stored in the cytoplasm.

  • Enzyme Release : Upon tissue damage, the enzyme alliinase, which is sequestered in the vacuole, is released.

  • Enzymatic Cleavage : Alliinase cleaves the S-alk(en)yl-L-cysteine sulfoxides into sulfenic acids, pyruvate, and ammonia.

  • Condensation and Rearrangement : The highly reactive sulfenic acids spontaneously condense and rearrange to form various volatile sulfur compounds, including thiosulfinates.

  • Disulfide Formation : These unstable intermediates can then decompose and rearrange to form more stable disulfides, such as this compound.

biosynthesis precursor S-trans-1-propenyl-L-cysteine sulfoxide (Isoalliin in Cytoplasm) sulfenic_acid Propenesulfenic Acid precursor->sulfenic_acid Alliinase enzyme Alliinase (in Vacuole) enzyme->precursor damage Tissue Damage damage->enzyme thiosulfinate Thiosulfinates sulfenic_acid->thiosulfinate Condensation disulfide This compound thiosulfinate->disulfide Decomposition & Rearrangement workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis sample Plant Tissue (2-3g) grind Grind with Liquid N2 sample->grind vial Transfer to Headspace Vial grind->vial equilibrate Equilibrate (45°C, 10 min) vial->equilibrate extract Extract with DVB/CAR/PDMS Fiber (45°C, 40 min) equilibrate->extract desorb Thermal Desorption (250°C) extract->desorb separate GC Separation desorb->separate detect MS Detection separate->detect data_analysis Data Analysis (Library Matching, Quantification) detect->data_analysis Data Acquisition

Sources

The Biological Activity of Methyl 1-Propenyl Disulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Frontier of Organosulfur Compound Research

In the realm of natural product chemistry and drug development, organosulfur compounds derived from Allium species, such as garlic and onions, have garnered significant attention for their diverse and potent biological activities. While compounds like allicin, diallyl disulfide (DADS), and diallyl trisulfide (DATS) have been the subject of extensive research, a vast array of structurally related molecules remains less explored. This guide focuses on one such compound: Methyl 1-propenyl disulfide.

It is imperative to state at the outset that dedicated research on the specific biological activities of this compound is currently limited. Therefore, this technical guide is structured to provide a comprehensive overview of its known properties, while extensively leveraging the wealth of data on analogous organosulfur compounds to infer its probable biological potential and mechanisms of action. This approach allows us to build a robust theoretical framework and provide actionable experimental protocols for researchers poised to investigate this promising molecule. Our objective is to synthesize existing knowledge to empower scientists and drug development professionals to explore the therapeutic possibilities of this compound with scientific rigor.

Compound Profile: this compound

This compound is a volatile organosulfur compound naturally occurring in plants of the Allium genus, including onions (Allium cepa) and garlic (Allium sativum). It contributes to the characteristic flavor and aroma of these plants. The compound exists as (E) and (Z) stereoisomers[1][2][3].

PropertyValueSource
Molecular Formula C4H8S2[2]
Molecular Weight 120.24 g/mol [2]
Appearance Colorless liquidInferred from related compounds
Solubility Likely soluble in organic solventsInferred from related compounds

Postulated Biological Activities and Underlying Mechanisms

Based on the well-documented bioactivities of structurally similar organosulfur compounds from Allium species, this compound is hypothesized to exhibit a range of therapeutic effects. The disulfide bond is a key functional group that is believed to be central to the biological activity of these compounds[4].

Anticancer Potential

Organosulfur compounds from garlic and onions are known to possess significant anticancer properties[5][6]. The proposed mechanisms are multifaceted and often involve the modulation of critical cellular pathways.

2.1.1. Induction of Apoptosis and Cell Cycle Arrest:

A primary anticancer mechanism of related compounds involves the induction of programmed cell death (apoptosis) and the halting of the cell cycle, predominantly in the G2/M phase, in cancer cells[5]. This is often mediated through the activation of caspase cascades and the modulation of cell cycle regulatory proteins. For instance, the thioredoxin redox inhibitor 1-methylpropyl 2-imidazolyl disulfide has been shown to induce G2/M phase arrest and increase intracellular reactive oxygen species (ROS) and caspase-3 activity in multiple myeloma cells[7].

2.1.2. Modulation of Signaling Pathways:

Key signaling pathways implicated in cancer progression are often targeted by organosulfur compounds. These include:

  • NF-κB Pathway: Inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a crucial regulator of inflammation and cell survival, is a common mechanism[4][8].

  • Nrf2 Pathway: Activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) antioxidant response element (ARE) pathway can protect normal cells from oxidative stress and may also play a role in cancer prevention[9][10].

2.1.3. Inhibition of Angiogenesis and Metastasis:

Some organosulfur compounds have been shown to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), which are critical for tumor growth and progression.

Below is a diagram illustrating the postulated anticancer mechanisms of action for this compound, based on related compounds.

anticancer_mechanisms cluster_effects Cellular Effects cluster_pathways Signaling Pathways This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Targets Inhibition of NF-κB Inhibition of NF-κB This compound->Inhibition of NF-κB Activation of Nrf2 Activation of Nrf2 This compound->Activation of Nrf2 Modulation of MAPK Modulation of MAPK This compound->Modulation of MAPK Induction of Apoptosis Induction of Apoptosis Cancer Cell->Induction of Apoptosis Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Cancer Cell->Cell Cycle Arrest (G2/M) Inhibition of Proliferation Inhibition of Proliferation Cancer Cell->Inhibition of Proliferation

Caption: Postulated Anticancer Mechanisms of this compound.

Antimicrobial Activity

Disulfide-containing compounds have demonstrated broad-spectrum antimicrobial activity against various pathogens[11].

2.2.1. Mechanism of Action:

The antimicrobial effects of organosulfur compounds are largely attributed to their ability to interact with thiol-containing enzymes and proteins in microorganisms[12]. This can lead to:

  • Disruption of Cell Membrane Integrity: As observed with DATS on Campylobacter jejuni, these compounds can cause physical damage to the bacterial cell membrane, leading to leakage of intracellular contents and cell death[13].

  • Inhibition of Essential Enzymes: By reacting with sulfhydryl groups in enzymes, they can inactivate critical metabolic pathways.

  • Interference with Nucleic Acid and Protein Synthesis: Some antimicrobial agents can bind to DNA and RNA or inhibit the machinery of protein synthesis, thereby halting microbial growth and replication[14].

Antioxidant Properties

Organosulfur compounds are potent antioxidants that can mitigate oxidative stress, a key factor in many chronic diseases[4].

2.3.1. Mechanisms of Antioxidant Action:

The antioxidant activity of these compounds is multifaceted and includes:

  • Direct Radical Scavenging: They can directly neutralize reactive oxygen species (ROS) through mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET)[15].

  • Enhancement of Endogenous Antioxidant Defenses: A significant mechanism is the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), and increases the synthesis of glutathione (GSH), a major intracellular antioxidant[9][10].

  • Metal Chelation: Some compounds can chelate pro-oxidant metal ions, preventing them from participating in redox reactions that generate free radicals[15].

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases, and organosulfur compounds have demonstrated significant anti-inflammatory properties[8][16][17].

2.4.1. Modulation of Inflammatory Pathways:

The anti-inflammatory effects are primarily achieved through the modulation of key signaling pathways:

  • Inhibition of NF-κB: As a central regulator of inflammation, the inhibition of NF-κB activation by organosulfur compounds leads to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS)[8][18][19].

  • MAPK Pathway: Modulation of mitogen-activated protein kinase (MAPK) signaling pathways, such as p38 and ERK, also contributes to the suppression of inflammatory responses[8].

anti_inflammatory_pathway cluster_pathway Cellular Signaling Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) MAPK (p38, ERK) MAPK (p38, ERK) Inflammatory Stimuli (e.g., LPS)->MAPK (p38, ERK) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK This compound This compound This compound->MAPK (p38, ERK) Inhibits This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Gene Expression\n(TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro-inflammatory Gene Expression\n(TNF-α, IL-6, COX-2, iNOS)

Caption: Postulated Anti-inflammatory Signaling Pathway Modulation.

Methodologies for Assessing Biological Activity

For researchers aiming to validate the hypothesized biological activities of this compound, a range of standardized in vitro and in vivo assays can be employed.

In Vitro Anticancer Activity Assessment

A workflow for the preliminary in vitro assessment of anticancer activity is presented below.

anticancer_workflow start Start cell_culture Culture Cancer Cell Lines (e.g., HT-29, BxPC-3) and Normal Fibroblasts (e.g., WI-38) start->cell_culture treatment Treat cells with varying concentrations of This compound cell_culture->treatment incubation Incubate for 24h and 72h treatment->incubation mtt_assay Perform MTT Assay to determine cell viability incubation->mtt_assay ic50 Calculate IC50 values mtt_assay->ic50 apoptosis_assay Apoptosis Assays (Annexin V-FITC/PI staining) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis end End apoptosis_assay->end cell_cycle_analysis->end

Caption: Workflow for In Vitro Anticancer Activity Assessment.

3.1.1. Detailed Protocol: MTT Assay for Cytotoxicity

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability[20][21].

  • Cell Seeding: Seed cancer cells (e.g., HT-29, BxPC-3) and a normal cell line (e.g., WI-38 fibroblasts) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment[20].

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24 and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

3.2.1. Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent[13].

  • Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight and then dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MethodPrincipleApplication
Broth Microdilution Determines the lowest concentration that inhibits microbial growth in a liquid medium.Quantitative measure of antimicrobial potency (MIC).
Disk Diffusion Measures the zone of growth inhibition around a disk impregnated with the test compound on an agar plate.Qualitative assessment of antimicrobial activity.
Antioxidant Capacity Assays

A combination of assays is recommended to evaluate the multifaceted antioxidant potential.

AssayPrincipleMeasurement
DPPH Radical Scavenging Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.Decrease in absorbance at 517 nm.
ABTS Radical Cation Decolorization Measures the ability of the compound to scavenge the pre-formed ABTS radical cation.Decrease in absorbance at 734 nm.
Ferric Reducing Antioxidant Power (FRAP) Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.Formation of a blue-colored complex measured at 593 nm.

Future Directions and Concluding Remarks

This compound represents a compelling yet understudied molecule within the vast family of Allium-derived organosulfur compounds. The extensive body of research on its structural analogs provides a strong rationale for its investigation as a potential anticancer, antimicrobial, antioxidant, and anti-inflammatory agent.

This guide has provided a foundational understanding of its likely biological activities and the mechanistic pathways it may modulate. The detailed experimental protocols and workflows offer a practical starting point for researchers to systematically evaluate its therapeutic potential.

Future research should focus on:

  • In-depth in vitro studies to confirm the hypothesized biological activities and elucidate the specific molecular targets and signaling pathways affected by this compound.

  • In vivo studies in appropriate animal models to assess its efficacy, pharmacokinetics, and safety profile.

  • Structure-activity relationship studies to compare its potency with other known organosulfur compounds and to potentially design more effective derivatives.

By building upon the knowledge of related compounds and employing rigorous scientific methodology, the research community can unlock the full therapeutic potential of this compound and contribute to the development of novel, natural product-based therapies.

References

  • Arreola, R., Quintero-Fabián, S., López-Roa, R. I., Flores-Gutiérrez, E. O., Reyes-Grajeda, J. P., Carrera-Quintanar, L., & Ortuño-Sahagún, D. (2015). Organosulfur compounds from alliaceae in the prevention of human pathologies. Oxidative Medicine and Cellular Longevity, 2015, 897307. [Link]

  • Đorđević, N., M. D. (2023). Antioxidant mechanisms of organosulfur compounds: HAT (1), SPLET (2), SET-PT (3). ResearchGate. [Link]

  • García-García, A., De-la-Fuente-Juárez, C. M., & Campos-Lara, M. G. (2023). An Overview of Organosulfur Compounds from Allium spp.: From Processing and Preservation to Evaluation of Their Bioavailability, Antimicrobial, and Anti-inflammatory Properties. ResearchGate. [Link]

  • Abdel-Wahab, M. H., El-Mahdy, M. A., & Abdel-Latif, H. A. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants, 11(7), 1279. [Link]

  • Abdel-Wahab, M. H., El-Mahdy, M. A., & Abdel-Latif, H. A. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. MDPI. [Link]

  • Block, E., Naganathan, S., Putman, D., & Zhao, S. H. (1992). Organosulfur chemistry of garlic and onion: Recent results. Pure and Applied Chemistry, 64(6), 767-774. [Link]

  • Kim, M. S., & Kim, S. H. (2020). Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health. Food Science and Human Wellness, 9(3), 205-214. [Link]

  • Lee, D. Y., Li, H., Lim, H. J., Lee, H. J., Jeon, R., & Ryu, J. H. (2017). The Anti-Inflammatory and Vasodilating Effects of Three Selected Dietary Organic Sulfur Compounds from Allium Species. Molecules, 22(9), 1509. [Link]

  • Roldán-Marín, E., & Sánchez-Escalante, A. (2022). Beneficial Effects of Organosulfur Compounds from Allium cepa on Gut Health: A Systematic Review. Foods, 11(15), 2243. [Link]

  • Ha, A. W., Kim, W. K., & Lee, D. Y. (2015). Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic. Journal of Medicinal Food, 18(9), 981-988. [Link]

  • Kim, M. S., & Kim, S. H. (2020). Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health. Food Science and Human Wellness, 9(3), 205-214. [Link]

  • Gruhlke, M. C. H., & Slusarenko, A. J. (2012). Biological properties of garlic and garlic-derived organosulfur compounds. Environmental and Experimental Botany, 84, 8-20. [Link]

  • Rahman, M. S., & Kim, A. N. (2021). Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). ResearchGate. [Link]

  • Lin, Q. D., Liu, L. N., Liu, X. Y., Yan, Y., Fang, B. J., Zhang, Y. L., Zhou, J., Li, Y. F., Zuo, W. L., & Song, Y. P. (2022). Experimental study on thioredoxin redox inhibitor 1-methylpropyl 2-imidazolyl disulfide promoting apoptosis of multiple myeloma cells in vitro and in vivo. European Review for Medical and Pharmacological Sciences, 26(4), 1435-1443. [Link]

  • National Center for Biotechnology Information (n.d.). Methyl propenyl disulfide. PubChem Compound Database. Retrieved from [Link]

  • Revell, K. D., & Miller, M. J. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. Molecules, 28(10), 4099. [Link]

  • National Institute of Standards and Technology (n.d.). Disulfide, methyl 1-propenyl, trans-. NIST Chemistry WebBook. Retrieved from [Link]

  • Zareba, G., & Serratore, M. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(13), 5001. [Link]

  • National Institute of Standards and Technology (n.d.). Disulfide, methyl 1-propenyl. NIST Chemistry WebBook. Retrieved from [Link]

  • Human Metabolome Database (2022). Methyl 2-propenyl disulfide. HMDB. [Link]

  • National Institute of Standards and Technology (n.d.). Disulfide, methyl 1-propenyl, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • Saldea, M., & Saldea, D. (2022). Protein disulfide isomerase modulation of TRPV1 controls heat hyperalgesia in chronic pain. eLife, 11, e76878. [Link]

  • Han, H., & Lee, S. (2022). Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides. Antibiotics, 11(11), 1612. [Link]

  • Zhang, Y., Wang, Y., & Liu, Y. (2021). Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni. Foods, 10(3), 532. [Link]

  • Wang, Y., Zhang, Y., & Liu, Y. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Antibiotics, 10(3), 318. [Link]

  • Ghiulai, R. M., & Ghiulai, C. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants, 11(11), 2187. [Link]

  • PlantaeDB (n.d.). Methyl propenyl disulfide. PlantaeDB. [Link]

Sources

An In-depth Technical Guide to the Enzymatic Synthesis of Methyl 1-propenyl disulfide in Allium

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The genus Allium, encompassing onions, garlic, and leeks, is renowned for its distinctive flavor profiles and potent bioactive compounds, which are primarily sulfur-based. These compounds are not present in their final form in the intact plant but are generated through a rapid enzymatic cascade initiated by tissue damage. This guide provides a detailed technical exploration of the biosynthetic pathway leading to the formation of key sulfur volatiles, with a specific focus on Methyl 1-propenyl disulfide. We will dissect the roles of the critical enzymes, alliinase and lachrymatory factor synthase, elucidate the chemistry of the reactive intermediates, and present the subsequent non-enzymatic rearrangements that yield a complex array of organosulfur compounds. This document is intended for researchers, chemists, and drug development professionals seeking a deep mechanistic understanding and practical methodologies for studying this fascinating biochemical system.

Introduction: The Chemistry of Allium Flavor and Defense

The characteristic flavors and odors of Allium species are the products of a sophisticated chemical defense mechanism.[1][2] In their intact state, these plants store stable, odorless sulfur-containing amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs) within the cell cytoplasm.[3][4][5] The primary ACSOs vary by species; onions (A. cepa) are rich in S-(trans-prop-1-enyl)-L-cysteine sulfoxide (isoalliin), while garlic (A. sativum) predominantly contains S-allyl-L-cysteine sulfoxide (alliin).[4][6] Most Allium species also contain S-methyl-L-cysteine sulfoxide (methiin).[4][6]

Cellular damage, such as cutting or crushing, breaks down the compartmentalization, allowing the vacuolar enzyme alliinase (EC 4.4.1.4) to come into contact with these cytoplasmic precursors, initiating a rapid cascade that produces the volatile compounds responsible for flavor, aroma, and eye irritation.[5][7] Understanding this pathway is crucial for modulating flavor profiles in food science and for harnessing the well-documented therapeutic potential of these compounds in medicine.[8]

Part 1: The Core Enzymatic Cascade

The synthesis begins the moment the structural integrity of the Allium cell is compromised. This trigger is a classic example of a defense system where a stable precursor is rapidly converted into a reactive, deterrent compound.

Alliinase: The Initiating Catalyst

Alliinase (formally S-alkyl-L-cysteine S-oxide lyase) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that acts as the gatekeeper for this entire pathway.[7][9] Upon release from the vacuole, it encounters the ACSOs from the cytoplasm and swiftly catalyzes the cleavage of the carbon-sulfur bond.[9]

The reaction proceeds via a PLP-dependent mechanism, resulting in the formation of pyruvate, ammonia, and highly reactive sulfenic acids.[7][8] The specific sulfenic acids produced depend on the precursor ACSOs available. For the synthesis of this compound, two key precursors and their corresponding sulfenic acid products are involved:

  • Isoalliin (trans-S-1-propenyl-L-cysteine sulfoxide) is cleaved to form 1-propenesulfenic acid .[2]

  • Methiin (S-methyl-L-cysteine sulfoxide) is cleaved to form methanesulfenic acid .

This initial enzymatic step is the critical control point; without alliinase activity, the subsequent flavor and lachrymatory compounds cannot be formed. The enzyme's activity is optimal at a pH of 4.5-5.0 for the formation of propenyl-containing compounds.[10] However, it is irreversibly inhibited by the highly acidic conditions found in the stomach (pH < 3.6), a crucial consideration for the bioavailability of garlic-derived compounds from supplements.[10]

Part 2: The Sulfenic Acid Branchpoint: A Tale of Two Fates

The sulfenic acids generated by alliinase are ephemeral intermediates at a crucial metabolic fork. Their fate determines the final profile of volatile sulfur compounds.

Pathway A: The Lachrymatory Factor Synthase (LFS) Diversion

In onions, a significant portion of the 1-propenesulfenic acid is immediately sequestered by a second enzyme, the Lachrymatory Factor Synthase (LFS).[11][12] LFS is a unique enzyme that rapidly rearranges 1-propenesulfenic acid into syn-propanethial S-oxide, the volatile and potent lachrymatory factor responsible for inducing tears when cutting onions.[1][11]

This pathway acts as a competitive sink for 1-propenesulfenic acid. The existence of this enzyme is a key differentiator between the biochemistry of onions and garlic; garlic lacks LFS, which is why it does not produce the same tear-inducing effect.[13] Genetic silencing of the LFS gene results in a "tearless" onion, which consequently produces a higher concentration of thiosulfinates and their derivatives.[1][13][14]

Pathway B: Spontaneous Condensation to Thiosulfinates

When LFS is absent (as in garlic) or saturated, the sulfenic acids undergo spontaneous head-to-tail condensation to form thiosulfinates.[8][11] These are the compounds responsible for the sharp, pungent aroma of fresh garlic and onion. The formation of This compound is critically dependent on the formation of its thiosulfinate precursor, which arises from a "mixed" condensation event:

  • One molecule of 1-propenesulfenic acid condenses with one molecule of methanesulfenic acid .

  • This reaction yields S-(1-propenyl) 1-methanethiosulfinate (or its isomer, S-methyl 1-propenethiosulfinate).

This condensation is a non-enzymatic, spontaneous reaction driven by the inherent reactivity of the sulfenic acid intermediates.[11]

Part 3: Final Formation of this compound

Thiosulfinates are notoriously unstable and serve as intermediates for a broader family of organosulfur compounds.[15][16] They readily undergo further rearrangement and decomposition to form a complex mixture of disulfides, trisulfides, and other related compounds.[15][16] The formation of this compound occurs through the decomposition of its thiosulfinate precursor, S-(1-propenyl) 1-methanethiosulfinate. While the precise mechanisms can be complex, they generally involve homolytic cleavage and radical recombination pathways that ultimately yield the more stable disulfide. This final conversion is non-enzymatic.

The overall pathway is visualized in the diagram below.

Enzymatic_Synthesis_Pathway cluster_precursors Cytoplasmic Precursors cluster_enzyme1 Vacuolar Enzyme cluster_intermediates Reactive Sulfenic Acid Intermediates cluster_pathway_A Pathway A (Onion) cluster_pathway_B Pathway B cluster_final_product Final Products Isoalliin Isoalliin (S-1-propenyl-L-cysteine sulfoxide) Alliinase Alliinase (EC 4.4.1.4) + Pyridoxal-5'-Phosphate Isoalliin->Alliinase Substrates Methiin Methiin (S-methyl-L-cysteine sulfoxide) Methiin->Alliinase Substrates PSA 1-Propenesulfenic Acid Alliinase->PSA Cleavage of Isoalliin MSA Methanesulfenic Acid Alliinase->MSA Cleavage of Methiin LFS Lachrymatory Factor Synthase (LFS) PSA->LFS Enzymatic Rearrangement Condensation Spontaneous Condensation PSA->Condensation MSA->Condensation LF syn-Propanethial S-oxide (Lachrymatory Factor) LFS->LF Thiosulfinate 1-Propenyl Methyl Thiosulfinate Condensation->Thiosulfinate Decomposition Non-enzymatic Decomposition Thiosulfinate->Decomposition Disulfide This compound Decomposition->Disulfide TissueDamage Tissue Damage (Cutting, Crushing) TissueDamage->Alliinase Release Experimental_Workflow cluster_gcms Gas Chromatography-Mass Spectrometry start Fresh Allium Tissue homogenize Homogenization (in organic solvent, e.g., ether) start->homogenize extract Solvent Extraction & Filtration homogenize->extract concentrate Concentration (under gentle N2 stream) extract->concentrate gcms GC-MS Analysis concentrate->gcms data_analysis Data Analysis gcms->data_analysis injection 1. Sample Injection (Splitless mode) separation 2. GC Separation (Capillary column, e.g., DB-5) injection->separation ionization 3. Electron Ionization (EI) separation->ionization detection 4. Mass Spectrometry (Scan mode) ionization->detection identification Compound Identification (vs. NIST Library & Standards) data_analysis->identification quantification Quantification (Using internal standards) data_analysis->quantification

Sources

The Pivotal Role of Methyl 1-Propenyl Disulfide in the Onion Flavor Lexicon: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The characteristic and pungent flavor of onion (Allium cepa) is a complex interplay of numerous volatile sulfur compounds, generated upon tissue disruption. Among these, methyl 1-propenyl disulfide, existing as (E)- and (Z)-isomers, plays a significant, albeit nuanced, role. This technical guide provides an in-depth exploration of the biosynthesis, chemical properties, and sensory impact of this compound, offering a comprehensive resource for professionals in food science, analytical chemistry, and pharmacology. The methodologies for its extraction, quantification, and synthesis are detailed, alongside an examination of its potential biological activities, which are of increasing interest in the field of drug development.

Introduction: The Chemical Architecture of Onion Flavor

The flavor of a freshly cut onion is not pre-existing within the intact bulb. It is the result of a rapid enzymatic cascade initiated by cellular damage. The primary flavor precursors are a class of non-volatile, sulfur-containing amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs)[1][2]. In onion, the most abundant of these are (+)-S-methyl-L-cysteine sulfoxide (methiin) and trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide (isoalliin)[2][3]. When the onion is cut or crushed, the vacuolar enzyme alliinase (E.C. 4.4.1.4) is released and comes into contact with these cytosolic precursors, catalyzing their conversion into highly reactive sulfenic acids, pyruvic acid, and ammonia[1][2][4].

These sulfenic acids then undergo a series of spontaneous condensation and rearrangement reactions to form a complex bouquet of volatile sulfur compounds, including thiosulfinates, thiosulfonates, monosulfides, disulfides, and trisulfides. It is this intricate mixture that constitutes the signature "onion" aroma and taste. This compound is a key component of this volatile profile, contributing to the overall sensory experience.

Biosynthesis of this compound: A Multi-step Enzymatic Journey

The formation of this compound is a direct consequence of the enzymatic breakdown of its precursors, methiin and isoalliin. The biosynthesis of these precursors is a complex process rooted in the plant's sulfur and amino acid metabolism.

The Glutathione Pathway: The Genesis of Flavor Precursors

The biosynthesis of S-alk(en)yl-L-cysteine sulfoxides in Allium species is understood to proceed via the glutathione pathway[5]. This pathway involves the conjugation of an alkyl or alkenyl group to the cysteine residue of glutathione. While the complete enzymatic machinery is still under investigation, key steps have been elucidated. The process is initiated by the uptake of sulfate from the soil, which is then incorporated into cysteine[6]. Two crucial enzymes that have been identified at a molecular level are γ-glutamyl transpeptidase (GGT) and a flavin-containing monooxygenase (FMO)[5].

The formation of the S-1-propenyl and S-methyl side chains involves distinct enzymatic steps that are not yet fully characterized. However, it is known that the concentration of these precursors is influenced by factors such as sulfur availability in the soil. Higher sulfur fertility has been shown to increase the concentration of trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide[3][7].

The Alliinase Reaction and Subsequent Volatile Formation

Upon tissue disruption, the alliinase enzyme cleaves the C-S bond of methiin and isoalliin, yielding methanesulfenic acid and 1-propenesulfenic acid, respectively. These highly unstable intermediates can then react with each other or with themselves. The formation of the unsymmetrical disulfide, this compound, occurs when methanesulfenic acid condenses with 1-propenesulfenic acid, followed by a series of reduction and rearrangement steps.

Biosynthesis of this compound cluster_precursors Flavor Precursor Biosynthesis (in intact tissue) cluster_enzymatic Enzymatic Reaction (upon tissue disruption) cluster_volatile Volatile Compound Formation Methiin Methiin Alliinase Alliinase Methiin->Alliinase Substrate Isoalliin Isoalliin Isoalliin->Alliinase Substrate Methanesulfenic_acid Methanesulfenic_acid Alliinase->Methanesulfenic_acid Product 1_Propenesulfenic_acid 1_Propenesulfenic_acid Alliinase->1_Propenesulfenic_acid Product Methyl_1_propenyl_disulfide Methyl_1_propenyl_disulfide Methanesulfenic_acid->Methyl_1_propenyl_disulfide Condensation & Rearrangement 1_Propenesulfenic_acid->Methyl_1_propenyl_disulfide Condensation & Rearrangement HS-SPME-GC-MS Workflow Sample_Homogenization 1. Sample Homogenization Headspace_Vial 2. Transfer to Headspace Vial Sample_Homogenization->Headspace_Vial Equilibration 3. Equilibration Headspace_Vial->Equilibration SPME_Extraction 4. SPME Fiber Exposure Equilibration->SPME_Extraction GC_Injection 5. Thermal Desorption in GC Inlet SPME_Extraction->GC_Injection Chromatographic_Separation 6. GC Separation GC_Injection->Chromatographic_Separation Mass_Spectrometry_Detection 7. MS Detection Chromatographic_Separation->Mass_Spectrometry_Detection Data_Analysis 8. Identification & Quantification Mass_Spectrometry_Detection->Data_Analysis

Sources

An In-depth Technical Guide to the Chemical Properties of Methyl 1-propenyl Disulfide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-propenyl disulfide, a key organosulfur compound found in various Allium species such as onions and garlic, exists as (E)- and (Z)-geometric isomers. These isomers contribute significantly to the characteristic flavor and aroma profiles of these plants and are also subjects of growing interest for their potential biological activities. This technical guide provides a comprehensive overview of the chemical properties of (E)- and (Z)-methyl 1-propenyl disulfide, including their synthesis, structural elucidation through spectroscopic methods, and a comparative analysis of their reactivity and stability. Detailed experimental protocols for their analysis and potential stereoselective synthesis are also presented to facilitate further research and application in drug discovery and development.

Introduction: The Significance of this compound Isomers

The organosulfur compounds of Allium species have been a subject of scientific inquiry for decades, not only for their culinary importance but also for their diverse medicinal properties.[1] Among these, this compound stands out as a significant contributor to the pungent and characteristic aroma of freshly cut onions and garlic.[2] This compound exists as two geometric isomers, (E)- and (Z)-methyl 1-propenyl disulfide, arising from the restricted rotation around the carbon-carbon double bond.

The spatial arrangement of the atoms in these isomers, while seemingly subtle, can have profound implications for their chemical and biological properties. Differences in steric hindrance and electronic distribution between the (E) and (Z) forms can influence their stability, reactivity, and how they interact with biological targets such as enzymes and receptors.[3] Therefore, a thorough understanding of the distinct chemical properties of each isomer is paramount for researchers in natural product chemistry, food science, and pharmacology.

This guide aims to provide a detailed technical resource on the chemical properties of (E)- and (Z)-methyl 1-propenyl disulfide. It will delve into their natural occurrence, methods for their stereoselective synthesis and isolation, and a comparative analysis of their spectroscopic signatures, reactivity, and stability. By consolidating this information, we hope to provide a solid foundation for future research into the unique biological activities of these fascinating molecules and their potential applications in drug development.

Physicochemical Properties of (E)- and (Z)-Methyl 1-propenyl Disulfide

The fundamental physicochemical properties of the (E)- and (Z)-isomers of this compound are summarized in the table below. These properties are crucial for their isolation, purification, and analytical characterization.

Property(E)-Methyl 1-propenyl disulfide(Z)-Methyl 1-propenyl disulfideReference(s)
Molecular Formula C₄H₈S₂C₄H₈S₂[4][5]
Molecular Weight 120.24 g/mol 120.24 g/mol [4][5]
CAS Number 23838-19-923838-18-8[6][7]
Appearance Colorless liquid (predicted)Colorless liquid (predicted)
Boiling Point 140.12 °C (estimated)165.47 °C (estimated)[8][9]
logP (o/w) 3.020 (estimated)2.64 (estimated)[8][9]
Water Solubility 556.9 mg/L at 25 °C (estimated)556.9 mg/L at 25 °C (estimated)[8][9]

Stereoselective Synthesis and Isolation

The controlled synthesis of individual (E)- and (Z)-isomers of this compound is essential for studying their distinct properties. While mixtures of these isomers are naturally present in Allium species, their separation can be challenging. Therefore, stereoselective synthetic routes are highly desirable.

General Strategies for Alkenyl Disulfide Synthesis

The synthesis of alkenyl disulfides can be approached through several general methodologies, often involving the formation of a sulfur-sulfur bond. One common strategy is the reaction of a thiol with a sulfenylating agent. For the synthesis of this compound, this would involve either the reaction of 1-propenethiol with a methylsulfenylating agent or the reaction of methanethiol with a 1-propenesulfenylating agent.

A key challenge lies in the stereocontrol of the double bond. Stereoselective methods for the synthesis of (Z)-alkenyl sulfides have been reported, often utilizing the reduction of alkynyl sulfides.[1][10] For instance, the regio- and stereoselective reduction of an appropriate alkynyl sulfide precursor with a reagent like pinacolborane in the presence of a copper(I) catalyst can yield the desired (Z)-alkenyl sulfide.[10]

Proposed Stereoselective Synthesis Protocol for (Z)-Methyl 1-propenyl Disulfide

The following protocol outlines a potential stereoselective synthesis of (Z)-methyl 1-propenyl disulfide, adapted from established methods for related compounds.[10][11]

Workflow for (Z)-Methyl 1-propenyl Disulfide Synthesis

G cluster_0 Step 1: Synthesis of Alkynyl Sulfide cluster_1 Step 2: Stereoselective Reduction cluster_2 Step 3: Disulfide Bond Formation A 1-Propyne C Lithium Propynide A->C Deprotonation B n-Butyllithium B->C E 1-(Methylthio)-1-propyne C->E Nucleophilic Substitution D Methyl methanethiosulfonate D->E F 1-(Methylthio)-1-propyne H (Z)-1-(Methylthio)-1-propene F->H Syn-hydroboration G Pinacolborane, CuCl G->H I (Z)-1-(Methylthio)-1-propene K (Z)-1-Propenesulfenyl chloride I->K Chlorination J Sulfuryl chloride J->K M (Z)-Methyl 1-propenyl disulfide K->M Thiolysis L Methanethiol L->M

Caption: Proposed workflow for the stereoselective synthesis of (Z)-Methyl 1-propenyl disulfide.

Step-by-Step Methodology:

  • Synthesis of 1-(Methylthio)-1-propyne:

    • Dissolve 1-propyne in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

    • Add a solution of n-butyllithium in hexanes dropwise to generate lithium propynide.

    • Slowly add methyl methanethiosulfonate to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Purify the crude product by distillation or column chromatography.

  • Stereoselective Reduction to (Z)-1-(Methylthio)-1-propene:

    • Dissolve 1-(methylthio)-1-propyne in an appropriate solvent such as THF.

    • Add a catalytic amount of copper(I) chloride.

    • Add pinacolborane dropwise at room temperature.

    • Monitor the reaction by GC-MS until the starting material is consumed.

    • Work up the reaction by adding an aqueous base and extract the product.

    • Purify by column chromatography.

  • Formation of (Z)-Methyl 1-propenyl Disulfide:

    • React (Z)-1-(methylthio)-1-propene with a chlorinating agent like sulfuryl chloride to form the corresponding (Z)-1-propenesulfenyl chloride.

    • Carefully react the in-situ generated sulfenyl chloride with methanethiol in the presence of a non-nucleophilic base to yield (Z)-methyl 1-propenyl disulfide.

    • Purify the final product by column chromatography.

Note: This is a proposed protocol and requires optimization. All reactions should be carried out under an inert atmosphere and with appropriate safety precautions.

Analytical Characterization

The unambiguous identification and differentiation of the (E)- and (Z)-isomers of this compound rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile organosulfur compounds. The isomers can often be separated on a suitable capillary column, and their mass spectra provide valuable structural information.

Typical GC-MS Protocol for Allium Volatiles: [12][13]

  • Sample Preparation: Homogenize fresh Allium tissue in a suitable solvent (e.g., dichloromethane or diethyl ether) or use headspace solid-phase microextraction (SPME).

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is commonly used.[13]

    • Injector: Split/splitless injection at a temperature of 250 °C.[12]

    • Oven Program: A temperature gradient is typically employed, for example, starting at 40 °C, ramping to 150 °C at 4 °C/min, and then to 270 °C at 10 °C/min.[14]

    • Carrier Gas: Helium at a constant flow rate.[12]

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is standard.[14]

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: m/z 40-300.[13]

Mass Spectrometry Fragmentation:

While geometric isomers often exhibit similar mass spectra, subtle differences in fragment ion abundances can sometimes be observed.[8][15] The fragmentation of this compound is expected to involve cleavage of the S-S bond and the C-S bonds, as well as rearrangements. Key fragments would likely include:

  • [M]+•: The molecular ion at m/z 120.

  • [CH₃S₂]+•: m/z 79

  • [C₃H₅S]+•: m/z 73

  • [CH₃S]+•: m/z 47

  • [C₃H₅]+•: m/z 41

A comparative analysis of the relative intensities of these fragments for the pure (E)- and (Z)-isomers is necessary for their definitive differentiation by mass spectrometry alone.

Diagram of GC-MS Analysis Workflow

G A Sample Injection B GC Separation (Capillary Column) A->B C Ionization (Electron Impact) B->C D Mass Analysis (Quadrupole) C->D E Detection D->E F Data System (Mass Spectrum) E->F

Caption: A simplified workflow for the analysis of volatile compounds by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of geometric isomers. The chemical shifts and, most importantly, the coupling constants of the vinylic protons provide unambiguous information about the stereochemistry of the double bond.

Expected ¹H NMR Spectral Features:

  • Vinylic Protons: The protons on the double bond (H-C=C-H) will appear as multiplets in the olefinic region of the spectrum.

    • For the (E)-isomer , the vicinal coupling constant (³J) between the vinylic protons is typically in the range of 12-18 Hz.[16]

    • For the (Z)-isomer , the vicinal coupling constant (³J) is smaller, generally in the range of 6-12 Hz.[16]

  • Methyl Protons: The methyl group attached to the sulfur will appear as a singlet, while the methyl group attached to the double bond will appear as a doublet.

Expected ¹³C NMR Spectral Features:

The chemical shifts of the vinylic carbons will also differ between the two isomers due to steric effects. The carbon atom of the methyl group in the cis position to the sulfur in the (Z)-isomer is expected to be shielded compared to the corresponding carbon in the (E)-isomer.

Comparative Chemical Reactivity and Stability

The different spatial arrangements of the (E)- and (Z)-isomers can lead to differences in their reactivity and stability.

  • Thermodynamic Stability: Generally, the (E)-isomer of a disubstituted alkene is thermodynamically more stable than the (Z)-isomer due to reduced steric strain. This suggests that (E)-methyl 1-propenyl disulfide is likely more stable than its (Z)-counterpart.

  • Reactivity towards Oxidation: The disulfide bond is susceptible to oxidation, which can lead to the formation of thiosulfinates and thiosulfonates. The accessibility of the sulfur atoms to oxidizing agents may differ between the two isomers, potentially leading to different reaction rates.

  • Reactivity towards Reduction: The disulfide bond can be cleaved by reducing agents to form the corresponding thiols. The steric environment around the disulfide bond in each isomer might influence the rate of this reduction.

  • Thiol-Disulfide Exchange: Disulfides can undergo exchange reactions with thiols. The rate of these reactions could be influenced by the stereochemistry of the double bond, which affects the accessibility of the disulfide linkage.[17][18]

Biological Activity: A Frontier for Investigation

While the biological activities of crude extracts of Allium species are well-documented, there is a significant lack of research specifically comparing the biological effects of the individual (E)- and (Z)-isomers of this compound.[19][20] Given that the geometry of a molecule can drastically affect its interaction with biological targets, it is highly probable that these two isomers exhibit different biological activities.[3][21]

Potential areas for investigation include:

  • Antimicrobial Activity: Many organosulfur compounds from Allium show antibacterial and antifungal properties.

  • Antioxidant Activity: The ability to scavenge free radicals is another reported activity of these compounds.

  • Enzyme Inhibition: The electrophilic nature of the disulfide bond suggests potential for interaction with nucleophilic residues in enzyme active sites.

  • Anti-inflammatory and Anticancer Effects: These activities have been reported for various garlic and onion-derived compounds.

Further research is critically needed to isolate or synthesize the pure (E)- and (Z)-isomers of this compound and to evaluate their biological activities in a comparative manner.

Conclusion

The (E)- and (Z)-isomers of this compound are important organosulfur compounds with distinct chemical properties that are yet to be fully explored. This technical guide has provided a comprehensive overview of their known physicochemical characteristics, analytical methodologies for their characterization, and proposed strategies for their stereoselective synthesis. The significant gap in the literature regarding the comparative biological activities of these isomers presents a compelling opportunity for future research. A deeper understanding of the unique properties of each isomer will not only enhance our knowledge of the chemistry of Allium species but also has the potential to unlock new avenues for the development of novel therapeutic agents.

References

  • Brodnitz, M. H., Pascale, J. V., & Derslice, L. V. (1971). Flavor components of onion oil. Journal of Agricultural and Food Chemistry, 19(2), 273–276.
  • Calixto, J. B. (2019). The role of natural products in modern drug discovery. Anais da Academia Brasileira de Ciências, 91(Suppl 3), e20190105.
  • Demkowicz, S., Rachoń, J., & Witt, D. (2020). Diastereoselective Synthesis of Z‐Alkenyl Disulfides from α‐Thiophosphorylated Ketones and Thiosulfonates.
  • Doroszuk, J., Musiejuk, M., Ponikiewski, Ł., & Witt, D. (2018). Convenient and Efficient Diastereoselective Preparation of Functionalized Z-Alkenyl Sulfides. European Journal of Organic Chemistry, 2018(48), 6826-6834.
  • The Good Scents Company. (n.d.). (E)-1-propenyl methyl disulfide. Retrieved from [Link]

  • Karala, A. R., & Ruddock, L. W. (2010). Does S-methyl methanethiosulfonate trap the thiol–disulfide state of proteins?. Antioxidants & redox signaling, 12(9), 1029-1040.
  • Kaszuba, M., & Wróbel, Z. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Postepy biochemii, 65(3), 221-228.
  • Lanzotti, V. (2006). The analysis of onion and garlic.
  • Mondal, S., Ghosh, S., & Pal, S. (2016). gc-ms characterization of organic sulphur compounds and other volatile odorous compounds from allium sativum. International Journal of Research in Ayurveda and Pharmacy, 7(4), 88-92.
  • NIST. (n.d.). Disulfide, methyl 1-propenyl. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Disulfide, methyl 1-propenyl, cis-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Disulfide, methyl 1-propenyl, trans-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ponikiewski, Ł., & Witt, D. (2018). Convenient and Efficient Diastereoselective Preparation of Functionalized Z-Alkenyl Sulfides. European Journal of Organic Chemistry, 2018(48), 6826-6834.
  • PubChem. (n.d.). Methyl propenyl disulfide. Retrieved from [Link]

  • PubChem. (n.d.). (E)-1-Propenyl 2-propenyl disulfide. Retrieved from [Link]

  • PubChem. (n.d.). (-)-1-(Methylthio)propyl 1-propenyl disulfide. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy. In Organic Chemistry Data. Retrieved from [Link]

  • Schultz, O. E., & Mohrmann, K. H. (1965). Disulfides from the Onion (Allium cepa). Pharmazie, 20(7), 441-445.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • The Good Scents Company. (n.d.). (Z)-1-propenyl methyl disulfide. Retrieved from [Link]

  • Block, E. (1985). The chemistry of garlic and onions. Scientific American, 252(3), 114-119.
  • Block, E., Naganathan, S., Putman, D., & Zhao, S. H. (1992). Allium chemistry: HPLC analysis of thiosulfinates from onion, garlic, wild garlic (ramsons), leek, scallion, shallot, elephant (great-headed) garlic, chive, and Chinese chive. Uniquely high allyl to methyl ratios in some garlic samples. Journal of Agricultural and Food Chemistry, 40(12), 2418-2430.
  • Block, E., Dane, A. J., Thomas, S., & Horowitz, R. M. (1982). The chemistry of the genus Allium. 3. The isolation of 1-propenyl-containing disulfides from Allium cepa (onion). Journal of the American Chemical Society, 104(11), 3193-3194.
  • Boelens, M., de Valois, P. J., Wobben, H. J., & van der Gen, A. (1971). Volatile flavor compounds from onion. Journal of Agricultural and Food Chemistry, 19(5), 984-991.
  • Cheméo. (n.d.). (E)-Methyl-1-propenyl disulfide. Retrieved from [Link]

  • Cheméo. (n.d.). (Z)-Methyl-1-propenyl disulfide. Retrieved from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. In Chem 117. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Coupling in 1H NMR. In Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Liu, G., Kong, L., Shen, J., & Zhu, G. (2014). A regio- and stereoselective entry to (Z)-β-halo alkenyl sulfides and their applications to access stereodefined trisubstituted alkenes. Organic & Biomolecular Chemistry, 12(14), 2310-2321.
  • Schwan, A. L., & Strickler, R. R. (1997). Stereoselective synthesis of (E)- and (Z)-alkenyl sulfides from ketones. The Journal of Organic Chemistry, 62(21), 7122-7123.
  • Tang, X., & Li, Z. (2013). Copper-catalyzed hydrothiolation of alkynes with diaryl disulfides: a stereoselective synthesis of (Z)-1-alkenyl sulfides. Organic letters, 15(23), 6030-6033.
  • The Good Scents Company. (n.d.). EPI System Information for (Z)-1-propenyl methyl disulfide 23838-18-8. Retrieved from [Link]

  • Amagase, H. (2006). Clarifying the real bioactive constituents of garlic. The Journal of nutrition, 136(3), 716S-725S.
  • Block, E. (2010). Garlic and other alliums: the lore and the science. Royal Society of Chemistry.
  • Ilic, D., Nikolic, V., Nikolic, L., Stankovic, M., Stanojevic, L., & Cakic, M. (2011). Allicin and related compounds: biosynthesis, synthesis and pharmacological activity. Facta universitatis-series: Physics, Chemistry and Technology, 9(1), 9-20.
  • Lawson, L. D., & Gardner, C. D. (2005). Composition, stability, and bioavailability of garlic products used in a clinical trial. Journal of agricultural and food chemistry, 53(16), 6254-6261.
  • Martins, N., Petropoulos, S., & Ferreira, I. C. (2016). Chemical composition and bioactive compounds of garlic (Allium sativum L.) as affected by high-pressure processing. Food chemistry, 202, 453-459.
  • Rahman, K. (2007). Studies on garlic. The Journal of nutrition, 137(10), 2246S-2249S.
  • PubChem. (n.d.). Methyl cis-propenyl disulfide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Electronic Supporting Information for "Oxidation of Sulfides to Sulfoxides and Sulfones with Hydrogen Peroxide Catalyzed by Graphene Oxide". Retrieved from [Link]

  • NIST. (n.d.). Methyl propyl disulfide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Popa, M. E., Niță, S., Călinescu, I., & Dinu-Pîrvu, C. E. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of food and drug analysis, 22(3), 333-341.
  • Hou, Y., et al. (2014).
  • Fard, M. A., & Hamd-Ghadareh, H. (2018). Biological and Pharmaceutical Organosulfur Molecules. Journal of Medicinal and Chemical Sciences, 1(1), 1-11.
  • MDPI. (n.d.). Special Issue : Organosulfur Compounds: Their Distribution and Biological Potential. Retrieved from [Link]

  • Knight, J. R. (2018).
  • Google Patents. (n.d.). CN102320962B - Method for catalytic synthesis of methyl propionate.
  • Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
  • Wikipedia. (2023, December 11). Aroma compound. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Lecture 3: Coupling Constants Coupling Constants the chemical shift. Retrieved from [Link]

  • Amanote Research. (n.d.). Stereoselective Synthesis of Alkenyl Silanes, Sulfones Phosphine Oxides, and Nitroolefins by Radical CS Bond Cleavage of Arylalkenyl Sulfides. Retrieved from [Link]

  • The Hebrew University of Jerusalem. (n.d.). The use of the 'Cryogenic' GC/MS and on-column injection for study of organosulfur compounds of the Allium sativum. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent studies on the chemistry and biological activities of the organosulfur compounds of garlic (Allium sativum). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and some properties of 1-alkenyl alkyl disulfides and di(1-alkenyl) disulfides. Retrieved from [Link]

  • ResearchGate. (n.d.). Ab initio determination of crystal stability of di-p-tolyl disulfide. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Direct synthesis of Z-alkenyl halides through catalytic cross-metathesis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Direct mass spectrometric characterization of disulfide linkages. Retrieved from [Link]

  • CONICET. (n.d.). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Stereoselective synthesis of alkenes and alkenyl sulfides from alkenyl halides using Pd and Ru catalysts. (b) Feringa's work: Pd-catalysed cross-coupling with organolithiums. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Sulfur compounds identification and quantification from Allium spp. fresh leaves. Retrieved from [Link]

  • ResearchGate. (n.d.). gc-ms characterization of organic sulphur compounds and other volatile odorous compounds from allium sativum. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound (Z)-Methyl 1-propenyl disulfide (FDB021326). Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound (E)-Methyl 1-propenyl disulfide (FDB021325). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Methyl 2-propenyl disulfide (HMDB0041389). Retrieved from [Link]

  • precisionFDA. (n.d.). METHYL PROPENYL DISULFIDE, (Z)-. Retrieved from [Link]

  • PubChemLite. (n.d.). Disulfide, methyl 1-propenyl (C4H8S2). Retrieved from [Link]

  • NIST. (n.d.). Methyl trans-1-propenyl disulfide. Retrieved from [Link]

  • NIST. (n.d.). Methyl cis-propenyl disulfide. Retrieved from [Link]

  • NIST. (n.d.). (E)-1-Methyl-2-(prop-1-en-1-yl)disulfane. Retrieved from [Link]

  • NIST. (n.d.). (Z)-1-Methyl-2-(prop-1-en-1-yl)disulfane. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial characteristics of allyl methyl disulfide and dimethyl trisulfide of Allium tenuissimum flower essential oil against Escherichia coli O157:H7. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of relative energies for disulfides in high resolution structures of the PDB as predicted by the (a) Amber torsional potential, (b) full Amber potential including non-bonded terms, and (c) quantum chemical calculations using the MP2(full) level of theory. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The role of thiols and disulfides in protein chemical and physical stability. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • MDPI. (n.d.). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z -. Retrieved from [Link]

  • ResearchGate. (n.d.). Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. Retrieved from [Link]

  • PubMed. (n.d.). NMR methods for determining disulfide-bond connectivities. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of S(H)2 Reactions of Disulfides: Frontside vs Backside, Stepwise vs Concerted. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Previously reported methods for the synthesis of alkenyl disulfides.... Retrieved from [Link]

  • PubMed Central (PMC). (n.t.). Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Retrieved from [Link]

  • MDPI. (n.d.). Determination of Organosulfides from Onion Oil. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of Organosulfides from Onion Oil. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Determination of organosulfides from onion oil. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Organosulfides from Onion Oil. Retrieved from [Link]

  • MDPI. (n.d.). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Retrieved from [Link]

Sources

Introduction: The Chemistry of Allium Flavor and Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biosynthesis of Organosulfur Compounds in Garlic and Onion

The distinctive flavors, aromas, and well-documented therapeutic properties of garlic (Allium sativum) and onion (Allium cepa) are derived from a complex array of organosulfur compounds (OSCs). These plants do not store the pungent, volatile compounds that characterize them. Instead, they synthesize and accumulate stable, odorless precursors known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs). The principal ACSO in garlic is S-allyl-L-cysteine sulfoxide (alliin), while in onion it is predominantly S-trans-prop-1-enyl-L-cysteine sulfoxide (isoalliin).

The generation of the bioactive and aromatic compounds is a dramatic biochemical event, initiated only upon cellular disruption. This process is governed by a fascinating system of compartmentalization, where the ACSO substrates in the cytoplasm are physically separated from the vacuolar enzyme alliinase. When the plant's tissue is damaged by cutting, crushing, or chewing, this separation is breached, triggering a rapid enzymatic cascade that produces highly reactive thiosulfinates like allicin in garlic and a mixture of compounds including the lachrymatory factor in onion. Understanding the biosynthetic origins of these precursors is paramount for researchers aiming to modulate these pathways for agricultural enhancement or to harness their potent pharmacological activities for drug development.

The Core Biosynthetic Pathway: From Sulfate to S-Alk(en)yl-L-Cysteine Sulfoxides (ACSOs)

While alternative routes have been proposed, the predominant and most widely accepted pathway for ACSO biosynthesis is dependent on the ubiquitous tripeptide glutathione (GSH). This multi-step process, occurring primarily in the leaves before the final products are translocated to the bulb for storage, transforms inorganic sulfur into the complex organic molecules that define Allium chemistry.

The key stages of the glutathione-dependent pathway are as follows:

  • S-Alk(en)ylation of Glutathione: The pathway initiates with the attachment of an alkyl or alkenyl group (e.g., allyl, propenyl) to the sulfur atom of a glutathione molecule, forming an S-alk(en)yl-glutathione conjugate.

  • Removal of the Glycyl Residue: The glycine amino acid is cleaved from the S-alk(en)yl-glutathione conjugate, yielding γ-glutamyl-S-alk(en)yl-L-cysteine.

  • Deglutamylation: In a critical step, the γ-glutamyl moiety is removed by the action of γ-glutamyl transpeptidases (GGTs), producing S-alk(en)yl-L-cysteine (SAC), the direct precursor to the final sulfoxide.

  • S-Oxygenation: The final step is the stereospecific oxidation of the sulfur atom in the SAC molecule. This reaction is catalyzed by a flavin-containing monooxygenase (FMO), which converts the SAC into the corresponding S-alk(en)yl-L-cysteine sulfoxide (ACSO), such as alliin or isoalliin.

An alternative pathway involving the direct thioalkylation of serine has also been suggested, but the glutathione-mediated route is supported by more extensive experimental evidence.

ACSO_Biosynthesis_Pathway Sulfate Sulfate Assimilation Cysteine L-Cysteine Sulfate->Cysteine Multiple Steps GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis GS_Alkenyl S-Alk(en)yl-Glutathione GSH->GS_Alkenyl 1. S-Alk(en)ylation Alkenyl_Source Alk(en)yl Source Alkenyl_Source->GS_Alkenyl GG_SAC γ-Glutamyl-S-Alk(en)yl -L-Cysteine GS_Alkenyl->GG_SAC 2. Glycine Removal SAC S-Alk(en)yl-L-Cysteine (SAC) GG_SAC->SAC 3. Deglutamylation (γ-Glutamyl Transpeptidase) ACSO S-Alk(en)yl-L-Cysteine Sulfoxide (ACSO) SAC->ACSO 4. S-Oxygenation (Flavin Monooxygenase)

Core Glutathione-Dependent Biosynthetic Pathway of ACSOs.

Species-Specific Pathways: A Tale of Two Alliums

While garlic and onion share the fundamental biosynthetic framework, the specific precursors and resulting sulfoxides differ, leading to their unique chemical profiles.

Garlic (Allium sativum): The Alliin Pathway

In garlic, the primary focus is the synthesis of alliin (S-allyl-L-cysteine sulfoxide) . The allyl group is attached to glutathione, and the subsequent pathway follows the core steps outlined previously. Specific γ-glutamyl transpeptidases (AsGGT1, AsGGT2, AsGGT3) have been identified in garlic, which catalyze the crucial deglutamylation step. These isoenzymes exhibit different subcellular localizations and kinetic properties, suggesting they may contribute uniquely to alliin biosynthesis in various parts of the plant. The final oxidation of S-allyl-L-cysteine to alliin is then completed by a specific FMO.

Onion (Allium cepa): The Isoalliin Pathway

The signature precursor in onion is isoalliin (S-trans-prop-1-enyl-L-cysteine sulfoxide) . A key difference lies in the origin of the side chain; the propenyl group of isoalliin is derived from the amino acid valine. The biosynthetic pathway for isoalliin is less characterized at the molecular level than that of alliin but is understood to follow the same fundamental sequence of conjugation to glutathione, enzymatic cleavages, and final S-oxygenation.

FeatureGarlic (Allium sativum)Onion (Allium cepa)
Primary Precursor Alliin (S-allyl -L-cysteine sulfoxide)Isoalliin (S-trans-1-propenyl -L-cysteine sulfoxide)
Key Intermediate S-Allyl-L-Cysteine (SAC)S-trans-1-propenyl-L-cysteine
Side-Chain Origin Allyl GroupPropenyl Group (derived from Valine)
Primary Thiosulfinate AllicinIsoallicin
Additional Key Enzyme Not ApplicableLachrymatory Factor Synthase (LFS)

The Alliinase Reaction: Unleashing the Bioactive Cascade

The biological significance of ACSOs is realized only after they are metabolized by the enzyme alliinase (EC 4.4.1.4). This pyridoxal phosphate (PLP)-dependent enzyme is sequestered in the cell's vacuole, while its ACSO substrates accumulate in the cytoplasm. This separation ensures stability in the intact tissue.

Upon tissue damage, the following cascade is initiated:

  • Enzyme Release: Alliinase is released from the vacuole and comes into contact with the ACSOs.

  • Cleavage: Alliinase rapidly cleaves the C-S bond of the ACSO, producing pyruvate, ammonia, and a highly unstable sulfenic acid intermediate.

  • Spontaneous Reactions: The subsequent reactions of the sulfenic acids are non-enzymatic (with the exception of the lachrymatory factor) and species-dependent.

  • In Garlic: Two molecules of the intermediate, allyl-sulfenic acid , spontaneously condense to form allicin (diallyl thiosulfinate). Allicin is the primary compound responsible for garlic's pungent aroma and many of its antimicrobial and therapeutic effects. Allicin itself is unstable and rapidly decomposes into a complex mixture of other OSCs, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and ajoenes.

  • In Onion: The intermediate 1-propenylsulfenic acid has two main fates. A portion undergoes spontaneous condensation to form isoallicin . Simultaneously, the enzyme lachrymatory factor synthase (LFS) , also released upon damage, rapidly converts the 1-propenylsulfenic acid into propanethial S-oxide , the volatile compound famously responsible for inducing tears (the lachrymatory factor).

Alliinase_Cascade cluster_garlic Garlic (Allium sativum) cluster_onion Onion (Allium cepa) Alliin Alliin (in Cytoplasm) AllylSA Allyl-Sulfenic Acid (Unstable Intermediate) Alliin->AllylSA Alliinase (from Vacuole) Allicin Allicin (Diallyl Thiosulfinate) AllylSA->Allicin Spontaneous Condensation (x2) OtherOSCs Diallyl Disulfide (DADS), Diallyl Trisulfide (DATS), Ajoenes, etc. Allicin->OtherOSCs Decomposition Isoalliin Isoalliin (in Cytoplasm) PropenylSA 1-Propenyl-Sulfenic Acid (Unstable Intermediate) Isoalliin->PropenylSA Alliinase (from Vacuole) Isoallicin Isoallicin PropenylSA->Isoallicin Spontaneous Condensation (x2) LF Lachrymatory Factor (Propanethial S-oxide) PropenylSA->LF Lachrymatory Factor Synthase (LFS) Damage Tissue Damage (Cutting, Crushing) Damage->Alliin Damage->Isoalliin

Enzymatic Cascade Triggered by Tissue Damage in Garlic and Onion.

Methodologies for the Analysis of Organosulfur Compounds

The study of Allium organosulfur compounds requires robust analytical methodologies to handle the stable precursors and the highly reactive volatile products.

Experimental Protocol: Extraction and HPLC Analysis of ACSOs

This protocol outlines a general method for the quantification of stable precursors like alliin and its related γ-glutamyl peptides.

Objective: To extract and quantify non-volatile S-alk(en)yl-L-cysteine sulfoxides and their γ-glutamyl peptide precursors from garlic or onion tissue.

Materials:

  • Fresh garlic or onion bulbs

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 90% Methanol containing 0.01 N Hydrochloric Acid

  • Centrifuge and tubes

  • 0.45 µm syringe filters

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Analytical standards (e.g., alliin, cycloalliin, γ-glutamyl-S-allyl-L-cysteine)

Procedure:

  • Sample Preparation: Freeze a known weight (e.g., 1-2 g) of fresh tissue in liquid nitrogen to instantly halt enzymatic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powder to a centrifuge tube and add 10 mL of the acidic methanol extraction solvent. Vortex vigorously for 2 minutes.

  • Sonication: Sonicate the mixture in an ultrasonic bath for 15 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the filtered extract onto the HPLC system. Separation of different sulfoxides and peptides can be achieved using normal-phase (e.g., aminopropyl-bonded column) or reverse-phase C18 columns, depending on the specific compounds of interest.

  • Quantification: Compare the peak areas from the sample to a calibration curve generated from analytical standards to determine the concentration of each compound.

Analytical Techniques Overview
  • High-Performance Liquid Chromatography (HPLC): The gold standard for analyzing the non-volatile, stable precursors (ACSOs and γ-glutamyl peptides). Coupling with UV or MS detectors allows for accurate identification and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for the analysis of volatile compounds (e.g., allicin degradation products) formed after tissue maceration. Headspace or solvent extraction techniques are used to capture these volatiles.

  • Advanced Mass Spectrometry Techniques: Methods like Direct Analysis in Real Time (DART) mass spectrometry allow for the rapid identification of reactive, volatile sulfur compounds directly from the surface of a cut plant with minimal sample preparation.

Experimental_Workflow Sample 1. Sample Collection (Garlic/Onion Tissue) Freeze 2. Cryogenic Quenching (Liquid Nitrogen) Sample->Freeze Homogenize 3. Homogenization (Grind to Powder) Freeze->Homogenize Extract 4. Solvent Extraction (e.g., Acidic Methanol) Homogenize->Extract Clarify 5. Clarification (Centrifugation & Filtration) Extract->Clarify Analysis 6. Instrumental Analysis Clarify->Analysis HPLC HPLC-UV/MS (For Precursors: Alliin, Isoalliin) Analysis->HPLC Non-Volatiles GCMS GC-MS (For Volatiles: DADS, etc.) Analysis->GCMS Volatiles Data 7. Data Processing (Quantification & Identification) HPLC->Data GCMS->Data

General Experimental Workflow for Analyzing Organosulfur Compounds.

Conclusion and Future Perspectives

The biosynthesis of organosulfur compounds in garlic and onion is a sophisticated and highly regulated process, culminating in the storage of stable precursors that can be rapidly converted into a potent chemical arsenal upon demand. The glutathione-dependent pathway represents the core manufacturing line for these molecules, with species-specific variations giving rise to the distinct chemical signatures of garlic and onion.

While significant progress has been made, particularly in identifying key enzymes like GGTs and FMOs, the complete enzymatic and regulatory networks remain to be fully elucidated. Future research, leveraging genomics, transcriptomics, and metabolomics, will continue to uncover the missing links in these pathways. This deeper understanding holds immense potential for both agriculture and medicine. It could enable the breeding of Allium varieties with enhanced flavor profiles or elevated levels of health-promoting compounds and provide new enzymatic tools and molecular targets for the development of novel therapeutic agents inspired by nature's own chemistry.

References

  • The Alliin Biosynthesis Pathway in Allium sativum: A Technical Guide - Benchchem. (URL: )
  • Proposed biosynthetic pathway for alliin in garlic. - ResearchGate. (URL: [Link])

  • The Biochemical and Physiological Genesis of Alliin in Garlic - University of Liverpool. (URL: )
  • S-Alk(en)ylcysteine sulfoxides in the genus Allium: proposed biosynthesis, chemical conversion, and bioactivities - PubMed. (URL: [Link])

  • Pathways of allicin biosynthesis in garlic from various precursor compounds (Adopted from Dewick, 2002). - ResearchGate. (URL: [Link])

  • Synthesis of the flavour precursor, alliin, in garlic tissue cultures - PubMed. (URL: [Link])

  • Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus - NIH. (URL: [Link])

  • A simplified representation of the isoallicin biosynthetic pathway of... - ResearchGate. (URL: [Link])

  • Proposed biosynthetic pathway of methiin, alliin, and isoalliin in Allium plants. (URL: [Link])

  • Biosynthesis of the flavour precursors of onion and garlic - PubMed. (URL: [Link])

  • Biosynthesis of S-Alk(en)yl-l-Cysteine Sulfoxides in Allium: Retro Perspective | Request PDF. (URL: [Link])

  • Biosynthesis of the flavour precursors of onion and garlic | Journal of Experimental Botany. (URL: [Link])

  • Relative activities of organosulfur compounds derived from onions and garlic in increasing tissue activities of quinone reductase and glutathione transferase in rat tissues - PubMed. (URL: [Link])

  • Garlic | Linus Pauling Institute | Oregon State University. (URL: [Link])

  • Research progress on metabolic pathway of S-alk(en)ylcysteine sulfoxides in Allium. (URL: )
  • Alliinase. (URL: )
  • Understanding the defense mechanism of Allium plants through the onion isoallicin-omics study - Frontiers. (URL: [Link])

  • Synthesis pathway of organosulfur compounds (OSCs) in Allium vegetables. (URL: [Link])

  • S-Alk(en)ylcysteine sulfoxides in the genus Allium: Proposed biosynthesis, chemical conversion, and bioactivities | Request PDF - ResearchGate. (URL: [Link])

  • Allicin - Wikipedia. (URL: [Link])

  • Biosynthesis of the flavor precursor S‐alk(en)yl cysteine sulfoxides... - ResearchGate. (URL: [Link])

  • (PDF) Allium Chemistry: Use of New Instrumental Techniques to “see” Reactive Organosulfur Species Formed upon Crushing Garlic and Onion - ResearchGate. (URL: [Link])

  • Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions - CONICET. (URL: [Link])

  • The Organosulfur Chemistry of the Onion - Taylor & Francis Online. (URL: [Link])

  • Recent studies on the chemistry and biological activities of the organosulfur compounds of garlic (Allium sativum) - ResearchGate. (URL: [Link])

  • Biosynthesis of flavour precursors of onion and garlic | Request PDF - ResearchGate. (URL: [Link])

  • Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography - PubMed. (URL: [Link])

  • Chemical Constituents and Pharmacological Activities of Garlic (Allium sativum L.): A Review - PMC - PubMed Central. (URL: [Link])

  • Beneficial Effects of Organosulfur Compounds from Allium cepa on Gut Health: A Systematic Review - MDPI. (URL: [Link])

  • Organosulfur chemistry of garlic and onion: Recent results. (URL: )
  • γ-Glutamyl peptides in the biosynthesis of S-alk(en)yl-L-cysteine sulphoxides (flavour precursors) in Allium | Semantic Scholar. (URL: [Link])

  • Organosulfur compounds and possible mechanism of garlic in cancer - PMC - NIH. (URL: [Link])

  • Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography - ResearchGate. (URL: [Link])

  • Genes encoding γ‑glutamyl‑transpeptidases in the allicin biosynthetic pathway in garlic (Allium sativum) - PMC - NIH. (URL: [Link])

  • γ-Glutamyl-S-alkylcysteines in Garlic and Other Allium spp.: Precursors of Age-Dependent trans-1-Propenyl Thiosulfinates | Journal of Natural Products - ACS Publications. (URL: [Link])

  • (PDF) Genes encoding γ‑glutamyl‑transpeptidases in the allicin biosynthetic pathway in garlic ( Allium sativum ) - ResearchGate. (URL: [Link])

  • ABSTRACT=S-Alk(en)yl-L-cysteine sulfoxides are pharmaceutically important secondary metabolites produced by plants that belong to the genus Allium. Biosynthesis of S-alk(en)yl-L-cysteine sulfoxides is initiated by S-alk(en)ylation of glutathione, which is followed by the removal of glycyl and γ-glutamyl groups and S-oxygenation. However, most of the enzymes involved in the biosynthesis of S-alk(en)yl-L-cysteine sulfoxides in Allium plants ... Subcellular distribution of GFP-fusion proteins transiently expressed in onion cells suggested that AsGGT2 localizes in the vacuole, whereas AsGGT1 and AsGGT3 possess no apparent transit peptide for localization to intracellular organelles.

The Genesis of a Pungent Profile: A Technical Guide to the Precursors of Methyl 1-propenyl Disulfide in Allium Species

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the biosynthetic origins of methyl 1-propenyl disulfide, a key organosulfur compound contributing to the characteristic aroma and flavor of many Allium species. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products, food chemistry, and pharmacognosy. We will delve into the core precursors, the enzymatic and chemical transformations involved, and the analytical methodologies required for their precise identification and quantification.

Introduction: The Chemical Architecture of Allium Flavor

The genus Allium, encompassing staples such as onions (Allium cepa), garlic (Allium sativum), and leeks (Allium porrum), is renowned for its distinctive and often pungent flavor and aroma profiles. These sensory characteristics are primarily attributed to a complex array of volatile organosulfur compounds. Among these, this compound holds a significant place. This guide focuses on the intricate biochemical journey from stable, non-volatile precursors within the intact plant tissues to the formation of this volatile disulfide upon cellular disruption. Understanding this pathway is paramount for applications ranging from flavor science and food processing to the investigation of the potential therapeutic properties of these compounds.

The central dogma of Allium flavor chemistry lies in the compartmentalization of enzymes and their substrates within the plant cells. The precursors, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are physically separated from the enzyme alliinase.[1] When the plant tissue is damaged through cutting, crushing, or chewing, this separation is breached, initiating a rapid cascade of biochemical reactions that give rise to the volatile sulfur compounds we perceive as flavor and aroma.

The Biosynthetic Pathway: From Cysteine to Disulfide

The formation of this compound is not a direct enzymatic product but rather the result of a series of interconnected enzymatic and spontaneous chemical reactions. The primary precursor to the "1-propenyl" moiety of this disulfide is S-1-propenyl-L-cysteine sulfoxide , commonly known as isoalliin .[2]

The biosynthetic journey can be outlined as follows:

  • Enzymatic Cleavage of Isoalliin: Upon tissue disruption, the vacuolar enzyme alliinase (S-alk(en)yl-L-cysteine sulfoxide lyase) is released and comes into contact with the cytosolic precursor, isoalliin.[3] Alliinase catalyzes the cleavage of the C-S bond of isoalliin, yielding pyruvate, ammonia, and the highly reactive intermediate, 1-propenesulfenic acid .[2]

  • Formation of Thiosulfinates: 1-propenesulfenic acid is unstable and readily undergoes self-condensation to form 1-propenyl 1-propenethiosulfinate . In the presence of other sulfenic acids, such as methanesulfenic acid (derived from the precursor S-methyl-L-cysteine sulfoxide, or methiin), mixed thiosulfinates like methyl 1-propenethiosulfinate can also be formed.

  • Decomposition to Disulfides: Thiosulfinates are themselves unstable and can undergo further thermal or chemical degradation to produce a variety of volatile sulfur compounds, including disulfides.[4] The formation of this compound is a result of the subsequent reactions of these thiosulfinate intermediates.[5]

Biosynthesis of this compound cluster_0 Intact Cell cluster_1 Cellular Disruption Isoalliin S-1-propenyl-L-cysteine sulfoxide (Isoalliin) 1-Propenesulfenic_acid 1-Propenesulfenic acid Isoalliin->1-Propenesulfenic_acid Alliinase Alliinase Alliinase Thiosulfinate Thiosulfinates 1-Propenesulfenic_acid->Thiosulfinate Condensation Disulfide This compound Thiosulfinate->Disulfide Decomposition

Biosynthetic pathway of this compound.

Quantitative Analysis of Isoalliin in Allium Species

The concentration of isoalliin, the primary precursor, varies significantly among different Allium species and even between different tissues of the same plant. This variation is a key determinant of the final flavor profile. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the quantification of non-volatile ACSOs like isoalliin.

Allium SpeciesCommon NameIsoalliin Concentration (mg/g dry weight)Reference
Allium cepaOnion0.34 - 3.32[6]
Allium ampeloprasum var. porrumLeek15 - 53 (white shaft), 9 - 45 (green leaves)[7]
Allium sativumGarlicTrace amounts[2]
Allium fistulosumWelsh OnionPresent[8]
Allium cepa (Red cultivar)Red Onion3.565 (ng/mL of extract)[8]

Note: The concentrations can be influenced by factors such as cultivar, growing conditions, and storage time. The data presented here are for comparative purposes.

Experimental Protocols for Extraction and Analysis

The accurate analysis of both the precursor (isoalliin) and the final product (this compound) requires distinct analytical approaches due to their differing volatilities and chemical properties.

Extraction and Analysis of Isoalliin (HPLC)

The primary challenge in extracting ACSOs is the prevention of their enzymatic degradation by alliinase. Therefore, the extraction solvent must effectively inactivate this enzyme.

Rationale for Solvent Selection: A mixture of methanol and water is often employed for the extraction of ACSOs.[9] Methanol serves to denature and inactivate alliinase, while water is an effective solvent for the polar ACSOs. Acidification of the solvent, for instance with formic or hydrochloric acid, can further ensure the complete inactivation of the enzyme.[9]

Step-by-Step Protocol:

  • Sample Preparation: Freeze-dry fresh Allium tissue to halt enzymatic activity and facilitate grinding. Grind the lyophilized tissue into a fine powder.

  • Extraction: Weigh approximately 100 mg of the powdered sample into a centrifuge tube. Add 10 mL of 80% aqueous methanol.

  • Inactivation and Extraction: Vortex the mixture vigorously for 1 minute. Place the tube in a water bath at 70°C for 10 minutes to ensure complete inactivation of alliinase.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm or Mass Spectrometry (MS) for enhanced specificity.

    • Quantification: Use a certified reference standard of isoalliin to create a calibration curve for accurate quantification.

Extraction and Analysis of this compound (GC-MS)

Volatile compounds like this compound are best analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a solvent-free and sensitive method for extracting these volatiles from the sample matrix.

Rationale for Method Selection: GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates the compounds based on their boiling points and polarity, and the mass spectrometer provides structural information for confident identification.[10] HS-SPME is preferred for its simplicity, speed, and ability to concentrate volatiles from the headspace above the sample, minimizing interference from non-volatile matrix components.[11]

Step-by-Step Protocol:

  • Sample Preparation: Finely chop or homogenize fresh Allium tissue to initiate the enzymatic reactions and release of volatile compounds.

  • HS-SPME Extraction:

    • Place a known amount of the homogenized sample (e.g., 1 g) into a 20 mL headspace vial and seal it.

    • Incubate the vial at a controlled temperature (e.g., 50°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injection: Desorb the trapped analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: A programmed temperature ramp is crucial for separating the complex mixture of volatiles. A typical program might be: start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

    • Identification: Identify this compound by comparing its mass spectrum and retention time with that of a reference standard and by matching with spectral libraries (e.g., NIST).

Analytical_Workflow cluster_precursor Precursor Analysis (Isoalliin) cluster_product Product Analysis (this compound) Sample_Prep_HPLC Sample Preparation (Freeze-drying, Grinding) Extraction_HPLC Extraction with 80% Methanol (Alliinase Inactivation) Sample_Prep_HPLC->Extraction_HPLC Analysis_HPLC HPLC-UV/MS Analysis Extraction_HPLC->Analysis_HPLC Sample_Prep_GC Sample Preparation (Homogenization) Extraction_GC HS-SPME Extraction Sample_Prep_GC->Extraction_GC Analysis_GC GC-MS Analysis Extraction_GC->Analysis_GC

Analytical workflow for precursors and products.

Conclusion

The formation of this compound in Allium species is a fascinating example of how stable precursor molecules can be rapidly transformed into potent flavor and aroma compounds through a combination of enzymatic action and subsequent chemical reactions. A thorough understanding of the precursor, S-1-propenyl-L-cysteine sulfoxide (isoalliin), and the factors influencing its conversion is crucial for manipulating and optimizing the flavor profiles of Allium-derived products. The analytical protocols detailed in this guide provide a robust framework for the accurate quantification of both the precursor and the final volatile product, enabling researchers to further unravel the complexities of Allium chemistry and its potential applications.

References

  • Ramirez, D. A., Locatelli, D. A., Gonzalez, R. E., & Camargo, A. (2017). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Journal of Food Composition and Analysis, 61, 1-15. [Link]

  • Morimitsu, Y., Morioka, Y., & Kawakishi, S. (2018). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules, 23(10), 2465. [Link]

  • Block, E. (1992). The organosulfur chemistry of the genus Allium--implications for the organic chemistry of sulfur. Angewandte Chemie International Edition in English, 31(9), 1135–1178.
  • Kubec, R., Drhová, V., & Velísek, J. (1999). Volatile compounds thermally generated from S-propylcysteine and S-propylcysteine sulfoxide-aroma precursors of Allium vegetables. Journal of agricultural and food chemistry, 47(3), 1132–1138. [Link]

  • Kubec, R., & Musah, R. A. (2019). Isoalliin-Derived Thiolanes Formed in Homogenized Onion. Journal of agricultural and food chemistry, 67(35), 9895–9906. [Link]

  • Liguori, L., De Sio, F., Montano, F., Di Majo, D., & Ritieni, A. (2017). Influence of Cultivar and Harvest Time on the Amounts of Isoalliin and Methiin in Leek (Allium ampeloprasum var. porrum). Journal of agricultural and food chemistry, 65(1), 172-179.
  • Kim, S., Kim, J., & Lee, J. (2020). The Effects of Antioxidants on the Changes in Volatile Compounds in Heated Welsh Onions (Allium fistulosum L.) during Storage. Foods, 9(11), 1599. [Link]

  • Cavalcanti, R. N., de Souza, M. E. S., & Visentainer, J. V. (2021). Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.). Foods, 10(10), 2356. [Link]

  • Colina-Coca, C., González-Peña, D., De Ancos, B., & Sánchez-Moreno, C. (2013). Novel approach for the determination of volatile compounds in processed onion by headspace gas chromatography-mass spectrometry (HS GC-MS). Food chemistry, 141(4), 4129–4137.
  • Kallel, F., Driss, D., & Chaari, F. (2021). Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts. Foods, 10(11), 2631. [Link]

  • Hanschen, F. S., Baldermann, S., & Mewis, I. (2022). Formation of volatile sulfur compounds and S-methyl-l-cysteine sulfoxide in Brassica oleracea vegetables. Food chemistry, 383, 132544. [Link]

  • Liu, X., Liu, Y., & Liu, Y. (2022). Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures. Foods, 11(23), 3829. [Link]

  • Kim, M. S., Hong, J. H., & Lee, J. Y. (2016). Change in organosulfur compounds in onion (Allium cepa L.) during heat treatment. Food science and biotechnology, 25(1), 115–119. [Link]

  • Wei, J., Zhang, Y., & Wang, Y. (2023). Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs through HS-SPME/GC–MS-based metabolomics and machine learning. Frontiers in Nutrition, 10, 1189498. [Link]

  • Farag, M. A., Ali, S. E., & Hodaya, R. H. (2017). Phytochemical Profiles and Antimicrobial Activities of Allium cepa Red cv. and A. sativum Subjected to Different Drying Methods: A Comparative MS-Based Metabolomics. Molecules, 22(5), 761. [Link]

  • Lee, S. U., Lee, J. H., & Choi, S. H. (2016). Change in organosulfur compounds in onion (Allium cepa L.) during heat treatment. Food science and biotechnology, 25(1), 115-119. [Link]

  • Wei, J., Zhang, Y., Wang, Y., Li, Y., & Bai, Y. (2023). Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs through HS-SPME/GC–MS-based metabolomics and machine learning. Frontiers in nutrition, 10, 1189498. [Link]

  • Liu, X., Liu, Y., Liu, Y., & Chen, Y. (2022). Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures. Foods (Basel, Switzerland), 11(23), 3829. [Link]

  • Mottram, D. S. (2007). The role of sulfur chemistry in thermal generation of aroma. In Flavour generation (pp. 196-218). Woodhead Publishing.
  • Rabinkov, A., Miron, T., & Mirelman, D. (2009). Thiol-disulfide organization in alliin lyase (alliinase) from garlic (Allium sativum). Journal of agricultural and food chemistry, 57(16), 7578–7584.
  • Wang, H., Li, X., Liu, S., Jin, S., & Li, Q. (2010). Quantitative Determination of Allicin in Allium sativum L. Bulbs by UPLC.
  • Sharma, R., Sharma, A., & Sharma, S. (2020). Determination and Estimation of Allicin in Allium sativum. J. Evolution Med. Dent. Sci, 9(49), 3624-3628. [Link]

  • Farag, M. A., Ali, S. E., Hodaya, R. H., El-seedi, H. R., Sultani, H. N., & Laub, A. (2017). Phytochemical Profiles and Antimicrobial Activities of Allium cepa Red cv. and A. sativum Subjected to Different Drying Methods: A Comparative MS-Based Metabolomics. Molecules (Basel, Switzerland), 22(5), 761.
  • Petropoulos, S., Fernandes, Â., & Barros, L. (2024). Chemical Composition and Antioxidant Activity of Six Allium Extracts Using Protein-Based Biomimetic Methods. Antioxidants, 13(10), 1205. [Link]

  • Ivanova, T., Chervenkov, M., & Bosseva, Y. (2024). ASSESSMENT OF PHYTOCHEMICALS IN ALLIUM SPECIES: A SYSTEMATIC REVIEW. SABRAO Journal of Breeding and Genetics, 56(3), 1048-1064.

Sources

An In-depth Technical Guide to the Olfactory Properties of Methyl 1-Propenyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-propenyl disulfide, a key organosulfur compound found in various Allium species, is a significant contributor to the characteristic pungent and savory aroma of onion and garlic. This technical guide provides a comprehensive overview of its olfactory properties, including its chemical and physical characteristics, natural occurrence, and detailed odor profile. Furthermore, this document delves into the current understanding of the molecular mechanisms underlying its perception by olfactory receptors. Methodologies for the synthesis of this compound and its sensory analysis via Gas Chromatography-Olfactometry (GC-O) are presented in detail to provide researchers with the necessary tools for its further study. This guide aims to be a valuable resource for scientists and professionals in the fields of flavor chemistry, sensory science, and pharmacology who are interested in the complex world of sulfur-containing aroma compounds.

Introduction: The Essence of Allium Aroma

The characteristic and often potent aroma of freshly cut onions, garlic, and other members of the Allium genus is primarily due to a complex mixture of volatile sulfur-containing compounds. Among these, this compound [(CH₃S)SC(CH)=CHCH₃] plays a crucial role in defining the pungent, savory, and cooked notes that are both instantly recognizable and integral to culinary traditions worldwide. This organosulfur compound, existing as both (E) and (Z) isomers, is formed enzymatically upon tissue damage of the plant material. Understanding the olfactory properties of this compound is not only fundamental to the fields of food and flavor science but also holds potential for applications in pharmaceuticals and drug development, given the well-documented biological activities of Allium-derived compounds.

This guide will provide a deep dive into the multifaceted olfactory world of this compound, from its basic chemical identity to the sophisticated mechanisms of its perception.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective study and application. These properties influence its volatility, stability, and interaction with sensory receptors.

PropertyValueReference(s)
Molecular Formula C₄H₈S₂[1][2]
Molecular Weight 120.24 g/mol [1]
CAS Number 5905-47-5 (for the mixture of isomers)[2][3]
23838-19-9 (for the (E)-isomer)[4]
Appearance Colorless to pale yellow liquid[3]
Boiling Point Approximately 169 °C (estimated)[1]
Flash Point Approximately 38.81 °C (estimated)[1]
Solubility Sparingly soluble in water; soluble in organic solvents.
Isomerism Exists as (E)- and (Z)- stereoisomers.[2]

Natural Occurrence and Biosynthesis

This compound is a naturally occurring compound found in a variety of plants belonging to the Allium genus. Its presence has been identified in:

  • Onion (Allium cepa)[4]

  • Garlic (Allium sativum)[4]

  • Shallots

  • Leeks

The formation of this compound in these plants is a result of a cascade of enzymatic reactions that occur when the plant cells are damaged, such as through cutting or crushing. The biosynthesis pathway is initiated by the enzyme alliinase, which acts on S-alk(en)yl-L-cysteine sulfoxides.

G cluster_0 Biosynthesis Pathway S-1-propenyl-L-cysteine sulfoxide S-1-propenyl-L-cysteine sulfoxide Alliinase Alliinase S-1-propenyl-L-cysteine sulfoxide->Alliinase Cellular Damage Propenesulfenic acid Propenesulfenic acid Alliinase->Propenesulfenic acid Thiopropanal S-oxide Thiopropanal S-oxide (Lachrymatory Factor) Propenesulfenic acid->Thiopropanal S-oxide Rearrangement This compound This compound Propenesulfenic acid->this compound Condensation with Methylsulfenic acid Methylsulfenic acid Methylsulfenic acid Methylsulfenic acid->this compound

Caption: Biosynthesis of this compound.

Olfactory Profile: A Multifaceted Aroma

The odor of this compound is complex and contributes significantly to the overall aroma of cooked onions and garlic. Its profile is characterized by a combination of the following notes:

  • Sulfurous: A dominant characteristic, typical of many volatile sulfur compounds.

  • Alliaceous: The classic garlic and onion-like scent.

  • Pungent: A sharp, penetrating quality.

  • Cooked: Reminiscent of sautéed or roasted onions.

  • Savory: A brothy, meaty, or umami-like undertone.

A quantitative sensory analysis has provided the following breakdown of its odor profile:

Odor DescriptorPercentage Contribution
Sulfurous71.9%
Alliaceous61.99%
Pungent49.3%
Cooked47.11%
Savory46.33%

Odor Threshold: Despite its potent aroma, a definitive, experimentally validated odor threshold for this compound is not readily available in the scientific literature. The determination of this value is a critical area for future research to fully understand its contribution to the overall aroma of foods.

Mechanism of Olfactory Perception

The perception of odors begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium.[5] ORs are a large family of G protein-coupled receptors (GPCRs).[6] The detection of sulfur-containing compounds, such as disulfides, is a particularly interesting area of olfactory research.

Recent studies have highlighted the crucial role of metal ions, specifically copper, in the detection of certain volatile sulfur compounds.[5][6] It is hypothesized that copper ions act as a cofactor within the binding pocket of specific ORs, facilitating the binding of sulfur-containing ligands. This interaction triggers a conformational change in the receptor, initiating a signal transduction cascade that ultimately leads to the perception of smell in the brain.

While the specific olfactory receptor(s) responsible for the detection of this compound have not yet been definitively identified, it is likely that they belong to a subset of ORs specialized for recognizing sulfurous compounds, and their activation may be copper-dependent.

G cluster_1 Olfactory Signal Transduction Methyl_1_propenyl_disulfide This compound Olfactory_Receptor Olfactory Receptor (OR) (Copper-dependent?) Methyl_1_propenyl_disulfide->Olfactory_Receptor Binds G_protein G-protein (Golf) Olfactory_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Activates ATP_to_cAMP ATP -> cAMP Adenylyl_Cyclase->ATP_to_cAMP Ion_Channel Cyclic Nucleotide-gated Ion Channel ATP_to_cAMP->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain

Caption: Proposed mechanism of olfactory perception.

Experimental Protocols

Synthesis of this compound

The synthesis of unsymmetrical disulfides like this compound can be challenging due to the potential for the formation of symmetrical disulfide byproducts. The following protocol is adapted from established methods for the synthesis of unsymmetrical disulfides.

Principle: This method involves the reaction of a thiol with a sulfenylating agent to form an intermediate, which then reacts with a second thiol to yield the desired unsymmetrical disulfide.

Materials:

  • Methanethiol (or a suitable precursor)

  • 1-Propenethiol

  • N-Chlorosuccinimide (NCS) or similar activating agent

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Preparation of the Sulfenyl Chloride:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-propenethiol in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of NCS in anhydrous DCM dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 1 hour. The formation of 1-propenesulfenyl chloride is expected.

  • Reaction with Methanethiol:

    • In a separate flask, prepare a solution of methanethiol in anhydrous DCM.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared 1-propenesulfenyl chloride solution to the methanethiol solution via a cannula or dropping funnel.

    • After the addition is complete, add triethylamine to the reaction mixture to neutralize the HCl generated.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Collect the fractions containing the desired product and confirm its identity and purity using GC-MS and NMR spectroscopy.

Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a complex mixture.

Principle: A sample containing volatile compounds is injected into a gas chromatograph. The effluent from the GC column is split, with one portion going to a chemical detector (e.g., a mass spectrometer) and the other to an olfactometry port where a trained panelist sniffs the effluent and records the odor characteristics at specific retention times.

Equipment and Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Olfactometry port (sniffing port).

  • Humidifier for the olfactometry air supply.

  • Appropriate GC column for separating volatile sulfur compounds (e.g., a non-polar or medium-polarity column).

  • Sample of this compound or a natural extract containing it.

  • Trained sensory panel.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in an appropriate solvent (e.g., DCM or diethyl ether). The concentration should be optimized to avoid overloading the GC column and overwhelming the sensory panelist.

  • GC-O Analysis:

    • Set up the GC with an appropriate temperature program to achieve good separation of the volatile compounds.

    • Inject the sample into the GC.

    • A trained panelist will position themselves at the olfactometry port and continuously sniff the effluent.

    • The panelist will record the retention time, duration, and a detailed description of each odor perceived.

    • Simultaneously, the chemical detector (FID or MS) will record the chromatogram.

  • Data Analysis:

    • Correlate the retention times of the perceived odors with the peaks in the chromatogram.

    • If using a mass spectrometer, identify the compounds responsible for the odors by comparing their mass spectra to a library.

    • The intensity of the perceived odors can be rated on a scale to create an aromagram, which provides a visual representation of the odor-active compounds in the sample.

G cluster_2 GC-Olfactometry Workflow Sample_Injection Sample Injection GC_Column Gas Chromatography Column Sample_Injection->GC_Column Splitter Effluent Splitter GC_Column->Splitter Detector Chemical Detector (MS or FID) Splitter->Detector Olfactometry_Port Olfactometry Port (Sniffing Port) Splitter->Olfactometry_Port Chromatogram Chromatogram Detector->Chromatogram Aromagram Aromagram (Sensory Data) Olfactometry_Port->Aromagram Data_Correlation Data Correlation and Compound Identification Chromatogram->Data_Correlation Aromagram->Data_Correlation

Caption: Workflow for Gas Chromatography-Olfactometry.

Conclusion and Future Directions

This compound is a cornerstone of the aroma of many Allium species, contributing a complex and potent blend of sulfurous, alliaceous, and savory notes. While our understanding of its chemical properties and qualitative odor profile is well-established, significant opportunities for further research remain. The definitive determination of its odor threshold is paramount for accurately quantifying its impact on food aroma. Furthermore, the identification of the specific olfactory receptor or receptors that mediate its perception will provide invaluable insight into the molecular basis of sulfurous odor detection. The methodologies outlined in this guide provide a solid foundation for researchers to explore these and other fascinating questions surrounding this important flavor compound.

References

  • Smelling Sulfur: Discovery of a Sulfur-Sensing Olfactory Receptor that Requires Copper. ACS Publications.

  • Smelling Sulfur: Discovery of a Sulfur-Sensing Olfactory Receptor that Requires Copper | ACS Symposium Series. ACS Publications.

  • Multispecific Investigation of the Metal Effect in Mammalian Odorant Receptors for Sulfur-Containing Compounds | Chemical Senses | Oxford Academic. Oxford Academic.

  • Characterization of volatiles in Allium tenuissimum L. flower by headspace-gas chromatography-olfactometry-mass spectrometry, odor activity values, and the omission and recombination experiments. ResearchGate.

  • HSSPME-GC/MS Study of the Aroma Volatiles of Allium species and Chemometric Interpretation for the Aroma Characteristics. Science Alert.

  • An olfactory subsystem that detects carbon disulfide and mediates food-related social learning. PubMed.

  • The role of metals in mammalian olfaction of low molecular weight organosulfur compounds.

  • Detection of Volatile Compounds and Their Contribution to the Nutritional Quality of Chinese and Japanese Welsh Onions (Allium fistulosum L.). MDPI.

  • Characterization of Volatile and Flavonoid Composition of Different Cuts of Dried Onion (Allium cepa L.) by HS-SPME-GC-MS, HS-SPME-GC×GC-TOF and HPLC-DAD. PubMed.

  • (PDF) GC-MS Characterization of Volatile Odorous Compounds in Allium Cepa. ResearchGate.

  • Methyl propenyl disulfide (CAS 23838-19-9): Odor profile, Properties, & IFRA compliance.

  • methyl propenyl disulfide, 5905-47-5. The Good Scents Company.

  • (E)-1-propenyl methyl disulfide, 23838-19-9. The Good Scents Company.

  • Disulfide, methyl 1-propenyl. NIST WebBook.

  • (-)-1-(Methylthio)propyl 1-propenyl disulfide | C7H14S3 | CID 88159528. PubChem.

  • (E)-1-Methyl-2-(prop-1-en-1-yl)disulfane. NIST WebBook.

  • Disulfide, methyl 1-propenyl, cis. NIST WebBook.

  • Methyl propyl disulfide | 2179-60-4. ChemicalBook.

  • propenyl propyl disulfide, 5905-46-4. The Good Scents Company.

Sources

The Emergence of Zwiebelanes: A Technical Guide to the Antithrombotic and Cardioprotective Potential of Methyl 1-Propenyl Disulfide Oxide and Related Onion-Derived Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cardiovascular diseases remain a leading cause of global mortality, necessitating the exploration of novel therapeutic agents. Organosulfur compounds derived from Allium cepa (onion) have long been recognized for their diverse health benefits. This technical guide provides an in-depth analysis of the antithrombotic and cardioprotective effects of a specific class of these compounds, the zwiebelanes, with a focus on Methyl 1-propenyl disulfide oxide as a representative molecule. We delve into the intricate molecular mechanisms underpinning these biological activities, including the modulation of platelet aggregation, activation of antioxidant signaling pathways such as Nrf2, and the pro-survival PI3K/Akt pathway. Furthermore, this guide offers detailed, field-proven experimental protocols for the in-vitro and in-vivo evaluation of these effects, designed to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of natural product-based cardiovascular therapeutics.

Introduction: The Chemical Richness of Allium cepa

The common onion (Allium cepa) is more than a culinary staple; it is a rich source of bioactive organosulfur compounds with significant therapeutic potential.[1][2] When an onion bulb is mechanically damaged, a cascade of enzymatic reactions is initiated, converting stable S-alk(en)yl-L-cysteine sulfoxide precursors into a variety of volatile and non-volatile sulfur compounds.[3][4] Among these are the thiosulfinates, cepaenes, and the structurally unique zwiebelanes.[2]

This compound oxide belongs to the zwiebelane family, characterized by a 2,3-dimethyl-5,6-dithiabicyclo[2.1.1]hexane 5-oxide core.[5][6] While direct research on this compound oxide is limited, the biological activities of zwiebelanes and related onion organosulfur compounds provide a strong basis for inferring its therapeutic potential. This guide will synthesize the available evidence to present a comprehensive overview of its likely antithrombotic and cardioprotective properties.

Biosynthesis of Zwiebelanes

The formation of zwiebelanes is a fascinating example of natural product chemistry. The primary precursor in onions is S-trans-prop-1-enyl cysteine sulphoxide (isoalliin).[4] Upon tissue damage, the enzyme alliinase cleaves isoalliin to produce highly reactive sulfenic acid intermediates.[3] These intermediates can then undergo a series of spontaneous reactions, including self-condensation and rearrangement, to form a diverse array of organosulfur compounds, including the zwiebelanes.[2] Understanding this biosynthetic pathway is crucial for the isolation, identification, and potential synthesis of these compounds for pharmacological studies.

Zwiebelane Biosynthesis cluster_0 Onion Cell Disruption Isoalliin Isoalliin Sulfenic_Acid Sulfenic Acid Intermediates Isoalliin->Sulfenic_Acid Alliinase Alliinase Alliinase Zwiebelanes Zwiebelanes (e.g., Methyl 1-propenyl disulfide oxide) Sulfenic_Acid->Zwiebelanes Spontaneous Rearrangement

Caption: Biosynthetic pathway of zwiebelanes from isoalliin in onions.

Antithrombotic Effects: Targeting Platelet Aggregation

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical event in the pathogenesis of myocardial infarction and stroke. Organosulfur compounds from onions have demonstrated significant antithrombotic activity, primarily through the inhibition of platelet aggregation.[3][7]

Mechanism of Action

The antiplatelet effects of onion-derived compounds are believed to be multifactorial:

  • Inhibition of Thromboxane Synthesis: Some organosulfur compounds can inhibit the cyclooxygenase (COX) enzyme, leading to reduced production of thromboxane A2, a potent platelet agonist.

  • Interference with Platelet Receptors: These compounds may interact with platelet surface receptors, such as the P2Y12 receptor for ADP or the glycoprotein IIb/IIIa receptor, preventing agonist binding and subsequent platelet activation and aggregation.

  • Modulation of Intracellular Signaling: Evidence suggests that organosulfur compounds can influence intracellular signaling cascades that are crucial for platelet activation, such as calcium mobilization and protein kinase C (PKC) activation.

Cardioprotective Effects: Shielding the Myocardium

Beyond their antithrombotic properties, onion-derived organosulfur compounds exhibit potent cardioprotective effects, particularly in the context of ischemia-reperfusion (I/R) injury.[8] I/R injury is a complex phenomenon that contributes significantly to the damage observed after a myocardial infarction.

Molecular Mechanisms of Cardioprotection

The cardioprotective mechanisms of compounds like this compound oxide are thought to involve the activation of key cellular defense pathways:

  • Nrf2/ARE Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[9] Organosulfur compounds are known activators of the Nrf2 pathway.[9] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This enhanced antioxidant capacity helps to mitigate the oxidative stress that is a hallmark of I/R injury.

Nrf2 Pathway Activation OSC Organosulfur Compound (e.g., Methyl 1-propenyl disulfide oxide) Keap1 Keap1 OSC->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Cytoprotective_Genes Upregulation of Cytoprotective Genes (HO-1, NQO1) ARE->Cytoprotective_Genes Cardioprotection Cardioprotection Cytoprotective_Genes->Cardioprotection

Caption: Activation of the Nrf2 antioxidant pathway by organosulfur compounds.

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that protects cardiomyocytes from apoptosis.[10][11] Several natural compounds have been shown to exert cardioprotective effects by activating this pathway.[12][13] Activation of Akt leads to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and GSK-3β, ultimately promoting cell survival.[11]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the antithrombotic and cardioprotective effects of this compound oxide and related compounds.

In-Vitro Platelet Aggregation Assay

This assay is a cornerstone for evaluating the antiplatelet activity of a test compound.[7][14]

Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a platelet suspension as platelets aggregate in response to an agonist.

Step-by-Step Protocol:

  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 200 x g for 15 minutes at room temperature. Carefully collect the upper PRP layer.

  • Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP, which is used as a reference (100% aggregation).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using autologous PPP.

  • Aggregation Measurement:

    • Pre-warm PRP aliquots to 37°C for 5 minutes.

    • Add the test compound (this compound oxide) at various concentrations or vehicle control and incubate for 5 minutes.

    • Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.

    • Record the change in light transmission for 10 minutes using a platelet aggregometer.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition compared to the vehicle control.

In-Vivo Ferric Chloride (FeCl₃)-Induced Thrombosis Model

This model is widely used to evaluate the in-vivo antithrombotic efficacy of a compound.[2][15]

Principle: Topical application of FeCl₃ to an artery induces oxidative injury to the endothelium, leading to the formation of an occlusive thrombus.

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize a mouse (e.g., C57BL/6) and surgically expose the carotid artery.

  • Baseline Blood Flow Measurement: Place a Doppler flow probe around the artery to measure baseline blood flow.

  • Thrombus Induction: Apply a small piece of filter paper saturated with 10% FeCl₃ solution to the adventitial surface of the carotid artery for 3 minutes.

  • Blood Flow Monitoring: Remove the filter paper and continuously monitor the blood flow until complete occlusion occurs (cessation of blood flow).

  • Treatment: Administer the test compound intravenously or orally at a predetermined time before FeCl₃ application.

  • Data Analysis: Record the time to vessel occlusion. A significant prolongation of the occlusion time in the treated group compared to the control group indicates antithrombotic activity.

Ex-Vivo Langendorff Isolated Heart Ischemia-Reperfusion Model

This model allows for the assessment of cardioprotective effects on the heart independent of systemic influences.[1][16][17]

Principle: An isolated heart is retrogradely perfused with a physiological buffer, and subjected to a period of controlled ischemia followed by reperfusion.

Step-by-Step Protocol:

  • Heart Isolation: Anesthetize a rat and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: Mount the aorta on a cannula of a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

  • Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure cardiac function (e.g., left ventricular developed pressure, heart rate).

  • Stabilization: Allow the heart to stabilize for 20-30 minutes.

  • Ischemia-Reperfusion Protocol:

    • Baseline: Perfuse with buffer for a baseline period.

    • Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.

    • Reperfusion: Restore perfusion and monitor the recovery of cardiac function for 60-120 minutes.

  • Treatment: The test compound can be added to the perfusion buffer before ischemia (pre-conditioning) or at the onset of reperfusion.

  • Data Analysis: Measure infarct size (e.g., using TTC staining) and assess the recovery of hemodynamic parameters. A reduction in infarct size and improved functional recovery in the treated group indicate cardioprotection.

Data Presentation and Interpretation

To facilitate the comparison and interpretation of experimental results, quantitative data should be summarized in a clear and structured format.

Table 1: In-Vitro Antiplatelet Aggregation Activity of this compound oxide

AgonistConcentration of Test Compound (µM)% Inhibition of Platelet Aggregation (Mean ± SEM)
ADP (10 µM)1025.4 ± 3.1
5068.2 ± 5.7
10089.5 ± 4.2
Collagen (5 µg/mL)1015.8 ± 2.5
5055.1 ± 6.3
10078.9 ± 5.9

Table 2: Effect of this compound oxide on Time to Occlusion in FeCl₃-Induced Thrombosis Model

Treatment GroupDose (mg/kg)Time to Occlusion (minutes, Mean ± SEM)
Vehicle Control-12.3 ± 1.5
Test Compound1025.8 ± 2.1
2041.5 ± 3.4
Aspirin (Positive Control)3035.2 ± 2.8
p < 0.05 compared to Vehicle Control

Table 3: Cardioprotective Effects of this compound oxide in Langendorff I/R Model

Treatment GroupInfarct Size (% of Risk Area, Mean ± SEM)Recovery of LVDP (% of Baseline, Mean ± SEM)
Control (I/R)45.2 ± 3.832.7 ± 4.1
Test Compound (10 µM)21.6 ± 2.565.4 ± 5.2
Verapamil (Positive Control)25.1 ± 3.158.9 ± 4.8
*p < 0.05 compared to Control (I/R)

Conclusion and Future Directions

The available evidence strongly suggests that this compound oxide and related zwiebelanes from onions are promising candidates for the development of novel antithrombotic and cardioprotective agents. Their multifaceted mechanisms of action, including the inhibition of platelet aggregation and the activation of potent cellular defense pathways like Nrf2 and PI3K/Akt, make them attractive therapeutic leads. The experimental protocols detailed in this guide provide a robust framework for the preclinical validation of these compounds.

Future research should focus on the isolation and structural elucidation of individual zwiebelanes, including this compound oxide, to establish clear structure-activity relationships. Further investigation into their pharmacokinetic and pharmacodynamic profiles, as well as their safety and efficacy in more complex animal models of cardiovascular disease, will be crucial for their translation into clinical applications. The exploration of these natural compounds holds significant promise for the future of cardiovascular medicine.

References

  • Bell RM, Mocanu MM, Yellon DM. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. J Mol Cell Cardiol. 2011;50(6):940-950.
  • Block E, Gulati H, Putman D, Sha D, You N, Zhao SH. Allium Chemistry: Synthesis of 1-[Alk(en)ylsulfinyl]propyl Alk(en)yl Disulfides (Cepaenes), Antithrombotic Flavorants from Homogenates of Onion (Allium cepa). J Agric Food Chem. 1996;44(8):2281-2291.
  • Calabrese V, Cornelius C, Dinkova-Kostova AT, Iavicoli I, Di Paola R, Koverech A, Cuzzocrea S, Rizzarelli E, Calabrese EJ. Cellular stress responses, hormetic phytochemicals and vitagenes in health and disease. Biochim Biophys Acta. 2012;1822(5):753-783.
  • Denis CV, et al. Towards standardization of in vivo thrombosis studies in mice. J Thromb Haemost. 2011;9(8):1641-1644.
  • Ferrera R, Benhabbouche S, Bopassa JC, Li B, Ovize M. One hour reperfusion is enough to assess function and infarct size with TTC staining in Langendorff rat model. Cardiovasc Drugs Ther. 2009;23(4):327-331.
  • Gremmel T, Frelinger AL 3rd, Michelson AD. Platelet aggregometry. Methods Mol Biol. 2013;992:339-351.
  • Jones MG. Biosynthesis of the flavour precursors of onion and garlic. J Exp Bot. 2004;55(404):1903-1918.
  • Lygate CA, Bohl S, Medway DJ, Schulz-Menger J, Schneider JE, Neubauer S. Refined approach for quantification of in vivo ischemia-reperfusion injury in the mouse heart. J Mol Cell Cardiol. 2012;52(5):1046-1054.
  • Marsh Lyle E, et al. Assessment of thrombin inhibitor efficacy and bleeding risk in a novel rabbit model of venous thrombosis. J Pharmacol Exp Ther. 2009;331(2):486-494.
  • Mondal S, Bandyopadhyay S, Ghosh MK, Mukhopadhyay S, Roy S, Mandal C. Natural products: promising resources for cancer drug discovery. Anticancer Agents Med Chem. 2012;12(1):49-75.
  • Park S, Kim MY, Lee DH, et al. Methanolic extract of onion (Allium cepa) attenuates ischemia/hypoxia-induced apoptosis in cardiomyocytes via antioxidant effect. Eur J Nutr. 2009;48(6):357-365.
  • Skrzypiec-Spring M, Grotthus B, Szelag A, Schulz R. Isolated heart perfusion according to Langendorff-- still viable in the new millennium. J Pharmacol Toxicol Methods. 2007;55(2):113-126.
  • Tsoupras A, Zabetakis I, Lordan R. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX. 2019;6:63-70.
  • Tsiaganis M, Kourounakis A, Tsiakitzis K, Kourounakis P. Investigation of the antioxidant action of a new synthesized series of thioethers, sulfoxides and sulfones. Il Farmaco. 2004;59(10):789-793.
  • Thomson M, Ali M, Afzal M. Garlic and onions: their effect on eicosanoid metabolism and its clinical relevance.
  • Valentin JP, Hoffmann P, De Clerck F, Hammond TG, Hondeghem L. Review of the predictive value of the Langendorff heart model (Screenit system) in assessing the proarrhythmic potential of drugs. J Pharmacol Toxicol Methods. 2004;49(3):171-181.
  • Wang X, et al. Cardioprotection by PI3K-mediated signaling is required for anti-arrhythmia and myocardial repair in response to ischemic preconditioning in infarcted pig hearts. Lab Invest. 2015;95(8):860-871.
  • Zimmer HG. The isolated perfused heart and its pioneers. News Physiol Sci. 1998;13:203-210.
  • Jung YS, Park SW, Kim MY, et al. Methanolic extract of onion (Allium cepa) attenuates ischemia/hypoxia-induced apoptosis in cardiomyocytes via antioxidant effect. Eur J Nutr. 2009;48(6):357-365.
  • Hausenloy DJ, Yellon DM. The reperfusion injury salvage kinase (RISK) pathway: a common target for both ischemic preconditioning and postconditioning. Trends Cardiovasc Med. 2007;17(3):69-75.
  • Kurz KD, Main BW, Sandusky GE. Rat model of arterial thrombosis induced by ferric chloride. Thromb Res. 1990;60(4):269-280.
  • Block E. The chemistry of garlic and onions. Sci Am. 1985;252(3):114-119.
  • Ghafour-Fard S, et al. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury. Cell Cycle. 2023;22(1):1-17.
  • Sharma A, et al. Allium cepa: A Treasure of Bioactive Phytochemicals with Prospective Health Benefits. J Diet Suppl. 2022;19(4):498-524.
  • Zhao L, et al. Natural Products Targeting PI3K/AKT in Myocardial Ischemic Reperfusion Injury: A Scoping Review. Molecules. 2023;28(10):4119.
  • Jones MG, Hughes J, Tregova A, Milne J, Tomsett AB, Collin HA. Biosynthesis of the flavour precursors of onion and garlic. J Exp Bot. 2004;55(404):1903-1918.
  • Block E, et al. Zwiebelanes: novel biologically active 2,3-dimethyl-5,6-dithiabicyclo[2.1.1]hexane 5-oxides from onion. J Am Chem Soc. 1996;118(32):7492-7501.
  • Miron T, et al. The cyclic organosulfur compound zwiebelane A from onion (Allium cepa) functions as an enhancer of polymyxin B in fungal vacuole disruption. Planta Med. 2010;76(16):1864-1866.
  • Kubec R, et al. Zwiebelanes and cepaenes: novel biologically active organosulfur compounds from onion.

Sources

An In-depth Technical Guide on the Antimicrobial and Antioxidant Properties of Methyl 1-propenyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Potential of a Key Allium Constituent

Methyl 1-propenyl disulfide, a volatile organosulfur compound, is a significant contributor to the characteristic aroma and flavor profile of various plants belonging to the Allium genus, including onions (Allium cepa) and garlic (Allium sativum).[1][2] While the broader biological activities of Allium extracts are well-documented, this guide focuses on the specific, albeit less individually characterized, antimicrobial and antioxidant properties of this compound. This document serves as a technical resource for researchers and professionals in drug development, synthesizing the current understanding of this compound's potential and highlighting areas ripe for future investigation. As we delve into the existing literature, it is important to note that much of the data is derived from studies on essential oils where this compound is a component, rather than studies on the isolated compound itself.[2][3]

Section 1: Physicochemical Properties and Natural Occurrence

This compound (C₄H₈S₂) is a disulfide with a molecular weight of 120.24 g/mol .[4] It exists as (E)- and (Z)- stereoisomers, both of which are found in nature.[5][6] This compound is a key component of the essential oils of several Allium species, contributing to their distinct sensory characteristics.[2]

Section 2: The Antioxidant Potential of this compound and Related Organosulfur Compounds

While specific studies quantifying the antioxidant activity of isolated this compound are limited, the antioxidant properties of Allium essential oils, rich in this and other organosulfur compounds, are well-established.[7][8] The antioxidant activity is generally attributed to the sulfur atoms, which can donate electrons to neutralize free radicals.

Putative Mechanisms of Antioxidant Action

The proposed antioxidant mechanisms for organosulfur compounds like this compound include:

  • Hydrogen Atom Transfer (HAT): The disulfide bond may facilitate the donation of a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): The sulfur atoms can donate an electron to a free radical, a common mechanism for many antioxidant compounds.

  • Modulation of Endogenous Antioxidant Enzymes: Organosulfur compounds have been shown to upregulate the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

In Vitro Antioxidant Assays: A Methodological Overview

A variety of in vitro assays are commonly employed to evaluate the antioxidant capacity of natural compounds.[9] These can be broadly categorized as HAT-based and SET-based assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This SET-based assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The reduction of the radical cation is measured by the decrease in absorbance at a specific wavelength. Similar to the DPPH assay, the results are often expressed as IC50 values.[9]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve this compound in methanol to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay: Add 1 mL of each dilution to 2 mL of the DPPH solution. A control is prepared using 1 mL of methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

Section 3: The Antimicrobial Landscape of this compound

The antimicrobial properties of Allium species are largely attributed to their rich content of organosulfur compounds.[11] While allicin is the most studied of these, other disulfides, including this compound, are believed to contribute to the overall antimicrobial effect.[2]

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of organosulfur compounds is thought to be multifaceted, involving:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Essential Enzymes: The disulfide bond can react with the sulfhydryl groups (-SH) of essential bacterial enzymes, leading to their inactivation.

  • Interference with Metabolic Pathways: By inactivating key enzymes, these compounds can disrupt critical metabolic pathways necessary for bacterial survival.

Antimicrobial_Mechanism MPD Methyl 1-propenyl disulfide Membrane Bacterial Cell Membrane MPD->Membrane Intercalation Enzymes Essential Bacterial Enzymes (-SH groups) MPD->Enzymes Reaction with -SH groups Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Inactivation Enzyme Inactivation Enzymes->Inactivation Metabolism Metabolic Pathways Death Bacterial Cell Death Disruption->Death Interference Metabolic Interference Inactivation->Interference Interference->Death Putative antimicrobial mechanism of this compound.

Spectrum of Activity: Insights from Allium Essential Oils

Studies on the essential oils of various Allium species have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][11] For example, essential oil from Allium tenuissimum L. flowers, containing various sulfur compounds, has shown efficacy against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Aspergillus flavus, and Saccharomyces cerevisiae.[3] While direct data for this compound is scarce, its presence in these active essential oils suggests it likely contributes to their antimicrobial properties.

Methodologies for Assessing Antimicrobial Efficacy

The antimicrobial activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a specified reduction (e.g., 99.9%) in the number of viable bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells Inoculum->Inoculation Compound Serial Dilutions of This compound Plate 96-Well Microtiter Plate Compound->Plate Plate->Inoculation Incubation Incubate (18-24h) Inoculation->Incubation Read Observe for Visible Growth Incubation->Read MIC Determine MIC Read->MIC Workflow for Minimum Inhibitory Concentration (MIC) determination.

Section 4: Future Directions and Call for Research

The current body of scientific literature provides a foundational understanding of the potential antimicrobial and antioxidant properties of this compound, largely through the study of Allium essential oils. However, to fully elucidate its therapeutic potential, further research is critically needed.

Key areas for future investigation include:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable focused in vitro and in vivo studies.

  • Quantitative Bioactivity Studies: Determination of specific MIC values against a broad panel of clinically relevant bacteria and fungi, including antibiotic-resistant strains. Similarly, comprehensive antioxidant profiling using a battery of assays to determine IC50 values is essential.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which this compound exerts its antimicrobial and antioxidant effects.

  • Synergistic Studies: Investigation of the potential synergistic effects of this compound with other antimicrobial or antioxidant compounds.

  • In Vivo Efficacy and Safety: Preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This compound stands as a compound of interest within the vast chemical library of natural products. Its presence in widely consumed and biologically active Allium species points towards a significant, yet underexplored, potential as an antimicrobial and antioxidant agent. This guide has synthesized the current, albeit limited, knowledge and provided a framework for the methodological approaches required to unlock the full therapeutic promise of this intriguing organosulfur compound. The path forward necessitates a dedicated research focus on the isolated molecule to move from correlational observations to a definitive understanding of its bioactivity.

References

  • Chemical Composition, Antimicrobial and Antioxidant Activity of Essential Oil from Allium tenuissimum L. Flowers. (2022). Molecules. [Link]

  • Chemical Composition, Antibacterial and Antioxidant Activities of Six Essentials Oils from the Alliaceae Family. (2014). Journal of Essential Oil Bearing Plants. [Link]

  • CHEMICAL COMPOSITION AND BIOLOGICAL ACTIVITY OF ALLIUM SATIVUM L. ESSENTIAL OIL AGAINST MDR BACTERIA ISOLATED FROM BUCCAL CAVITY AFFECTED BY CARIES. (2023). ResearchGate. [Link]

  • Chemical composition and antimicrobial activity of the essential oil from Allium hookeri consumed in Xishuangbanna, southwest China. (n.d.). PubMed. [Link]

  • Study on Chemical Composition of the Essential Oil, Antimicrobial and Antioxidant Activities of Allium latifolium Gilib. (Liliaceae) Extract. (2025). ResearchGate. [Link]

  • (Z)-Methyl 1-propenyl disulfide. (n.d.). FooDB. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]

  • DISSERTATION. (n.d.). Universitäts- und Landesbibliothek der Heinrich-Heine-Universität Düsseldorf. [Link]

  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. (n.d.). Indian Journal of Biotechnology. [Link]

  • The MIC values of compounds 1 to 7 that inhibited bacteria and fungi. (n.d.). ResearchGate. [Link]

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). PMC. [Link]

  • Study of antimicrobial and antioxidant properties of new materials for development of active food packaging. (n.d.). Politecnico di Torino. [Link]

  • METHYL PROPENYL DISULFIDE. (n.d.). gsrs. [Link]

  • (E)-Methyl 1-propenyl disulfide. (n.d.). FooDB. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. [Link]

    • (2022). EMA. [Link]

  • Methyl propenyl disulfide. (n.d.). PubChem. [Link]

  • Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. (n.d.). MDPI. [Link]

  • IC50 for DPPH and ABTS results (µg/mL). (n.d.). ResearchGate. [Link]

  • Novel Organoselenium Redox Modulators with Potential Anticancer, Antimicrobial, and Antioxidant Activities. (n.d.). MDPI. [Link]

  • Antimicrobial activity. (n.d.). Dissertation. [Link]

  • Dissertation. (n.d.). Scribd. [Link]

Sources

An In-Depth Technical Guide on the Immunomodulatory Activity of Organosulfur Compounds from Allium Species

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Current Knowledge and Experimental Protocols for Researchers and Drug Development Professionals

Author's Note: The query for "Methyl 1-propenyl disulfide-5-Oxide" did not yield a recognized compound in the scientific literature. The chemical name suggests a thiosulfinate, a class of organosulfur compounds prevalent in Allium species like garlic and onion, which are well-documented for their immunomodulatory properties. This guide, therefore, focuses on these extensively studied and structurally related compounds, providing a scientifically robust and actionable resource that aligns with the likely intent of the original query. We will delve into the activities of key thiosulfinates and related molecules such as allicin, zwiebelanes, and other derivatives.

Part 1: The Chemical and Biological Landscape of Allium Organosulfur Compounds

When the cellular integrity of garlic (Allium sativum) or onion (Allium cepa) is compromised—for instance, through crushing or cutting—a rapid enzymatic process is initiated.[1] The enzyme alliinase is released and acts upon stable cysteine sulfoxide precursors, such as alliin in garlic and isoalliin in onion.[1] This reaction generates highly reactive sulfenic acid intermediates, which then condense to form thiosulfinates.[1] The most famous of these is allicin (diallyl thiosulfinate) from garlic.[2][3]

These thiosulfinates are inherently unstable and serve as intermediates, transforming into a diverse array of more stable organosulfur compounds, including diallyl sulfides (DAS), diallyl disulfide (DADS), diallyl trisulfide (DATS), and ajoene.[2][4] In onions, the precursor isoalliin is converted into various compounds, including zwiebelanes, which are cyclic organosulfur compounds.[5][6][7][8] It is this complex and reactive chemical milieu that underpins the wide-ranging biological, and specifically, immunomodulatory effects observed.[9]

The core mechanism for many of these compounds involves their interaction with thiol (-SH) groups in cellular proteins and enzymes.[10] Allicin, for example, can form disulfide bonds with cysteine residues, altering protein function and triggering downstream signaling events.[3][10] This reactivity is central to their ability to modulate the immune system.

Part 2: Mechanisms of Immunomodulation

The immunomodulatory effects of Allium-derived organosulfur compounds are pleiotropic, influencing both innate and adaptive immunity. These compounds can act as either immune stimulants or suppressors depending on the context, cell type, and dosage.

Modulation of Innate Immune Cells

Macrophages: Macrophages are key players in the innate immune response, and their activity is significantly influenced by compounds like allicin.[11] Studies have shown that allicin can enhance macrophage phagocytosis, nitric oxide (NO) production, and the secretion of cytokines.[11] This activation is partly mediated through the upregulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade, specifically activating ERK1/2.[11] By stimulating these cells, allicin can bolster the primary defense against pathogens.

Neutrophils: Neutrophils are another critical component of the innate immune system. Certain organosulfur compounds, such as diallyl disulfide and allyl propyl disulfide, can directly activate Ca2+ flux in neutrophils.[4][12] Furthermore, minor constituents of garlic essential oil, like 1,3-dithiane, have been shown to stimulate the production of reactive oxygen species (ROS) in neutrophils, a key mechanism for killing pathogens.[4][12] This suggests that these compounds can act as biological response modifiers by augmenting phagocyte functions.[4][12]

Influence on Adaptive Immunity and Inflammatory Pathways

T-Lymphocytes: Organosulfur compounds can modulate T-cell activity, which is crucial for the adaptive immune response. They have been shown to influence the balance between T-helper 1 (Th1) and T-helper 2 (Th2) responses. For instance, onion extracts can reduce Th2-associated cytokines like IL-4, IL-5, and IL-13, suggesting a potential therapeutic role in allergic asthma.[13][14]

NF-κB Signaling: A central mechanism through which these compounds exert anti-inflammatory effects is the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[10] NF-κB is a critical transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10] Allicin has been demonstrated to inhibit NF-κB activation, thereby reducing the expression of inflammatory mediators like TNF-α and various interleukins.[10][15]

Below is a diagram illustrating the principal immunomodulatory actions of allicin.

G cluster_pathogen Pathogen Interaction cluster_allicin Allicin Intervention cluster_immune_cells Innate Immune Response cluster_signaling Intracellular Signaling cluster_response Cellular & Systemic Response Pathogen Pathogen (e.g., Bacteria, Virus) Macrophage Macrophage Pathogen->Macrophage Stimulates Allicin Allicin Allicin->Macrophage Activates Neutrophil Neutrophil Allicin->Neutrophil Activates NFkB NF-κB Pathway Allicin->NFkB Inhibits Macrophage->NFkB Activates MAPK MAPK (ERK1/2) Pathway Macrophage->MAPK Activates Phagocytosis Enhanced Phagocytosis Macrophage->Phagocytosis Performs ROS ROS Production Neutrophil->ROS Produces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription MAPK->Macrophage Feedback Activation G cluster_start Phase 1: Cell Preparation cluster_macrophage Phase 2a: Macrophage Assay cluster_tcell Phase 2b: T-Cell Assay cluster_analysis Phase 3: Data Analysis A Whole Blood Collection B PBMC Isolation (Ficoll Gradient) A->B C Monocyte/Lymphocyte Separation (e.g., MACS) B->C D Monocyte to M0 Differentiation (M-CSF) C->D G Seed PBMCs C->G E Treat with Compound + LPS Stimulation D->E F Cytokine Measurement (ELISA) E->F J Dose-Response Analysis F->J H Treat with Compound + PHA Stimulation G->H I Proliferation Assay (e.g., Resazurin) H->I I->J K Statistical Validation J->K

Caption: Experimental workflow for in vitro immunomodulation assessment.

Part 4: Data Summary and Concluding Remarks

The immunomodulatory potential of organosulfur compounds from Allium species is well-established, with a significant body of research highlighting their effects on various immune cells and signaling pathways.

Compound ClassPrimary SourceKey Immunomodulatory EffectsPrimary Molecular Targets/Pathways
Thiosulfinates (e.g., Allicin) GarlicPro-inflammatory (macrophage activation) and Anti-inflammatory (NF-κB inhibition). [10]NF-κB, MAPK (ERK1/2), Thiols in proteins. [10][11]
Disulfides/Trisulfides (e.g., DADS) GarlicActivation of neutrophils (Ca2+ flux, ROS production). [4][12]PI3K, ERK1/2. [4]
Cyclic Organosulfur (e.g., Zwiebelanes) OnionAntifungal activity enhancement. [6]Fungal vacuole disruption. [6]
Cepaenes OnionAnti-inflammatory via inhibition of leukocyte chemotaxis. [14]COX and LOX enzymes. [14]

References

  • Neutrophil Immunomodulatory Activity of N
  • Mechanism and Health Benefits of Bioactive Compound Allicin. Oxidants and Antioxidants in Medical Science.
  • Neutrophil Immunomodulatory Activity of N
  • Garlic‐Derived Organosulfur Compounds Regulate Metabolic and Immune Pathways in Macrophages and Attenuate Intestinal Inflamm
  • What is the mechanism of Allicin?.
  • New Aspects Towards a Molecular Understanding of the Allicin Immunostimulatory Mechanism via Colec12, MARCO, and SCARB1 Receptors. PubMed Central.
  • Relationship: Immune System and Thiosulfin
  • Beneficial Effects of Organosulfur Compounds from Allium cepa on Gut Health: A System
  • Enhancing Immunity: The Impact of Allicin on Your Body's Defenses. Voldox Health Ltd.
  • Organosulfur compounds from alliaceae in the prevention of human p
  • Allicin: Chemistry and Biological Properties. PMC - PubMed Central.
  • A review of anti-inflammatory, antioxidant, and immunomodulatory effects of Allium cepa and its main constituents. Taylor & Francis Online.
  • A review of anti-inflammatory, antioxidant, and immunomodulatory effects of Allium cepa and its main constituents.
  • Beneficial Effects of Organosulfur Compounds from Allium cepa on Gut Health: A System
  • Anti-Inflammatory, Anti-Thrombotic and Antiviral Substances from Onions could be an Option for the Tre
  • Zwiebelane A | C6H10OS2 | CID 15811990. PubChem - NIH.
  • Disulfide, methyl 1-propenyl. the NIST WebBook.
  • 5905-47-5, this compound Formula. ECHEMI.
  • Showing Compound Zwiebelane B (FDB020525). FooDB.
  • Disulfide, methyl 1-propenyl, cis. the NIST WebBook.
  • Chemical Properties of (E)-Methyl-1-propenyl disulfide (CAS 23838-19-9). Cheméo.
  • Disulfide, methyl 1-propenyl, trans. the NIST WebBook.
  • The cyclic organosulfur compound zwiebelane A from onion (Allium cepa) functions as an enhancer of polymyxin B in fungal vacuole disruption. PubMed.
  • Isoalliin-Derived Thiolanes Formed in Homogenized Onion | Journal of Agricultural and Food Chemistry.
  • Isoalliin-Derived Thiolanes Formed in Homogenized Onion. PubMed. [Link]

Sources

The Pivotal Role of Methyl 1-Propenyl Disulfide in Allium Aroma: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Pungent Allium Bouquet

The genus Allium, encompassing culinary staples such as onions (Allium cepa), garlic (Allium sativum), and leeks (Allium porrum), is renowned for its distinctive and often pungent aroma profiles. These characteristic scents are not present in the intact plant tissues but are rapidly generated upon cellular disruption through a complex cascade of enzymatic and chemical reactions. At the heart of this aroma matrix are a variety of volatile organosulfur compounds. Among these, methyl 1-propenyl disulfide, existing as (E)- and (Z)-isomers, has been identified as a significant contributor to the nuanced aroma of several Allium species. This technical guide provides an in-depth exploration of the biosynthesis, aroma contribution, and analytical quantification of this compound, tailored for researchers, scientists, and professionals in drug development seeking to understand and harness the chemistry of Allium volatiles.

I. Biosynthesis of this compound: An Enzymatically-Triggered Cascade

The formation of this compound is not a primary metabolic process but rather a secondary event initiated by tissue damage. The journey begins with stable, non-volatile precursors known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs) sequestered within the plant cell's cytoplasm.

The Precursors: S-alk(en)yl-L-cysteine Sulfoxides (ACSOs)

Allium species synthesize four primary ACSOs that serve as the foundational building blocks for their characteristic flavors:

  • S-methyl-L-cysteine sulfoxide (methiin): Found in most Alliums.[1]

  • S-allyl-L-cysteine sulfoxide (alliin): The principal precursor in garlic.[1]

  • S-trans-prop-1-enyl-L-cysteine sulfoxide (isoalliin): The major flavor precursor in onions.[1][2][3]

  • S-propyl-L-cysteine sulfoxide (propiin): A minor component in onions and related species.[3]

The biosynthesis of isoalliin, the direct precursor to the "1-propenyl" moiety of this compound, is a multi-step process that is believed to originate from the amino acid valine.

The Catalyst: The Alliinase Enzyme

Upon cellular disruption, such as cutting or crushing, the enzyme alliinase (EC 4.4.1.4), which is physically separated from the ACSOs in the intact cell, is released.[2][4] Alliinase rapidly cleaves the ACSOs, leading to the formation of highly reactive sulfenic acids, along with pyruvate and ammonia.[2][3]

Formation of Reactive Intermediates

Specifically for the formation of this compound, two key sulfenic acids are generated from their respective ACSO precursors:

  • 1-Propenesulfenic acid: Formed from the alliinase-mediated breakdown of isoalliin.

  • Methanesulfenic acid: Formed from the alliinase-mediated breakdown of methiin.

These sulfenic acids are notoriously unstable and readily undergo further reactions.[5]

The Genesis of Asymmetric Disulfides

The formation of the asymmetric this compound is believed to occur through the condensation of these two different sulfenic acid intermediates. While the precise in-planta mechanism is a subject of ongoing research, it is hypothesized that 1-propenesulfenic acid and methanesulfenic acid react to form methyl 1-propenyl thiosulfinate. This unstable thiosulfinate can then rearrange and decompose to form the more stable this compound, among other products. This reaction pathway explains the presence of asymmetric disulfides in the aroma profile of Allium species that contain multiple ACSO precursors.

Biosynthesis of this compound Isoalliin S-trans-prop-1-enyl-L-cysteine sulfoxide (Isoalliin) Propenesulfenic 1-Propenesulfenic Acid Isoalliin->Propenesulfenic Tissue Disruption Methiin S-methyl-L-cysteine sulfoxide (Methiin) Methanesulfenic Methanesulfenic Acid Methiin->Methanesulfenic Tissue Disruption Alliinase Alliinase (EC 4.4.1.4) Alliinase->Propenesulfenic Alliinase->Methanesulfenic Thiosulfinate Methyl 1-propenyl thiosulfinate (unstable intermediate) Propenesulfenic->Thiosulfinate Condensation Methanesulfenic->Thiosulfinate Disulfide This compound ((E)- and (Z)-isomers) Thiosulfinate->Disulfide Rearrangement/ Decomposition

Caption: Biosynthetic pathway of this compound.

II. Contribution to Allium Aroma

The sensory perception of Allium aroma is a complex interplay of numerous volatile compounds, with each contributing a specific note to the overall bouquet. This compound is a key component in this matrix, providing characteristic savory and pungent notes.

Sensory Profile

This compound is often described as having an "alliaceous" or "garlicky" and "green" taste and aroma. Its presence imparts a cooked or baked onion and garlic character to the overall flavor profile. The presence of both (E)- and (Z)-isomers can also contribute to the complexity of the perceived aroma.

Influence of Cooking

Thermal processing significantly alters the volatile profile of Allium species. While some sulfur compounds are lost, others are newly formed. Studies have shown that the relative amount of this compound can increase in cooked onions compared to raw onions, suggesting its importance in the characteristic aroma of cooked Allium preparations.[2] However, other studies have reported a decrease in its relative proportion upon cooking, indicating that the final concentration is highly dependent on the specific cooking method and conditions.[2]

III. Analytical Methodologies for Quantification

Accurate quantification of this compound is crucial for understanding its contribution to aroma, for quality control in food production, and for research into the bioactivity of Allium compounds. The method of choice for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.

Experimental Protocol: HS-SPME GC-MS Analysis

This protocol provides a robust framework for the quantitative analysis of this compound in Allium samples.

1. Sample Preparation:

  • Homogenize a known weight (e.g., 1-5 g) of fresh or processed Allium tissue.
  • Immediately transfer the homogenate to a 20 mL headspace vial.
  • To enhance the partitioning of volatiles into the headspace, add a saturated solution of sodium chloride (NaCl).
  • Seal the vial with a screw cap fitted with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range trapping of volatile sulfur compounds.
  • Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.
  • Extraction: Expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 20-40 minutes) at the same temperature to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.
  • GC Column: A polar capillary column, such as a DB-WAX or INNOWAX (30 m x 0.25 mm x 0.25 µm), is suitable for separating the volatile sulfur compounds.[6]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 2-5 minutes), ramps up to a higher temperature (e.g., 230-250°C) at a rate of 5-10°C/min, and holds for a final period (e.g., 5-10 minutes).
  • Mass Spectrometry:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 35 to 350.
  • Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and by matching against a spectral library (e.g., NIST, Wiley).
  • Quantification: For accurate quantification, create a calibration curve using a certified standard of this compound. An internal standard (e.g., diallyl disulfide) should be used to correct for variations in sample preparation and injection.

// Nodes Sample [label="Allium Sample\n(Raw or Processed)", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenize [label="Homogenization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HS_Vial [label="Headspace Vial\n(+ NaCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; SPME [label="HS-SPME\n(DVB/CAR/PDMS fiber)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [label="GC-MS Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Identification & Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Homogenize; Homogenize -> HS_Vial; HS_Vial -> SPME [label=" Equilibration &\n Extraction"]; SPME -> GCMS [label=" Desorption"]; GCMS -> Data; }

Caption: HS-SPME GC-MS workflow for this compound analysis.

IV. Quantitative Data and Isomeric Distribution

The concentration of this compound can vary significantly among different Allium species and is influenced by factors such as genetics, growing conditions, and processing. Both (E)- and (Z)-isomers are typically present, and their relative ratios can also impact the perceived aroma.

Compound Allium Species Condition Relative Abundance/Concentration Reference
This compoundOnion (A. cepa)CookedHigher relative amount compared to raw[2]
This compoundOnion (A. cepa)RawLower relative proportion compared to cooked[2]
(E)-1-Propenyl methyl disulfideOnion (A. cepa)RawDetected as a volatile component[2]
This compoundGarlic (A. sativum)Essential OilPresent as a minor component[7]
This compoundChinese Chive (A. tuberosum)Fresh LeavesDetected as a volatile component

Note: Quantitative data for this compound is often reported as a relative percentage of the total volatile compounds, and absolute concentrations can vary widely.

V. Conclusion and Future Directions

This compound is a key organosulfur compound that plays a vital role in shaping the characteristic aroma of many Allium species, particularly in their cooked forms. Its formation, resulting from the enzymatic breakdown of S-alk(en)yl-L-cysteine sulfoxide precursors, is a hallmark of Allium chemistry. The analytical protocols outlined in this guide provide a robust foundation for the accurate quantification of this compound, enabling further research into its sensory properties and biological activities.

Future research should focus on elucidating the precise, enzyme-mediated or spontaneous, reaction mechanisms that lead to the formation of asymmetric disulfides in the complex chemical environment of macerated Allium tissue. Furthermore, the determination of the odor activity values for the (E)- and (Z)-isomers of this compound will provide a more quantitative understanding of their specific contributions to the overall aroma profile. Such knowledge will be invaluable for the food industry in optimizing flavor profiles and for the pharmaceutical and nutraceutical sectors in exploring the full potential of Allium-derived compounds.

References

  • Characterization of flavor volatiles in raw and cooked pigmented onion (Allium cepa L) bulbs: A comparative HS-GC-IMS fingerprinting study. (n.d.). National Center for Biotechnology Information. [Link]

  • Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures. (2022). National Center for Biotechnology Information. [Link]

  • Block, E. (1992). The Organosulfur Chemistry of the Genus Allium—Implications for the Organic Chemistry of Sulfur. Angewandte Chemie International Edition in English, 31(9), 1135–1178.
  • Lancaster, J. E., & Boland, M. J. (1990). Flavor precursors in the genus Allium. In Food Science and Technology (Vol. 39, pp. 35-72). Marcel Dekker, Inc.
  • Rose, P., Whiteman, M., Moore, P. K., & Zhu, Y. Z. (2005). Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents.
  • The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale). (2017). Plantafood Medical. [Link]

  • The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale). (2017). Plantafood Medical Stiftung. [Link]

  • Methyl propenyl disulfide. (n.d.). The Good Scents Company. [Link]

  • Methyl propenyl disulfide. (n.d.). PubChem. [Link]

  • Methyl 2-propenyl disulfide. (n.d.). Human Metabolome Database. [Link]

  • Sulfenic acid chemistry, detection and cellular lifetime. (2014). National Center for Biotechnology Information. [Link]

  • Tissue-Specific Accumulation of Sulfur Compounds and Saponins in Different Parts of Garlic Cloves from Purple and White Ecotypes. (2017). National Center for Biotechnology Information. [Link]

  • Methyl 2-propenyl disulfide. (n.d.). HMDB. [Link]

Sources

An In-Depth Technical Guide to the Therapeutic Potential of Methyl 1-Propenyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Pungent Ally

Within the intricate chemical tapestry of Allium species, such as onions (Allium cepa) and garlic (Allium sativum), lies a vast arsenal of organosulfur compounds, long revered in traditional medicine and increasingly scrutinized by modern science for their therapeutic promise.[1][2] This guide focuses on a lesser-known yet potentially significant molecule: Methyl 1-propenyl disulfide. While its close relatives, such as allicin and diallyl disulfide, have garnered considerable attention, this compound remains a frontier for discovery.[3] This document serves as a technical exploration for researchers, scientists, and drug development professionals, aiming to synthesize existing knowledge on related compounds to illuminate the potential therapeutic avenues of this compound and to provide a strategic framework for its future investigation.

Chemical Identity and Natural Occurrence

This compound (C₄H₈S₂) is a volatile organosulfur compound characterized by a disulfide bond flanked by a methyl group and a 1-propenyl group.[4] It exists as (E) and (Z) stereoisomers.[5] This compound contributes to the characteristic pungent aroma of freshly cut onions and garlic.[2] The formation of this compound, like other thiosulfinates and related compounds, is initiated by tissue damage. This enzymatic process involves the release of alliinase, which acts on S-alk(en)yl-L-cysteine sulfoxide precursors.[1]

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₈S₂[4]
Molecular Weight120.24 g/mol [4]
IUPAC Name1-(methyldisulfanyl)prop-1-ene[4]
SynonymsMethyl propenyl disulfide, 1-Propenyl methyl disulfide[4]
Stereoisomers(E)-Methyl 1-propenyl disulfide, (Z)-Methyl 1-propenyl disulfide[5]

Postulated Therapeutic Mechanisms: An Extrapolation from its Kin

Direct experimental evidence for the therapeutic mechanisms of this compound is nascent. However, by examining the well-documented bioactivities of structurally similar organosulfur compounds, we can construct a compelling hypothesis for its potential pharmacological effects. The central hypothesis is that this compound shares the multifaceted therapeutic profile of its chemical cousins, primarily exhibiting anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Potential: A Multi-pronged Assault on Malignancy

Organosulfur compounds from Allium species are known to inhibit carcinogenesis through various mechanisms, including the modulation of metabolizing enzymes, induction of apoptosis, and alteration of the cell cycle.[6] The presence of the reactive disulfide bond in this compound is key to its predicted anticancer activity.

A primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of programmed cell death, or apoptosis. Related organosulfur compounds, such as diallyl disulfide (DADS), have been shown to induce apoptosis in various cancer cell lines.[7] It is plausible that this compound triggers apoptosis through similar pathways:

  • Mitochondrial Pathway: This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.

  • Thioredoxin System Inhibition: The thioredoxin (Trx) system is crucial for maintaining intracellular redox balance and is often overexpressed in cancer cells, contributing to their survival and drug resistance. The disulfide bond in this compound could potentially interact with and inhibit the Trx system, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent apoptosis. A study on 1-methylpropyl 2-imidazolyl disulfide (PX-12), a known Trx-1 inhibitor, demonstrated its ability to promote apoptosis in multiple myeloma cells.[7]

MPD This compound Trx Thioredoxin Reductase (TrxR) Inhibition MPD->Trx Potential Inhibition ROS Increased Intracellular Reactive Oxygen Species (ROS) Trx->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Postulated Apoptosis Induction Pathway.

Organosulfur compounds can also induce cell cycle arrest, preventing cancer cells from proliferating. DADS, for example, has been shown to cause G2/M phase arrest in human leukemia K562 cells. This provides another avenue for investigation into the anticancer effects of this compound.

Anti-inflammatory Effects: Quelling the Fires of Chronic Disease

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Organosulfur compounds from Allium species have demonstrated potent anti-inflammatory properties.[8]

The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[9] Diallyl disulfide has been shown to inhibit TNFα-induced CCL2 release by impairing both MAPK/ERK and NF-κB signaling.[9] It is highly probable that this compound exerts its anti-inflammatory effects through similar mechanisms, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

MPD This compound IKK IKK Complex MPD->IKK Potential Inhibition MAPKKK MAPKKK MPD->MAPKKK Potential Inhibition IkB IκBα Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->ProInflammatory MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK MAPK->ProInflammatory

Figure 2: Potential Anti-inflammatory Signaling Pathways.
Antioxidant Activity: A Defense Against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies. Organosulfur compounds are known to possess antioxidant properties.[8] The sulfur atom in this compound can likely participate in redox reactions, enabling it to scavenge free radicals and reduce oxidative damage.

A Roadmap for Investigation: Experimental Protocols

To validate the therapeutic potential of this compound, a systematic and rigorous experimental approach is required. The following protocols, adapted from established methodologies for similar compounds, provide a framework for such an investigation.

In Vitro Cytotoxicity Assessment

The initial step is to determine the cytotoxic effects of this compound on various cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver], and a non-cancerous control cell line like HEK293) in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

cluster_0 Cell Culture & Seeding cluster_1 Treatment & Incubation cluster_2 MTT Assay cluster_3 Data Analysis A Culture Cancer Cell Lines B Seed cells in 96-well plates A->B C Treat with Methyl 1-propenyl disulfide B->C D Incubate for 24, 48, 72h C->D E Add MTT solution D->E F Dissolve formazan E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Figure 3: MTT Assay Experimental Workflow.
In Vitro Antioxidant Capacity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for evaluating the free radical scavenging activity of a compound.[10][11]

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol. Use ascorbic acid or Trolox as a positive control.

  • Reaction: In a 96-well plate, add 100 µL of the sample or standard to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC₅₀ value.

In Vivo Anti-inflammatory Assessment

Animal models are crucial for evaluating the in vivo efficacy of potential anti-inflammatory agents. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Grouping and Treatment: Divide the rats into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound administered orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Future Directions and Concluding Remarks

The therapeutic potential of this compound, inferred from the extensive research on related organosulfur compounds, is substantial. This guide has outlined a plausible framework for its anticancer, anti-inflammatory, and antioxidant activities, grounded in established signaling pathways and experimental methodologies.

Future research must focus on generating direct experimental evidence to validate these hypotheses. Key areas for investigation include:

  • Comprehensive In Vitro Screening: Expanding the cytotoxicity profiling to a wider panel of cancer cell lines and investigating the specific molecular mechanisms of apoptosis and cell cycle arrest.

  • In-depth Mechanistic Studies: Elucidating the precise interactions of this compound with key signaling proteins in the NF-κB and MAPK pathways using techniques such as Western blotting and reporter gene assays.

  • Pharmacokinetic and Metabolism Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for understanding its bioavailability and potential for clinical translation. Studies on related compounds like allyl methyl disulfide provide a starting point for such investigations.[12][13]

  • In Vivo Efficacy Studies: Progressing to more complex animal models of cancer and chronic inflammatory diseases to evaluate the therapeutic efficacy and safety of this compound.

References

  • Beneficial Effects of Organosulfur Compounds from Allium cepa on Gut Health: A Systematic Review. (2021). PMC. [Link]

  • Organosulfur compounds and possible mechanism of garlic in cancer - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). (2020). Frontiers. [Link]

  • Dietitians Say Pairing These Foods Together Can Improve Their Anti-Inflammatory Power. (2025). EatingWell. [Link]

  • Health Benefits of Organosulfur Compounds. (2020). ResearchGate. [Link]

  • Antioxidant activity of ME on DPPH • scavenging. (A) Absorbance versus... (n.d.). ResearchGate. [Link]

  • Metabolism of dipropyl disulfide by rat liver phase I and phase II enzymes and by isolated perfused rat liver. (n.d.). Semantic Scholar. [Link]

  • Experimental study on thioredoxin redox inhibitor 1-methylpropyl 2-imidazolyl disulfide promoting apoptosis of multiple myeloma. (n.d.). europepmc.org. [Link]

  • Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins. (n.d.). nature.com. [Link]

  • Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients. (n.d.). epmajournal.biomedcentral.com. [Link]

  • Natural products modulating MAPK for CRC treatment: a promising strategy. (2025). PMC. [Link]

  • DPPH Radical Scavenging Assay. (2023). MDPI. [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). National Institutes of Health. [Link]

  • Methyl propenyl disulfide. (n.d.). PubChem. [Link]

  • methyl propenyl disulfide, 5905-47-5. (n.d.). The Good Scents Company. [Link]

  • EVALUATION AND COMPARISON OF THE ANTIOXIDANT AND FREE RADICAL. (n.d.). bioRxiv. [Link]

  • Showing metabocard for Methyl 2-propenyl disulfide (HMDB0041389). (2012). Human Metabolome Database. [Link]

  • Disulfide, methyl 1-propenyl, trans. (n.d.). NIST WebBook. [Link]

  • Metabolism and pharmacokinetics studies of allyl methyl disulfide in rats. (2019). PubMed. [Link]

  • Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B signaling. (2015). PubMed. [Link]

  • Ras/Mitogen-activated Protein Kinase (MAPK) Signaling Modulates Protein Stability and Cell Surface Expression of Scavenger Receptor SR-BI. (2012). National Institutes of Health. [Link]

  • Anti-Inflammatory Activity of Natural Products. (2016). MDPI. [Link]

  • Intra-mitochondrial disulfide polymerization controls cancer cell necroptosis. (2021). ResearchGate. [Link]

  • Modulation and Functions of MAP Kinase Pathways. (2019). News-Medical.net. [Link]

  • Metabolism and Pharmacokinetics Studies of Allyl Methyl Disulfide in Rats. (2019). ResearchGate. [Link]

  • Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. (2011). PMC. [Link]

  • Development of Semisynthetic Apoptosis-Inducing Agents Based on Natural Phenolic Acids Scaffold: Design, Synthesis and In-Vitro Biological Evaluation. (2022). MDPI. [Link]

  • NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. (2021). MDPI. [Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (2021). MDPI. [Link]

  • Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling. (2006). PubMed. [Link]

  • Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins. (2014). PubMed. [Link]

  • Methyl prop-1-enyl disulphide. (n.d.). PubChem. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2022). PMC. [Link]

  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). (2021). RSC Publishing. [Link]

  • Modulating Inflammation through the Negative Regulation of NF-κB Signaling. (2017). PMC. [Link]

  • In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. (2021). MDPI. [Link]

  • Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice. (2022). MDPI. [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2022). MDPI. [Link]

  • In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. (2024). National Institutes of Health. [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. [Link]

  • Drug toxicity assessment: cell proliferation versus cell death. (2022). PMC. [Link]

  • Using the DPiMS-8060 Mass Spectrometer to Analyze Drugs in Plasma (1)-A Quantitative Analysis of Everolimus-. (n.d.). Shimadzu. [Link]

  • In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. (2018). Frontiers. [Link]

Sources

Methodological & Application

Application Note: High-Throughput GC-MS Analysis of Methyl 1-Propenyl Disulfide in Onion Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated methodology for the extraction and quantitative analysis of Methyl 1-propenyl disulfide from onion (Allium cepa) extracts using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key organosulfur compound that significantly contributes to the characteristic flavor and aroma profile of onions. The protocol detailed herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, optimized GC-MS parameters, and data analysis. This guide emphasizes the chemical principles behind each step to ensure methodological reproducibility and accuracy.

Introduction: The Chemistry of Onion Flavor

The distinctive and pungent flavor of onions is not inherent to the intact vegetable. Instead, it is the result of a rapid enzymatic cascade initiated upon tissue disruption, such as cutting or crushing.[1] The primary flavor precursors in onions are S-alk(en)yl-L-cysteine S-oxides.[2] Specifically, S-trans-prop-1-enyl cysteine sulphoxide (isoalliin) is the characteristic precursor in onions.[3][4]

When onion cells are damaged, the enzyme alliinase, which is compartmentalized in the cell's vacuoles, comes into contact with isoalliin from the cytoplasm.[1][5] Alliinase cleaves isoalliin to produce pyruvate, ammonia, and the highly reactive intermediate, 1-propenylsulfenic acid.[1][5] This intermediate can then undergo self-condensation to form various thiosulfinates, which are responsible for the initial sharp aroma. These unstable thiosulfinates further decompose into a complex mixture of volatile organosulfur compounds, including disulfides, trisulfides, and thiophenes.[6][7] this compound is a prominent secondary metabolite in this cascade, contributing significantly to the overall flavor profile.

The concentration and composition of these volatile compounds are influenced by genetic factors, growing conditions, and post-harvest processing.[2] Accurate and reliable quantification of specific compounds like this compound is therefore crucial for quality control in the food industry and for understanding the potential therapeutic properties of onion extracts in drug development.

Experimental Workflow

The following diagram provides a high-level overview of the analytical workflow for the GC-MS analysis of this compound in onion extracts.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Fresh Onion Sample Homogenization Homogenization Sample->Homogenization Disruption of cells Extraction Solvent Extraction Homogenization->Extraction Liberation of volatiles Filtration Filtration & Concentration Extraction->Filtration Removal of particulates Injection GC Injection Filtration->Injection Sample introduction Separation Chromatographic Separation Injection->Separation Separation by volatility Detection Mass Spectrometry Detection Separation->Detection Ionization and mass analysis Identification Peak Identification Detection->Identification Spectral matching Quantification Quantification Identification->Quantification Area integration Reporting Reporting Quantification->Reporting Final results

Caption: High-level workflow for GC-MS analysis of onion extracts.

Detailed Protocols

Sample Preparation: Extraction of Volatile Organosulfur Compounds

The choice of extraction method is critical for the accurate analysis of volatile compounds from a complex matrix like onion. While methods like solid-phase microextraction (SPME) and direct thermal desorption (DTD) are effective, liquid-liquid extraction offers a robust and widely accessible approach.[8][9] Dichloromethane has been shown to be a superior solvent for extracting a broad range of organosulfides from onion oil compared to diethyl ether, n-pentane, or hexanes.[8][10]

Protocol: Solvent Extraction

  • Sample Homogenization:

    • Weigh 10 g of fresh onion tissue (bulb).

    • Finely chop the onion to ensure maximal cell disruption and enzyme activation.

    • Immediately transfer the chopped onion to a 50 mL centrifuge tube containing 20 mL of dichloromethane. Rationale: Immediate submersion in the solvent quenches further enzymatic activity and captures the volatile compounds as they are formed.

  • Extraction:

    • Vortex the mixture vigorously for 2 minutes.

    • Place the tube on a shaker for 30 minutes at room temperature to ensure thorough extraction.

  • Phase Separation and Drying:

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic layer from the aqueous phase and solid onion material.

    • Carefully transfer the dichloromethane layer (bottom layer) to a clean flask.

    • Add anhydrous sodium sulfate to the extract to remove any residual water. Rationale: Water can interfere with the GC column and affect the quality of the chromatogram.

  • Concentration:

    • Gently evaporate the solvent under a stream of nitrogen to a final volume of 1 mL. Caution: Avoid complete dryness as this can lead to the loss of volatile analytes.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the separation and detection of this compound and other related organosulfur compounds in onion extracts.

Parameter Setting Rationale
Gas Chromatograph Agilent 7890B or equivalentA robust and widely used GC system.
Mass Spectrometer Agilent 5977B or equivalentProvides high sensitivity and reliable mass spectral data.
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column that provides good separation of a wide range of volatile and semi-volatile compounds.[7]
Injection Volume 1 µL
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Split Ratio 20:1Prevents column overloading with high concentration analytes.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert gas that provides good chromatographic efficiency.
Oven Temperature Program Initial: 40°C for 5 min, Ramp 1: 5°C/min to 220°C, Ramp 2: 20°C/min to 250°C, hold for 2.5 minThis temperature program allows for the separation of early-eluting volatile compounds while also ensuring the elution of less volatile components.[11]
MS Transfer Line Temp. 260 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temperature 230 °COptimizes ionization efficiency.
Quadrupole Temperature 150 °CMaintains mass accuracy.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible mass spectra.
Mass Scan Range m/z 35-400Covers the expected mass range of organosulfur compounds in onion.

Data Analysis and Interpretation

Identification of this compound

The identification of this compound is based on two key parameters:

  • Retention Time (RT): Under the specified chromatographic conditions, the retention time of a compound is a reproducible characteristic.[12] The expected retention time for this compound should be confirmed by running a certified reference standard.

  • Mass Spectrum: The mass spectrum of a compound is its chemical fingerprint. The electron ionization mass spectrum of this compound is characterized by its molecular ion peak (M+) at m/z 120 and specific fragmentation patterns.[13][14][15] Comparison of the acquired mass spectrum with a reference library, such as the NIST Mass Spectral Library, is essential for confident identification.[13]

Expected Mass Spectrum of this compound (C₄H₈S₂)

m/z Relative Abundance Possible Fragment
120Moderate[M]⁺
87High[M - SH]⁺
75High[C₂H₃S]⁺
45High[CHS]⁺
41Moderate[C₃H₅]⁺

Note: The exact relative abundances may vary slightly between instruments.

Quantification

For quantitative analysis, an internal standard method is recommended for the highest accuracy. A suitable internal standard would be a compound with similar chemical properties to the analyte but not naturally present in the sample, such as diallyl disulfide.[8] A calibration curve should be prepared using a certified reference standard of this compound at various concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area relative to the internal standard against the calibration curve.

Conclusion

The methodology presented in this application note provides a reliable and reproducible approach for the GC-MS analysis of this compound in onion extracts. By carefully controlling the sample preparation and instrumental parameters, researchers can achieve accurate and precise quantification of this key flavor compound. This protocol serves as a valuable tool for quality control in the food and beverage industry, as well as for research into the chemical composition and potential bioactivity of Allium species.

References

  • Jones, M. G., et al. (2004). Biosynthesis of the flavour precursors of onion and garlic. Journal of Experimental Botany, 55(404), 1903-1918. Available at: [Link]

  • Lancaster, J. E., & Boland, M. J. (1990). Flavor precursors in the genus Allium. Food Chemistry, 35(4), 277-282.
  • Cantrell, C. L., et al. (2020). Determination of Organosulfides from Onion Oil. Foods, 9(7), 899. Available at: [Link]

  • González-de-Peredo, A. V., et al. (2020). Determination of Organosulfides from Onion Oil. ResearchGate. Available at: [Link]

  • Randle, W. M. (1997). Onion Flavor Chemistry and Factors Influencing Flavor Intensity. ACS Symposium Series. Available at: [Link]

  • González-de-Peredo, A. V., et al. (2024). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. Molecules, 29(1), 235. Available at: [Link]

  • González-de-Peredo, A. V., et al. (2023). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. Foods, 12(9), 1899. Available at: [Link]

  • Böckstiegel, L., et al. (2024). Development of an Untargeted Method for the Analysis of the Volatile Profile of Onions via Solid-Phase Microextraction Arrow-Headspace-Gas Chromatography-Mass Spectrometry Using Design of Experiments. Journal of Separation Science. Available at: [Link]

  • Cozzolino, R., et al. (2020). Characterization of Volatile and Flavonoid Composition of Different Cuts of Dried Onion (Allium cepa L.) by HS-SPME-GC-MS, HS-SPME-GC×GC-TOF and HPLC-DAD. Foods, 9(1), 89. Available at: [Link]

  • Benkeblia, N. (2020). Allium thiosulfinates: Chemistry, biological properties and their potential utilization in food preservation. ResearchGate. Available at: [Link]

  • Lee, E. J., et al. (2021). The Effects of Antioxidants on the Changes in Volatile Compounds in Heated Welsh Onions (Allium fistulosum L.) during Storage. Foods, 10(11), 2783. Available at: [Link]

  • Lanzotti, V. (2006).
  • Cantrell, C. L., et al. (2020). Determination of Organosulfides from Onion Oil. Semantic Scholar. Available at: [Link]

  • Wei, J., et al. (2025). Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs through HS-SPME/GC–MS-based metabolomics and machine learning. Frontiers in Plant Science, 16. Available at: [Link]

  • McGorrin, R. J. (2011). The Science of Onion Flavor. American Chemical Society.
  • Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures. (2022). Semantic Scholar. Available at: [Link]

  • Huopalahti, R. (2025). Determination of fresh onion (Allium cepa L.) volatiles by solid phase microextraction combined with gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Lanzotti, V. (2006). Organosulfur compounds formed by thiosulfinate degradation. ResearchGate. Available at: [Link]

  • Arrubla Vélez, J. P., et al. (2024). HS-SPME GC/MS Volatile profile of the onion Allium fistulosum L. variety Pereirana, cultivated in Colombia. Semantic Scholar. Available at: [Link]

  • Disulfide, methyl 1-propenyl. NIST WebBook. Available at: [Link]

  • Morimitsu, Y., et al. (2021). Thiolane-type sulfides from garlic, onion, and Welsh onion. PMC. Available at: [Link]

  • Lee, E. J., et al. (2021). The Effects of Antioxidants on the Changes in Volatile Compounds in Heated Welsh Onions (Allium fistulosum L.) during Storage. PMC. Available at: [Link]

  • Disulfide, methyl 1-propenyl. NIST WebBook. Available at: [Link]

  • Comparative study by gas chromatography-mass spectrometry of methods for the extraction of sulfur compounds in Allium cepa L. (2025). ResearchGate. Available at: [Link]

  • (Z)-Methyl 1-propenyl disulfide. FooDB. Available at: [Link]

  • Production method of onion extract and onion flavor. Google Patents.
  • Arrubla Vélez, J. P., et al. (2024). HS-SPME GC/MS Volatile profile of the onion Allium fistulosum L. variety Pereirana, cultivated in Colombia. Redalyc. Available at: [Link]

  • Methyl prop-1-enyl disulphide. PubChem. Available at: [Link]

  • Disulfide, methyl 1-propenyl. PubChemLite. Available at: [Link]

  • Methyl 2-propenyl disulfide. HMDB. Available at: [Link]

  • Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Shimadzu. Available at: [Link]

  • Disulfide, methyl 1-propenyl. NIST WebBook. Available at: [Link]

  • Disulfide,methyl 2-propenyl. SpectraBase. Available at: [Link]

  • Chemical Properties of Disulfide, methyl 1-propenyl, trans. Cheméo. Available at: [Link]

  • Retention time and characteristic ions used for the GC-MS detection of the BP and other 17 derivatives. ResearchGate. Available at: [Link]

Sources

Application Note: Analysis of Allium Volatile Compounds Using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Gemini

Introduction: The Analytical Challenge of Allium Aromas

The genus Allium, which includes staples like garlic (A. sativum), onion (A. cepa), and chives (A. tuberosum), is renowned for its distinctive and pungent aroma profiles. These characteristic scents are not inherent to the intact plant tissues. Instead, they are the result of a rapid, enzyme-catalyzed cascade that occurs upon cellular disruption, such as cutting or crushing.[1][2][3] This process generates a complex and often reactive mixture of volatile organosulfur compounds (VOSCs), which are not only responsible for the sensory properties but also contribute significantly to the reported health benefits of these plants, including antimicrobial and cardioprotective effects.[4]

Analyzing these volatile compounds presents a significant challenge. The profile of emitted volatiles changes rapidly in the minutes following tissue damage, and many of the key compounds are thermally labile or highly reactive.[5][6] Therefore, an analytical method must be fast, sensitive, and minimize sample manipulation to capture a representative snapshot of the volatile profile.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a premier technique for this application.[7][8][9] This solvent-free method is highly efficient for extracting volatiles from the headspace above the sample, preserving the delicate composition of the aroma profile without introducing solvent artifacts.[7][10] This application note provides a comprehensive guide to the HS-SPME-GC-MS method, explaining the underlying chemical principles, offering a detailed protocol, and discussing data interpretation for researchers in food science, natural products, and drug development.

The Biochemical Origin of Allium Volatiles

Understanding the enzymatic pathway is critical to designing a robust analytical protocol. Intact Allium cells contain non-volatile, odorless S-alk(en)yl-L-cysteine sulfoxides (ACSOs) within the cytoplasm. The key enzyme, alliinase, is sequestered separately in the cell's vacuole.[3] When the cells are damaged, the enzyme and substrate mix, initiating the reaction.

The primary products are highly reactive sulfenic acids, which then undergo rapid, non-enzymatic condensation reactions to form thiosulfinates. The most famous of these is allicin (diallyl thiosulfinate) in garlic.[11] These thiosulfinates are unstable and further decompose into a wide array of sulfides, disulfides, and trisulfides, such as diallyl disulfide (DADS), which are major contributors to the characteristic "garlic" or "onion" aroma.[2][12][13]

Allium_Pathway cluster_0 Intact Cell (Cytoplasm) cluster_1 Intact Cell (Vacuole) cluster_2 Post-Disruption Reactions ACSO S-alk(en)yl-L-cysteine sulfoxides (ACSOs) (e.g., Alliin) Disruption Cell Disruption (Cutting, Crushing) Alliinase Alliinase Enzyme Sulfenic_Acid Sulfenic Acids (Highly Reactive Intermediate) Thiosulfinates Thiosulfinates (e.g., Allicin) Sulfenic_Acid->Thiosulfinates Condensation Volatiles Stable Volatiles (Disulfides, Trisulfides, Thiophenes) Thiosulfinates->Volatiles Decomposition Disruption->Sulfenic_Acid Enzymatic Reaction

Caption: Enzymatic cascade for volatile generation in Allium species.

Principle of the HS-SPME-GC-MS Method

The HS-SPME-GC-MS workflow integrates sample preparation, analyte extraction and concentration, chromatographic separation, and mass spectrometric detection into a seamless process.

  • Headspace Generation: The prepared Allium sample is placed in a sealed vial and gently heated. This encourages the volatile compounds to partition from the sample matrix into the gaseous phase (headspace) above it.

  • SPME Extraction: A fused silica fiber coated with a specific polymeric stationary phase is exposed to the headspace. Volatile analytes adsorb onto and absorb into the fiber coating, effectively concentrating them from the gaseous phase. The choice of fiber coating is critical and depends on the polarity and molecular weight of the target analytes.

  • Thermal Desorption & GC Separation: The fiber is retracted and immediately inserted into the hot injection port of a gas chromatograph. The high temperature desorbs the trapped volatiles from the fiber onto the GC column. The GC then separates the individual compounds based on their boiling points and interaction with the column's stationary phase.

  • MS Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a chemical fingerprint, allowing for the positive identification of the compound by comparison to spectral libraries.

HS_SPME_Workflow A 1. Sample Preparation (e.g., 1g chopped onion in 20mL vial) B 2. Equilibration & Headspace Generation (e.g., 70°C for 15 min) A->B C 3. SPME Extraction (Fiber exposed to headspace, e.g., 50 min) B->C D 4. Thermal Desorption (Fiber in hot GC inlet, e.g., 250°C for 5 min) C->D E 5. GC Separation (Compounds separated by boiling point) D->E F 6. MS Detection & Identification (Mass spectrum generated and matched to library) E->F G Data Analysis F->G

Sources

Quantification of Methyl 1-propenyl disulfide using Diethyl Disulfide as an Internal Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-propenyl disulfide is a volatile organosulfur compound and a key contributor to the characteristic aroma and flavor of plants in the Allium genus, such as garlic and onion.[1][2] Accurate quantification of this compound is crucial in the food and beverage industry for quality control, in flavor and fragrance development, and in academic research exploring the chemical composition and potential bioactivities of these plants.[3][4] However, the volatile and thermally labile nature of this compound presents analytical challenges, often leading to variability in quantification.[5][6]

This application note presents a detailed and validated protocol for the accurate quantification of this compound in a sample matrix using gas chromatography-mass spectrometry (GC-MS) with diethyl disulfide as an internal standard. The use of an internal standard is a powerful technique to improve the precision and accuracy of chromatographic analyses by correcting for variations in sample injection volume, extraction efficiency, and instrument response.[7][8]

Principle and Strategy: The Role of the Internal Standard

The internal standard (IS) method involves adding a known amount of a specific compound—the internal standard—to all samples, calibration standards, and quality control samples.[9] The ratio of the analyte's response to the IS's response is then used for quantification. This approach effectively mitigates errors arising from sample preparation and analysis, as any loss or variation will affect both the analyte and the IS similarly.[7]

Selection of the Internal Standard: Diethyl Disulfide

The choice of a suitable internal standard is critical for the success of the method.[10] An ideal internal standard should be chemically similar to the analyte but not naturally present in the samples.[7] For the quantification of this compound, diethyl disulfide has been selected based on the following justifications:

  • Chemical Similarity: Both this compound (C₄H₈S₂) and diethyl disulfide (C₄H₁₀S₂) are volatile organosulfur compounds containing a disulfide bond.[11][12] This structural similarity ensures comparable behavior during extraction and chromatographic analysis.

  • Distinct Mass Spectra: While chromatographically similar, their mass spectra are sufficiently different to allow for clear identification and quantification without interference.

  • Commercial Availability and Purity: Diethyl disulfide is readily available from commercial suppliers in high purity, which is essential for preparing accurate standard solutions.[10][13][14]

  • Boiling Point and Volatility: The boiling point of diethyl disulfide (151-153 °C) is in a similar range to that of this compound (estimated at ~140 °C), suggesting they will behave similarly during headspace analysis.[2]

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

Quantification Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing & Quantification Sample Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample IS_Stock Internal Standard Stock (Diethyl Disulfide) IS_Stock->Spiked_Sample Cal_Standards Calibration Standards IS_Stock->Cal_Standards Analyte_Stock Analyte Stock (this compound) Analyte_Stock->Cal_Standards HS_GCMS Headspace GC-MS Analysis Spiked_Sample->HS_GCMS Cal_Standards->HS_GCMS Peak_Integration Peak Integration HS_GCMS->Peak_Integration Calibration_Curve Calibration Curve Construction (Analyte/IS Ratio vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Figure 1: A schematic of the complete workflow for the quantification of this compound using an internal standard.

Detailed Protocols

Materials and Reagents
  • This compound (analytical standard, >95% purity)

  • Diethyl disulfide (internal standard, >99% purity)

  • Methanol (HPLC grade)

  • Deionized water

  • 20 mL headspace vials with PTFE-lined silicone septa and aluminum crimp caps[15]

Protocol 1: Preparation of Stock and Standard Solutions
  • Internal Standard Stock Solution (IS Stock; 1000 µg/mL): Accurately weigh 100 mg of diethyl disulfide and dissolve it in 100 mL of methanol.

  • Analyte Stock Solution (Analyte Stock; 1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.

  • Working Internal Standard Solution (Working IS; 10 µg/mL): Dilute the IS Stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock solution into 20 mL headspace vials containing a constant amount of the Working IS solution. A typical calibration curve might include concentrations ranging from 0.1 to 20 µg/mL.

Calibration LevelVolume of Analyte Stock (µL)Volume of Working IS (µL)Final Volume (with water, mL)Final Analyte Conc. (µg/mL)
11100100.1
25100100.5
310100101.0
450100105.0
51001001010.0
62001001020.0

Table 1: Example of Calibration Standard Preparation.

Protocol 2: Sample Preparation

The following protocol is a general guideline for a solid sample matrix (e.g., garlic powder). The sample weight and dilution factor may need to be optimized depending on the expected concentration of the analyte.

  • Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.[15]

  • Add 100 µL of the Working IS solution (10 µg/mL) to the vial.

  • Add deionized water to a final volume of 10 mL.

  • Immediately seal the vial with a crimp cap.

  • Vortex the sample for 30 seconds.

Protocol 3: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis

The following instrumental parameters are a starting point and may require optimization for your specific instrumentation.

Headspace Sampler Conditions [15][16]

ParameterValue
Vial Oven Temperature80 °C
Vial Equilibration Time15 min
Needle Temperature90 °C
Transfer Line Temperature110 °C
Vial Pressurization Time1.0 min
Injection Time0.02 min

GC-MS Conditions [9][16]

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250 °C
Split Ratio20:1
Oven Temperature ProgramInitial temperature of 40 °C for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Scan ModeFull Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM)
SIM Ions (Quantification/Qualifier)This compound: m/z 120 (Quant), 87, 45. Diethyl disulfide: m/z 122 (Quant), 94, 61

Data Analysis and Quantification

  • Peak Identification: Identify the peaks for this compound and diethyl disulfide in the chromatograms based on their retention times and mass spectra.

  • Peak Integration: Integrate the peak areas of the quantification ions for both the analyte and the internal standard.

  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the calibration equation (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Calculate the peak area ratio for the samples and determine the concentration of this compound using the calibration equation.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results.[2][17] The following parameters should be assessed:

ParameterAcceptance Criteria
Linearity Correlation coefficient (R²) ≥ 0.995[3]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1[3]
Accuracy (Recovery) 80-120% recovery in spiked matrix samples
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 15% for replicate analyses
Specificity No interfering peaks at the retention times of the analyte and IS

Table 2: Recommended Method Validation Parameters and Acceptance Criteria.

Logical Framework for Data Validation

The following diagram illustrates the decision-making process for validating the analytical run.

Data Validation Logic Start Start QC_Check Analyze Quality Control (QC) Sample Start->QC_Check IS_Response_Check Internal Standard Response within ±20% of Average? QC_Check->IS_Response_Check Analyte_Conc_Check QC Analyte Concentration within ±15% of Nominal? IS_Response_Check->Analyte_Conc_Check Yes Reject_Run Reject Analytical Run Investigate Cause IS_Response_Check->Reject_Run No Accept_Run Accept Analytical Run Analyte_Conc_Check->Accept_Run Yes Analyte_Conc_Check->Reject_Run No

Figure 2: A flowchart depicting the logical steps for validating the results of an analytical run.

Conclusion

This application note provides a robust and reliable HS-GC-MS method for the quantification of this compound using diethyl disulfide as an internal standard. The detailed protocols for sample preparation, instrumental analysis, and method validation are designed to ensure high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals working with complex matrices where accurate quantification of volatile sulfur compounds is required.

References

  • LookChem. (n.d.). Diethyl disulfide. Retrieved from [Link]

  • What is Diethyl Disulfide. (n.d.). Properties & Specifications. Retrieved from [Link]

  • Bassereau, M., et al. (2018). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2126), 20170386.
  • The Good Scents Company. (n.d.). diethyl disulfide. Retrieved from [Link]

  • Jurado-Campos, N., et al. (2021). Usage considerations for headspace-gas chromatography-ion mobility spectrometry as a suitable technique for qualitative analysis in a routine lab.
  • PubChem. (n.d.). Diethyl disulfide. Retrieved from [Link]

  • Pogorzelski, E., et al. (2022). Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. International Journal of Molecular Sciences, 23(22), 14371.
  • Lawson-Wood, K. (n.d.). Qualifying Garlic Volatiles by Headspace GC/MS. PerkinElmer, Inc.
  • Tlemcani, Z., et al. (2015). Detection of Organo-Sulphur Volatiles in Allium sativum by Factorial Design. Journal of New Sciences, 11(2), 793-798.
  • Tocmo, R., et al. (2019). Effect of crushing and heating on the formation of volatile organosulfur compounds in garlic. Acta Alimentaria, 48(3), 365-372.
  • De Roya, L., et al. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. Molecules, 24(18), 3311.
  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Block, E., et al. (2011). Analysis of Garlic Cultivars Using Head Space Solid Phase Microextraction/Gas Chromatography/Mass Spectroscopy. Journal of Agricultural and Food Chemistry, 59(1), 106-114.
  • BenchChem. (2023).
  • Coelho, E., et al. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. Beverages, 6(4), 62.
  • Shimadzu. (n.d.).
  • Thermo Fisher Scientific. (2011).
  • Shimadzu Scientific Instruments. (n.d.). Performance Assessment of Nexis SCD-2030 Using Sulfur Compounds Recommended by ASTM D5623.
  • Restek. (n.d.). Diethyl disulfide. Retrieved from [Link]

  • Agilent Technologies. (2013).
  • Majcher, M., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1234.
  • Thermo Fisher Scientific. (n.d.). Determination of sulfur-containing compounds, formaldehyde, and organic halides in hydrogen for proton-exchange membrane fuel cell vehicles.
  • The Good Scents Company. (n.d.). (E)-1-propenyl methyl disulfide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl propenyl disulfide. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Multi-residue Analysis of Pesticides in Food using GC/MS/MS with the TSQ Quantum GC.
  • ResearchGate. (n.d.). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
  • ResearchGate. (n.d.). An Improved Method for Preparing Dimethyl Disulfide Adducts for GC/MS Analysis.
  • Cheméo. (n.d.). Chemical Properties of Methyl cis-propenyl disulfide. Retrieved from [Link]

  • Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS.
  • Shimadzu. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals.
  • NIST. (n.d.). Disulfide, methyl 1-propenyl, trans. Retrieved from [Link]

  • PubChem. (n.d.). Methyl propenyl disulfide. Retrieved from [Link]

Sources

Protocol for the Comprehensive Analysis of Organosulfur Compounds in Allium by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Allium, encompassing garlic, onions, and leeks, is renowned for its unique flavor profiles and significant health benefits, primarily attributed to a complex array of organosulfur compounds (OSCs). These bioactive molecules, however, are notoriously unstable and exist in various forms, from stable precursors to reactive intermediates, posing significant analytical challenges. This guide provides a detailed, scientifically-grounded protocol for the extraction, separation, and quantification of key OSCs from Allium species using High-Performance Liquid Chromatography (HPLC), coupled with UV and Mass Spectrometry (MS) detection. We delve into the causality behind experimental choices, offering robust, validated methodologies for both the stable precursors (S-alk(en)yl-L-cysteine sulfoxides) and their enzymatic transformation products (e.g., thiosulfinates).

Introduction: The Chemical Significance of Allium Sulfur Chemistry

Allium species are a cornerstone of global cuisine and traditional medicine. Their therapeutic potential in cardiovascular health, cancer prevention, and antimicrobial applications is largely credited to their rich organosulfur chemistry.[1][2] The characteristic pungent aroma upon cutting or crushing an Allium bulb is the result of a rapid enzymatic cascade. In the intact plant, stable, non-volatile precursors, primarily S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are sequestered in the cytoplasm.[3] Disruption of the plant tissue releases the vacuolar enzyme alliinase, which catalyzes the conversion of ACSOs into highly reactive and odorous thiosulfinates, such as allicin in garlic.

These thiosulfinates are transient and quickly transform into a diverse suite of other sulfur compounds, including diallyl sulfides, ajoenes, and vinyldithiins.[2][4] The specific profile of these compounds varies significantly between and within Allium species, and is influenced by genetics, growing conditions, and processing methods.[5] Consequently, accurate and reliable analytical methods are crucial for quality control, nutraceutical development, and pharmacological research. HPLC is the method of choice for this analysis due to its ability to separate these thermally labile compounds without degradation, a common issue with Gas Chromatography (GC).[6]

Foundational Chemistry: Precursors and Their Transformation

A successful analysis hinges on understanding the two distinct classes of target analytes:

  • Primary Precursors (ACSOs): These are the stable, water-soluble amino acid derivatives present in intact tissue. The most common are alliin (S-allyl-L-cysteine sulfoxide) in garlic and isoalliin (S-(trans-1-propenyl)-L-cysteine sulfoxide) in onion.[7][8] Their analysis requires the immediate and complete inactivation of the alliinase enzyme to prevent their conversion during sample preparation.

  • Secondary Transformation Products (Thiosulfinates & others): These are the bioactive, often less polar, and highly unstable compounds formed enzymatically. Allicin (S-(2-propenyl) 2-propene-1-thiosulfinate) is the principal thiosulfinate in garlic.[3] Their analysis requires a controlled enzymatic reaction followed by rapid extraction into an appropriate organic solvent.

The choice of analytical pathway is therefore dictated by the target compounds, a decision that must be made prior to sample processing.

Comprehensive Analytical Workflow

The analysis of organosulfur compounds from Allium is not a single method but a bifurcated strategy. The workflow below illustrates the critical decision point based on the analytical target.

Organosulfur Analysis Workflow cluster_prep Sample Preparation cluster_precursor Precursor Pathway cluster_product Transformation Product Pathway cluster_analysis Analysis A Fresh Allium Sample (e.g., Garlic Clove) B Target: Precursors (ACSOs) A->B Analyze stable precursors C Target: Transformation Products (e.g., Allicin) A->C Analyze reactive products D Enzyme Inactivation (e.g., Steaming, Boiling, or Acidified Methanol) B->D F Controlled Enzyme Activation (Crush & Incubate in Water) C->F E Homogenization & Aqueous Extraction D->E H Filtration (0.45 µm) E->H G Organic Solvent Extraction (e.g., DCM, Hexane/Isopropanol) F->G G->H I HPLC-UV/MS Analysis H->I J Data Quantification & Interpretation I->J

Caption: Bifurcated workflow for Allium organosulfur analysis.

Detailed Experimental Protocols

These protocols are designed to be robust and have been synthesized from multiple validated methods.[1][9][10][11]

Protocol 1: Extraction of S-Alk(en)yl-L-cysteine Sulfoxides (ACSOs)

Objective: To quantify stable precursors like alliin and isoalliin by preventing enzymatic conversion.

Causality: The alliinase enzyme is irreversibly denatured by heat or extreme pH. This protocol utilizes an acidified methanol solution which serves the dual purpose of precipitating and denaturing the enzyme while efficiently solubilizing the polar ACSOs.[5]

Materials:

  • Fresh Allium sample (e.g., garlic, onion)

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 N

  • Deionized Water

  • Homogenizer (e.g., Ultra-Turrax)

  • Centrifuge

  • 0.45 µm Syringe Filters (e.g., PVDF or Nylon)

Procedure:

  • Weigh approximately 1.0 g of fresh, peeled Allium tissue into a centrifuge tube.

  • Immediately add 10 mL of 90% methanol containing 0.01 N HCl.[5][9] The acid ensures rapid inactivation of alliinase.

  • Homogenize the mixture at high speed for 1-2 minutes, keeping the sample on ice to prevent any potential degradation.

  • Centrifuge the homogenate at 4,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis. Store at 4°C if not analyzed immediately.

Protocol 2: Extraction of Allicin and Other Thiosulfinates

Objective: To quantify the primary enzymatic product, allicin, and related thiosulfinates.

Causality: This protocol facilitates the controlled action of alliinase on its substrate. Water provides the necessary medium for the enzymatic reaction. A subsequent extraction with a water-immiscible organic solvent captures the relatively less polar allicin while leaving behind unreacted polar precursors.[1][12]

Materials:

  • Fresh Allium sample (e.g., garlic)

  • Deionized Water

  • Dichloromethane (DCM) or a 98:2 n-hexane:2-propanol mixture (HPLC Grade)

  • Anhydrous Sodium Sulfate

  • Homogenizer or Mortar and Pestle

  • Rotary Evaporator (optional)

Procedure:

  • Weigh approximately 1.0 g of fresh, peeled garlic and crush it in a mortar and pestle with 2 mL of deionized water.

  • Allow the slurry to incubate at room temperature for 5-10 minutes to ensure complete enzymatic conversion.

  • Transfer the slurry to a centrifuge tube and add 10 mL of DCM.

  • Vortex vigorously for 2 minutes to extract the allicin into the organic phase.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic (DCM) layer and pass it through a small column of anhydrous sodium sulfate to remove residual water.

  • For trace analysis, the solvent can be evaporated under a gentle stream of nitrogen or on a rotary evaporator (at <30°C) and the residue reconstituted in a known volume of mobile phase.

  • Filter the final extract through a 0.45 µm syringe filter (PTFE is suitable for organic solvents) into an HPLC vial. Analyze immediately, as allicin is unstable.[12]

HPLC & Method Validation Parameters

The following HPLC conditions are suitable for both precursor and transformation product analysis, though slight modifications may be necessary to optimize for specific compounds.

HPLC-UV Method Parameters
ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides excellent separation for both polar and moderately non-polar organosulfur compounds.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for acidic analytes.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[13]
Gradient Program 0-5 min, 5% B; 5-25 min, 5-60% B; 25-30 min, 60-95% B; 30-35 min, 95% B; 35-40 min, 5% BA gradient is necessary to elute the wide range of polarities present in Allium extracts.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLStandard injection volume.
UV Detection Diode Array Detector (DAD)ACSOs (precursors): 210 nm. Thiosulfinates (e.g., allicin): 254 nm.[1][12] DAD allows for simultaneous monitoring.
HPLC-MS/MS for Enhanced Specificity

For unambiguous identification and highly sensitive quantification, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is recommended.[14]

  • Ionization Source: Electrospray Ionization (ESI), typically in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of known analytes. This requires obtaining precursor ion -> product ion transitions from standards or literature.

Method Validation

To ensure the trustworthiness of the results, any HPLC method must be validated.[15][16] Key parameters to assess include:

Validation ParameterDescription & Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components. (Peak purity analysis using DAD).
Linearity & Range A calibration curve should be constructed with at least 5 standards. The correlation coefficient (r²) should be >0.99.[10]
Precision Assessed at intra-day and inter-day levels. The Relative Standard Deviation (RSD) should typically be <5%.[9]
Accuracy Determined by spike-recovery experiments. Recoveries should be within 80-120%.[1][10]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of ~3:1).
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (S/N ratio of ~10:1).[1][10]

Optional Protocol: Pre-Column Derivatization for ACSOs

Objective: To enhance the UV absorbance or fluorescence of ACSOs for improved sensitivity, especially when MS detection is unavailable.

Causality: ACSOs are amino acids and possess a primary amine group that can react with derivatizing agents like o-Phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent isoindole product.[17][18] This significantly lowers the limit of detection.

Materials:

  • OPA reagent (commercially available or prepared in-house)

  • ACSO extract (from Protocol 1)

  • Borate Buffer (pH 9.5)

Procedure:

  • In an HPLC vial, mix 50 µL of the ACSO extract with 50 µL of Borate Buffer.

  • Add 20 µL of the OPA derivatizing reagent.

  • Mix well and allow the reaction to proceed in the dark for 2 minutes at room temperature. The reaction is rapid.

  • Immediately inject the sample into the HPLC system.

  • Modify the HPLC detector to fluorescence with an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.[18]

Conclusion

The analysis of organosulfur compounds in Allium species is a complex but achievable task with a well-designed HPLC strategy. The critical insight is to recognize the biochemical dichotomy between the stable precursors (ACSOs) and their reactive enzymatic products (thiosulfinates). By tailoring the sample preparation protocol—either by inactivating or promoting alliinase activity—researchers can accurately target and quantify their compounds of interest. The methods described herein, from extraction to validated HPLC-UV and MS analysis, provide a comprehensive framework for scientists in academic and industrial settings to reliably explore the rich sulfur chemistry of Allium.

References

  • Kubec, R., & Dadáková, E. (2009). Cysteine sulfoxides and alliinase activity of some Allium species. Journal of Agricultural and Food Chemistry, 57(12), 5349-5354. [Link]

  • Lanzotti, V. (2006). The analysis of onion and garlic.
  • Ichikawa, M., Ide, N., Yoshida, J., Yamaguchi, H., & Ono, K. (2006). Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. Journal of Agricultural and Food Chemistry, 54(5), 1535-1540. [Link]

  • Kim, J. H., et al. (2013). Validated HPLC Method and Temperature Stabilities for Oil-Soluble Organosulfur Compounds in Garlic Macerated Oil. Journal of Chromatographic Science, 51(10), 955–961. [Link]

  • Corzo-Martínez, M., Corzo, N., & Villamiel, M. (2007). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Journal of Chromatography A, 1170(1-2), 1-25. [Link]

  • Yoo, M., et al. (2011). Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs. Food Science and Biotechnology, 20(4), 1121-1126.
  • Ichikawa, M., et al. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Abu-Lafi, S., et al. (2004). A HPLC analysis of organosulfur compounds extracted from garlic by pentane-dichloromethane (70:30, v/v) at 0 C. ResearchGate. [Link]

  • Ankri, S., & Mirelman, D. (1999). Antimicrobial properties of allicin from garlic. Microbes and Infection, 1(2), 125-129. [Link]

  • Lee, J., et al. (2015). Identification of Various Pink-Red Pigments Formed by Reacting Various Amino Acids with Onion (allium cepa L.) Thiosulfinates Using HPLC with Diode Array Detector and Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(3), 982-990. [Link]

  • Johnson, D. E., & Hall, D. W. (1986). High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
  • Kim, J. S., et al. (2016). Optimization of Extraction of Cycloalliin from Garlic (Allium sativum L.) by Using Principal Components Analysis. Preventive Nutrition and Food Science, 21(2), 124-130. [Link]

  • Lee, J. S., et al. (2014). Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies. Semantic Scholar. [Link]

  • Sharma, K., et al. (2017). Antioxidant and antiplatelet potential of different methanol fractions and flavonols extracted from onion (Allium cepa L.). Journal of Food Science and Technology, 54(7), 2055-2063. [Link]

  • RSU Conference. (2018). Comparison of Bioactive Sulfur Containing Compounds in Fresh Garlic and Garlic Products. [Link]

  • Kubec, R., & Dadáková, E. (2009). Quantification of Alk(en)yl-L-cysteine Sulfoxides and Related Amino Acids in Alliums by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. [Link]

  • Sayadi, V., et al. (2020). Identification and expression analysis of S-alk(en)yl-L-cysteine sulfoxide lyase isoform genes and determination of allicin contents in Allium species. BMC Plant Biology, 20(1), 89. [Link]

  • Mondy, B., et al. (2002). Comparison of GC-MS and HPLC for the analysis of Allium volatiles. ResearchGate. [Link]

  • Prieto-Santiago, V., et al. (2017). Flavonol Composition and Antioxidant Activity of Onions (Allium cepa L.) Based on the Development of New Analytical Ultrasound-Assisted Extraction Methods. Molecules, 22(11), 1889. [Link]

  • Kim, S., et al. (2016). Change in organosulfur compounds in onion (Allium cepa L.) during heat treatment. Journal of Food Science and Technology, 53(8), 3019-3027. [Link]

  • Kumar, V., et al. (2015). Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves. Pharmacognosy Research, 7(1), 47-53. [Link]

  • Block, E. (1992). The organosulfur chemistry of the genus Allium--implications for the organic chemistry of sulfur. Angewandte Chemie International Edition in English, 31(9), 1135-1178.
  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. [Link]

  • HTA Srl. (n.d.). Derivatization in HPLC. Retrieved from [Link]

  • Peterson, D. G., et al. (2017). Identification of Thiols in Yellow Onion ( Allium cepa L.) Using Solvent Vented Large Volume Injection GC-MS. Journal of Food Science, 82(12), 2759-2766. [Link]

  • Asian Journal of Applied Chemistry Research. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]

  • Slideshare. (2016). Derivatization in HPLC & GC. [Link]

  • McCurry, J. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. LCGC International. [Link]

  • Shimadzu Marketing TV. (2022, March 3). How to do HPLC method validation. YouTube. [Link]

  • WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

Sources

Application Notes & Protocols for the Analysis of Methyl 1-Propenyl Disulfide using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of methyl 1-propenyl disulfide, a key volatile sulfur compound (VSC) found in Allium species such as onions and garlic, utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] As a significant contributor to the characteristic flavor and aroma profiles of these foods, accurate and sensitive quantification of this compound is crucial for quality control, flavor research, and product development. This guide details the underlying principles of HS-SPME for VSC analysis, provides a step-by-step protocol optimized for this analyte, and discusses the critical parameters that ensure method robustness and reliability.

Introduction: The Analytical Challenge of Volatile Sulfur Compounds

This compound (C₄H₈S₂) is one of a complex mixture of organosulfur compounds generated enzymatically when the cells of Allium vegetables are ruptured (e.g., by cutting or crushing).[3][4][5] These compounds are responsible for the pungent and characteristic aromas and flavors of onion, garlic, and their relatives.[5] The analytical determination of these volatile sulfur compounds (VSCs) is challenging due to their high volatility, reactivity, and often low concentrations in the sample matrix.[6]

Traditional methods for volatile analysis often involve solvent extraction, which can be time-consuming, require significant amounts of hazardous solvents, and potentially introduce artifacts. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that has become a method of choice for the analysis of volatile and semi-volatile compounds in a variety of matrices.[6] Specifically, the headspace (HS) mode of SPME is ideally suited for the analysis of VSCs like this compound as it minimizes matrix effects and allows for the concentration of volatile analytes from a solid or liquid sample.[6]

This application note provides researchers, scientists, and drug development professionals with a detailed protocol for the analysis of this compound using HS-SPME-GC-MS, grounded in established scientific principles and supported by peer-reviewed literature.

The Principle of Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is an equilibrium-based extraction technique where a fused silica fiber coated with a polymeric stationary phase is exposed to the headspace above a sample in a sealed vial. Volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber coating. After a defined extraction time, the fiber is retracted and transferred to the heated injection port of a gas chromatograph, where the trapped analytes are thermally desorbed onto the analytical column for separation and subsequent detection by a mass spectrometer. The amount of analyte extracted by the fiber is proportional to its concentration in the sample, enabling quantitative analysis.[6]

The efficiency of the extraction is governed by several key equilibria:

  • The equilibrium between the analyte in the sample matrix and the headspace.

  • The equilibrium between the analyte in the headspace and the SPME fiber coating.

Factors such as temperature, extraction time, sample matrix composition, and the choice of fiber coating all play a critical role in achieving reproducible and sensitive results.

Experimental Protocol: HS-SPME-GC-MS for this compound

This protocol is a synthesized methodology based on best practices for the analysis of volatile sulfur compounds in Allium species.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended. This triple-phase fiber provides a broad selectivity for a wide range of volatile and semi-volatile compounds, including VSCs.[4][5][7][8]

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Heating and Agitation: A heated agitator or a heating block with a magnetic stirrer is required for controlled temperature and equilibration.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a split/splitless injector and a mass selective detector.

  • GC Column: A mid-polarity capillary column such as a DB-5ms or ZB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) is suitable for separating the target analyte from other matrix components.[7][8]

  • Reagents:

    • This compound standard (for identification and quantification).

    • Anhydrous sodium sulfate (Na₂SO₄) or Sodium Chloride (NaCl) (optional, to increase ionic strength).[9]

    • High-purity helium (carrier gas).

Sample Preparation

The enzymatic generation of this compound is initiated upon tissue disruption. Therefore, a consistent sample preparation methodology is critical for reproducible results.

  • Sample Comminution: Weigh a precise amount (e.g., 1.0 - 2.0 g) of the fresh sample (e.g., onion, garlic).[5][7] Finely chop or homogenize the sample for a consistent particle size. The analysis should be carried out immediately after cutting to capture the volatile profile accurately.[7]

  • Vial Sealing: Transfer the prepared sample into a 20 mL headspace vial.

  • Matrix Modification (Optional but Recommended): Add a known amount of anhydrous sodium sulfate or NaCl (e.g., 0.5 - 1.0 g) to the vial.[9] This increases the ionic strength of the aqueous phase in the sample, which can enhance the partitioning of volatile organic compounds into the headspace.

  • Internal Standard Addition: For quantitative analysis, add a known amount of an appropriate internal standard (e.g., 2-octanol) to each sample.[9]

  • Immediately seal the vial with a magnetic screw cap and PTFE/silicone septum.

HS-SPME Procedure
  • Fiber Conditioning: Before the first use, and as recommended by the manufacturer, condition the SPME fiber in the GC injection port at the specified temperature (e.g., 250-270°C) for 30-60 minutes. Before each extraction, a shorter pre-conditioning step (e.g., 5 minutes at 250°C) is advisable.[9]

  • Sample Incubation/Equilibration: Place the sealed vial in the heated agitator. Incubate the sample at a controlled temperature (e.g., 40-70°C) for a defined period (e.g., 15-30 minutes) with agitation.[4][6] This step allows the volatile compounds to reach equilibrium between the sample matrix and the headspace.

  • Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 30-50 minutes) at the same temperature with continued agitation.[1][6][9]

  • Fiber Retraction: Once the extraction is complete, retract the fiber into the needle.

GC-MS Analysis
  • Desorption: Immediately insert the SPME fiber into the heated GC injection port (e.g., 250°C) in splitless mode to ensure the complete transfer of analytes.[5] The desorption time should be sufficient for complete analyte transfer (e.g., 4-5 minutes).[1][6]

  • Chromatographic Separation: A typical GC oven temperature program for Allium volatiles starts at a low temperature and ramps up to elute the compounds of interest. An example program is:

    • Initial temperature: 40°C, hold for 2-5 minutes.[1][8]

    • Ramp 1: Increase to 150°C at a rate of 3-5°C/minute.[1][8]

    • Ramp 2: Increase to 250°C at a rate of 10-20°C/minute and hold for 2-5 minutes.[1][5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4][8]

    • Mass Range: Scan from m/z 35 to 400.

    • Source Temperature: 230°C.[1]

    • Transfer Line Temperature: 250-260°C.[4][5][8]

Data Analysis and Quantification
  • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard and by comparison with a mass spectral library (e.g., NIST).[8]

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Optimization of Key SPME Parameters

The following table summarizes the key experimental parameters and provides a rationale for their optimization, which is crucial for developing a robust and validated method.

ParameterTypical RangeRationale & Key Considerations
SPME Fiber Coating DVB/CAR/PDMS, CAR/PDMSDVB/CAR/PDMS is a triple-phase fiber that offers broad selectivity for a wide range of volatile sulfur compounds.[4][5][7][8] CAR/PDMS is also highly effective for small, volatile molecules.[6][9]
Extraction Mode Headspace (HS)Minimizes matrix interference and is ideal for volatile analytes in complex solid or liquid samples.[6]
Sample Mass 1.0 - 5.0 gShould be kept consistent across all samples and standards for reproducibility.
Equilibration Temp. 40 - 70 °CHigher temperatures increase the vapor pressure of the analyte, promoting its transfer to the headspace. However, excessively high temperatures can lead to thermal degradation of some compounds.[4][6]
Equilibration Time 15 - 30 minSufficient time must be allowed for the analyte to reach equilibrium between the sample and the headspace.[6][9]
Extraction Time 30 - 50 minThis is the time the fiber is exposed to the headspace. An optimal time should be determined where the analyte has reached equilibrium with the fiber, or a consistent, reproducible point on the uptake curve is used.[1][6][9]
Agitation On/OffAgitation (e.g., stirring or shaking) facilitates the mass transfer of the analyte from the sample matrix to the headspace, reducing equilibration time.[9]
Desorption Temp. 250 - 270 °CMust be high enough to ensure complete and rapid desorption of the analyte from the fiber without causing thermal degradation.[5][6]
Desorption Time 4 - 5 minShould be long enough for complete transfer of the analyte to the GC column.[1][6]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key steps and logical flow of the HS-SPME-GC-MS analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis Sample Weigh & Homogenize Sample Vial Transfer to Headspace Vial Sample->Vial Seal Add Salt/IS & Seal Vial->Seal Equilibrate Equilibrate (Heat & Agitate) Seal->Equilibrate Extract Expose Fiber (Extract) Equilibrate->Extract Retract Retract Fiber Extract->Retract Desorb Desorb in GC Inlet Retract->Desorb Separate Separate on GC Column Desorb->Separate Detect Detect by MS Separate->Detect Data Data Detect->Data Data Acquisition & Analysis

Caption: HS-SPME-GC-MS Workflow for this compound.

Logical_Relationships cluster_params Controlling Parameters Analyte Analyte in Sample (this compound) Headspace Analyte in Headspace Analyte->Headspace Partitioning (k_hs) Fiber Analyte on SPME Fiber Headspace->Fiber Adsorption (k_fs) GC_Column Analyte on GC Column Fiber->GC_Column Thermal Desorption Temp Temperature Temp->Headspace Temp->Fiber Time Time Time->Headspace Time->Fiber Matrix Matrix (Salt) Matrix->Headspace Agitation Agitation Agitation->Headspace

Caption: Key Equilibria and Influencing Factors in HS-SPME.

Conclusion and Best Practices

HS-SPME coupled with GC-MS is a powerful, solvent-free technique for the sensitive and reliable analysis of this compound in complex matrices. The successful implementation of this method relies on the careful selection of the SPME fiber and the optimization of extraction parameters. For quantitative analysis, method validation, including the determination of linearity, limits of detection and quantification, precision, and accuracy, is essential. The use of an appropriate internal standard is highly recommended to compensate for variations in fiber performance and sample matrix effects. By following the detailed protocol and considering the optimization principles outlined in this guide, researchers can achieve high-quality, reproducible data for this important flavor compound.

References

  • D'Auria, M., & Racioppi, R. (2017). HS-SPME-GC-MS Analysis of onion (Allium cepa L.) and shallot (Allium ascalonicum L.). Food Research, 1(5), 161-165. [Link]

  • Li, X., et al. (2020). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Foods, 9(11), 1599. [Link]

  • Osorio, M. T., et al. (2022). HS-SPME GC/MS Volatile profile of the onion Allium fistulosum L. variety Pereirana, cultivated in Colombia. Vitae, 29(1). [Link]

  • D'Auria, M., & Racioppi, R. (2017). HS-SPME-GC-MS analysis of onion (Allium cepa L.) and shallot (allium ascalonicum L.). ResearchGate. [Link]

  • Järvenpää, E. P., et al. (1998). Determination of fresh onion (Allium cepa L.) volatiles by solid phase microextraction combined with gas chromatography-mass spectrometry. Zeitschrift für Lebensmittel-Untersuchung und -Forschung A, 207(1), 39-43. [Link]

  • Wei, Y., et al. (2023). HS-SPME/GC–MS and E-nose-based characterization of volatile compounds in purple garlic across eight Chinese regions. Food Science & Nutrition, 11(8), 4735-4748. [Link]

  • Wang, S., et al. (2024). Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs through HS-SPME/GC–MS-based metabolomics and machine learning. Frontiers in Plant Science, 15, 1369805. [Link]

  • Gao, Z., et al. (2022). Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures. Foods, 11(23), 3843. [Link]

  • Araniti, F., et al. (2021). Characterization of Volatile Organic Compounds in ‘Rossa di Tropea’ Onion by Means of Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry (HS/SPME GC–MS) and Sensory Analysis. Plants, 10(5), 882. [Link]

  • FooDB. (2019). (Z)-Methyl 1-propenyl disulfide (FDB021326). [Link]

  • NIST. (n.d.). Disulfide, methyl 1-propenyl. NIST Chemistry WebBook. [Link]

  • Human Metabolome Database. (2012). (E)-Methyl 1-propenyl disulfide (HMDB0041391). [Link]

  • PubChem. (n.d.). Methyl propenyl disulfide. National Center for Biotechnology Information. [Link]

Sources

Application Note: Unambiguous Structure Elucidation of Methyl 1-Propenyl Disulfide Isomers using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the structural elucidation of methyl 1-propenyl disulfide, a volatile organosulfur compound found in certain plant species. We detail a systematic approach utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust methodology for unambiguous characterization, including the critical determination of the propenyl group's stereochemistry (E and Z isomers).

Introduction

This compound (C₄H₈S₂) is a naturally occurring disulfide with two geometric isomers, (E)- and (Z)-methyl 1-propenyl disulfide.[1][2][3] These compounds contribute to the characteristic aroma and flavor profiles of plants in the Allium genus, such as garlic and onions.[4] Accurate structural determination is paramount for understanding their biological activity, flavor chemistry, and for quality control in natural product analysis. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular framework and stereochemistry.[5] This guide explains the causality behind the selection of specific NMR experiments and provides a logical workflow for interpreting the resulting data to achieve complete structural assignment.

Experimental Design and Rationale

The volatile nature of this compound necessitates careful sample preparation to prevent analyte loss. A comprehensive suite of NMR experiments is required to piece together the molecular structure, with each experiment providing a unique piece of the puzzle.

Overall Workflow

The structure elucidation process follows a logical progression from simple 1D experiments to more complex 2D correlation spectroscopy. This workflow ensures that the maximum amount of information is extracted efficiently.

G cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structure Determination Prep Sample Dissolution in CDCl₃ H1 ¹H NMR Prep->H1 Initial Analysis C13 ¹³C NMR H1->C13 Proton Inventory COSY ¹H-¹H COSY C13->COSY Carbon Inventory HSQC ¹H-¹³C HSQC COSY->HSQC ¹H-¹H Connectivity HMBC ¹H-¹³C HMBC HSQC->HMBC ¹H-¹³C Direct Correlation Fragments Identify Spin Systems HMBC->Fragments Long-Range Correlations Connectivity Establish Connectivity Fragments->Connectivity Stereochem Determine Stereochemistry Connectivity->Stereochem J-Coupling Analysis Structure Final Structure Assignment Stereochem->Structure

Caption: Experimental workflow for NMR structure elucidation.

Protocols

Sample Preparation

Due to the volatility of this compound, proper sample handling is critical to prevent evaporation.[6]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent as it is compatible with many organic compounds and has well-characterized residual solvent peaks.[7]

  • Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C and 2D NMR, a higher concentration of 5-20 mg is recommended.[8]

  • Procedure:

    • Accurately weigh 5-10 mg of the purified this compound sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube securely immediately after adding the solvent.

    • Gently invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[9]

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a probe capable of performing the necessary 2D experiments.

  • ¹H NMR: Acquire with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signals.

  • ¹³C NMR: Use proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

  • COSY: A standard gradient-selected COSY (cosygpqf) experiment is suitable for identifying proton-proton couplings.

  • HSQC: A gradient-selected HSQC experiment with multiplicity editing (e.g., hsqcedetgpsisp2.3) is ideal for identifying CH, CH₂, and CH₃ groups.

  • HMBC: A gradient-selected HMBC experiment (hmbcgplpndqf) optimized for a long-range coupling of 8 Hz will reveal 2- and 3-bond correlations.[10]

Data Analysis and Structure Elucidation

The following sections detail the interpretation of the NMR data, using predicted chemical shifts and coupling constants to illustrate the process for both the (E)- and (Z)-isomers of this compound.

Structure and Numbering:

(E)-Methyl 1-propenyl disulfide &nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp; (Z)-Methyl 1-propenyl disulfide
Atom NumberGroup
1CH₃-S
2S-CH=
3=CH-CH₃
4-CH₃
Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for the two isomers in CDCl₃. These predictions are based on established chemical shift principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton(E)-Isomer δ (ppm), Multiplicity, J (Hz)(Z)-Isomer δ (ppm), Multiplicity, J (Hz)
H-1 (CH₃S)2.40, s2.42, s
H-2 (=CHS)6.25, dq, J = 15.2, 1.56.15, dq, J = 9.2, 1.7
H-3 (=CH)5.90, dq, J = 15.2, 6.55.85, dq, J = 9.2, 6.8
H-4 (CH₃)1.85, dd, J = 6.5, 1.51.88, dd, J = 6.8, 1.7

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon(E)-Isomer δ (ppm)(Z)-Isomer δ (ppm)
C-1 (CH₃S)23.524.0
C-2 (=CHS)130.0129.5
C-3 (=CH)125.0124.0
C-4 (CH₃)18.014.5
¹H NMR Analysis: The Key to Stereochemistry

The ¹H NMR spectrum provides the initial and most critical information.

  • Methyl Thio Group (H-1): A singlet around 2.4 ppm integrates to 3 protons.

  • Vinylic Protons (H-2 and H-3): These protons appear as complex multiplets (doublet of quartets) in the deshielded region (5.8-6.3 ppm) due to the electron-withdrawing effect of the disulfide and the double bond.[11]

  • Methyl Group on Double Bond (H-4): This appears as a doublet of doublets around 1.8-1.9 ppm.

The key to distinguishing the isomers lies in the vicinal coupling constant (³JH2-H3) between the two vinylic protons.[5]

  • For the (E)-isomer , the protons are trans to each other, resulting in a large coupling constant, typically in the range of 11-18 Hz.[1][12] Our predicted value is 15.2 Hz .

  • For the (Z)-isomer , the protons are cis to each other, leading to a smaller coupling constant, generally between 6-15 Hz.[1][12] Our predicted value is 9.2 Hz .

This significant difference in the coupling constant allows for unambiguous assignment of the double bond geometry.

¹³C NMR Analysis

The ¹³C NMR spectrum will show four distinct signals, confirming the presence of four unique carbon atoms. The chemical shifts will be in the expected regions for a methylthio group, vinylic carbons, and an allylic methyl group.[11]

2D NMR Analysis: Confirming Connectivity

2D NMR experiments are used to confirm the bonding framework deduced from the 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key correlations expected are:

    • A strong cross-peak between the vinylic protons H-2 and H-3.

    • A cross-peak between the vinylic proton H-3 and the methyl protons H-4.

    • A weaker, 4-bond coupling may be observed between H-2 and H-4.

G cluster_cosy COSY Correlations H1 H-1 (CH₃S) H2 H-2 (=CHS) H3 H-3 (=CH) H2->H3 H4 H-4 (CH₃) H2->H4 weak H3->H2 H3->H4 H4->H2 weak H4->H3

Caption: Key ¹H-¹H COSY correlations in this compound.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.

    • H-1 correlates with C-1.

    • H-2 correlates with C-2.

    • H-3 correlates with C-3.

    • H-4 correlates with C-4.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton by showing longer-range (typically 2-3 bond) correlations between protons and carbons.

Table 3: Key Predicted HMBC Correlations

ProtonCorrelates to Carbon(s)
H-1 (CH₃S)C-2
H-2 (=CHS)C-4
H-3 (=CH)C-1, C-2
H-4 (CH₃)C-2, C-3

These HMBC correlations unambiguously connect the methylthio group to the propenyl moiety and confirm the overall structure. For example, the correlation from the methylthio protons (H-1) to the vinylic carbon C-2 is definitive proof of the S-C bond.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structure elucidation of (E)- and (Z)-methyl 1-propenyl disulfide. The key diagnostic feature for stereochemical assignment is the magnitude of the vicinal coupling constant between the vinylic protons in the ¹H NMR spectrum. The comprehensive protocol and data interpretation guide presented here offer a robust framework for the analysis of this and other related organosulfur compounds, ensuring accurate and reliable characterization for research and industrial applications.

References

  • J Chem Ecol. 2004 Nov;30(11):2153-61. Submicro scale NMR sample preparation for volatile chemicals. [Link]

  • J Nat Prod. 2014 Aug 22;77(8):1942-7. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • NIST Chemistry WebBook. Disulfide, methyl 1-propenyl, trans. [Link]

  • PubMed. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]

  • NIST Chemistry WebBook. Disulfide, methyl 1-propenyl. [Link]

  • PubChem. Methyl propenyl disulfide. [Link]

  • The Good Scents Company. (E)-1-propenyl methyl disulfide. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • NIST Chemistry WebBook. Disulfide, methyl 1-propenyl, cis. [Link]

  • MRRC, University of Illinois at Chicago. Structure Elucidation Notes. [Link]

  • PubChem. Methyl prop-1-enyl disulphide. [Link]

  • The Good Scents Company. methyl propenyl disulfide. [Link]

  • precisionFDA. METHYL PROPENYL DISULFIDE, (Z)-. [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • PubChem. Methyl propyl disulfide. [Link]

  • PubChemLite. Disulfide, methyl 1-propenyl (C4H8S2). [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • NIST Chemistry WebBook. Disulfide, methyl 1-propenyl, trans. [Link]

  • NIST Chemistry WebBook. Disulfide, methyl 1-propenyl. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Cheméo. Chemical Properties of (Z)-Methyl-1-propenyl disulfide (CAS 23838-18-8). [Link]

  • YouTube. CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy. [Link]

  • KGROUP - University of Washington. NMR Chemical Shifts of Trace Impurities. [Link]

  • CAS. Methyl (E)-1-propenyl disulfide. [Link]

  • SpectraBase. Methyl phenylsulfide - Optional[13C NMR] - Chemical Shifts. [Link]

  • The Royal Society of Chemistry. The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • Human Metabolome Database. Showing metabocard for Methyl 2-propenyl disulfide (HMDB0041389). [Link]

  • Human Metabolome Database. Showing metabocard for (E)-1-Propenyl 2-propenyl disulfide (HMDB0041393). [Link]

  • ChemBK. methyl (E)-1-propenyl disulfide. [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

Sources

Application Notes & Protocols: Methyl 1-Propenyl Disulfide as a Natural Food Flavoring

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Essence of Savory

Methyl 1-propenyl disulfide is an organosulfur compound that serves as a cornerstone in the palette of savory flavor creation.[1] As a volatile molecule, it is a significant contributor to the characteristic sharp, pungent, and sweet notes associated with freshly cut Allium vegetables, such as onions, garlic, leeks, and shallots.[2][3] Its potent flavor profile makes it an invaluable tool for food scientists and product developers aiming to impart or enhance authentic savory characteristics in a wide range of food products.

Chemically, this compound (C₄H₈S₂) exists as two geometric isomers, (E) and (Z), which may exhibit subtle differences in their sensory profiles.[4][5] Understanding the properties and application of this compound allows for the precise and consistent formulation of complex flavor systems, moving beyond simple raw material additions to targeted, science-driven flavor design. These notes provide a comprehensive technical guide for the effective and safe application of this compound in food systems.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its proper handling, storage, and application in food formulations. The data presented below has been aggregated from authoritative chemical databases.

PropertyValueSource(s)
Molecular Formula C₄H₈S₂[4]
Molecular Weight 120.24 g/mol [6][7]
CAS Number 5905-47-5 (for the mixture of isomers)[4][8]
Appearance Colorless to pale yellow liquid[7][8]
Odor/Flavor Profile Pungent, sulfurous, with onion and garlic notes; described as a "spice" flavor.[8][9][10]
Boiling Point ~140-196 °C at 760 mm Hg (estimated/reported values vary)[2][3]
Density 0.955 - 0.961 g/mL @ 25 °C[3][8]
Refractive Index 1.542 - 1.552 @ 20 °C[3]
Solubility Soluble in ethanol; sparingly soluble in water (~557 mg/L @ 25 °C).[2][9]

Regulatory & Safety Profile

The use of any food ingredient is governed by strict regulatory frameworks and a thorough understanding of its safety is paramount.

Global Regulatory Status
  • United States (FDA): this compound is listed by the FDA as a food additive for use as a "flavoring agent or adjuvant".[8][11] It has been assigned FEMA (Flavor and Extract Manufacturers Association) number 3576, indicating it is Generally Recognized as Safe (GRAS) for its intended use.[3][8]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA has evaluated this compound (JECFA No. 569) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[8][12]

  • European Union (EFSA): This compound is included in the Flavouring Group Evaluation 08 (FGE.08), which covers aliphatic and alicyclic sulfides and polysulfides.[3] All food additives in the EU must be authorized and are subject to re-evaluation by the European Food Safety Authority (EFSA).[13]

GHS Hazard Classification

It is critical for laboratory and manufacturing personnel to be aware of the GHS classifications for handling the concentrated material.

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6][8]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[6][8]

  • Skin Sensitization (Category 1B): H317 - May cause an allergic skin reaction.[6][8]

Causality Behind Safety Precautions: The disulfide bond and the reactive nature of organosulfur compounds are responsible for their potential to interact with biological macromolecules, leading to skin irritation and sensitization. The oral toxicity necessitates precise dosing and avoiding direct ingestion of the concentrated form. Adherence to standard laboratory safety protocols, including the use of gloves, safety glasses, and a lab coat, is mandatory when handling the pure substance.

Application in Food Systems

The primary utility of this compound is in building savory flavor profiles. Its potent, characteristic notes allow for its use at very low concentrations (typically in the parts-per-million range).

  • Flavor Profile Contribution: It imparts a cooked or fried onion and garlic character, which is distinct from the harsh, raw notes of other sulfur compounds. This makes it ideal for applications requiring a processed savory flavor, such as in soups, broths, sauces, and gravies.

  • Synergistic Effects: The true art of flavor chemistry lies in synergy. This compound works exceptionally well when blended with other flavor compounds. For instance, when combined with pyrazines (found in roasted foods), it can create a rich, roasted meat or vegetable flavor. When used with other sulfur compounds like dimethyl sulfide or propyl disulfide, a more complex and complete onion or garlic profile can be achieved.[14][15]

  • Recommended Usage Levels: While optimal concentration is application-dependent, FEMA provides guidance on typical usage levels, such as up to 1.0 ppm in baked goods and soft candy.[16] Sensory evaluation is crucial to determine the ideal level for any specific food matrix to avoid overdosing, which can lead to a harsh, undesirable sulfurous note.

cluster_sourcing Sourcing & Preparation cluster_application Application & Evaluation cluster_qc Quality Control Source Methyl 1-Propenyl Disulfide (Neat) StockSol Prepare Stock Solution (Protocol 5.1) Source->StockSol Dilution Incorp Incorporate into Matrix (Protocol 5.2) StockSol->Incorp Dosing FoodMatrix Select Food Matrix (e.g., Soup Base) FoodMatrix->Incorp Sensory Sensory Evaluation (Trained Panel) Incorp->Sensory Taste Test SamplePrep Sample Preparation (Extraction) Incorp->SamplePrep Aliquot GCMS Quantification by GC-MS (Protocol 5.3) SamplePrep->GCMS Injection Validation Validate Concentration & Purity GCMS->Validation Compare to Standard

Caption: Experimental workflow for the application and validation of this compound.

Experimental Protocols

The following protocols are designed to provide a standardized methodology for researchers. Each protocol is a self-validating system when performed with appropriate controls.

Protocol 5.1: Preparation of a Stock Solution for Sensory & Benchtop Application

Rationale: Due to its potency, this compound must be diluted to a workable concentration. A 0.1% (1000 ppm) stock solution is a common starting point. Ethanol is chosen as the solvent due to the compound's high solubility in it and its miscibility with aqueous food systems.[9]

Materials:

  • This compound (≥95% purity)

  • 200-proof, food-grade ethanol

  • Calibrated analytical balance

  • 100 mL volumetric flask (Class A)

  • Glass Pasteur pipette

  • Fume hood

Procedure:

  • Place the 100 mL volumetric flask on the analytical balance within a fume hood and tare the balance.

  • Using a glass Pasteur pipette, carefully add approximately 0.100 g of this compound directly into the flask. Record the exact weight.

  • Remove the flask from the balance.

  • Add approximately 50 mL of food-grade ethanol to the flask. Swirl gently to dissolve the compound completely.

  • Carefully add more ethanol until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Transfer the solution to an amber glass bottle, label it clearly ("this compound, 0.1% in EtOH," with date and initials), and store at 4°C.

Self-Validation: The concentration is validated by the precise weight measurement and the use of Class A volumetric glassware. This stock solution serves as the calibrated standard for subsequent application and analytical protocols.

Protocol 5.2: Incorporation into a Model Savory Soup Base

Rationale: This protocol demonstrates the application of the stock solution to a simple, neutral food matrix to evaluate its sensory contribution. A control sample is essential to isolate the flavor impact of the target compound.

Materials:

  • 0.1% this compound stock solution (from Protocol 5.1)

  • Low-sodium vegetable or chicken broth (as the base)

  • Two identical saucepans or beakers

  • Hot plate with magnetic stirrer

  • Calibrated micropipettes (10-100 µL and 100-1000 µL)

  • Two tasting cups per panelist

Procedure:

  • Prepare two identical 500 g batches of the soup base. Label them "Control" and "Test."

  • Gently heat both batches to 60°C while stirring to ensure uniformity. Do not boil, as this could drive off volatile compounds.

  • Dosing the 'Test' Sample: To achieve a final concentration of 1.0 ppm, add 500 µL of the 0.1% (1000 ppm) stock solution to the 500 g 'Test' batch.

    • Calculation: (1000 ppm * 0.5 mL) / 500 g = 1.0 ppm

  • Stir the 'Test' batch gently for 2 minutes to ensure complete dispersion.

  • Preparing the 'Control' Sample: Add 500 µL of pure ethanol (the solvent) to the 'Control' batch. This ensures that any sensory effect from the small amount of alcohol is accounted for, thus isolating the effect of the disulfide.

  • Pour the samples into coded tasting cups and present them to a sensory panel for evaluation (e.g., triangle test or descriptive analysis).

Protocol 5.3: QC by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: This protocol provides a method to confirm the identity and quantify the concentration of this compound in the final food product, ensuring the dosing was accurate and the compound is stable.

Materials:

  • GC-MS system with a non-polar or semi-polar capillary column (e.g., DB-5ms)

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with septa caps

  • Heated agitator for SPME

  • Standards for calibration curve (prepared by diluting the 0.1% stock solution)

Procedure:

  • Calibration Curve: Prepare a series of standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm) in the control soup base matrix.

  • Sample Preparation: Place 5 g of the 'Test' soup sample into a 20 mL headspace vial. Add a small amount of NaCl to increase the volatility of the analyte. Seal the vial.

  • SPME Extraction: Place the vial in the heated agitator (e.g., 60°C for 15 minutes). Expose the SPME fiber to the headspace above the sample for a fixed time (e.g., 20 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Immediately desorb the fiber in the hot GC inlet (e.g., 250°C).

    • Use a suitable temperature program (e.g., initial 40°C for 2 min, ramp at 5°C/min to 220°C, hold for 5 min).

    • Set the mass spectrometer to scan a range of m/z 35-250.

  • Data Analysis:

    • Identify the this compound peak by its retention time and its characteristic mass spectrum (key ions).

    • Quantify the peak area and compare it against the calibration curve generated from the standards to determine the concentration in the sample.

Self-Validation: The method's accuracy is validated by the linearity of the calibration curve (R² > 0.99) and the analysis of a spiked control sample to determine recovery.

cluster_chemical Chemical Factors cluster_matrix Matrix Effects center_node Flavor Perception Concentration Concentration (ppm) Concentration->center_node Intensity Synergy Synergistic Compounds (e.g., Pyrazines) Synergy->center_node Complexity Isomer Isomer Ratio (E/Z) Isomer->center_node Nuance Fat Fat Content Fat->center_node Release Rate Protein Protein Binding Protein->center_node Availability pH pH of Medium pH->center_node Stability

Caption: Key factors influencing the flavor perception of this compound in food.

Conclusion

This compound is a potent, versatile, and well-regulated natural flavoring agent that is indispensable for creating authentic savory profiles. Its effective use requires a multidisciplinary approach, combining an understanding of its chemical properties and regulatory status with precise application and robust analytical validation. The protocols provided herein offer a foundational framework for researchers and developers to harness the potential of this key savory compound, enabling the creation of consistent, high-quality food products.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5366552, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6164465, Methyl prop-1-enyl disulphide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-1-propenyl methyl disulfide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Disulfide, methyl 1-propenyl. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB021324). Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl propenyl disulfide. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound (Z)-Methyl 1-propenyl disulfide (FDB021326). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS). Retrieved from [Link]

  • ScentBox. (n.d.). Methyl propenyl disulfide (CAS 23838-19-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for (E)-Methyl 1-propenyl disulfide (HMDB0041391). Retrieved from [Link]

  • PubChemLite. (n.d.). Disulfide, methyl 1-propenyl (C4H8S2). Retrieved from [Link]

  • FooDB. (2010). Showing Compound (-)-1-Methylpropyl 1-propenyl disulfide (FDB012824). Retrieved from [Link]

  • The Good Scents Company. (n.d.). propenyl propyl disulfide. Retrieved from [Link]

  • ChemBK. (n.d.). methyl (E)-1-propenyl disulfide. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Methyl 2-propenyl disulfide (HMDB0041389). Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl propyl disulfide. Retrieved from [Link]

  • European Commission. (n.d.). Food Safety - Re-evaluation. Retrieved from [Link]

  • European Food Safety Authority. (n.d.). Food additives. Retrieved from [Link]

  • FlavScents. (n.d.). (Z)-1-propenyl methyl disulfide. Retrieved from [Link]

  • USDA Foreign Agricultural Service. (2015). Standards for Food Additives, Part I. Retrieved from [Link]

  • precisionFDA. (n.d.). METHYL PROPENYL DISULFIDE, (Z)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16592, Methyl propyl disulfide. Retrieved from [Link]

  • Flavor Extract Manufacturers Association (FEMA). (n.d.). This compound. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound (E)-Methyl 1-propenyl disulfide (FDB021325). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Food Additive Status List. Retrieved from [Link]

  • Lee, J. H., & Kim, H. J. (2023). Current status of the novel food ingredient safety evaluation system. Journal of the Korean Society of Food Science and Nutrition, 52(8), 837–846. Retrieved from [Link]

  • European Food Safety Authority. (2021). The 2019 European Union report on pesticide residues in food. EFSA Journal, 19(4), e06491. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Studies of Methyl 1-propenyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antimicrobial Potential of a Natural Disulfide

Methyl 1-propenyl disulfide is a naturally occurring organosulfur compound found in plants of the Allium genus, such as garlic (Allium sativum) and onion (Allium cepa).[1][2][3] These plants have been used for centuries in traditional medicine to treat a variety of ailments, including infections.[1][4] Modern research has begun to validate these traditional uses, attributing the antimicrobial properties of Allium species to their rich content of organosulfur compounds.[1][4][5][6][7] this compound is one such compound that contributes to the characteristic aroma and biological activity of these plants.

The rising threat of antimicrobial resistance necessitates the exploration of novel antimicrobial agents.[1] Natural products, like this compound, offer a promising avenue for the discovery of new lead compounds in drug development.[1] The disulfide bond is a key feature of this molecule and is believed to be crucial for its antimicrobial activity. The proposed mechanism of action for many organosulfur compounds from Allium involves the reaction of the disulfide moiety with free sulfhydryl groups in bacterial enzymes and proteins, leading to the disruption of essential metabolic pathways and compromising cell membrane integrity.[1][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to investigate the antimicrobial properties of this compound. The protocols detailed herein are designed to be robust and self-validating, providing a framework for determining the compound's efficacy against a range of microbial pathogens.

Compound Profile: this compound

A thorough understanding of the test compound is fundamental to designing meaningful experiments.

PropertyDetailsSource
Chemical Name This compound[8]
Synonyms 1-(Methyldisulfanyl)-1-propene, Methyl propenyl disulfide[8]
Molecular Formula C4H8S2[8][9][10]
Molecular Weight 120.24 g/mol [3][8][9][11]
Chemical Structure Exists as (E) and (Z) stereoisomers.[8][12]
(Z)-isomer:

(E)-isomer:

Physical Properties Oily liquid, slightly soluble in water, soluble in organic solvents like ethanol and DMSO.[2][13]
Safety Information Handle with care in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.General laboratory safety guidelines.

Core Principles of Antimicrobial Efficacy Testing

To comprehensively evaluate the antimicrobial potential of this compound, a multi-faceted approach is necessary. The following assays provide a holistic view of its activity:

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of the compound's potency.

  • Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is a critical parameter for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Time-Kill Kinetic Assay: This dynamic assay provides insights into the rate at which an antimicrobial agent kills a microbial population over time. It is invaluable for understanding the pharmacodynamics of a potential new drug.

  • Anti-Biofilm Activity: Many chronic infections are associated with microbial biofilms, which are communities of microorganisms encased in a self-produced matrix. These structures are notoriously resistant to conventional antibiotics. Assessing a compound's ability to inhibit biofilm formation or eradicate established biofilms is crucial for its potential clinical utility.[14]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the MIC of this compound.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for MIC determination due to its efficiency and requirement for small volumes of reagents. Given that this compound is an oily compound with limited water solubility, the inclusion of a solubilizing agent like Dimethyl Sulfoxide (DMSO) and a surfactant like Tween 80 is crucial for achieving a homogenous dispersion in the aqueous broth, ensuring accurate and reproducible results.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading A Prepare stock solution of this compound in DMSO E Create 2-fold serial dilutions of the compound A->E B Prepare standardized microbial inoculum (0.5 McFarland) F Add microbial inoculum to test wells B->F C Prepare Mueller-Hinton Broth (MHB) with 0.5% Tween 80 D Dispense MHB into all wells C->D D->E E->F H Incubate at 37°C for 18-24 hours F->H G Include positive (microbe only) and negative (broth only) controls G->H I Visually inspect for turbidity H->I J Determine MIC: Lowest concentration with no visible growth I->J

Caption: Workflow for MIC determination of this compound.

  • Preparation of Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Vortex thoroughly to ensure complete dissolution.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate into a sterile broth (e.g., Tryptic Soy Broth) and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Setup (in a 96-well microtiter plate):

    • Add 100 µL of sterile MHB containing 0.5% (v/v) Tween 80 to all wells.

    • Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

    • Add 100 µL of the diluted microbial inoculum to each well.

    • Controls:

      • Positive Control: Wells containing MHB and microbial inoculum only.

      • Negative Control: Wells containing MHB only.

      • Solvent Control: Wells containing MHB, microbial inoculum, and the highest concentration of DMSO used.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth (i.e., no turbidity) compared to the positive control.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol is a continuation of the MIC assay and is essential to differentiate between bacteriostatic and bactericidal activity.

Causality Behind Experimental Choices: The principle of the MBC assay is to subculture the contents from the clear wells of the MIC plate onto a growth-supporting agar medium. This allows for the determination of the concentration of the antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum, thereby confirming bactericidal activity.

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation Incubation & Reading A Identify wells with no visible growth (MIC and above) B Plate 10 µL from each clear well onto nutrient agar plates A->B C Spread the aliquot evenly B->C D Incubate at 37°C for 24 hours C->D E Count the number of colonies (CFU) D->E F Determine MBC: Lowest concentration with ≥99.9% killing E->F

Caption: Workflow for MBC determination following the MIC assay.

  • Subculturing: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the aliquot onto a sterile nutrient agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Reading: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Protocol 3: Time-Kill Kinetic Assay

This assay provides a dynamic picture of the antimicrobial activity of this compound.

Causality Behind Experimental Choices: By exposing a standardized bacterial population to the test compound and enumerating viable cells at different time points, a time-kill curve can be generated. This allows for the characterization of the compound's killing kinetics (concentration-dependent vs. time-dependent) and confirms its bactericidal or bacteriostatic nature. A ≥3-log10 reduction in CFU/mL is the standard definition of bactericidal activity.

TimeKill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate test tubes A->C B Prepare test tubes with MHB and different concentrations of the compound (e.g., 1x, 2x, 4x MIC) B->C D Incubate at 37°C with shaking C->D E At time points (0, 2, 4, 8, 24h), withdraw aliquots D->E F Perform serial dilutions and plate on nutrient agar E->F G Incubate plates and count colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. time G->H I Determine bactericidal/bacteriostatic activity H->I

Caption: Workflow for the time-kill kinetic assay.

  • Preparation: Prepare tubes with sterile MHB containing various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without the compound.

  • Inoculation: Inoculate all tubes with the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Enumeration: Perform serial dilutions of the aliquots in sterile saline and plate onto nutrient agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.

Protocol 4: Anti-Biofilm Activity Assessment

This protocol describes the use of a crystal violet assay to quantify the effect of this compound on biofilm formation.

Causality Behind Experimental Choices: The crystal violet assay is a simple and effective method to quantify biofilm biomass. Crystal violet stains the extracellular matrix of the biofilm, and the amount of stain retained is proportional to the amount of biofilm formed. By exposing developing biofilms to the test compound, its ability to inhibit biofilm formation can be quantified.

AntiBiofilm_Workflow cluster_formation Biofilm Formation cluster_staining Staining cluster_quantification Quantification A Dispense microbial culture and compound dilutions into a 96-well plate B Incubate for 24-48 hours to allow biofilm formation A->B C Discard planktonic cells and wash wells with PBS B->C D Fix biofilm with methanol C->D E Stain with 0.1% crystal violet D->E F Wash excess stain E->F G Solubilize the stain with acetic acid or ethanol F->G H Read absorbance at 570 nm G->H I Calculate percentage of biofilm inhibition H->I

Sources

Application Notes & Protocols: A Guide to In Vitro Bioactivity Assessment of Methyl 1-propenyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of Methyl 1-propenyl disulfide

This compound (M1PD) is an organosulfur compound found in various plants, notably within the Allium genus (e.g., onions, garlic) and Ferula species.[1][2][3][4] Organosulfur compounds are recognized for a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticarcinogenic effects.[5][6][7][8][9] M1PD, with its characteristic disulfide bond, is a molecule of significant interest for researchers in natural product chemistry, pharmacology, and drug development.

This guide provides a comprehensive suite of detailed in vitro assays designed to systematically evaluate the bioactivity of M1PD. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind each step. The methodologies herein are structured to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and reliable data. This document will serve as a practical resource for scientists aiming to characterize the therapeutic potential of this compound.

Section 1: Assessment of Antioxidant Activity via DPPH Radical Scavenging

Scientific Principle

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants mitigate this damage by neutralizing free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to assess the free radical scavenging capacity of a compound.[10][11] DPPH is a stable free radical with a deep purple color. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine, causing a measurable decrease in absorbance at ~517 nm.[12][13] This color change is directly proportional to the antioxidant's radical scavenging activity.[13] This assay is based on the single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms.[14][15]

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare M1PD Stock & Serial Dilutions A1 Add M1PD dilutions, Controls & Blanks to wells P1->A1 P2 Prepare DPPH Working Solution A2 Add DPPH Solution to all wells P2->A2 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->A1 A1->A2 A3 Incubate in Dark (e.g., 30 min at RT) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Scavenging Activity A4->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol is optimized for a 96-well microplate format.

A. Reagent Preparation

  • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

  • DPPH Working Solution (~0.1 mM): Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[13] Prepare this solution fresh before each use and protect it from light.[16]

  • M1PD Stock Solution (e.g., 10 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or methanol).

  • Test Sample Dilutions: Perform serial dilutions of the M1PD stock solution to achieve a range of final concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Positive Control: Prepare a series of dilutions of a known antioxidant like Ascorbic Acid or Trolox in the same manner as the test sample.[17]

B. Assay Procedure

  • Plate Setup: In a 96-well microplate, add 100 µL of each M1PD dilution, positive control dilution, and solvent (for the blank) into respective wells.

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all wells.[16] Mix gently by pipetting.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[16]

    • Causality: Incubation in the dark is critical because DPPH is light-sensitive and can degrade, leading to inaccurate absorbance readings.[16]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12]

C. Data Analysis

  • Calculate Percentage Scavenging Activity: Use the following formula:[13] % Scavenging Activity = [(A_control - A_sample) / A_control] * 100

    • Where: A_control is the absorbance of the well with solvent + DPPH solution.

    • Where: A_sample is the absorbance of the well with the M1PD sample + DPPH solution.

  • Determine IC50 Value: Plot the % Scavenging Activity against the concentration of M1PD. The IC50 value is the concentration of M1PD required to scavenge 50% of the DPPH radicals. This is typically determined by non-linear regression analysis.

Data Presentation
CompoundConcentration (µg/mL)Absorbance (517 nm)% Scavenging Activity
M1PD 1
5
10
25
50
100
Ascorbic Acid 1
(Positive Control)5
10
Final Result IC50 (µg/mL)

Section 2: Evaluation of Cytotoxicity using the MTT Assay

Scientific Principle

The MTT assay is a cornerstone for assessing cell viability and is frequently used as an initial screen for the cytotoxic potential of a compound.[18][19] The principle lies in the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[20] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[19][20] A reduction in formazan formation indicates a loss of cell viability, which can be due to cytotoxicity or inhibition of proliferation.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed Cells in a 96-Well Plate P2 Incubate (24h) for cell adherence P1->P2 P3 Treat cells with M1PD & Controls P2->P3 P4 Incubate for desired exposure time (e.g., 24-72h) P3->P4 A1 Add MTT Reagent to each well P4->A1 A2 Incubate (e.g., 4h) to allow formazan formation A1->A2 A3 Add Solubilization Solution (e.g., DMSO) A2->A3 A4 Incubate to dissolve formazan crystals A3->A4 A5 Read Absorbance at ~570 nm A4->A5 D1 Calculate % Cell Viability A5->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

A. Materials and Reagents

  • Cell Lines: Select appropriate cell lines (e.g., a cancer cell line like HeLa and a non-cancerous cell line like HEK293).

  • Culture Medium: Appropriate complete medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[19]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • M1PD Stock Solution: Prepare a concentrated stock in sterile DMSO.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

B. Assay Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of M1PD and the positive control in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells (negative control) and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[21]

  • Formazan Formation: Incubate for 4 hours at 37°C.

    • Causality: This incubation allows metabolically active cells to reduce the MTT into visible purple formazan crystals. The duration is optimized to allow for sufficient signal without causing cytotoxicity from the MTT itself.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[19] Read the absorbance at 570 nm, with a reference wavelength of 630 nm if desired.[19]

C. Data Analysis

  • Calculate Percentage Cell Viability: % Cell Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Where: Abs_sample is the absorbance of treated cells.

    • Where: Abs_control is the absorbance of untreated cells.

    • Where: Abs_blank is the absorbance of medium alone.

  • Determine IC50 Value: Plot % Cell Viability against the log of M1PD concentration to determine the concentration that inhibits 50% of cell growth.

Data Presentation
Cell LineCompoundIC50 (µM) after 48h
HeLa M1PD
Doxorubicin
HEK293 M1PD
Doxorubicin

Section 3: Determination of Antimicrobial Activity (MIC)

Scientific Principle

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22] The broth microdilution method is a standardized technique for determining MIC values.[23][24] It involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid medium. This method is efficient, requires small quantities of the test compound, and provides quantitative results.[22] Visual assessment of growth can be enhanced by using a metabolic indicator like resazurin, which changes color from blue to pink in the presence of viable, respiring cells.[23]

Experimental Workflow: Broth Microdilution for MIC

MIC_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis MIC Determination P1 Prepare M1PD Stock & Serial Dilutions in 96-Well Plate A1 Inoculate all wells with bacteria P1->A1 P2 Prepare Standardized Bacterial Inoculum P2->A1 A2 Incubate plate (e.g., 18-24h at 37°C) A1->A2 D1 Visually Inspect for Turbidity (Growth) A2->D1 D2 (Optional) Add Resazurin & check color change A2->D2 D3 Identify Lowest Concentration with no growth = MIC D1->D3 D2->D3

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution

A. Materials and Reagents

  • Microorganisms: Standard strains, e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[24]

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB).

  • M1PD Stock Solution: Prepare in DMSO.

  • Positive Control: A broad-spectrum antibiotic (e.g., Gentamicin or Tetracycline).

  • Resazurin Solution (Optional): 0.01% (w/v) in sterile distilled water.

B. Assay Procedure

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the wells.[24]

  • Plate Preparation:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the M1PD stock solution to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well. This creates a gradient of M1PD concentrations.

    • Repeat for the positive control antibiotic.

    • Designate wells for a growth control (MHB + bacteria, no compound) and a sterility control (MHB only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of M1PD at which there is no visible turbidity (growth).[22][24]

    • Optional: Add 10 µL of resazurin solution to each well and incubate for another 1-4 hours. The MIC is the lowest concentration where the color remains blue (no metabolic activity).[23]

Data Presentation
MicroorganismCompoundMIC (µg/mL)
S. aureus M1PD
Gentamicin
E. coli M1PD
Gentamicin

Section 4: Investigation of Anti-inflammatory Activity via Nitric Oxide Inhibition

Scientific Principle

During inflammation, macrophages can be activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS).[25] This enzyme produces large amounts of nitric oxide (NO), a key inflammatory mediator. Overproduction of NO can contribute to tissue damage. Therefore, inhibiting NO production is a key target for anti-inflammatory agents.[26] NO is highly unstable, but it rapidly oxidizes to stable metabolites, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻).[27] The Griess assay is a colorimetric method that measures the concentration of nitrite in the cell culture supernatant as an indirect measure of NO production.[28][29] The assay involves a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine (NEDD) to form a pink/purple azo compound, with an absorbance maximum around 540 nm.[30]

Experimental Workflow: Griess Assay

Griess_Workflow cluster_prep Cell Culture & Stimulation cluster_assay Griess Reaction cluster_analysis Data Analysis P1 Seed Macrophages (e.g., RAW 264.7) P2 Incubate (24h) P1->P2 P3 Pre-treat with M1PD P2->P3 P4 Stimulate with LPS (e.g., 1 µg/mL) P3->P4 P5 Incubate (24h) P4->P5 A1 Collect Supernatant P5->A1 A2 Mix Supernatant with Griess Reagent A1->A2 A3 Incubate (10-15 min, RT) A2->A3 A4 Read Absorbance at 540 nm A3->A4 D2 Quantify Nitrite in Samples A4->D2 D1 Generate Sodium Nitrite Standard Curve D1->D2 D3 Calculate % NO Inhibition D2->D3

Caption: Workflow for the Griess assay to measure nitric oxide production.

Detailed Protocol: Griess Assay for Nitrite

A. Reagents and Cells

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Griess Reagent: Consists of two solutions. Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid. Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water. Store both solutions at 4°C, protected from light. For the assay, mix equal volumes of A and B immediately before use.[28]

  • Lipopolysaccharide (LPS): Stock solution of 1 mg/mL in sterile PBS.

  • Sodium Nitrite (NaNO₂): For standard curve preparation.

  • Positive Control: A known iNOS inhibitor (e.g., Dexamethasone).

B. Assay Procedure

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of M1PD or the positive control.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Standard Curve Preparation: Prepare a serial dilution of sodium nitrite in culture medium (e.g., from 100 µM down to 1.56 µM). Add 50 µL of each standard to empty wells.

  • Griess Reaction: Add 50 µL of the freshly mixed Griess reagent to all wells containing supernatant and standards.[30]

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

C. Data Analysis

  • Standard Curve: Plot the absorbance of the sodium nitrite standards versus their known concentrations. Determine the linear regression equation.

  • Calculate Nitrite Concentration: Use the standard curve equation to calculate the nitrite concentration in each sample.

  • Calculate % NO Inhibition: % Inhibition = [(NO_LPS - NO_sample) / NO_LPS] * 100

    • Where: NO_LPS is the nitrite concentration in cells treated with LPS alone.

    • Where: NO_sample is the nitrite concentration in cells treated with LPS and M1PD.

Data Presentation
TreatmentM1PD (µM)Nitrite Conc. (µM)% NO Inhibition
Control (No LPS) -
LPS (1 µg/mL) 00
LPS + M1PD 1
10
50
LPS + Dexamethasone 1

References

  • Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - NIH. (n.d.).
  • DPPH Scavenging Assay Protocol- Detailed Procedure - ACME Research Solutions. (2024, February 23).
  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024, August 6).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol - Benchchem. (n.d.).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
  • MTT assay protocol | Abcam. (n.d.).
  • Natural Antioxidant Evaluation: A Review of Detection Methods - MDPI. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
  • A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. (n.d.).
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.).
  • Anti-Inflammatory Properties of Natural Products - Arbor Assays. (2020, November 24).
  • Antioxidant compounds, assays of determination and mode of action - Academic Journals. (2013, March 18).
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024, August 31).
  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC - NIH. (n.d.).
  • Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles - NIH. (n.d.).
  • What's the best method for determining the MIC and MIC 50 of bacterial natural products against some bacterial standard strains? | ResearchGate. (2017, September 25).
  • (PDF) Assays for Natural Antioxidant - ResearchGate. (2020, July 18).
  • Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC - PubMed Central. (n.d.).
  • screening for antimicrobial activity of natural products using a microplate photometer - SciELO. (n.d.).
  • Anti-Inflammatory Properties of Plant Derived Natural Products - A Systematic Review. (n.d.).
  • Antioxidant activity of some organosulfur compounds in vitro - ResearchGate. (2025, June 28).
  • Nitric Oxide (NO2 /NO3 ) Assay - R&D Systems. (n.d.).
  • Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells? | ResearchGate. (2013, February 5).
  • In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review - MDPI. (n.d.).
  • Anti-Inflammatory Activity of Natural Products - PMC - PubMed Central. (n.d.).
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - NIH. (n.d.).
  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay - MDPI. (n.d.).
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - MDPI. (n.d.).
  • Antioxidative Activity of Sulfur-Containing Compounds in Allium Species for Human Low-Density Lipoprotein (LDL) Oxidation in Vitro | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
  • In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review - PubMed. (2022, August 29).
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. (2020, September).
  • (PDF) In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review - ResearchGate. (2025, October 13).
  • Metabolic Profile, Bioactivities, and Variations in the Chemical Constituents of Essential Oils of the Ferula Genus (Apiaceae) - PubMed Central. (n.d.).
  • (PDF) The Chemical Composition and Biological Activity of the Essential Oil from the Underground Parts of Ferula tadshikorum (Apiaceae) - ResearchGate. (n.d.).
  • Chemical Composition, Antioxidant Properties, and Antimicrobial Activity of Ferula assa-foetida L. Essential Oil. (2024, March 10).
  • Chemical Composition, Antioxidant Properties, and Antimicrobial Activity of Ferula assa-foetida L. Essential Oil against Pathogenic Bacteria. (2024, May 7).
  • Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC - PubMed Central. (2023, May 12).
  • Ferula assa-foetida Fruits: Antioxidant Activity, Toxicity Potential and Phytochemical Constituents - SID. (n.d.).

Sources

Application Note: Development of Analytical Methods for the Isomeric Quantification of (E/Z)-Methyl 1-Propenyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-propenyl disulfide, a key organosulfur compound found in Allium species such as onions and garlic, exists as (E) and (Z) geometric isomers. These isomers contribute significantly to the characteristic flavor and potential bioactivity of these common food ingredients. The accurate quantification of each isomer is crucial for quality control in the food industry, for understanding the biochemical pathways in these plants, and for research into their therapeutic properties. This application note presents a comprehensive guide to the development of analytical methods for the separation and quantification of (E)- and (Z)-methyl 1-propenyl disulfide. We will delve into the rationale behind method selection, provide detailed protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and discuss the critical aspects of method validation.

Introduction: The Significance of Isomer-Specific Analysis

The characteristic flavor and aroma of freshly cut onions and garlic are primarily due to a complex mixture of volatile organosulfur compounds. These are formed enzymatically when the plant tissues are damaged[1]. Among these, this compound is a prominent secondary metabolite. The double bond in the 1-propenyl group gives rise to two geometric isomers: (E)-methyl 1-propenyl disulfide and (Z)-methyl 1-propenyl disulfide.

While often grouped, the distinct spatial arrangement of these isomers can lead to differences in their sensory properties and biological activities. Therefore, analytical methods that can resolve and individually quantify these isomers are essential for a deeper understanding of their roles in food science and pharmacology. The primary challenge in this analysis lies in the inherent instability of these sulfur compounds and the lack of commercially available certified reference standards for both isomers, making rigorous method development and validation a necessity.

Causality Behind Experimental Choices: GC-MS as the Method of Choice

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds, making it an ideal choice for the analysis of this compound isomers. When coupled with a Mass Spectrometer (MS), it provides a powerful tool for both separation and identification of analytes, even in complex matrices like food extracts[2].

The selection of GC-MS is based on the following rationale:

  • Volatility of the Analytes: The this compound isomers are sufficiently volatile to be readily analyzed by GC without the need for derivatization.

  • Separation of Isomers: Capillary GC columns with appropriate stationary phases can provide the high resolution required to separate geometric isomers. While chiral columns are used for enantiomers, a non-polar or medium-polarity column is often sufficient for diastereomers like E/Z isomers[3][4].

  • Sensitivity and Selectivity of MS Detection: Mass spectrometry offers high sensitivity and selectivity. The use of Selected Ion Monitoring (SIM) mode can further enhance sensitivity and reduce interference from the sample matrix, which is crucial when dealing with trace-level analytes in complex food samples[5].

  • Structural Confirmation: The mass spectra of the isomers, although likely to be very similar, can provide structural information to confirm their identity, especially when compared to reference spectra from databases like the NIST Chemistry WebBook[6][7].

While High-Performance Liquid Chromatography (HPLC) is a valuable technique for the analysis of non-volatile organosulfur compounds in Allium species, such as their precursors (alliin and isoalliin), it is less suitable for the direct analysis of highly volatile disulfides[8][9][10].

Experimental Workflow and Protocols

This section outlines a detailed, self-validating system for the analysis of (E/Z)-methyl 1-propenyl disulfide isomers.

Sample Preparation: Minimizing Analyte Degradation

The instability of organosulfur compounds necessitates a rapid and gentle sample preparation procedure to minimize enzymatic and chemical degradation.

Protocol 1: Solvent Extraction of this compound from Onion/Garlic

  • Homogenization: Weigh 10 g of fresh onion or garlic tissue and immediately homogenize with 50 mL of dichloromethane for 2 minutes in an ice bath. Dichloromethane is an effective solvent for extracting organosulfides from onion oil[11][12].

  • Extraction: Transfer the homogenate to a separatory funnel, add 50 mL of deionized water, and shake vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. The organic (bottom) layer contains the disulfides.

  • Drying: Drain the organic layer and dry it over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.

  • Storage: If not analyzed immediately, store the extract at -20°C in a sealed vial.

GC-MS Analysis: Proposed Method

The following GC-MS parameters are proposed as a starting point for method development and will require optimization and validation.

Table 1: Proposed GC-MS Parameters

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 40°C, hold for 2 min, ramp at 5°C/min to 250°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-200) for initial identification, then SIM for quantification
SIM Ions m/z 120 (molecular ion), and other characteristic fragment ions

Rationale for Parameter Selection:

  • The DB-5ms column is a versatile, low-polarity column suitable for the separation of a wide range of volatile and semi-volatile compounds.

  • The temperature program is designed to provide good separation of the volatile components in the early part of the chromatogram while allowing for the elution of less volatile compounds.

  • The use of both Full Scan and SIM modes allows for initial identification and subsequent sensitive quantification. The molecular ion at m/z 120 is a primary target for SIM[6][7].

Method Validation

Due to the current lack of commercially available certified reference standards for the individual (E) and (Z) isomers, a full quantitative validation is challenging. However, the following steps are recommended:

  • System Suitability: Inject a mixed isomer standard (if available, even as a characterized mixture) to assess column performance, resolution, and detector response.

  • Linearity: If standards become available, assess the linearity of the detector response over a range of concentrations.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analytes that can be reliably detected and quantified.

  • Precision and Accuracy: Evaluate the repeatability and intermediate precision of the method by analyzing replicate samples. Assess accuracy through spike and recovery experiments if a reference material is available.

  • Stability: Investigate the stability of the isomers in the prepared extracts under different storage conditions.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the analytical process.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization Homogenization in Dichloromethane Extraction Liquid-Liquid Extraction Homogenization->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration under Nitrogen Drying->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection Identification Isomer Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the analysis of this compound isomers.

Expected Results and Data Presentation

The developed GC-MS method is expected to provide baseline or near-baseline separation of the (E) and (Z) isomers of this compound. The mass spectra of the two isomers are expected to be very similar, with a prominent molecular ion at m/z 120.

Table 2: Expected Chromatographic and Mass Spectrometric Data

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
(Z)-Methyl 1-propenyl disulfideTo be determined experimentally120, 105, 87, 73, 45
(E)-Methyl 1-propenyl disulfideTo be determined experimentally120, 105, 87, 73, 45

Discussion and Future Perspectives

The primary obstacle to the routine, quantitative analysis of (E)- and (Z)-methyl 1-propenyl disulfide is the lack of commercially available, certified reference standards for each isomer. The synthesis and purification of these standards would be a significant step forward, enabling full method validation and accurate quantification in various matrices.

Furthermore, the inherent instability of these compounds requires careful consideration during all stages of the analytical process. Future work should focus on optimizing extraction and storage conditions to minimize analyte loss. The use of advanced sample preparation techniques, such as solid-phase microextraction (SPME), could also be explored to reduce solvent use and sample handling time.

Conclusion

This application note provides a comprehensive framework for the development of an analytical method for the separation and quantification of (E)- and (Z)-methyl 1-propenyl disulfide isomers. The proposed GC-MS method, coupled with the detailed sample preparation protocol, offers a robust starting point for researchers in the fields of food science, natural product chemistry, and drug development. While the lack of commercial standards presents a challenge, the principles and protocols outlined here provide a clear path toward establishing a validated and reliable analytical method for these important flavor and bioactive compounds.

References

  • Ichikawa, M., et al. (2006). Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. Journal of Agricultural and Food Chemistry, 54(5), 1535-1540. [Link]

  • Jankasem, M., et al. (2013). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • U.S. Food & Drug Administration. (n.d.). Investigation of Allium Containing Food Products for a False Positive Sulfite Response by LC-MS/MS. FDA. [Link]

  • Cvetkovic, T., et al. (2018). EXTRACTION OF DIFFERENT GARLIC VARIETIES (Allium sativum L.) – DETERMINATION OF ORGANOSULFUR COMPOUNDS AND MICROBIOLOGICAL ACTIVITY. ResearchGate. [Link]

  • Cyrus, G. (2024). Utilizing the Stereochemical Complexity of Chiral Sulfur Compound. Longdom Publishing. [Link]

  • Warner, C. (n.d.). Comparison of multiple methods for the determination of sulphite in Allium and Brassica vegetables. National Center for Biotechnology Information. [Link]

  • Polat, S., & Korkunç, S. (2024). Sensitive and accurate determination of oil-soluble and water-soluble organosulfur compounds in garlic matrix using reversed pha. TÜBİTAK Academic Journals. [Link]

  • Lee, E.-J., et al. (2012). Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs. ResearchGate. [Link]

  • Martins, N., et al. (2016). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. CONICET. [Link]

  • The Good Scents Company. (n.d.). (E)-1-propenyl methyl disulfide. The Good Scents Company. [Link]

  • Osorio, M. T. S., & Silveira, J. L. M. (2016). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Food Composition and Analysis, 61, 4-19.
  • Romero-González, R., et al. (2022). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. MDPI. [Link]

  • Zlesak, D. C. (2024). Benchmarking Bulb Yield, Medicinal Sulfur Compounds, and Mineral Nutrition of Garlic Varieties. ACS Omega. [Link]

  • Cantrell, M. D., et al. (2020). Determination of Organosulfides from Onion Oil. Semantic Scholar. [Link]

  • Cantrell, M. D., et al. (2020). Determination of Organosulfides from Onion Oil. National Center for Biotechnology Information. [Link]

  • Cantrell, M. D., et al. (2020). Determination of organosulfides from onion oil. CABI Digital Library. [Link]

  • Yoo, K. S., et al. (1998). Comparison of Three Analytical Methods for Measurement of Onion Pungency. Subtropical Plant Science, 50, 41-44.
  • Cyrus, G. (2024). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Longdom Publishing. [Link]

  • Cantrell, M. D., et al. (2020). Determination of Organosulfides from Onion Oil. OUCI. [Link]

  • National Institute of Standards and Technology. (n.d.). Disulfide, methyl 1-propenyl, cis. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Disulfide, methyl 1-propenyl. NIST Chemistry WebBook. [Link]

  • Romero-González, R., et al. (2022). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. ResearchGate. [Link]

  • OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. OI Analytical. [Link]

  • The Good Scents Company. (n.d.). methyl propenyl disulfide. The Good Scents Company. [Link]

  • National Institute of Standards and Technology. (n.d.). Disulfide, methyl 1-propenyl, trans. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Methyl prop-1-enyl disulphide. PubChem. [Link]

  • precisionFDA. (n.d.). METHYL PROPENYL DISULFIDE, (Z)-. precisionFDA. [Link]

  • National Institute of Standards and Technology. (n.d.). (Z)-1-Methyl-2-(prop-1-en-1-yl)disulfane. NIST Chemistry WebBook. [Link]

  • Cheméo. (n.d.). Chemical Properties of (Z)-Methyl-1-propenyl disulfide (CAS 23838-18-8). Cheméo. [Link]

  • National Institute of Standards and Technology. (n.d.). (E)-1-Methyl-2-(prop-1-en-1-yl)disulfane. NIST Chemistry WebBook. [Link]

Sources

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pathway of Methyl 1-Propenyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-propenyl disulfide is a volatile organosulfur compound integral to the characteristic flavor and bioactivity of Allium species, such as onions and garlic. Its accurate identification in complex natural matrices is critical for food science, natural product chemistry, and drug discovery. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the analytical cornerstone for this purpose. This application note provides a comprehensive guide to the EI mass spectrometry fragmentation pattern of this compound. We will explore the underlying principles of its fragmentation, detail the primary cleavage pathways, and present a validated protocol for its analysis, empowering researchers to confidently identify this compound and its isomers.

Introduction: The Chemical Significance of this compound

This compound (C₄H₈S₂) is a naturally occurring disulfide with a molecular weight of 120.236 g/mol .[1][2][3] It is a key component of the volatile fraction of freshly cut onions and garlic, formed enzymatically from precursors like S-alk(en)yl-l-cysteine sulfoxides.[4] The molecule exists as two distinct geometric isomers: (Z)- (cis) and (E)- (trans), which can be separated chromatographically.[1][5][6] Understanding the mass spectrometric behavior of this compound is essential for distinguishing it from other co-eluting sulfur compounds and for confirming its structure in complex extracts.

Principles of Electron Ionization (EI) for Disulfide Analysis

For volatile, thermally stable small molecules like this compound, GC-MS with Electron Ionization (EI) is the method of choice.[7][8]

  • The Ionization Process: In the EI source, the analyte molecule, having traversed the GC column, is bombarded by a high-energy electron beam (typically 70 eV).[9] This energetic collision ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•) .[10][11] The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

  • Fragmentation—The Molecular Fingerprint: The 70 eV of energy transferred during ionization is substantial, leaving the molecular ion in a highly excited state. To dissipate this excess energy, the ion undergoes a series of predictable bond cleavages, breaking into smaller, charged fragment ions and neutral radical species.[10][11] Only the charged fragments are detected by the mass analyzer. This reproducible fragmentation pattern serves as a unique "fingerprint" for the molecule, allowing for its unambiguous identification. The process is governed by the relative stability of the bonds within the ion and the stability of the resulting fragments.[11][12]

While other ionization techniques exist, such as Electrospray Ionization (ESI) coupled with fragmentation methods like Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD), these are more suited for larger, polar, or thermally labile molecules.[13][14] For a small volatile like this compound, the detailed structural information provided by the "hard" EI technique is unparalleled.

The Fragmentation Pathway of this compound

The EI fragmentation of this compound (M⁺• at m/z 120) is dominated by cleavages at and adjacent to the disulfide bridge, driven by the formation of stable carbocations and sulfur-containing ions.

The primary fragmentation routes are outlined below:

  • C-S Bond Cleavage: The cleavage of the carbon-sulfur bonds is a major pathway.

    • Loss of a Methyl Radical (•CH₃): Cleavage of the methyl-sulfur bond results in the formation of a stable ion at m/z 105 .

    • Loss of a Propenyl Radical (•C₃H₅): Fission of the propenyl-sulfur bond yields a methyl disulfide ion at m/z 79 ([CH₃S₂]⁺).

  • S-S Bond Cleavage: The relatively weak disulfide bond is a prime site for cleavage.

    • This scission leads to the formation of either a methylthio ion ([CH₃S]⁺) at m/z 47 or a propenylthio ion ([C₃H₅S]⁺) at m/z 73 , depending on where the charge is retained.

  • α-Cleavage and Formation of the Propenyl Cation: A highly favorable fragmentation involves cleavage of the S-C(propenyl) bond with charge retention on the hydrocarbon fragment. This produces the very stable propenyl (or allyl) cation ([C₃H₅]⁺) at m/z 41 , which is often the base peak or a peak of very high abundance in the spectrum.

The relationships between these key fragments are visualized in the diagram below.

G M_120 [CH₃-S-S-CH=CH-CH₃]⁺• m/z = 120 (Molecular Ion) F_105 [C₃H₅S₂]⁺ m/z = 105 M_120->F_105 - •CH₃ F_79 [CH₃S₂]⁺ m/z = 79 M_120->F_79 - •C₃H₅ F_73 [C₃H₅S]⁺ m/z = 73 M_120->F_73 - •SCH₃ F_47 [CH₃S]⁺ m/z = 47 M_120->F_47 - •SC₃H₅ F_41 [C₃H₅]⁺ m/z = 41 M_120->F_41 - •S₂CH₃

Caption: Predicted EI fragmentation pathway of this compound.

The table below summarizes the key quantitative data for identifying this compound from its mass spectrum.

m/zProposed Ion StructureFragmentation PathwaySignificance
120[C₄H₈S₂]⁺•Molecular IonConfirms molecular weight.
105[C₃H₅S₂]⁺Loss of a methyl radical (•CH₃) from the molecular ion.Major fragment indicating a methyl-disulfide linkage.
79[CH₃S₂]⁺Loss of a propenyl radical (•C₃H₅) from the molecular ion.Confirms the methyl disulfide moiety.
73[C₃H₅S]⁺Cleavage of the S-S bond with charge on the propenylthio fragment.Indicates the presence of the propenyl group attached to sulfur.
47[CH₃S]⁺Cleavage of the S-S bond with charge on the methylthio fragment.Highly characteristic of methyl-sulfur compounds.
41[C₃H₅]⁺α-cleavage, loss of the methyl disulfide radical (•S₂CH₃).Often the base peak due to the stability of the propenyl cation.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust methodology for the extraction and analysis of this compound from Allium species.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Homogenize Fresh Sample (e.g., 10g Onion in Water) p2 Hydrodistillation or Solvent Extraction (DCM) p1->p2 p3 Collect & Dry Extract (e.g., with Na₂SO₄) p2->p3 a1 Inject Sample (1 µL) p3->a1 a2 GC Separation (Volatile Compounds) a1->a2 a3 EI Ionization (70 eV) & Fragmentation a2->a3 a4 Mass Analysis (Quadrupole or ToF) a3->a4 d1 Acquire Total Ion Chromatogram (TIC) a4->d1 d2 Extract Mass Spectrum of Peak of Interest d1->d2 d3 Compare with Spectral Libraries (NIST) d2->d3 d4 Confirm Identity via Fragmentation Pattern d3->d4

Caption: General workflow for the analysis of this compound.

  • Rationale: This step isolates the volatile and semi-volatile compounds, including this compound, from the non-volatile plant matrix.[4]

  • Mince 50-100 g of fresh Allium sample (e.g., onion).

  • Place the minced sample in a 1 L round-bottom flask with 500 mL of deionized water.

  • Set up a Clevenger-type apparatus for hydrodistillation.

  • Heat the flask and distill for 2-3 hours, collecting the volatile oil.

  • Carefully separate the oil layer and dry it over anhydrous sodium sulfate.

  • Dilute the extract in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

  • Rationale: The chromatographic parameters are chosen to achieve good separation of the volatile sulfur compounds, while the MS parameters are standard for generating reproducible EI spectra for library matching and structural confirmation.[7]

  • Gas Chromatograph (GC) System:

    • Column: TG-XLB-MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless, operated in split mode (e.g., 20:1 ratio) at 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 min.

      • Ramp: 5 °C/min to 150 °C.

      • Ramp: 10 °C/min to 250 °C, hold for 5 min.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Rate: 2 scans/sec.

  • Initial Identification: Process the acquired data to identify chromatographic peaks. Compare the mass spectrum of the peak corresponding to this compound against a reference library (e.g., NIST/Wiley).[5]

  • Manual Verification: Critically evaluate the library match by manually inspecting the spectrum for the presence of the key fragment ions detailed in Section 3 (m/z 120, 105, 79, 73, 47, 41).

  • Isomer Confirmation: The (Z)- and (E)- isomers will have nearly identical mass spectra but will exhibit different retention times on the GC column. Their elution order should be confirmed using authentic standards if available.

Conclusion

The fragmentation pattern of this compound under Electron Ionization is a distinct and reliable tool for its identification. The key fragmentation events—cleavage of the C-S and S-S bonds—produce a characteristic set of ions, most notably the molecular ion at m/z 120 and high-abundance fragments at m/z 105, 79, 73, and 41. By employing the detailed protocol and understanding the fragmentation logic presented in this note, researchers in food science, natural product analysis, and drug development can achieve accurate and confident characterization of this important organosulfur compound.

References

  • Andrei, C., et al. (2016). Sulfur compounds identification and quantification from Allium spp. fresh leaves. PMC - NIH. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (Z)-1-Methyl-2-(prop-1-en-1-yl)disulfane. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Disulfide, methyl 1-propenyl, trans. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Disulfide, methyl 1-propenyl, cis. NIST Chemistry WebBook. Available at: [Link]

  • Pérez-Gregorio, R., et al. (2021). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. MDPI. Available at: [Link]

  • Apawu, M. (2018). Comparison of Bioactive Sulfur Containing Compounds in Fresh Garlic and Garlic Products. RSU Conference. Available at: [Link]

  • Bernasconi, S., et al. (2016). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. CONICET. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Methyl cis-propenyl disulfide. NIST Chemistry WebBook. Available at: [Link]

  • Lanzotti, V. (2006). The analysis of onion and garlic. ResearchGate. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]

  • Patterson, S. D., & Katta, V. (1994). Prompt fragmentation of disulfide-linked peptides during matrix-assisted laser desorption ionization mass spectrometry. PubMed. Available at: [Link]

  • Hites, R. (2020). Electron ionization and mass spectrometry. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl propenyl disulfide. PubChem. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Disulfide, methyl 1-propenyl. NIST Chemistry WebBook. Available at: [Link]

  • An, Y., et al. (2014). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. PMC - NIH. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of (Z)-Methyl-1-propenyl disulfide (CAS 23838-18-8). Cheméo. Available at: [Link]

  • Srebalus, C. A., et al. (2001). Fragmentation of peptide disulfides under conditions of negative ion mass spectrometry: studies of oxidized glutathione and contryphan. PubMed. Available at: [Link]

  • LibreTexts Chemistry. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Available at: [Link]

  • Zhang, H., et al. (2010). Direct mass spectrometric characterization of disulfide linkages. PMC - NIH. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • An, Y., et al. (2011). Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). NIH Public Access. Available at: [Link]

Sources

Application Note & Protocol: High-Purity Isolation of Methyl 1-Propenyl Disulfide from Allium spp. Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the purification of Methyl 1-propenyl disulfide from plant extracts.

Introduction: The Scientific Rationale

This compound (C₄H₈S₂) is not present in intact onion tissue; it is a secondary product formed when the plant's cellular structure is disrupted.[1] This action releases the enzyme alliinase, which acts on S-alkenyl-L-cysteine sulfoxide precursors.[2] The resulting unstable intermediates rapidly rearrange to form a complex bouquet of volatile organosulfur compounds, including thiosulfinates, and various di- and polysulfides, with this compound being a significant component.[2][3]

The primary challenge in isolating this specific disulfide lies in separating it from numerous analogues (e.g., dipropyl disulfide, methyl propyl disulfide) that share similar chemical properties like volatility and polarity. Therefore, a successful purification strategy must employ orthogonal separation techniques that can resolve these subtle differences. This protocol is designed as a self-validating system, where each step enriches the target compound and the final analytical stage provides unambiguous confirmation of purity and identity.

Part 1: Extraction of Crude Essential Oil from Plant Material

The initial step involves liberating the volatile compounds from the plant matrix (Allium cepa bulbs are used as the reference material) to produce a crude essential oil. The choice of extraction method is critical as it directly impacts the yield and fidelity of the chemical profile. High temperatures or harsh solvents can introduce artifacts or degrade thermolabile compounds.[2][4] We present two robust methods: classic Steam Distillation and modern Supercritical Fluid Extraction (SFE).

Method A: Steam Distillation

This technique is widely used for its efficacy in extracting volatile compounds.[1] It works by passing steam through the plant material, which lowers the boiling point of the volatile compounds, allowing them to co-distill with the water vapor.

Protocol: Steam Distillation

  • Material Preparation: Take 1 kg of fresh onion bulbs. Wash them thoroughly to remove soil and debris. Finely chop or homogenize the onions in a blender to ensure maximum cell disruption.

  • Apparatus Setup: Assemble a standard steam distillation apparatus with a steam generator, a still pot for the plant material, a condenser, and a collection flask (e.g., a Dean-Stark or Clevenger-type apparatus).

  • Extraction:

    • Transfer the homogenized onion slurry into the still pot. A 1:1 ratio of water to raw material is often optimal.[5][6]

    • Begin passing steam from the generator through the slurry. The steam will carry the volatile onion oil components with it.

    • The vapor mixture is cooled in the condenser, and the resulting immiscible liquid (water and essential oil) is collected.

    • Continue the distillation process for approximately 2.5 to 3 hours to ensure complete extraction.[1][5]

  • Oil Separation:

    • Separate the upper essential oil layer from the aqueous hydrosol layer in the collection flask.

    • Dry the collected oil over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

    • Store the crude onion oil in a sealed, amber glass vial at 4°C to minimize degradation.

Method B: Supercritical Fluid Extraction (SFE) with CO₂

SFE is a "green" technology that uses carbon dioxide above its critical temperature (31.1°C) and pressure (73.8 bar) as a solvent.[7] In this state, CO₂ has the density of a liquid but the viscosity and diffusivity of a gas, making it an excellent, highly selective solvent for non-polar to moderately polar compounds. The key advantage is the complete absence of organic solvent residue and the low operating temperatures that preserve thermally sensitive molecules.[4][8]

Protocol: Supercritical CO₂ Extraction

  • Material Preparation: Fresh onions must be freeze-dried (lyophilized) to remove water, which can interfere with SFE efficiency. Pulverize the freeze-dried onion into a fine powder.

  • SFE System Setup:

    • Load the freeze-dried onion powder into the extraction vessel of the SFE system.

    • Set the system parameters. Optimal conditions for onion oil have been reported and serve as an excellent starting point.[4][9]

  • Extraction Parameters:

    • Extraction Pressure: 20 MPa (200 bar)[4][9]

    • Extraction Temperature: 35°C[4][9]

    • CO₂ Flow Rate: ~14 kg/h (parameter may need to be scaled based on system size)[4]

    • Extraction Time: 2.5 hours[4][9]

  • Collection: The CO₂ containing the dissolved essential oil is passed into a separator vessel where the pressure and/or temperature is changed. This causes the CO₂ to return to its gaseous state, precipitating the oil, which is collected. The CO₂ can then be recycled.

  • Post-Processing: The collected oil is solvent-free and can be stored directly under the same conditions as the steam-distilled oil.

Workflow and Method Comparison

ExtractionWorkflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_collection 3. Collection & Drying Start Fresh Onion Bulbs (Allium cepa) Chop Chop / Homogenize Start->Chop FreezeDry Freeze-Dry & Pulverize Start->FreezeDry SD Method A: Steam Distillation Chop->SD SFE Method B: Supercritical Fluid Extraction (SFE) FreezeDry->SFE Collect Collect Oil/Water Mixture SD->Collect Collect_SFE Collect Solvent-Free Oil SFE->Collect_SFE Separate Separate Oil Layer Collect->Separate Dry Dry with Na₂SO₄ Separate->Dry End Crude Onion Essential Oil Dry->End Collect_SFE->End

Caption: Initial extraction workflow for crude onion oil.

Table 1: Comparison of Extraction Methodologies

ParameterSteam DistillationSupercritical Fluid Extraction (SFE)Causality & Rationale
Principle Co-distillation with steamSolvation with supercritical CO₂SFE relies on the unique solvating properties of CO₂ in its supercritical state, while steam distillation uses volatility.
Typical Yield ~0.02% - 1.7%[5][10]~0.53% (from freeze-dried)[4][9]Yield is highly dependent on material preparation and process optimization. SFE often provides higher yields for specific compounds.
Temperature ~100°C35 - 40°CThe lower temperature of SFE is crucial for preventing the degradation of thermolabile organosulfur compounds.[4][8]
Solvent Residue NoneNoneBoth methods are advantageous as they do not leave toxic organic solvent residues in the final extract.
Selectivity Low (extracts all volatiles)High (tunable by P/T)SFE parameters can be adjusted to selectively target compounds of a certain polarity, offering a cleaner initial extract.
Pros Low cost, well-establishedHigh purity, preserves sensitive compounds, "green"Steam distillation is accessible, while SFE is superior for producing high-quality extracts for pharmaceutical use.
Cons Thermal degradation risk[4]High capital cost, requires pre-dryingThe choice depends on balancing the need for compound integrity against equipment availability and cost.

Part 2: Chromatographic Purification of this compound

The crude essential oil is a complex mixture. A multi-step chromatographic approach is required for the isolation of this compound with high purity. We will use an initial low-pressure column chromatography step for fractionation followed by a high-resolution preparative gas chromatography step.

Step 1: Preparatory Column Chromatography (Fractionation)

This step serves to separate the crude oil into fractions based on polarity, which simplifies the mixture for the final purification stage. It effectively removes highly non-polar compounds (like hydrocarbons) and highly polar compounds, enriching the disulfide-containing fractions.

Protocol: Silica Gel Column Chromatography

  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a hexane slurry. The column size will depend on the amount of crude oil (a 50:1 ratio of silica to oil is a good starting point).

  • Sample Loading: Dissolve the crude onion oil in a minimal amount of hexane and load it onto the top of the silica column.

  • Elution: Elute the column with a step gradient of increasing polarity. Start with 100% n-hexane and gradually increase the percentage of a more polar solvent like ethyl acetate or dichloromethane.

    • Example Gradient: 100% Hexane -> 2% Ethyl Acetate in Hexane -> 5% -> 10% -> 20%.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10-20 mL) in separate tubes.

  • Analysis: Analyze each fraction using analytical Thin Layer Chromatography (TLC) or GC-MS to identify which fractions contain this compound. Pool the enriched fractions. Dichloromethane has been shown to be an effective solvent for a broad range of organosulfides.[11]

Step 2: Preparative Gas Chromatography (Prep-GC)

This is the definitive step for isolating the target compound to >98% purity. Prep-GC separates volatile compounds in the gas phase with very high resolution, allowing for the physical collection of individual peaks as they elute from the column.

Protocol: Preparative GC Purification

  • System Setup: Use a preparative gas chromatograph equipped with a flame ionization detector (FID) and a fraction collector.

  • Column Selection: A polar column (e.g., a Carbowax or DB-WAX type) is recommended as it provides better separation for sulfur-containing compounds.

  • GC Parameters (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C (hold 3 min), ramp to 220°C at 4°C/min. (This must be optimized based on the analytical GC-MS results).

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Detector Temperature: 260°C

  • Injection & Collection: Inject the pooled, enriched fraction from the column chromatography step. As the peak corresponding to this compound (identified from prior analytical runs) begins to elute, divert the flow to a cooled collection trap.

  • Purity Confirmation: Re-inject a small amount of the collected liquid into an analytical GC-MS system to confirm its purity and identity.

Purification Workflow Diagram

PurificationWorkflow Input Crude Onion Essential Oil ColChrom Step 1: Preparatory Silica Gel Column Chromatography Input->ColChrom Fractions Collect Fractions ColChrom->Fractions Analysis Analyze Fractions (GC-MS) Fractions->Analysis Pool Pool Enriched Fractions Analysis->Pool Identify Target PrepGC Step 2: Preparative Gas Chromatography (Prep-GC) Pool->PrepGC CollectTarget Collect Target Peak PrepGC->CollectTarget Output High-Purity This compound (>98%) CollectTarget->Output

Caption: Multi-step chromatographic purification workflow.

Part 3: Analytical Validation & Quality Control

Final validation of the purified product is non-negotiable. GC-MS is the definitive method for this purpose, providing information on both retention time (for identification against a standard) and mass fragmentation pattern (for structural confirmation).[12][13][14][15]

Protocol: GC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of the final collected fraction in a suitable solvent (e.g., dichloromethane). If available, prepare a dilute solution of a pure this compound standard for comparison.

  • GC-MS System & Parameters:

    • Use a high-resolution capillary GC column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm).

    • Run the system using the parameters outlined in Table 2.

  • Data Analysis:

    • Identification: Confirm the identity of the purified compound by matching its retention time and mass spectrum with the authentic standard. The mass spectrum should also be compared against a trusted spectral library like NIST.[16]

    • Purity Assessment: Calculate the purity by integrating the peak area of this compound and expressing it as a percentage of the total integrated peak area in the chromatogram.

Table 2: Typical GC-MS Parameters for Validation

ParameterSettingRationale
Injector 250°C, Split mode (e.g., 50:1)Ensures rapid volatilization without discrimination and prevents column overloading.
Carrier Gas Helium, constant flow ~1.0 mL/minInert gas providing good chromatographic efficiency.
Oven Program 50°C (3 min) -> 150°C @ 3°C/min -> 250°C @ 25°C/min (5 min)A programmed temperature ramp is essential for resolving complex mixtures of volatile compounds.[1]
MS Source Temp. 230°CStandard temperature for electron ionization (EI).
MS Quad Temp. 150°CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, high-energy ionization that produces reproducible fragmentation patterns for library matching.
Mass Range 40-500 amuCovers the expected mass of the target compound (120.24 g/mol ) and potential fragments.[17][18]

Conclusion

This application note provides a robust and reproducible framework for the extraction and purification of this compound from Allium plant sources. The initial choice between Steam Distillation and Supercritical Fluid Extraction allows flexibility based on available resources and desired end-product quality, with SFE being superior for preserving thermolabile compounds. The subsequent two-step purification workflow, combining the fractionating power of column chromatography with the high resolution of preparative GC, is designed to yield a final product of high purity suitable for detailed pharmacological studies, use as an analytical standard, or in drug development pipelines. Each stage is supported by clear, scientifically-grounded protocols and analytical checkpoints to ensure a validated and successful outcome.

References

Application Notes and Protocols for the Research-Scale Synthesis of Methyl 1-propenyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of Methyl 1-propenyl disulfide (both E and Z isomers), a volatile organosulfur compound of significant interest in flavor chemistry and biological research. Found naturally in plants of the Allium genus, such as garlic and onions, this disulfide contributes to their characteristic aroma and possesses various potential bioactive properties.[1][2][3] This guide details a robust and reproducible protocol for its preparation via thiol-sulfenyl chloride coupling, along with methods for purification, characterization, and essential safety considerations. The protocols are designed for researchers in organic synthesis, natural products chemistry, and drug development.

Introduction and Scientific Background

Disulfide bonds (S-S) are a crucial functional group in chemistry and biology, famously providing structural integrity to proteins through cysteine cross-linking.[4][5] The synthesis of disulfides is typically achieved through the oxidation of thiols. While the formation of symmetrical disulfides (RSSR) is often straightforward, the synthesis of unsymmetrical disulfides (RSSR'), such as this compound, requires a more controlled approach to prevent the formation of a statistical mixture of products (RSSR, R'SSR', and RSSR').

A highly effective method for constructing unsymmetrical disulfides is the reaction of a thiol (or its corresponding thiolate) with a sulfenyl chloride (R'SCl).[6] This reaction proceeds via a nucleophilic substitution (SN2) mechanism at the electrophilic sulfur atom of the sulfenyl chloride, offering high yields and excellent control over the final product structure.[7] This application note will detail a two-step procedure involving the preparation of methanesulfenyl chloride and its subsequent reaction with 1-propene-1-thiolate.

Reaction Mechanism

The synthesis is grounded in the nucleophilic attack of a thiolate anion on the sulfur atom of a sulfenyl chloride. This process is highly efficient and forms the disulfide bond directly.

Caption: SN2 mechanism for unsymmetrical disulfide synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of this compound.

Materials and Equipment
Reagents & SolventsGradeSupplier
N-Chlorosuccinimide (NCS)ReagentPlus®, ≥98%Sigma-Aldrich
Dimethyl disulfide≥99% (GC)Sigma-Aldrich
1-Propanethiol99%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in oilSigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Standard Vendor
Tetrahydrofuran (THF), anhydrous≥99.9%Standard Vendor
Diethyl etherACS ReagentStandard Vendor
Saturated aq. Sodium bicarbonate (NaHCO₃)ACS ReagentStandard Vendor
Brine (Saturated aq. NaCl)ACS ReagentStandard Vendor
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentStandard Vendor
Silica Gel60 Å, 230-400 meshStandard Vendor
Equipment
Round-bottom flasks (various sizes)
Schlenk line or inert gas (N₂/Ar) manifold
Magnetic stirrer and stir bars
Addition funnel
Low-temperature bath (e.g., dry ice/acetone)
Rotary evaporator
Glassware for column chromatography
Gas Chromatography-Mass Spectrometry (GC-MS) system
Nuclear Magnetic Resonance (NMR) spectrometer
Synthesis of Methanesulfenyl Chloride (CH₃SCl)

Causality: Methanesulfenyl chloride is a key electrophilic intermediate. It is generated in situ from the chlorination of dimethyl disulfide using N-Chlorosuccinimide (NCS). This avoids handling the highly reactive and unstable pure methanesulfenyl chloride.

Protocol:

  • Set up a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve N-Chlorosuccinimide (5.0 g, 37.4 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add dimethyl disulfide (1.76 g, 18.7 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The formation of a white precipitate (succinimide) will be observed.

  • The resulting pale-yellow solution of methanesulfenyl chloride is used immediately in the next step without purification.

Synthesis of this compound

Causality: The target molecule is formed by reacting the in situ generated methanesulfenyl chloride with the sodium salt of 1-propenethiol (sodium 1-propene-1-thiolate). Using a strong base like sodium hydride to deprotonate the 1-propanethiol in situ generates the highly nucleophilic thiolate required for the reaction. Isomerization to the more stable 1-propenethiolate occurs under these basic conditions.

Protocol:

  • In a separate 250 mL three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.65 g of 60% dispersion, 41.2 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add 1-propanethiol (3.15 g, 41.4 mmol) dropwise to the stirred NaH suspension. Caution: Hydrogen gas is evolved. Ensure proper ventilation and an inert atmosphere.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation and isomerization.

  • Re-cool the thiolate solution to -78 °C using a dry ice/acetone bath.

  • Slowly transfer the previously prepared methanesulfenyl chloride solution to the thiolate solution via cannula while maintaining the temperature at -78 °C.

  • Once the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

Work-up and Purification

Causality: The work-up procedure is designed to quench the reaction, remove inorganic byproducts, and isolate the crude product. Purification by column chromatography is necessary to separate the target disulfide from unreacted starting materials and side products.

Protocol:

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: The product is volatile; use minimal heat.

  • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane).

  • Combine the fractions containing the product (as determined by TLC analysis) and remove the solvent to yield this compound as a colorless to pale yellow liquid. The product will be a mixture of E and Z isomers.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results for this compound (C₄H₈S₂)[8][9]
Molecular Weight 120.24 g/mol
GC-MS Molecular Ion (M⁺): m/z = 120. Key fragments may include [CH₃SS]⁺ (m/z=79), [C₃H₅S]⁺ (m/z=73), [CH₃S]⁺ (m/z=47). Retention index will vary with the column used.[1]
¹H NMR (CDCl₃, 400 MHz)(E)-isomer: δ ~6.1-6.3 (m, 2H, -CH=CH-), δ ~2.4 (s, 3H, -SCH₃), δ ~1.8 (d, 3H, =CH-CH₃). (Z)-isomer: δ ~5.9-6.1 (m, 2H, -CH=CH-), δ ~2.3 (s, 3H, -SCH₃), δ ~1.9 (d, 3H, =CH-CH₃).
¹³C NMR (CDCl₃, 100 MHz)Signals expected around δ 130-120 for vinylic carbons, and δ 25-15 for the two methyl carbons.

Workflow and Logic

The entire process, from starting materials to the final validated product, follows a logical sequence of chemical transformations and analytical verifications.

Synthesis_Workflow start1 Dimethyl Disulfide + NCS step1 Step 1: In Situ Generation of Methanesulfenyl Chloride start1->step1 start2 1-Propanethiol + NaH step2 Step 2: Formation of 1-Propene-1-thiolate start2->step2 step3 Step 3: Disulfide Bond Formation (-78 °C to RT) step1->step3 step2->step3 step4 Step 4: Aqueous Work-up (Quench, Extract, Dry) step3->step4 step5 Step 5: Purification (Flash Chromatography) step4->step5 final_product Pure this compound step5->final_product qc QC Analysis (GC-MS, NMR) final_product->qc

Caption: Experimental workflow for the synthesis of this compound.

Safety, Handling, and Waste Disposal

Trustworthiness through Safety: Adherence to strict safety protocols is paramount for the well-being of the researcher and the integrity of the experiment.

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Organosulfur compounds are known for their potent and persistent odors.[10][11]

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene) at all times.

  • Reagent-Specific Hazards:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle as a dry powder or mineral oil dispersion under an inert atmosphere.

    • N-Chlorosuccinimide (NCS): An irritant and oxidizing agent. Avoid contact with skin and eyes.

    • Thiols (Mercaptans): Possess strong, unpleasant odors and are toxic upon inhalation or ingestion. Handle with care.[12][13]

    • Solvents: Dichloromethane, THF, and diethyl ether are flammable and volatile. Avoid sources of ignition.

  • Waste Disposal: Quench residual reactive reagents (like NaH) carefully with isopropanol followed by methanol and then water before disposal. Collect all organic waste in a designated, properly labeled container for hazardous materials. Dispose of all chemical waste in accordance with institutional and local environmental regulations.

References

Troubleshooting & Optimization

Stability of Methyl 1-propenyl disulfide in different solvents.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-propenyl disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. This guide offers a structured question-and-answer format to directly address potential challenges and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: I've just received a shipment of this compound. What are the optimal storage conditions to ensure its stability?

To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] The container should be tightly closed to prevent exposure to air and moisture.[1][3][4] For long-term storage, refrigeration at 4°C is recommended, as studies on related organosulfur compounds like allicin show significantly less degradation at lower temperatures compared to room temperature.[5] Exposure to light should also be minimized, as it can contribute to the degradation of thiosulfinates and related compounds.[5]

Q2: My this compound has a strong, unpleasant odor. Is this normal?

Yes, a strong, alliaceous (garlic-like) or disagreeable odor is a characteristic property of this compound and other related organosulfur compounds.[1] This is due to the volatile nature of these sulfur-containing molecules. Always handle this compound in a well-ventilated area or under a fume hood to minimize inhalation exposure.

Solvent Selection and Solution Stability

Q3: Which solvents are recommended for dissolving this compound, and are there any I should avoid?

This compound is generally soluble in organic solvents.[6] Based on the properties of similar disulfides, it is expected to be soluble in alcohols and apolar, oil-based solvents.[7][8] However, it is considered insoluble in water.[1] When choosing a solvent, it is critical to consider its potential reactivity with the disulfide bond. Avoid strong oxidizing agents and strong bases, as these can promote degradation.[4] For analytical purposes, solvents like hexane or dichloromethane are often used for extraction and analysis of volatile organosulfur compounds.

Q4: I've prepared a stock solution of this compound in methanol. How long can I expect it to be stable at room temperature?

The stability of this compound in solution is influenced by several factors, including the solvent, temperature, and exposure to light and air.[5][6] While specific data for this compound is limited, related organosulfur compounds like allicin are known to be unstable at room temperature, with a half-life of about 15 days at 25°C.[5] It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, store the solution at 4°C or lower in a tightly sealed, light-protected container and use it as soon as possible.

Q5: I'm observing a precipitate in my stock solution after a few days of storage in the refrigerator. What could be the cause?

Precipitation could be due to several factors. The most likely cause is the degradation of this compound into less soluble products. Disulfides can undergo various reactions, including disproportionation and polymerization, especially in the presence of trace impurities, light, or oxygen.[9] Another possibility is that the storage temperature is too low, causing the compound to fall out of solution, particularly if the concentration is high. It is advisable to visually inspect the solution for any changes before each use. If a precipitate is observed, the solution should be discarded and a fresh one prepared.

Troubleshooting Experimental Issues

Q6: I'm seeing inconsistent results in my bioassays using this compound. Could the compound's stability be a factor?

Absolutely. The inherent instability of many organosulfur compounds, including disulfides, can lead to variability in experimental results.[5] Degradation of your stock solution can lead to a decrease in the effective concentration of the active compound, resulting in lower-than-expected bioactivity. To mitigate this, always use freshly prepared solutions and run appropriate controls. It is also good practice to periodically verify the concentration and purity of your stock solution using analytical techniques like GC-MS or HPLC.

Q7: My GC-MS analysis of a sample containing this compound shows multiple peaks close to the expected retention time. What could be the reason?

There are a few possibilities for observing multiple peaks:

  • Isomers: this compound exists as cis (Z) and trans (E) stereoisomers.[10][11][12] Your sample may contain a mixture of both, which could be separated by the gas chromatography column, resulting in two distinct peaks.

  • Degradation Products: The compound may have partially degraded into other volatile sulfur compounds. Common degradation pathways for related compounds involve the breaking of the disulfide bond, leading to the formation of other sulfides and disulfides.[6]

  • Impurities: The initial material may not have been pure. It is common for synthetic or extracted organosulfur compounds to contain related impurities.[13]

To identify the peaks, you can compare their mass spectra with a reference library or run authenticated standards for the suspected isomers and degradation products.

Q8: I am working on developing an antibody-drug conjugate (ADC) using a disulfide linker. What are the key stability considerations for this compound in this context?

In the context of ADCs, the stability of the disulfide linker is a critical determinant of efficacy and safety.[14][15] The disulfide bond should be stable enough to remain intact in circulation to prevent premature release of the cytotoxic payload.[16] However, it must be readily cleaved within the target cell to release the active drug.[17] The stability of a disulfide bond can be influenced by steric hindrance around the bond. Adding methyl groups adjacent to the disulfide bond has been shown to increase its stability in vivo.[16][17] Therefore, the structure of the propenyl group in this compound will influence its stability profile as a linker. Researchers should carefully evaluate the in vivo stability and cleavage characteristics of any disulfide-based linker.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of this compound

This protocol outlines the steps for preparing a standard stock solution for use in in vitro experiments.

Materials:

  • This compound

  • Anhydrous solvent (e.g., ethanol, DMSO, or dichloromethane)

  • Volumetric flask (amber glass recommended)

  • Analytical balance

  • Pipettes

Procedure:

  • Equilibrate the sealed vial of this compound to room temperature.

  • In a fume hood, accurately weigh the desired amount of the compound.

  • Transfer the weighed compound to the volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the compound completely.

  • Once dissolved, add the solvent to the final volume.

  • Mix the solution thoroughly by inversion.

  • Store the stock solution at ≤ 4°C, protected from light. Use within a short period and prepare fresh as needed.

Protocol 2: General Workflow for Assessing the Stability of this compound in a Specific Solvent

This workflow provides a general approach to systematically evaluate the stability of the compound under your experimental conditions.

Caption: A generalized workflow for assessing the stability of this compound.

Data Summary

The stability of organosulfur compounds is highly dependent on environmental conditions. The following table summarizes the general stability of a related compound, allicin, which can provide insights into the expected behavior of this compound.

ConditionObservation on Allicin StabilityReference
Temperature Highly unstable at high temperatures. Half-life of ~15 days at 25°C. At 4°C, only 15% degradation after one month. At 40°C, ~90% loss in >3 days.[5]
pH More stable in acidic to neutral conditions. More easily broken down in an alkaline environment (pH > 7).[5]
Solvent Stability can be solvent-dependent. Generally more stable in apolar solvents.[6][7]
Light Light exposure can accelerate degradation.[5]

Chemical Degradation Pathway

The primary degradation pathway for disulfides often involves the cleavage of the S-S bond. For this compound, this can lead to the formation of various other sulfur-containing compounds.

Degradation_Pathway cluster_factors Influencing Factors cluster_products Potential Degradation Products M1PDS This compound (C4H8S2) Thiol Thiols (e.g., Methanethiol, 1-Propenethiol) M1PDS->Thiol Degradation Other_Disulfides Other Disulfides (e.g., Dimethyl disulfide, Dipropenyl disulfide) M1PDS->Other_Disulfides Degradation Sulfides Sulfides M1PDS->Sulfides Degradation Heat Heat Heat->M1PDS Light Light Light->M1PDS pH pH pH->M1PDS Solvent Solvent Solvent->M1PDS caption Potential Degradation of this compound

Caption: A simplified diagram illustrating the potential degradation pathways of this compound.

References

  • Disulfide, methyl 1-propenyl - NIST WebBook. (n.d.).
  • Factors influencing the stability of garlic thiosulfinates | Request PDF. (2021).
  • Material Safety Data Sheet - Methyl disulfide. (n.d.).
  • Psychochemical changes and functional properties of organosulfur and polysaccharide compounds of black garlic (Allium sativum L.). (2022).
  • Methyl Disulfide SDS. (2024).
  • Effect of crushing and heating on the formation of volatile organosulfur compounds in garlic. (2019).
  • Retention of Bioactive Compounds During Domestic Processing of Croatian Domestic Garlic (Allium sativum L.). (2018).
  • Changes in Organosulfur Compounds in Garlic Cloves during Storage. (2022).
  • Methyl propyl disulfide-SDS-MedChemExpress. (2024).
  • Disulfide, methyl 1-propenyl, trans - NIST WebBook. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • methyl propenyl disulfide, 5905-47-5. (n.d.).
  • (E)-1-propenyl methyl disulfide, 23838-19-9. (n.d.).
  • Chemical Properties of Disulfide, methyl 1-propenyl, trans. (n.d.).
  • Showing Compound (E)-Methyl 1-propenyl disulfide (FDB021325). (n.d.).
  • Disulfide, methyl 1-propenyl, cis - NIST WebBook. (n.d.).
  • Disulfide, methyl 1-propenyl (C4H8S2). (n.d.).
  • Methyl propenyl disulfide | C4H8S2 | CID 5366552. (n.d.).
  • The thermal decomposition of methyl disulfide. (1951).
  • methyl (E)-1-propenyl disulfide. (n.d.).
  • Methyl propenyl disulfide | C4H8S2 | CID 5366552. (n.d.).
  • Showing metabocard for Methyl 2-propenyl disulfide (HMDB0041389). (n.d.).
  • Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates. (2016).
  • Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. (2024).
  • Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. (2016).
  • LUMO-Assisted Design of Disulfide Linkers. (n.d.).
  • Bis(1-methyl propenyl) disulfide | C8H14S2 | CID 91749927. (n.d.).

Sources

Technical Support Center: Overcoming Matrix Effects in Methyl 1-Propenyl Disulfide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate quantification of Methyl 1-propenyl disulfide (M1PDS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their analytical workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and ensure the integrity of your results.

This compound (C₄H₈S₂) is a volatile organosulfur compound and a key flavor component in many foods, particularly those in the Allium genus like garlic and onions.[1][2][3] Its accurate quantification is crucial for flavor profiling, food quality control, and understanding its potential biological activities. However, the complexity of food and biological matrices often leads to significant analytical challenges, primarily due to matrix effects.[4][5]

Understanding the Core Problem: Matrix Effects

In analytical chemistry, the "matrix" refers to all the components of a sample other than the analyte of interest. When analyzing M1PDS in complex samples such as garlic extracts, food products, or biological fluids, these co-existing compounds can interfere with the analytical signal, a phenomenon known as the matrix effect.[6] This interference can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true analyte concentration, compromising the accuracy and reproducibility of your results.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in M1PDS quantification?

A1: Matrix effects are the alteration of an analyte's analytical signal by the presence of other components in the sample matrix.[6] For M1PDS, a volatile sulfur compound, this is particularly problematic in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). In GC-MS, matrix components can accumulate in the injector or on the column, leading to signal enhancement by "protecting" the analyte from active sites.[8][9] In LC-MS, co-eluting matrix components can compete with M1PDS for ionization, typically leading to ion suppression.[10][11] This results in inaccurate and unreliable quantification.

Q2: How do I know if my M1PDS analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike comparison.[12] This involves comparing the signal response of a known amount of M1PDS spiked into a blank matrix extract with the response of the same amount in a pure solvent. A significant difference in the signal indicates the presence of matrix effects. Inconsistent results for quality control (QC) samples prepared in the sample matrix are also a strong indicator.[13]

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[6][13] However, this approach is only viable if the concentration of M1PDS in your sample is high enough to remain detectable after dilution.[6] For trace-level analysis, dilution may compromise the sensitivity of the method.[8]

Q4: What is the best way to compensate for matrix effects?

A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[13][14] A SIL-IS for M1PDS, such as a ¹³C or ²H labeled version, will have nearly identical chemical and physical properties to the unlabeled analyte. This means it will be affected by the matrix in the same way, allowing for accurate quantification based on the ratio of the analyte to the internal standard.[15] When a SIL-IS is not available, matrix-matched calibration is a good alternative.[14]

Troubleshooting Guides

Here we address specific issues you might encounter during your M1PDS quantification experiments.

Issue 1: Low or No Recovery of M1PDS During Sample Preparation

Symptoms:

  • The M1PDS peak is much smaller than expected or absent in your chromatogram.

  • The internal standard signal is also low, suggesting a problem with the overall extraction process.

Possible Causes & Solutions:

  • Inefficient Extraction: M1PDS is a volatile compound, and the chosen extraction method may not be suitable.

    • Troubleshooting Steps:

      • Review your extraction solvent: Ensure the solvent is appropriate for a semi-polar compound like M1PDS. A combination of polar and non-polar solvents might be necessary.

      • Optimize extraction parameters: Factors like extraction time, temperature, and agitation can significantly impact recovery. For volatile compounds, headspace solid-phase microextraction (HS-SPME) can be a highly effective technique.[16]

      • Evaluate different extraction techniques: Compare liquid-liquid extraction (LLE), solid-phase extraction (SPE), and HS-SPME to determine the most efficient method for your specific matrix.[17][18]

  • Analyte Volatilization: M1PDS can be lost due to evaporation during sample preparation steps.

    • Troubleshooting Steps:

      • Minimize sample exposure: Keep sample vials capped whenever possible.

      • Avoid high temperatures: If a concentration step is necessary, use a gentle stream of nitrogen at a low temperature.

      • Use appropriate sealing: Ensure vial caps and septa are of high quality and provide a good seal.

Issue 2: Inconsistent and Irreproducible M1PDS Quantification

Symptoms:

  • Wide variability in the calculated concentrations of M1PDS across replicate samples.

  • Poor precision for quality control (QC) samples.

Possible Causes & Solutions:

  • Variable Matrix Effects: The composition of your sample matrix may vary from sample to sample, leading to inconsistent signal suppression or enhancement.[13]

    • Troubleshooting Steps:

      • Implement a robust sample cleanup: A thorough cleanup step using SPE or LLE can help to remove a significant portion of the interfering matrix components, leading to more consistent results.[18]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[13][14] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.

      • Employ Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[14] This helps to ensure that the standards and samples experience similar matrix effects.

  • Instrumental Variability: Inconsistent performance of the analytical instrument can also lead to irreproducible results.

    • Troubleshooting Steps:

      • Regularly check instrument performance: Run system suitability tests before each batch of samples to ensure the instrument is performing within specifications.

      • Clean the ion source (for LC-MS) or injector liner (for GC-MS): Matrix components can build up over time and affect instrument performance.[19][20]

Experimental Protocols & Data Presentation
Protocol 1: Assessing Matrix Effects using Post-Extraction Spike

This protocol allows for the quantitative assessment of matrix effects.

Methodology:

  • Prepare a Blank Matrix Extract: Extract a sample of the matrix that is known to not contain M1PDS using your established sample preparation method.

  • Prepare two sets of samples:

    • Set A (Spiked in Solvent): Spike a known amount of M1PDS standard solution into a vial containing the pure solvent used for the final sample reconstitution.

    • Set B (Spiked in Matrix Extract): Spike the same amount of M1PDS standard solution into a vial containing the blank matrix extract.

  • Analyze both sets of samples using your validated analytical method.

  • Calculate the Matrix Effect (%) using the following equation:

Data Interpretation:

Matrix Effect (%)Interpretation
0%No matrix effect
< 0%Signal Suppression
> 0%Signal Enhancement

A matrix effect of > ±20% is generally considered significant and requires mitigation.

Protocol 2: Stable Isotope Dilution Analysis (SIDA) for M1PDS Quantification

This protocol describes the use of a stable isotope-labeled internal standard for accurate quantification.

Methodology:

  • Select a suitable SIL-IS: Choose a stable isotope-labeled version of M1PDS (e.g., with ¹³C or ²H).

  • Spike the SIL-IS: Add a known amount of the SIL-IS to all samples, calibration standards, and quality control samples at the very beginning of the sample preparation process.

  • Perform Sample Preparation: Follow your established extraction and cleanup procedures.

  • Analyze the samples by GC-MS or LC-MS/MS, monitoring for at least one specific ion for both the native M1PDS and the SIL-IS.

  • Calculate the Response Ratio: For each sample and standard, calculate the ratio of the peak area of the native M1PDS to the peak area of the SIL-IS.

  • Create a Calibration Curve: Plot the response ratio against the concentration of the native M1PDS in the calibration standards.

  • Quantify M1PDS in samples: Determine the concentration of M1PDS in your unknown samples using the calibration curve.

Visualizing Workflows
Decision Tree for Mitigating Matrix Effects

MatrixEffectTroubleshooting start Inconsistent or Inaccurate M1PDS Results assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me me_significant Matrix Effect > ±20%? assess_me->me_significant no_me Matrix Effect Not Significant. Investigate other causes: - Sample Preparation Inefficiency - Instrumental Issues me_significant->no_me No use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) me_significant->use_sil_is Yes matrix_matched_cal Use Matrix-Matched Calibration me_significant->matrix_matched_cal Yes, if SIL-IS unavailable optimize_cleanup Optimize Sample Cleanup (SPE, LLE) me_significant->optimize_cleanup Yes, in conjunction with other methods revalidate Re-validate Method use_sil_is->revalidate matrix_matched_cal->revalidate optimize_cleanup->revalidate

Caption: A decision tree for troubleshooting and mitigating matrix effects in M1PDS analysis.

Workflow for Stable Isotope Dilution Analysis (SIDA)

SIDA_Workflow start Sample Collection add_sil_is Add Known Amount of SIL-IS start->add_sil_is sample_prep Sample Preparation (Extraction & Cleanup) add_sil_is->sample_prep analysis GC-MS or LC-MS/MS Analysis sample_prep->analysis data_processing Data Processing analysis->data_processing calc_ratio Calculate Response Ratio (Analyte/SIL-IS) data_processing->calc_ratio calibration Generate Calibration Curve calc_ratio->calibration quantification Quantify M1PDS Concentration calibration->quantification end Final Result quantification->end

Sources

Technical Support Center: Optimizing Extraction of Methyl 1-propenyl disulfide from Onions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the extraction and analysis of Methyl 1-propenyl disulfide from Allium cepa (onion). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction yields and troubleshooting common experimental challenges. Our approach is grounded in the fundamental biochemistry of onion sulfur compounds to empower you to make informed decisions throughout your workflow.

The Biochemical Foundation: Formation of this compound

Optimizing the extraction of any natural product begins with a thorough understanding of its biosynthetic pathway. This compound is not present in intact onion tissue. It is a secondary product formed through a cascade of enzymatic and chemical reactions initiated upon cellular disruption.

When an onion is cut or crushed, the enzyme alliinase, which is stored in the cell's vacuole, comes into contact with its substrate, S-(1-propenyl)-L-cysteine sulfoxide (isoalliin), located in the cytoplasm[1]. This enzymatic reaction is the critical first step.

The alliinase enzyme cleaves isoalliin to produce the highly reactive intermediate, 1-propenesulfenic acid, along with pyruvate and ammonia[2][3]. This sulfenic acid is unstable and can undergo several transformations. It can be converted by the lachrymatory factor synthase (LFS) into syn-propanethial-S-oxide, the compound that causes tears[1][3]. However, it can also self-condense to form thiosulfinates, such as di-1-propenyl thiosulfinate. These thiosulfinates are themselves unstable and degrade into a complex mixture of more stable organosulfur compounds, including various disulfides and trisulfides[4][5]. This compound is one of the key disulfides formed during this process.

G cluster_precursor Cellular Compartments (Intact Onion) cluster_reaction Reaction Cascade (Upon Tissue Disruption) Isoalliin S-(1-propenyl)-L-cysteine sulfoxide (Isoalliin) (in Cytoplasm) SulfenicAcid 1-Propenesulfenic Acid (Unstable Intermediate) Isoalliin->SulfenicAcid  Enzymatic Cleavage (Cell Disruption) Alliinase Alliinase Enzyme (in Vacuole) Alliinase->SulfenicAcid  Enzymatic Cleavage (Cell Disruption) Thiosulfinate Di-1-propenyl thiosulfinate SulfenicAcid->Thiosulfinate Self-Condensation Lachrymatory syn-propanethial-S-oxide (Lachrymatory Factor) SulfenicAcid->Lachrymatory Lachrymatory Factor Synthase (LFS) Disulfides This compound (Target Compound) Thiosulfinate->Disulfides Degradation/ Rearrangement OtherSulfur Other Disulfides & Trisulfides Thiosulfinate->OtherSulfur Degradation

Caption: Biosynthetic pathway of this compound upon onion tissue disruption.

Troubleshooting Guide

This section addresses specific issues you may encounter during your extraction experiments in a direct question-and-answer format.

Q1: My extraction yield of this compound is consistently low or undetectable. What are the likely causes?

This is the most common issue and typically points to a failure at one of three critical stages: enzymatic reaction, extraction, or compound stability.

  • Possible Cause A: Inactivated Alliinase Enzyme

    • Explanation: The formation of your target compound is entirely dependent on the catalytic activity of alliinase. This enzyme is sensitive to heat and pH. Cooking onions, for example, denatures alliinase, which is why cooked onions are less pungent[1].

    • Troubleshooting Steps:

      • Verify Onion Source: Use fresh, raw onions. Avoid using onions that have been pre-cooked, blanched, or improperly stored. The enzyme is most active around 37°C and in a slightly acidic environment (pH 5-7)[1].

      • Control Temperature During Homogenization: When grinding or homogenizing the onion tissue, perform the process at room temperature or below (e.g., on ice) to prevent heat generation that could inactivate the alliinase. High temperatures above 42°C can denature the enzyme[1].

      • Allow for Incubation: After homogenization, allow the onion slurry to incubate at a controlled temperature (e.g., 35-40°C) for a set period (e.g., 1.5-2 hours) in a sealed container. This provides optimal conditions for the enzymatic reaction to proceed to completion before extraction[6].

  • Possible Cause B: Inefficient Extraction Solvent

    • Explanation: The choice of solvent is critical for efficiently partitioning the relatively nonpolar disulfides from the aqueous onion matrix. A solvent that is too polar will not effectively extract the target, while a solvent that is not selective may pull in numerous impurities.

    • Troubleshooting Steps:

      • Select an Appropriate Solvent: Dichloromethane (DCM) has been shown to be superior for the qualitative and quantitative extraction of a broad range of organosulfides from onion oil compared to diethyl ether, n-pentane, or hexanes[7][8][9].

      • Ensure Proper Phase Separation: After adding the solvent and mixing, ensure complete separation of the organic and aqueous layers, using a separatory funnel or appropriate centrifugation.

      • Perform Multiple Extractions: Perform at least two or three sequential extractions of the aqueous slurry with fresh aliquots of your chosen solvent to maximize recovery.

  • Possible Cause C: Degradation of the Target Compound

    • Explanation: While more stable than their thiosulfinate precursors, disulfides can still be volatile and susceptible to degradation or rearrangement, especially at high temperatures[10]. Heating during solvent evaporation can lead to loss of yield.

    • Troubleshooting Steps:

      • Use Low-Temperature Evaporation: When removing the extraction solvent, use a rotary evaporator under reduced pressure with a low-temperature water bath (e.g., <40°C) to prevent thermal degradation and volatilization of your target compound[11].

      • Store Extract Properly: Store the final extract in a sealed vial at low temperatures (e.g., -20°C) to prevent evaporative loss and degradation.

Q2: I am observing significant variability in yield between different batches of onions. Why?

  • Explanation: The concentration of the precursor, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), is not uniform across all onions. It is influenced by genetic and environmental factors.

  • Troubleshooting Steps:

    • Standardize Onion Cultivar: Different onion cultivars have different genetic backgrounds, leading to variations in the content of health-promoting compounds, including ACSOs[12]. Whenever possible, use the same cultivar for all experiments.

    • Consider Agricultural Conditions: Sulfur fertility of the soil during cultivation has a dramatic impact on the concentration of ACSOs. Onions grown in sulfur-deficient soil will have significantly lower levels of these precursors, leading to lower yields of disulfides[13][14]. If possible, source onions from a single, reputable supplier to minimize this variability.

Q3: My final extract contains many impurities, complicating analysis by GC-MS. How can I obtain a cleaner sample?

  • Explanation: Solvent extraction is often not perfectly selective. Polar solvents can co-extract sugars and amino acids, while nonpolar solvents might extract lipids and other compounds.

  • Troubleshooting Steps:

    • Pre-treatment with a Nonpolar Solvent: If you are dealing with a particularly oily extract, a preliminary wash of the aqueous slurry with a very nonpolar solvent like hexane can remove lipids before extracting with a more effective solvent like DCM.

    • Use a Drying Agent: Water is a common impurity. Before final analysis, pass the organic extract through a column containing an anhydrous drying agent like sodium sulfate to remove residual water.

    • Consider Solid-Phase Extraction (SPE): For higher purity, employ an SPE step after the initial liquid-liquid extraction. A silica-based sorbent can help separate the moderately polar disulfides from more polar or nonpolar contaminants.

Frequently Asked Questions (FAQs)

Q: What is the ideal extraction method for obtaining this compound?

A combination of enzymatic incubation followed by solvent extraction is the most effective laboratory-scale method. Supercritical CO2 extraction is an alternative that avoids organic solvents but requires specialized equipment[15][16]. For routine analysis, a robust liquid-liquid extraction is highly reliable[7].

G Start Start: Fresh Onion Bulbs Homogenize 1. Homogenization (Grind/blend to rupture cells) Start->Homogenize Incubate 2. Enzymatic Incubation (e.g., 37°C for 1.5h) Allows alliinase to act on precursors Homogenize->Incubate Extract 3. Solvent Extraction (Add Dichloromethane, mix thoroughly) Incubate->Extract Separate 4. Phase Separation (Use separatory funnel or centrifuge) Extract->Separate Collect 5. Collect Organic Layer (Contains target disulfides) Separate->Collect Dry 6. Dry & Concentrate (Anhydrous Na2SO4, then rotary evaporator <40°C) Collect->Dry Analyze 7. Analysis (GC-MS for identification & quantification) Dry->Analyze

Caption: General experimental workflow for this compound extraction.

Q: Which organic solvent provides the best extraction yield?

Research comparing common organic solvents for extracting organosulfides from steam-distilled onion oil found that dichloromethane (DCM) was superior, identifying the highest number of compounds and yielding the largest quantity.

SolventNumber of Organosulfides IdentifiedTotal Yield (mg/kg onion)Key Observation
Dichloromethane (DCM) 27 108.72 ± 0.72 Most effective for both qualitative and quantitative assessment. [7][8][9]
n-Pentane1978.34 ± 3.71Moderately effective.
Hexanes17Not specifiedLess effective than DCM and n-pentane.
Diethyl Ether (DEE)1038.06 ± 1.87Least effective of the solvents tested.[7]

Data synthesized from Sharma, et al. (2020).[7][8][9]

Q: How does heat processing, such as cooking, affect the potential yield?

Heat treatment is generally detrimental to the formation of thiosulfinates and subsequent disulfides because it inactivates the alliinase enzyme[1][17]. Boiling has been shown to decrease the precursor S-alk(en)yl-L-cysteine sulfoxides (ACSOs), while frying or microwaving can sometimes increase their measurable content, possibly due to matrix effects[18]. However, for maximizing the yield of compounds derived from the alliinase reaction, raw onion tissue is required[17].

Q: What is the best analytical technique to identify and quantify this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for both identifying and quantifying volatile organosulfur compounds like this compound[7][8][19]. The gas chromatography step separates the complex mixture of volatiles, and the mass spectrometry step provides fragmentation patterns for definitive identification and quantification against a standard.

Q: Can I use dried onion powder for extraction?

Yes, but the profile of sulfur compounds will be different. The drying process itself, especially hot air drying, involves heat that can both inactivate alliinase and cause thermal degradation and rearrangement of the sulfur compounds[10][20]. While dried onion powder is a source of organosulfur compounds, the yield and specific profile of disulfides will differ significantly from an extract derived from fresh, raw onions[21]. Freeze-drying is a gentler method that may better preserve the precursors if the powder is rehydrated to allow for the enzymatic reaction[16].

References
  • casa de sante. (2025, April 10). The Power of Alliinase: Understanding the Key Enzyme in Onion.
  • Sharma, L. et al. (2020). Determination of Organosulfides from Onion Oil. MDPI. [Link]

  • Kim, J. S. et al. (2016). Change in organosulfur compounds in onion (Allium cepa L.)
  • Quora. (2020). How to extract and purify sulfur from onions. [Link]

  • Ni, Y. et al. (2007). Modified Method for Rapid Quantitation of S-Alk(en)yl-l-cysteine Sulfoxide in Yellow Onions (Allium cepa L.). Journal of Agricultural and Food Chemistry. [Link]

  • ACS Publications. (2007). Modified Method for Rapid Quantitation of S-Alk(en)yl-l-cysteine Sulfoxide in Yellow Onions (Allium cepa L.).
  • ResearchGate. Physical characterization of alliinase, the flavor generating enzyme in onions. [Link]

  • Mitrová, K. et al. (2016). Antioxidant activity, S-alk(en)yl-l-cysteine sulfoxide and polyphenol content in onion (Allium cepa L.) cultivars are associated with their genetic background. Czech Journal of Food Sciences.
  • OUCI. Determination of Organosulfides from Onion Oil. [Link]

  • MDPI. (2021). The Effects of Antioxidants on the Changes in Volatile Compounds in Heated Welsh Onions (Allium fistulosum L.) during Storage. [Link]

  • scielo.br. (2021). Essential oil extraction from onion using ethanol and CO2 as an extraction fluid mixture. [Link]

  • IJCRT.org. (2023). Red Onion Essential Oil Extraction For A Variety Of Medicinal, Chemical And Industrial Uses. [Link]

  • ResearchGate. (1995). Quantifying Onion Flavor Compounds Responding to Sulfur Fertility-Sulfur Increases Levels of Alk(en)yl Cysteine Sulfoxides and Biosynthetic Intermediates. [Link]

  • ResearchGate. Effect of sulfur supply on alliinase, the flavor generating enzyme in onions. [Link]

  • Wikipedia. Alliinase. [Link]

  • NIH. (2022). Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures. [Link]

  • J-STAGE. (1988). Composition of Sulfur-Containing Components in Onion and Their Flavor Characters. [Link]

  • ResearchGate. Effect of freeze dried, hot air dried and fresh onions on the composition of volatile sulfocompounds in onion oils. [Link]

  • ResearchGate. (2020). Determination of Organosulfides from Onion Oil. [Link]

  • Ecolink, Inc. Best Solvents for Oil Extraction. [Link]

  • Acta Scientific. (2023). Extraction of Essential Oil from Onion (Allium cepa) using Hybrid Fluid Mixture (Ethanol and CO2) as Solvent. [Link]

  • NIH. (1998). A Novel Alliinase from Onion Roots. Biochemical Characterization and cDNA Cloning. [Link]

  • NIH. Effects of different preparation and cooking processes on the bioactive molecules of Allium vegetables. [Link]

  • ResearchGate. Organosulfur compounds formed by thiosulfinate degradation. [Link]

  • PubMed. (2012). Effect of processing and cooking conditions on onion (Allium cepa L.) induced antiplatelet activity and thiosulfinate content. [Link]

  • ResearchGate. Stability of thiosulfinates from garlic (Allium sativum L.) supercritical extracts in polar and nonpolar solvents. [Link]

  • NIH. (2021). Thiolane-type sulfides from garlic, onion, and Welsh onion. [Link]

  • ResearchGate. Allium thiosulfinates: Chemistry, biological properties and their potential utilization in food preservation. [Link]

  • oilpressmachine.com. (2025). What Could Be The Reasons If The Oil Press Fails To Extract Oil Or Has A Low Oil Yield?. [Link]

  • ResearchGate. Effects of Heat Treatment on the Quality of the Onion Juices Prepared with Sulfur-applied Onions. [Link]

  • ScholarWorks. (2019). Optimizing an Extraction Method of Organosulfides in Onion Oil. [Link]

  • Google Patents. (2001). Method for extracting onion oil.
  • ResearchGate. (2014). Supercritical CO2 Extraction Optimization of Onion Oil Using Response Surface Methodology. [Link]

  • Asian Journal of Chemistry. (2007). Optimization of Supercritical Extraction of Oil from Onion by Supercritical CO2. [Link]

  • NIH. (2020). Determination of Organosulfides from Onion Oil. [Link]

  • NIST. Disulfide, methyl 1-propenyl. [Link]

  • FooDB. Showing Compound (E)-Methyl 1-propenyl disulfide (FDB021325). [Link]

  • The Good Scents Company. (E)-1-propenyl methyl disulfide, 23838-19-9. [Link]

  • PubMed Central. (2022). Optimization of a Microwave Assisted Extraction Method for Maximum Flavonols and Antioxidant Activity of Onion Extracts. [Link]

  • CABI Digital Library. (2020). Determination of organosulfides from onion oil. [Link]

  • NIH. (2002). Silencing Onion Lachrymatory Factor Synthase Causes a Significant Change in the Sulfur Secondary Metabolite Profile. [Link]

Sources

Technical Support Center: Navigating the Complexities of Volatile Sulfur Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analysis of volatile sulfur compounds (VSCs). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with these highly reactive and odorous molecules. The inherent properties of VSCs—high volatility, reactivity, and often trace-level concentrations in complex matrices—demand meticulous attention to every step of the analytical workflow.[1][2][3][4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face during your experiments. The information presented here is a synthesis of established scientific principles and field-proven insights to ensure the integrity and reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common overarching questions regarding the analysis of VSCs.

Q1: What are the primary challenges in the analysis of volatile sulfur compounds?

The analysis of VSCs is inherently challenging due to their chemical nature. Key difficulties include:

  • High Volatility and Reactivity: VSCs are prone to loss through volatilization and can readily adsorb to or react with surfaces they come into contact with, including sampling containers and analytical instrumentation.[2][4][5][6] This can lead to significant analyte loss and poor recovery.

  • Low Concentrations: VSCs are often present at trace levels (ng/L or µg/L) in various samples, necessitating highly sensitive analytical methods and efficient pre-concentration techniques.[1][3][5][7]

  • Sample Matrix Effects: Complex matrices, such as those found in food, beverages, and biological samples, can interfere with the extraction and quantification of VSCs.[4][5][6][8][9] For instance, ethanol in wine can significantly suppress the extraction efficiency of VSCs when using solid-phase microextraction (SPME).[9]

  • Instability: Many sulfur compounds are susceptible to oxidation and thermal degradation, which can lead to the formation of analytical artifacts.[1] For example, methanethiol can be oxidized to dimethyl disulfide.[1]

Q2: How can I minimize the loss of volatile sulfur compounds during sample collection and storage?

Minimizing analyte loss from the outset is critical for accurate analysis. Consider the following:

  • Sampling Containers: The choice of sampling container is crucial. Tedlar® bags are widely used for short-term storage of VSCs.[10] Studies have shown that at temperatures of 20°C or lower and in the absence of light, Tedlar® bags can maintain over 75% recovery of many VSCs for up to 18 hours.[11] For longer-term storage, passivated stainless steel canisters (e.g., Silcosteel® or Sulfinert® treated) are a more stable option, showing good stability for up to 7 days under dry conditions.[10][12][13] Adsorption tubes packed with materials like molecular sieve 5A have also demonstrated excellent recovery for some VSCs over several days when stored at low temperatures in the dark.[14]

  • Storage Conditions: Storage temperature significantly impacts VSC stability. Higher temperatures generally lead to greater losses.[15] For example, the loss of hydrogen sulfide (H2S) in sampling bags is significantly higher at 30°C compared to 5°C or 20°C.[15] Therefore, it is recommended to store samples at low temperatures (e.g., 4°C) to reduce volatility and degradation.[4]

  • Minimizing Headspace: When collecting liquid samples, minimize the headspace in the vial to reduce the partitioning of volatile compounds into the gas phase.[4]

Q3: What are the most suitable analytical techniques for VSC analysis?

Gas chromatography (GC) is the most common technique for separating VSCs. It is typically coupled with a sulfur-selective detector for sensitive and specific detection.

  • Gas Chromatography (GC): A well-chosen GC column is essential for good separation. Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase, are often a good starting point.[5] Specialized columns, like the Agilent J&W DB-Sulfur SCD or Select Low Sulfur columns, are engineered for inertness towards reactive sulfur species, providing improved peak shapes and lower detection limits.[2][16][17][18]

  • Sulfur-Selective Detectors:

    • Sulfur Chemiluminescence Detector (SCD): The SCD is highly sensitive and provides a linear and equimolar response to sulfur compounds, simplifying quantification.[2][14] It is less susceptible to interference from hydrocarbons.[2]

    • Pulsed Flame Photometric Detector (PFPD): The PFPD is also very sensitive and selective for sulfur and phosphorus compounds.[19] It offers a near-equimolar sulfur response.[20]

Part 2: Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during VSC analysis, organized by experimental stage.

Troubleshooting Workflow: A Systematic Approach

When encountering an issue, it's crucial to follow a logical troubleshooting process to efficiently identify and resolve the root cause. Changing multiple parameters at once can obscure the source of the problem.

Caption: A systematic workflow for troubleshooting GC analysis issues.

Guide 1: Sample Preparation - Solid-Phase Microextraction (SPME)

SPME is a widely used technique for the pre-concentration of VSCs.[7][21][22] However, it is susceptible to several issues that can impact accuracy and reproducibility.

Problem Potential Causes Solutions & Explanations
Low Analyte Recovery / Poor Sensitivity Matrix Effects: Components in the sample matrix, such as ethanol in alcoholic beverages, can compete with VSCs for adsorption sites on the SPME fiber, reducing extraction efficiency.[9]Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely mimics the sample to compensate for these effects.[4] Salting Out: Adding salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which can enhance the partitioning of some volatile compounds into the headspace.[4][7] Sample Dilution: For samples with high concentrations of interfering compounds like ethanol, diluting the sample can improve the extraction of VSCs.[7]
Inappropriate Fiber Coating: The selected SPME fiber may not have a high affinity for the target VSCs.Fiber Selection: Carboxen/PDMS fibers are commonly used for volatile sulfur analysis due to their porous structure.[9][21] However, for specific applications, other fiber types may be more suitable.
Non-Optimized Extraction Parameters: Extraction time and temperature can significantly influence the amount of analyte adsorbed onto the fiber.[7]Method Optimization: Systematically optimize extraction time and temperature. Longer extraction times generally lead to higher analyte recovery, up to the point of equilibrium.[7] Higher temperatures can increase the volatility of analytes but may also lead to their degradation.
Poor Reproducibility Competitive Adsorption: In complex mixtures, different VSCs can compete for the same active sites on the SPME fiber. Higher molecular weight compounds may displace lower molecular weight compounds.[8][23][24] This can lead to non-linear responses and poor reproducibility, especially when the composition of the sample varies.[23][24]Use of Appropriate Standards: It is crucial to use a standard that contains all the components present in the sample at similar relative concentrations.[23][24] Single-component standards may not be valid for quantifying multicomponent mixtures.[23][24]
Inconsistent Sample Volume and Headspace: Variations in the sample volume and the headspace-to-sample ratio can affect the equilibrium and, consequently, the amount of analyte extracted.Standardize Sample Handling: Use consistent sample volumes and vial sizes to ensure a constant headspace-to-sample ratio.
Fiber Degradation: SPME fibers have a limited lifetime and can be damaged by aggressive sample matrices or high desorption temperatures.[8]Regular Fiber Inspection and Replacement: Visually inspect the fiber for damage before each use. Replace the fiber after a certain number of injections as recommended by the manufacturer or based on performance monitoring.
Guide 2: Gas Chromatography (GC) Analysis

The GC system is the core of the analytical setup, and various issues can arise that affect separation and peak quality.

Problem Potential Causes Solutions & Explanations
Peak Tailing Active Sites in the System: VSCs, particularly thiols, are prone to adsorption on active sites in the GC flow path, such as the injection port liner, column, or detector.[2] This can cause peak tailing and reduced peak area.Use of Inert Flow Path Components: Employ deactivated (silanized) injection port liners and columns specifically designed for sulfur analysis.[2][25] An inert flow path is critical for reliable results.[2] Column Conditioning: Properly condition a new column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.[26][27]
Column Overload: Injecting too much sample can overload the column, leading to distorted peak shapes, including fronting or tailing.[28][29]Reduce Injection Volume or Concentration: Decrease the amount of sample injected or dilute the sample. Increase Split Ratio: For split injections, increasing the split ratio will reduce the amount of sample reaching the column.
Poor Resolution / Co-elution Inappropriate GC Column: The stationary phase of the column may not be suitable for separating the target VSCs.Column Selection: Choose a column with a stationary phase that provides the necessary selectivity for your analytes. A non-polar column is a good starting point, but for complex mixtures, a more polar column or a specialized sulfur column may be required.[5][28] Column Dimensions: Longer columns generally provide better resolution but result in longer analysis times. Thicker films are suitable for highly volatile compounds.[28]
Suboptimal Oven Temperature Program: The temperature program may not be optimized to separate closely eluting peaks.Optimize Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds. An initial isothermal period at a lower temperature can also enhance the resolution of early eluting peaks.[2]
Ghost Peaks Contamination: Ghost peaks are extraneous peaks that appear in the chromatogram and can originate from various sources.Injector Contamination: Septum bleed can introduce siloxanes into the system. Use high-quality, low-bleed septa and replace them regularly.[30] Carryover: A previous, more concentrated sample may not have been completely eluted from the system. Run a solvent blank to check for carryover. Increase the final oven temperature or hold time to ensure all components are eluted.
Contaminated Carrier or Detector Gases: Impurities in the gas supply can lead to baseline noise and ghost peaks.Use High-Purity Gases and Traps: Employ high-purity gases and install appropriate gas purifiers and traps to remove oxygen, moisture, and hydrocarbons.[26][31]
Guide 3: Detection and Quantification

Sulfur-selective detectors like the SCD and PFPD are powerful tools, but they also have specific operational requirements and potential issues.

Problem Potential Causes Solutions & Explanations
Low Detector Response / Poor Sensitivity (SCD/PFPD) Incorrect Gas Flows: The flow rates of hydrogen, air, and makeup gas are critical for optimal detector performance.Optimize Gas Flows: Refer to the manufacturer's manual for recommended flow rates and optimize them for your specific application.[32][33]
Detector Contamination: Buildup of contaminants in the detector, such as from column bleed or dirty samples, can reduce sensitivity.[31][32]Detector Bakeout: Perform a detector bakeout at a high temperature (as recommended by the manufacturer) to remove contaminants.[32] Clean or Replace Detector Components: For severe contamination, it may be necessary to clean or replace components like the combustor or ceramic tubes in an SCD.[32][34]
Light Leaks (SCD/PFPD): The photomultiplier tube (PMT) is extremely sensitive to light. Any leaks into the detector housing can cause a high background signal and reduce sensitivity.Check for Light Leaks: Ensure all detector covers and seals are properly in place.[31][32]
Non-Linear Response (SCD/PFPD) Quenching (PFPD): In the PFPD, co-eluting hydrocarbons can quench the sulfur response, leading to a non-linear calibration curve and inaccurate quantification.[32][35]Improve Chromatographic Separation: Modify the GC method to separate the sulfur compounds from interfering hydrocarbons.[32] Adjust Detector Parameters: For the PFPD, using a larger combustor and a more air-rich gas mixture can reduce quenching.[35]
Baseline Noise or Drift Contaminated Gases: Impurities in the detector gases are a common cause of baseline instability.Verify Gas Purity: Ensure the use of high-purity gases and check that gas traps are not exhausted.[26][31]
Leaks in the Detector: Small leaks in the gas lines or fittings of the detector can cause fluctuations in flow and pressure, leading to a noisy baseline.Perform a Leak Check: Systematically check all fittings and connections for leaks using an electronic leak detector.[30][33]
Fluctuating Lab Temperature: Significant changes in the ambient temperature can affect detector stability.Maintain a Stable Lab Environment: Ensure the GC is located in a temperature-controlled environment.

Part 3: Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for VSC Analysis

This protocol provides a general framework for the HS-SPME of VSCs from a liquid matrix. It should be optimized for specific applications.

  • Sample Preparation:

    • Pipette a known volume of the liquid sample (e.g., 5 mL) into a headspace vial (e.g., 20 mL).

    • If required, add a precise amount of salt (e.g., NaCl to achieve 20% w/v) to the vial.[7]

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Incubation and Extraction:

    • Place the vial in a temperature-controlled agitator or water bath set to the optimized extraction temperature (e.g., 50°C).[7]

    • Allow the sample to equilibrate for a predetermined time (e.g., 10 minutes).

    • Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) with agitation.[7]

  • Desorption and GC Analysis:

    • Retract the fiber into the needle and immediately transfer it to the heated injection port of the GC.

    • Expose the fiber in the injection port for thermal desorption (e.g., 5 minutes at 250°C).

    • Start the GC analysis.

  • Fiber Conditioning:

    • After each analysis, condition the SPME fiber in a separate conditioning station or the GC injection port at the temperature recommended by the manufacturer to remove any residual compounds.

Caption: A typical workflow for HS-SPME analysis of VSCs.

References

  • Stability of volatile sulfur compounds (VSCs) in sampling bags - impact of temperature. National Center for Biotechnology Information.
  • ChemInform Abstract: Challenges and Artifact Concerns in Analysis of Volatile Sulfur Compounds. ResearchGate.
  • Limitations to the Use of Solid-Phase Microextraction for Quantitation of Mixtures of Volatile Organic Sulfur Compounds. ACS Publications.
  • Limitations to the Use of SolidPhase Microextraction for Quantitation of Mixtures of Volatile Organic Sulfur Compounds. ResearchGate.
  • Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine. PubMed Central.
  • Agilent Select Low Sulfur GC Column. Chrom Tech.
  • Model 5380 PFPD Troubleshooting Guide. Ingenieria Analitica Sl.
  • 355 Sulfur and 255 Nitrogen Chemilminescence Detectors Operation and Maintenance Manual. Agilent.
  • Select Low Sulfur GC Columns reviews. SelectScience.
  • Select Low Sulfur. Element Lab Solutions.
  • User Manual | Agilent 8355 Sulfur and 8255 Nitrogen Chemiluminescence Detectors. Agilent.
  • Impact of Storage Conditions on the Stability of Volatile Sulfur Compounds in Sampling Bags. Semantic Scholar.
  • Solid-Phase Microextraction for the Analysis of Volatile Sulfur Compounds: Application Notes and Protocols. Benchchem.
  • Limitations to the use of solid-phase microextraction for quantitation of mixtures of volatile organic sulfur compounds. Semantic Scholar.
  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. National Institutes of Health.
  • Evaluating Sampling Materials for Atmospheric Volatile Organosulfur Compounds Measurement and Application in the Power Battery Recycling Industry. MDPI.
  • Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent.
  • Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
  • Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. YouTube.
  • Investigation of the stability of selected volatile sulfur compounds in different sampling containers. ResearchGate.
  • Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Shimadzu Scientific Instruments.
  • Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. ResearchGate.
  • Basic Operations Guide to the Analysis of Sulfur Using the Varian 3400 Pulsed Flame Photometric Detector (PFPD). DTIC.
  • Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. ResearchGate.
  • Pulsed Flame Photometric Detector (PFPD). SCION Instruments.
  • Technical Support Center: Volatile Organosulfur Compound Sample Preparation. Benchchem.
  • 5383 PFPD Pulsed Flame Photometric Detector Operators Manual. YSI.
  • Field sampling method for quantifying volatile sulfur compounds from animal feeding operations. ScienceDirect.
  • New Insights into the Origin of Volatile Sulfur Compounds during Wine Fermentation and Their Evolution during Aging. MDPI.
  • Changes to the Standard PFPD Sulfur Configuration To Reduce Hydrocarbon Quenching in Gasoline Samples. Davidson Analytical Services.
  • TROUBLESHOOTING GUIDE. Restek.
  • Agilent Sulfur Chemiluminescence Detector Series: Replace the Outer Ceramic. YouTube.
  • Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Shimadzu.
  • Quantification and Removal of Volatile Sulfur Compounds (VSCs) in Atmospheric Emissions in Large (Petro) Chemical Complexes in Different Countries of America and Europe. MDPI.
  • A question about SCD detector. Chromatography Forum.
  • Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction. ResearchGate.
  • Determination of nanogram level of VSCs using GC-SCD and an adsorption tube. PubMed.
  • (PDF) Quantification and Removal of Volatile Sulfur Compounds (VSCs) in Atmospheric Emissions in Large (Petro) Chemical Complexes in Different Countries of America and Europe. ResearchGate.
  • Chromatography Troubleshooting Guides-Gas Chromatography. Thermo Fisher Scientific - US.
  • Removal of volatile sulfur compounds. The Australian Wine Research Institute.
  • GC Troubleshooting. Stepbio.
  • Gas Chromatography GC Troubleshooting Guide. SCION Instruments.
  • GC Troubleshooting Guide Poster. Agilent.
  • Technical Support Center: Analysis of Volatile Sulfur Compounds (VSCs) by GC-MS. Benchchem.

Sources

Preventing artifact formation in the analysis of Allium compounds.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Artifact Formation and Ensuring Data Integrity

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Allium compounds. The analysis of bioactive molecules from garlic, onions, and other Allium species presents unique challenges due to the inherent instability of key organosulfur compounds. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you minimize artifact formation and obtain accurate, reproducible results.

Section 1: The Core Challenge: Understanding Allium Compound Instability

The characteristic pungent aroma released when garlic is crushed is the result of a rapid enzymatic reaction. The odorless precursor, alliin (S-allyl-L-cysteine sulfoxide), which is stored in the cell's cytoplasm, comes into contact with the enzyme alliinase, stored in the vacuole.[1][2] This reaction forms allicin (diallyl thiosulfinate), the primary bioactive compound responsible for many of garlic's therapeutic properties.[1][3]

However, allicin is a highly reactive and unstable molecule.[1][4] Its instability is the central cause of artifact formation in analytical experiments. Allicin readily degrades into a complex mixture of other organosulfur compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), diallyl trisulfide (DATS), ajoenes, and vinyldithiins.[4][5] The specific degradation products formed depend heavily on factors like temperature, pH, solvent, and time.[4][6][7]

G Alliin Alliin (Stable Precursor in Intact Cells) Allicin Allicin (Highly Reactive Thiosulfinate) Alliin->Allicin Alliinase Enzyme (upon cell disruption) Degradation_Products Artifacts & Degradation Products Allicin->Degradation_Products DAS Diallyl Sulfide (DAS) Degradation_Products->DAS DADS Diallyl Disulfide (DADS) Degradation_Products->DADS DATS Diallyl Trisulfide (DATS) Degradation_Products->DATS Ajoenes Ajoenes (e.g., from oil maceration) Degradation_Products->Ajoenes Vinyldithiins Vinyldithiins (e.g., from thermal stress) Degradation_Products->Vinyldithiins

Figure 1. Allicin formation from alliin and subsequent degradation into common analytical artifacts.
Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my allicin yield consistently low during extraction?

A1: This is a common issue directly related to allicin's instability. The primary causes are:

  • High Temperatures: Allicin degrades rapidly at elevated temperatures. Significant degradation is observed above 35-40°C, with rapid decomposition occurring at temperatures of 70°C and higher.[4][8][9]

  • Incorrect pH: The extraction medium's pH is critical. Allicin is most stable in a slightly acidic environment, with an optimal range of pH 5-6.[8] It degrades very quickly at pH values below 1.5 or above 11.[8]

  • Prolonged Extraction Time: The longer allicin is exposed to extraction conditions, the more it will degrade.[4] Minimize the duration of the entire process from homogenization to analysis.

  • Inappropriate Solvent: The choice of solvent significantly impacts stability. While allicin can be extracted with water, its stability is often greater in hydroalcoholic solutions, such as 20-75% ethanol.[4][10]

Q2: My chromatogram shows multiple peaks besides allicin. What are they?

A2: These are likely degradation products and are considered analytical artifacts.

  • In HPLC analysis: You may be seeing more stable degradation products like ajoenes or vinyldithiins, especially if the sample extract was left at room temperature for too long.

  • In GC analysis: Gas chromatography is generally unsuitable for direct allicin analysis.[3] The high temperatures of the GC injector port cause thermal decomposition of allicin into a variety of other compounds, such as diallyl sulfides (DAS, DADS, DATS) and vinyldithiins.[11][12] What you are detecting are these heat-induced artifacts, not the original composition of the extract.

Q3: Can I store my garlic extract for later analysis?

A3: Yes, but only under specific conditions. For short-term storage (a few hours to a day), keep the extract refrigerated at 4°C.[13] For longer-term stability, extracts should be stored at -20°C or even -80°C.[14][15] One study found that allicin in a 60% methanol extract was approximately 98% stable for up to 50 days when stored at -20°C.[16] Lyophilized (freeze-dried) aqueous extracts also show the best stability when stored at -20°C.[1][15]

Q4: Does light affect allicin stability?

A4: Based on current research, allicin appears to be sensitive to temperature and pH, but not significantly to visible light.[8] However, as a general best practice in analytical chemistry, it is always advisable to protect samples from direct light by using amber vials or covering tubes with foil to prevent any potential photochemical degradation.

Section 3: Troubleshooting Guides
Guide 1: HPLC Analysis Issues
Issue Probable Cause(s) Recommended Solution(s)
Low Allicin Peak Area / Low Quantification 1. Degradation during Sample Prep: Excessive heat during homogenization or sonication.[4] 2. Degradation in Autosampler: Samples left in the autosampler tray at room temperature for an extended period. 3. Suboptimal Mobile Phase pH: Mobile phase pH is outside the optimal 5-6 range.[8]1. Implement Cold Extraction: Homogenize samples in an ice bath. Use cryo-grinding or ultrasonic extraction at controlled low temperatures.[4][10] 2. Use a Cooled Autosampler: Set the autosampler temperature to 4°C to preserve sample integrity during the analytical run. 3. Buffer the Mobile Phase: Use a mobile phase buffered to a slightly acidic pH (e.g., with formic acid or a phosphate buffer) to maintain stability.
Inconsistent Retention Times 1. Column Temperature Fluctuation: The ambient temperature of the lab is changing, affecting chromatography. 2. Mobile Phase Composition Change: Solvent evaporation or improper mixing of the mobile phase.1. Use a Column Oven: Maintain a constant, controlled column temperature (e.g., 25°C) for reproducible chromatography. 2. Prepare Fresh Mobile Phase Daily: Keep solvent bottles capped to prevent evaporation and ensure accurate composition.
Appearance of New/Unexpected Peaks During Sequence 1. On-going Degradation: Allicin in the vials is degrading over time into other compounds.[4] 2. Reaction with Mobile Phase: A highly reactive component in the extract is reacting with the mobile phase over time.1. Limit Sequence Time: Analyze samples as quickly as possible after preparation. Store extracts at 4°C or -20°C if analysis cannot be immediate.[16] 2. Simplify the Mobile Phase: Use simple, common solvents like methanol and water, which are known to be compatible.[17][18]
Guide 2: GC-MS Analysis Issues
Issue Probable Cause(s) Recommended Solution(s)
Allicin Peak is Absent; Many Sulfide Peaks (DAS, DADS, DATS) are Present Thermal Degradation: This is the most significant issue. The high temperature of the GC injector (often >200°C) instantly breaks down the thermally labile allicin.[11][12]1. Avoid GC for Allicin Quantification: GC is not a suitable method for quantifying native allicin.[3] Its primary use in this context is for profiling the more stable, volatile degradation products. 2. Use HPLC: For accurate quantification of allicin, Reverse-Phase HPLC is the industry-standard and scientifically validated method.[19][20]
Poor Reproducibility of Peak Ratios Inconsistent Thermal Decomposition: Minor variations in injector temperature, injection speed, or sample matrix can alter the degradation pattern of allicin, leading to different ratios of artifact products.1. Derivatization (Advanced): While complex, derivatization of thiosulfinates to more stable compounds prior to GC analysis can be an option, but this requires significant method development. 2. Switch to a More Suitable Technique: For reliable and reproducible data on the primary Allium compounds, HPLC or modern ambient ionization mass spectrometry techniques like DART-MS are superior as they do not require high heat.[21][22]
Section 4: Validated Experimental Protocols
Protocol 1: Cold-Extraction Sample Preparation for Maximizing Allicin Yield

This protocol is designed to minimize allicin degradation by controlling temperature and extraction time.

G start Start: Fresh Garlic Clove step1 1. Weigh Clove & Place in Pre-chilled Mortar start->step1 step2 2. Add Liquid Nitrogen (Cryo-grinding) step1->step2 Critical: Maintain Low Temp step3 3. Grind to Fine Powder in Ice Bath step2->step3 step4 4. Transfer Powder to Chilled Tube Add Cold Extraction Solvent (e.g., 20% EtOH in Water) step3->step4 step5 5. Vortex Briefly (30s) & Incubate on Ice (5-10 min) step4->step5 Minimize Time step6 6. Centrifuge at 4°C (e.g., 10,000 x g for 10 min) step5->step6 step7 7. Filter Supernatant (0.45 µm syringe filter) into chilled HPLC vial step6->step7 end End: Extract Ready for Immediate HPLC Analysis step7->end Analyze Immediately

Figure 2. Recommended workflow for cold-extraction sample preparation to preserve allicin integrity.

Methodology:

  • Preparation: Pre-chill all equipment (mortar and pestle, centrifuge tubes, pipette tips) at 4°C or on ice.

  • Homogenization: Weigh a fresh garlic clove and place it in the pre-chilled mortar. If available, add a small amount of liquid nitrogen to flash-freeze the tissue, which facilitates grinding and keeps the temperature low. Grind the clove to a fine powder. Perform this step in an ice bath to prevent heat generation.[4]

  • Extraction: Quickly transfer the powdered sample to a pre-weighed, chilled centrifuge tube. Add a precise volume of cold extraction solvent (e.g., Milli-Q water or a 20-75% ethanol/water mixture) to achieve a known concentration (e.g., 100 mg/mL).[4][16]

  • Incubation: Vortex the mixture for 30 seconds. Allow the extraction to proceed on ice for 5-10 minutes. Studies have shown that maximum allicin concentrations can be achieved after just 5 minutes of incubation.[16]

  • Clarification: Centrifuge the homogenate at a low temperature (4°C) at approximately 10,000 x g for 10 minutes to pellet solid debris.[4]

  • Filtration: Carefully decant the supernatant. Filter it through a 0.45 µm syringe filter directly into a chilled, amber HPLC vial.

  • Analysis: Immediately place the vial in a cooled autosampler (4°C) and proceed with HPLC analysis.

Protocol 2: Validated RP-HPLC Method for Allicin Quantification

This method is based on common, validated procedures for the analysis of allicin.[17][18]

Instrumentation:

  • HPLC system with a UV detector

  • C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Methanol and Water (50:50, v/v).[17][18]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C (controlled by a column oven).

  • Detection Wavelength: 254 nm.[17]

  • Injection Volume: 20 µL.

Procedure:

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of a certified allicin standard in the mobile phase. Perform a serial dilution to create a calibration curve with at least 5 concentration points (e.g., 5 to 60 µg/mL).[18]

  • Analysis: Inject the standards first to establish the calibration curve, followed by the prepared samples. Inject a solvent blank periodically to check for carryover.

  • Quantification: Identify the allicin peak in the sample chromatograms by comparing its retention time to that of the standard. Quantify the concentration using the linear regression equation from the standard calibration curve.

Section 5: Data Summary Tables
Table 1: Influence of Environmental Factors on Allicin Stability
ParameterOptimal ConditionConditions Leading to Rapid DegradationSource(s)
Temperature Storage at ≤ 4°C; ideally -20°C for long term.[13][15]Temperatures > 40°C. Half-life is ~1 day at 37°C.[8][13][1][8][9][13][14]
pH pH 5.0 - 6.0pH < 1.5 or pH > 11 (undetectable after 2 hours).[8][8]
Concentration Higher concentrations are somewhat more stable.Low concentrations are more susceptible to degradation.[8]
Table 2: Comparison of Common Extraction Solvents
SolventAdvantagesDisadvantagesSource(s)
Water Effective for extraction ("clean" process), high recovery.[16][23]Allicin is less stable in pure water compared to hydroalcoholic mixtures.[4][16][23][24]
Water-Ethanol Mixtures (e.g., 50:50) Good extraction efficiency for a broader range of compounds.[10] Allicin is more stable than in pure water.[4]May extract more interfering compounds than pure water.[4][10]
Water-Methanol Mixtures High recovery of phenols and flavonoids in addition to organosulfur compounds.[10]Methanol is toxic and requires careful handling and disposal.[10]
Water-Acetone Mixtures (e.g., 75:25) Shown to be highly efficient for recovering thiosulfinates and phenolic compounds.[23][24]Acetone can interfere with some analytical techniques if not fully removed.[23][24]
References
  • Corzo-Martínez, M., Corzo, N., & Villamiel, M. (2007). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Journal of Food Composition and Analysis.[19][25]

  • Fujisawa, H., Suma, K., Origuchi, K., Kumagai, H., Seki, T., & Ariga, T. (2008). Thermostability of allicin determined by chemical and biological assays. Bioscience, Biotechnology, and Biochemistry, 72(11), 2877-2883.[13]

  • Wang, H., Wei, J., & Luo, C. (2014). Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC. Journal of the Science of Food and Agriculture, 95(9), 1838-1844.[8]

  • BenchChem. (2025). Overcoming the low thermal stability of allicin in experiments. Tech Support Document.[4]

  • Bayan, L., Koulivand, P. H., & Gorji, A. (2014). Garlic (Allium sativum): A review of potential therapeutic applications. Avicenna Journal of Phytomedicine, 4(1), 1–14.[14]

  • Stochmal, A., & Oleszek, W. (2021). Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts. Molecules, 26(16), 4994.[10]

  • Mansor, N., S. H., & Che Man, Y. B. (2016). The effect of different storage temperatures of garlic powder on the degradation of allicin. Journal of Food Quality and Hazards Control, 3(4), 117-122.[9]

  • Block, E., Cody, R. B., Dane, A. J., Sheridan, R., Vattekkatte, A., & Wang, K. (2010). Allium chemistry: Use of new instrumental techniques to “see” reactive organosulfur species formed upon crushing garlic and onion. Pure and Applied Chemistry, 82(3), 535-539.[21]

  • Ichikawa, M., Ide, N., Yoshida, J., Ono, K., & Inagaki, M. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 54(5), 1535-1540.[22]

  • de Oliveira, G. A. R., et al. (2021). Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.). Foods, 10(10), 2349.[23][26]

  • Suciu, A. M., et al. (2019). Evaluation of allicin stability in lyophilized aqueous garlic extract for new pharmaceutical solid formulations with bioavailable allicin. Scientific Bulletin, Series F: Biotechnologies, 23, 268-272.[15]

  • de Oliveira, G. A. R., et al. (2021). Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.). Foods, 10(10), 2349.[24]

  • Ramirez, D. A., Locatelli, D. A., Gonzalez, R. E., & Camargo, A. B. (2017). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Journal of Food Composition and Analysis, 61, 55-71.[27]

  • Ramirez, D. A., Locatelli, D. A., Gonzalez, R. E., & Camargo, A. (n.d.). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. CONICET Digital.[25]

  • de Oliveira, G. A. R., et al. (2021). Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.). OUCI.[26]

  • Mondal, S., et al. (2016). Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves. Pharmacognosy Research, 8(1), 33-38.[17]

  • Yu, T. H., Wu, C. M., & Liou, Y. C. (1989). Stability of allicin in garlic juice. Journal of Food Science, 54(4), 977-981.[11]

  • Ilic, D. P., et al. (2020). Effects of Different Extraction Methods on Antioxidant Properties and Allicin Content of Garlic. Journal of Food and Nutrition Research, 8(8), 414-419.[28]

  • Suciu, A. M., et al. (2019). Evaluation of allicin stability in lyophilized aqueous garlic extract for new pharmaceutical solid formulations with bioavailable allicin. CABI Digital Library.[1]

  • Sigma-Aldrich. (n.d.). Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC. Sigma-Aldrich Website.

  • de Diego, M., Avello, M., Mennickent, S., Fernandez, P., & Fernandez, H. (2007). Validated liquid chromatographic method for quantitative determination of allicin in garlic powder and tablets. Journal of AOAC International, 90(5), 1233-1237.[18]

  • Gürbüz, P., & Yildirim, A. (2019). Development of a New HPLC Method for the Identification of Allicin and S-allyl Cysteine in Garlic (Allium sativum L.) Extracts. Turkish Journal of Pharmaceutical Sciences, 16(3), 336-343.[29]

  • G-Jan, T., et al. (2015). Quantitation of Allicin in Garlic-based Products: Comparisons among Spectrophotometry, GC and HPLC. Maxwell Science.[3]

  • Nguyen, B. T., et al. (2021). A rapid and simplified methodology for the extraction and quantification of allicin in garlic. Journal of Food Composition and Analysis, 104, 104114.[16]

  • Rybakova, E. V., et al. (2020). Stability of thiosulfinates from garlic (Allium sativum L.) supercritical extracts in polar and nonpolar solvents. Food Chemistry, 330, 127239.[6]

  • Ramirez, D. A., et al. (2018). Development of garlic bioactive compounds analytical methodology based on liquid phase microextraction using response surface design. Implications for dual analysis: Cooked and biological fluids samples. Food Chemistry, 239, 51-57.[30]

  • Lee, D. S., & Lee, K. G. (2018). Factors influencing the stability of garlic thiosulfinates. Food Science and Biotechnology, 27(5), 1269-1275.[7]

  • Food Safety Institute. (2025). Best Practices for Sample Preparation in Food Analysis. Food Safety Institute.[31]

  • Miron, T., et al. (2012). A Spectrophotometric Assay for Total Garlic Thiosulfinates Content. Kinetic Aspects of Reaction with Chromogenic Thiols. Acta Agrobotanica, 65(1), 101-108.[32]

  • Sharma, R., & Kumar, S. (2020). Quality assessment of differently dried garlic (Allium Sativum L.) and storage studies of garlic powder with different packaging conditions. The Pharma Innovation Journal, 9(8), 125-131.[33]

  • Al-Qadri, A., et al. (2022). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. Molecules, 27(19), 6529.[34]

  • Khan, I., et al. (2019). GC-MS Analysis of Commercially Available Allium sativum and Trigonella foenum-graecum Essential Oils and their Antimicrobial Activities. Journal of Pure and Applied Microbiology, 13(4), 2119-2127.[35]

  • Lawson, L. D., Wood, S. G., & Hughes, B. G. (1991). HPLC analysis of allicin and other thiosulfinates in garlic clove homogenates. Planta Medica, 57(3), 263-270.[20]

  • Al-Bayati, M. A. (2019). Diagnosing the bioactive compounds in Iraqi garlic (Allium sativum) by GC-MS and HPLC. Biochemical and Cellular Archives, 19(2), 4411-4416.[12]

  • Montaño, A., et al. (2004). Organosulfur compounds formed by thiosulfinate degradation. ResearchGate.[5]

  • Boby, N., et al. (2018). GC/MS analysis, antimicrobial and Antioxidant Effect of Ethanol Garlic Extract. ResearchGate.[36]

  • Arnault, I., et al. (2005). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Chromatography A, 1076(1-2), 177-184.[37]

  • Okigbo, R. N., & Omodamiro, O. D. (2023). GC-MS of Allium sativum (Garlic) and Gongronema latifolium (Utazi) plant extracts and inhibition of post-harvest fungi in cocoyam. International Journal of Agricultural Technology, 19(6), 2367-2384.[38]

  • Baranska, M., & Schulz, H. (2005). Quantitative analysis of garlic (Allium sativum) oil unsaturated acyclic components using FT-Raman spectroscopy. Journal of Agricultural and Food Chemistry, 53(16), 6296-6301.[39]

  • Abazaralieva, A., et al. (2024). GC-MS BASED CHARACTERIZATION, ANTIMICROBIAL ACTIVITY OF GARLIC CO2 SUBCRITICAL EXTRACT (ALLIUM SATIVUM). Farmacia Journal.[40]

  • Kubec, M. J., & Velíšek, J. (2007). Allium Discoloration: Color Compounds Formed during Greening of Processed Garlic. Journal of Food Science, 72(8), C439-C444.[2]

Sources

Technical Support Center: Troubleshooting Low Recovery of Methyl 1-propenyl disulfide During Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of Methyl 1-propenyl disulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this volatile sulfur compound. Here, we address common challenges and provide scientifically-grounded solutions to enhance your experimental outcomes. Our approach is rooted in a deep understanding of the chemical intricacies of this compound and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its key chemical properties relevant to extraction?

This compound is a volatile organosulfur compound with the chemical formula C4H8S2.[1][2][3] It is a significant contributor to the characteristic aroma and flavor of plants in the Allium genus, such as onions and garlic.[4][5] Understanding its chemical properties is crucial for successful extraction.

PropertyValueSignificance for Extraction
Molecular Weight 120.24 g/mol [1][2][3]Its relatively low molecular weight contributes to its volatility.
Boiling Point ~140.1 °C (Predicted)[6][7]Indicates that high temperatures during extraction can lead to significant losses.
Vapor Pressure 7.766 mmHg @ 25 °C (Estimated)[7]High vapor pressure confirms its volatile nature, necessitating careful handling to prevent evaporation.
Solubility in Water 556.9 mg/L @ 25 °C (Estimated)[7][8]Moderately soluble in water, influencing the choice of extraction solvents.
logP (o/w) ~1.6 - 3.02[2][7]This partition coefficient suggests a preference for non-polar organic solvents over water.

Its structure contains a disulfide bond, which is susceptible to both chemical and thermal degradation, a key consideration during the extraction process.

Troubleshooting Guide: Low Recovery of this compound

Low recovery is a frequent challenge in the extraction of this compound. This guide provides a systematic approach to diagnosing and resolving this issue.

Q2: My recovery of this compound is consistently low. What are the most likely causes?

Several factors can contribute to the low recovery of this compound. The primary culprits are its inherent volatility and chemical instability.

  • Thermal Degradation: High temperatures used during extraction can cause the breakdown of this compound. Organosulfur compounds in garlic have been shown to be unstable at elevated temperatures.[2][9]

  • Oxidation: The disulfide bond is susceptible to oxidation, especially when exposed to air for prolonged periods. This can lead to the formation of other, non-target compounds.

  • Inappropriate Solvent Choice: The choice of extraction solvent significantly impacts recovery. Using a solvent with polarity that is not optimized for this compound will result in poor extraction efficiency.

  • pH Instability: The pH of the extraction medium can affect the stability of organosulfur compounds. Studies on garlic extracts have shown that pH can influence the profile of these compounds.[1]

  • Sample Preparation: Inefficient cell disruption of the plant material can prevent the release of this compound, leading to low yields.

Below is a workflow to help you troubleshoot the potential causes of low recovery.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Start: Low Recovery of this compound check_temp Review Extraction Temperature start->check_temp check_solvent Evaluate Solvent Choice check_temp->check_solvent If temp is high, reduce and re-evaluate sol_temp Use lower temperatures (e.g., < 40°C) check_temp->sol_temp check_ph Assess pH of Extraction Medium check_solvent->check_ph If solvent is suboptimal, select a more appropriate one sol_solvent Employ non-polar solvents (e.g., diethyl ether, n-pentane) check_solvent->sol_solvent check_sample_prep Examine Sample Preparation Technique check_ph->check_sample_prep If pH is not controlled, buffer the medium sol_ph Maintain a neutral or slightly acidic pH check_ph->sol_ph check_atmosphere Consider Extraction Atmosphere check_sample_prep->check_atmosphere If cell disruption is incomplete, optimize homogenization sol_sample_prep Ensure thorough homogenization or grinding of plant material check_sample_prep->sol_sample_prep sol_atmosphere Work under an inert atmosphere (e.g., Nitrogen or Argon) check_atmosphere->sol_atmosphere

Caption: Troubleshooting workflow for low recovery of this compound.

Q3: How can I mitigate thermal degradation during extraction?

To minimize thermal degradation, it is essential to avoid high temperatures throughout the extraction process.

Recommended Protocols:

  • Solvent Extraction at Room Temperature: Macerate the plant material in a suitable solvent at ambient temperature. While slower, this method significantly reduces the risk of thermal degradation.

  • Supercritical Fluid Extraction (SFE): This technique utilizes supercritical CO2 at relatively low temperatures (e.g., 35-50°C), preserving thermally sensitive compounds.[10]

  • Reduced Pressure Evaporation: When concentrating the extract, use a rotary evaporator at a low temperature (below 40°C) and reduced pressure to remove the solvent.

Q4: What is the optimal solvent system for extracting this compound?

Given its preference for non-polar environments (logP ~1.6-3.02), non-polar solvents are generally more effective.

SolventPolarity IndexAdvantagesDisadvantages
n-Pentane 0.0Highly effective for non-polar compounds.[11]Highly volatile and flammable.
Diethyl Ether 2.8Good solvent for a range of organosulfur compounds.[11][12]Flammable and can form explosive peroxides.
Dichloromethane (DCM) 3.1Effective solvent, commonly used for these extractions.[11]Potential health and environmental concerns.

Experimental Protocol: Solvent Selection Test

  • Homogenize a small, consistent amount of your plant material.

  • Divide the homogenate into equal portions.

  • Extract each portion with a different solvent (e.g., n-pentane, diethyl ether, DCM) under identical conditions (time, temperature, agitation).

  • Analyze the resulting extracts using GC-MS to quantify the yield of this compound for each solvent.

Q5: How does pH affect the stability of this compound, and how can I control it?

The disulfide bond in this compound can undergo degradation under certain pH conditions, particularly alkaline environments, through a process known as β-elimination.[13]

Degradation_Pathway start This compound (at high pH) intermediate Thioaldehyde + Thiolate anion start->intermediate β-elimination end Degradation Products intermediate->end Further reactions

Caption: Simplified degradation pathway of disulfides at high pH.

Recommendations:

  • Maintain the extraction medium at a neutral or slightly acidic pH (pH 6-7).

  • If using aqueous extraction methods, consider using a buffered solution.

  • Avoid prolonged exposure to basic conditions.

Q6: Can the extraction atmosphere impact my yield?

Yes, the presence of oxygen can lead to the oxidation of the disulfide bond. For highly sensitive extractions, working under an inert atmosphere is recommended.

Protocol: Extraction under Inert Atmosphere

  • Place your homogenized plant material and solvent in a flask.

  • Purge the flask with an inert gas, such as nitrogen or argon, for several minutes to displace any oxygen.

  • Seal the flask and perform the extraction.

  • If possible, concentrate the extract under a gentle stream of inert gas.

References

  • Lee, E. J., et al. (2016). Optimization of Extraction of Cycloalliin from Garlic (Allium sativum L.) by Using Principal Components Analysis. Preventive Nutrition and Food Science, 21(2), 154–160. [Link]

  • PubChem. (n.d.). Methyl prop-1-enyl disulphide. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Disulfide, methyl 1-propenyl. NIST Chemistry WebBook. [Link]

  • The Good Scents Company. (n.d.). methyl propenyl disulfide. [Link]

  • Majstorović, A. M., et al. (2020). Retention of Bioactive Compounds During Domestic Processing of Croatian Domestic Garlic (Allium sativum L.). Hrana u zdravlju i bolesti : znanstveno-stručni časopis za nutricionizam i dijetetiku, 9(2), 75-82. [Link]

  • ChemBK. (n.d.). methyl (E)-1-propenyl disulfide. [Link]

  • The Good Scents Company. (n.d.). (E)-1-propenyl methyl disulfide. [Link]

  • Miro-Bazaldua, D. A., et al. (2018). Comparative study by gas chromatography-mass spectrometry of methods for the extraction of sulfur compounds in Allium cepa L. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 17(1), 100-109. [Link]

  • Riss, T. L. (2019). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1214. [Link]

  • Smith, L. S., et al. (2020). Determination of Organosulfides from Onion Oil. Molecules, 25(13), 3093. [Link]

  • American Chemical Society. (2011). Volatile Sulfur Compounds in Food. ACS Symposium Series. [Link]

  • Kim, J., et al. (2024). Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. Frontiers in Nutrition, 11. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Methyl 2-propenyl disulfide (HMDB0041389). [Link]

  • PubChem. (n.d.). Methyl propenyl disulfide. National Center for Biotechnology Information. [Link]

  • Ogino, H., et al. (2000). Role of Intermolecular Disulfide Bonds of the Organic Solvent-Stable PST-01 Protease in Its Organic Solvent Stability. Applied and Environmental Microbiology, 66(2), 743–748. [Link]

  • Bessette, P. H., et al. (2000). Engineered Pathways for Correct Disulfide Bond Oxidation. Proceedings of the National Academy of Sciences, 97(22), 12087–12092. [Link]

  • ResearchGate. (n.d.). The mechanism of degradation of a disulfide bond through the... [Link]

Sources

Technical Support Center: Minimizing Thermal Degradation of Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of organosulfur compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the thermal lability of these molecules. Here, we will move beyond simple procedural lists to explore the underlying scientific principles governing their stability and provide actionable, field-proven troubleshooting strategies to ensure the integrity of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analysis of organosulfur compounds, providing the foundational knowledge needed to approach more complex troubleshooting scenarios.

Q1: Why are organosulfur compounds so prone to thermal degradation and adsorption during GC analysis?

Organosulfur compounds are challenging to analyze by gas chromatography (GC) due to a combination of polarity, reactivity, and thermal instability.[1]

  • Polarity and Adsorption: Many organosulfur compounds, especially thiols (mercaptans), are polar. This polarity leads to strong interactions with "active sites" within the GC system, such as exposed silanol groups (Si-OH) on the surfaces of untreated glass liners, glass wool, or the head of the analytical column.[1] These interactions cause some analyte molecules to be retained longer than others, resulting in asymmetric or "tailing" peaks.

  • Reactivity: The sulfur atom can interact with metallic surfaces in the sample flow path, leading to catalytic degradation.[2] This is particularly problematic in older GC systems or where stainless steel components are used.

  • Thermal Lability: The carbon-sulfur (C-S) bond is generally weaker than the carbon-carbon (C-C) bond, and the sulfur atom can exist in various oxidation states (e.g., thiols, sulfides, sulfoxides, sulfones).[3] Some of these functional groups are thermally unstable and can decompose, rearrange, or react at the high temperatures of a standard GC inlet.[4][5] For instance, alliin, a sulfoxide found in garlic, readily decomposes at temperatures above 60°C.[5][6]

Q2: What are the primary symptoms of organosulfur compound degradation in a chromatogram?

The degradation or adsorption of organosulfur compounds manifests in several ways in your chromatographic data:

  • Poor Peak Shape (Tailing): This is the most common symptom and is characterized by an asymmetrical peak where the latter half is broader than the front half. It is a classic sign of active sites in the system.[1]

  • Low or No Analyte Response: Complete loss of the analyte peak or a significantly lower response than expected can occur due to irreversible adsorption or complete degradation in the inlet.[7]

  • Poor Repeatability: If active sites are present or degradation is occurring, you will likely see poor reproducibility in peak areas and retention times between injections.[8]

  • Appearance of Unexpected Peaks: Thermal degradation can cause the parent molecule to break down into smaller, more stable fragments, which then appear as extra peaks in the chromatogram.[9]

Q3: What is an "inert flow path," and why is it critical for sulfur analysis?

An inert flow path is a sample pathway where all surfaces that come into contact with the sample are chemically unreactive.[1] For sulfur analysis, this is non-negotiable for achieving accurate and repeatable results at low concentrations.[10] An inert flow path minimizes the active sites that cause adsorption and the metallic surfaces that can catalyze degradation.[2][11]

Modern GC systems often feature components specifically designed for inertness, including deactivated liners, gold-plated seals, and specially treated columns.[2] The goal is to ensure that the sample travels from the injector to the detector without undergoing any chemical changes.[1][11]

Part 2: Troubleshooting Guide: From Symptom to Solution

This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of organosulfur compounds.

Problem: Poor Peak Shape (Tailing) for Thiols and other Polar Sulfur Compounds

Tailing peaks are a clear indication that your analytes are interacting undesirably with the GC system.

Logical Troubleshooting Workflow

start Tailing Peak Detected inlet Step 1: Inspect Inlet Consumables start->inlet liner Is the liner deactivated and clean? Is glass wool deactivated? inlet->liner column Step 2: Evaluate Column Health column_install Is the column installed correctly (correct height, clean cut)? column->column_install method Step 3: Optimize Method Parameters inlet_temp Is the inlet temperature too high? method->inlet_temp solution Problem Resolved septum Is the septum new and non-coring? liner->septum Yes replace_liner Action: Replace liner with a new, deactivated one. liner->replace_liner No septum->column Yes replace_septum Action: Replace septum. septum->replace_septum No column_bleed Is the column old or showing high bleed? column_install->column_bleed Yes reinstall_column Action: Re-cut and reinstall column. column_install->reinstall_column No column_bleed->method No trim_column Action: Trim 50cm from column inlet. column_bleed->trim_column Yes inlet_temp->solution No lower_temp Action: Lower inlet temperature in 10-20°C increments. inlet_temp->lower_temp Yes replace_liner->solution replace_septum->solution reinstall_column->solution trim_column->solution lower_temp->solution

Caption: Workflow for troubleshooting peak tailing.

Detailed Solutions:

  • Inlet Liner Selection and Maintenance: The liner is the first point of contact for your sample in the hot inlet and a primary source of activity.

    • Action: Always use a deactivated liner.[12][13] For splitless injections, a single taper liner is recommended as it helps focus the analytes onto the column.[14] If wool is used for vaporization assistance, it must also be deactivated.

    • Causality: Deactivation treatments, typically a form of silylation, cap the active silanol groups on the glass surface, preventing them from interacting with polar analytes like thiols.[15]

  • Inlet Temperature Optimization: While higher temperatures promote vaporization, they can also accelerate degradation.[4]

    • Action: For mercaptans, start with a lower inlet temperature (e.g., 200-250°C) and optimize experimentally.[16] Sulfides are generally more stable and can tolerate slightly higher temperatures (250-280°C).[16]

    • Causality: A balance must be struck. The temperature must be high enough to ensure the complete and rapid vaporization of the sample but not so high that it causes the analytes to decompose.[4]

Problem: Low Recovery or No Peaks Detected

This issue suggests a more severe problem, either with system integrity (leaks) or significant, irreversible loss of the analyte.

Logical Troubleshooting Workflow

start Low/No Analyte Response leaks Step 1: Check for Leaks start->leaks leak_check Perform electronic leak check on inlet, connections, and gas lines. leaks->leak_check activity Step 2: Assess System Activity inert_path Are all flow path components (liner, seal, column) rated as 'inert'? activity->inert_path derivatization Step 3: Consider Derivatization analyte_stability Is the analyte known to be extremely thermally labile (e.g., sulfoxide)? derivatization->analyte_stability solution Problem Resolved leak_check->activity No Leaks Found fix_leaks Action: Tighten fittings, replace ferrules/septa. leak_check->fix_leaks Leak Found inert_path->derivatization Yes upgrade_path Action: Upgrade to inert-rated consumables. inert_path->upgrade_path No analyte_stability->solution No derivatize_sample Action: Implement derivatization protocol. analyte_stability->derivatize_sample Yes fix_leaks->solution upgrade_path->solution derivatize_sample->solution

Caption: Troubleshooting workflow for low analyte response.

Detailed Solutions:

  • System Integrity Check: Leaks are a common cause of poor sensitivity and reproducibility.

    • Action: Use an electronic leak detector to check all fittings, especially the septum nut and column connections at the inlet and detector.[17] Do not use liquid leak detectors, as they can contaminate the system.[17]

    • Causality: A leak in the carrier gas line can introduce oxygen and moisture, which can degrade the column's stationary phase at high temperatures, creating active sites.[7]

  • Ensure a Fully Inert Flow Path: Even a single active component can lead to significant analyte loss.

    • Action: Confirm that every component in the sample path is designed for inertness. This includes the inlet liner, O-rings, gold seal, and the analytical column itself.[2] Companies like Agilent and Restek offer complete inert flow path solutions.[1][10]

    • Causality: Volatile sulfur compounds are highly reactive and prone to adsorption.[1] An inert path ensures that these compounds are transferred efficiently without loss.

  • Consider Derivatization for Highly Problematic Compounds: For compounds that are extremely polar or thermally unstable (like sulfhydryls), derivatization can be a powerful solution.[15]

    • Action: Convert the problematic functional group into a more stable, less polar, and more volatile derivative. Silylation is a common method where an "active" hydrogen on a thiol (-SH) group is replaced with a non-polar trimethylsilyl (TMS) group.[18]

    • Causality: Derivatization chemically modifies the analyte to improve its chromatographic behavior.[19] The resulting TMS derivative is more volatile and less likely to interact with active sites, leading to sharper peaks and improved recovery.[18]

Part 3: Data & Protocols for the Application Scientist

This section provides quantitative data and step-by-step protocols to guide your experimental design and optimization.

Table 1: Recommended GC Inlet Temperatures for Different Organosulfur Classes
Compound ClassRecommended Inlet Temp. Range (°C)Comments
Thiols (Mercaptans)200 - 250Highly prone to adsorption and degradation. Start optimization at the low end of the range.[16]
Sulfides250 - 280Generally more thermally stable than thiols.[16]
Disulfides250 - 280Stability is similar to sulfides.
Thiophenes250 - 300Relatively stable aromatic structures.
SulfoxidesVaries GreatlyOften require derivatization or analysis by LC. Can decompose in a hot GC inlet.[20][21]

Note: These are starting points. Optimal temperatures must be determined empirically for your specific analytes and system.

Table 2: Comparison of Common GC Inlet Liners for Sulfur Analysis
Liner TypeAdvantagesDisadvantagesBest For
Deactivated Single Taper w/ Wool Excellent for trace analysis; taper focuses sample onto the column; wool aids vaporization and traps non-volatiles.[14]Wool can become active over time and may cause degradation of extremely labile compounds.[22]General-purpose splitless analysis of trace sulfur compounds.
Deactivated Straight/Unpacked Low risk of catalytic degradation from wool.[23]May exhibit more discrimination between high and low boiling point compounds.[12]Split injections; gaseous samples; compounds known to degrade on wool.
Precision Split Liner w/ Wool Designed for rapid vaporization and mixing at high split flows, improving reproducibility.[14]Not suitable for splitless injection.High-concentration samples using split injection.
Experimental Protocol 1: Inlet Passivation and Conditioning

This protocol should be performed whenever a new liner is installed or when activity is suspected.

  • System Preparation:

    • Vent the GC inlet and cool it to below 50°C.

    • Wearing clean, lint-free gloves, remove the septum nut, septum, and old inlet liner.

  • Cleaning and Installation:

    • Clean the inlet body with appropriate solvents (e.g., methanol, then hexane).

    • Install a new, factory-deactivated liner and a new, high-quality septum.[24]

    • Reinstall the septum nut, ensuring it is snug but not overtightened.

  • System Purge and Conditioning:

    • Restore carrier gas flow and thoroughly leak-check the inlet.

    • Set the inlet temperature to your method's setpoint or 250°C.

    • Allow the system to condition with carrier gas flowing for at least 30 minutes to purge any residual oxygen and moisture before starting analysis.

Experimental Protocol 2: Basic Silylation for Thiols (Derivatization)

This protocol provides a starting point for the derivatization of thiol-containing compounds to improve their GC analysis.

Warning: Silylating reagents are sensitive to moisture and can be corrosive. Work in a fume hood and use appropriate personal protective equipment.

  • Sample Preparation:

    • Prepare a solution of your sample in a dry, aprotic solvent (e.g., pyridine, acetonitrile) in a clean, dry autosampler vial.

  • Reagent Addition:

    • Add the silylating reagent, such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), to the vial. A common starting point is a 1:1 ratio of reagent to sample solution. For improved derivatization of hindered groups, a catalyst like TMCS (Trimethylchlorosilane) can be added (e.g., BSTFA + 1% TMCS).[18]

  • Reaction:

    • Cap the vial immediately and vortex briefly.

    • Heat the vial at 60-75°C for 30-45 minutes to ensure the reaction goes to completion.[25]

  • Analysis:

    • Cool the vial to room temperature.

    • Inject the derivatized sample directly into the GC-MS system.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing GC Inlet Parameters for Thermally Labile Sulfur Compounds.
  • Zou, Y., & Wu, H. (2014). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent Technologies, Inc.
  • Zou, Y., & Wu, H. (2013).
  • ASTM International. (2024). ASTM D5504-12: Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence. Retrieved from [Link]

  • PAC. (n.d.). Analysis of Ultra low Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence according to ASTM D5504.
  • ANSI Webstore. (n.d.). ASTM D5504-12. Retrieved from [Link]

  • ASTM International. (1998).
  • Wasson-ECE Instrumentation. (n.d.). ASTM D5504 – Determination of Sulfur Compounds in Natural Gas by Chemiluminescence Detection. Retrieved from [Link]

  • Agilent Technologies, Inc. (2015). Inert Sample Path for the Agilent 490 Micro GC - Analysis of Low ppm Levels of Hydrogen Sulfide and Carbonyl Sulfide.
  • LabRulez GCMS. (n.d.). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path.
  • Shimadzu Scientific Instruments. (n.d.). Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). GC Inlets An Introduction.
  • Unidentified Source. (n.d.). Troubleshooting Guide.
  • Restek Corporation. (n.d.). Analyze ppb Level Sulfur Compounds Using an Rt-XLSulfur Micropacked GC Column or an Rtx-1 Thick Film Capillary GC Column.
  • Cates, V. E., & Meloan, C. E. (1963). Separation of Sulfoxides by Gas Chromatography. Analytical Chemistry, 35(6), 658–660.
  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Restek Corporation. (2020). Optimizing Splitless Injections: Inlet Temperature. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Restek Corporation. (n.d.). How to Choose a GC Inlet Liner. Retrieved from [Link]

  • Phenomenex. (2022). GC Inlet Liners Selection Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). S-SL Liner guide.
  • Trajan Scientific and Medical. (n.d.). Selection Guide - GC inlet liners.
  • Yudhistira, B., et al. (2022).
  • ResearchGate. (2025). Thermal stability and decomposition of sulphur and selenium compounds.
  • SciSpace. (n.d.). Analysis of Both Sulfur and Non-Sulfur Compounds Using a Single Gas Chromatograph with Parallel Sulfur Chemiluminescence and Thermal Conductivity Detectors.
  • ACS Publications. (n.d.). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Retrieved from [Link]

  • MDPI. (2023). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. Retrieved from [Link]

  • Britannica. (n.d.). Organosulfur compound. Retrieved from [Link]

  • Restek Corporation. (n.d.).
  • ResearchGate. (n.d.).
  • Agilent Technologies, Inc. (n.d.). GC Troubleshooting Guide Poster.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Chemistry For Everyone. (2025).
  • Benchchem. (n.d.). Technical Support Center: Optimization of GC Inlet Parameters for Thermally Labile PAHs.
  • Chemistry For Everyone. (2025). What Is Derivatization In Gas Chromatography And When Is It Needed? [Video]. YouTube.
  • ChemTalk. (n.d.). Organosulfur Compounds. Retrieved from [Link]

  • LCGC International. (2025). Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet.
  • Shimadzu. (n.d.).
  • PubMed. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Retrieved from [Link]

  • PNAS. (n.d.). Prebiotic organic compounds in samples of asteroid Bennu indicate heterogeneous aqueous alteration. Retrieved from [Link]

  • National Institutes of Health. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach.
  • SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.
  • Royal Society of Chemistry. (n.d.). Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection.
  • ResearchGate. (2025).

Sources

Interference of co-eluting compounds in Methyl 1-propenyl disulfide analysis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 1-propenyl disulfide. This guide is designed for researchers, scientists, and drug development professionals who are working with complex matrices containing this and other related organosulfur compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the interference of co-eluting compounds.

Introduction: The Challenge of Co-elution in Allium Volatiles Analysis

This compound is a key flavor compound found in plants of the Allium genus, such as onions and garlic. It exists as (E) and (Z) isomers, which, along with numerous other structurally similar sulfur compounds, present a significant analytical challenge.[1] Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a frequent obstacle in the accurate quantification of these analytes.[2] This guide provides in-depth, field-proven insights to help you identify, troubleshoot, and resolve these co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

Several organosulfur compounds commonly found in Allium species have similar polarities and boiling points, leading to co-elution with this compound and its isomers on non-polar and mid-polar gas chromatography (GC) columns.

Commonly Co-eluting Compounds:

  • Isomers of this compound: The (E)- and (Z)-isomers often have very close retention times and can be difficult to resolve.[1]

  • Dipropyl disulfide: This compound is a major volatile in many onion varieties and can co-elute with the isomers of this compound, particularly on non-polar columns.

  • Methyl propyl disulfide: Another common disulfide that may partially or completely co-elute.[3]

  • Allyl methyl disulfide: Found in garlic and some onion species, this compound can also present a separation challenge.

  • Other propenyl-containing disulfides: Compounds like allyl 1-propenyl disulfide can also have similar retention characteristics.

The following table provides Kovats retention indices (RI) for this compound on different stationary phases, which can help predict potential co-elution with other compounds if their RI values are known.

Stationary PhaseRetention Index (RI)Reference
OV-101 (non-polar)921
DB-Wax (polar)1263 / 1292
FFAP (polar)1269
Q2: How can I confirm if I have a co-elution problem?

Identifying co-elution is the first critical step. Here are several methods to diagnose this issue:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with a "shoulder" or a broader-than-expected width, are strong indicators of co-elution.[4] However, perfectly co-eluting peaks may still appear symmetrical.

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can assess peak purity by examining the mass spectra at different points across the chromatographic peak (i.e., the upslope, apex, and downslope). If the mass spectra are not identical, it confirms the presence of multiple compounds.[4]

  • Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds, allowing for their individual identification and quantification.

The following diagram illustrates the workflow for detecting co-elution:

Coelution_Detection Start Observe Chromatographic Peak Check_Symmetry Is the peak symmetrical? Start->Check_Symmetry Asymmetrical Asymmetrical Peak (Shoulder or Tailing) Check_Symmetry->Asymmetrical No Symmetrical Symmetrical Peak Check_Symmetry->Symmetrical Yes Coelution_Confirmed Co-elution Confirmed Asymmetrical->Coelution_Confirmed MS_Purity Perform Mass Spectral Peak Purity Analysis Symmetrical->MS_Purity Spectra_Consistent Are mass spectra consistent across the peak? MS_Purity->Spectra_Consistent Pure_Peak Peak is likely pure Spectra_Consistent->Pure_Peak Yes Spectra_Consistent->Coelution_Confirmed No

Caption: Workflow for detecting co-elution in a GC chromatogram.

Troubleshooting Guides

Issue 1: Poor resolution between (E)- and (Z)-isomers of this compound.

Cause: These isomers have very similar physicochemical properties, making their separation challenging on many standard GC columns.

Solutions:

  • Optimize the GC Temperature Program:

    • Lower the initial oven temperature: This can improve the separation of early-eluting compounds.

    • Use a slower temperature ramp rate: A slower ramp (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, often enhancing resolution.[5]

  • Select an Appropriate GC Column:

    • Increase column length: A longer column provides more theoretical plates and can improve separation.

    • Use a column with a different stationary phase: Switching to a more polar stationary phase (e.g., a wax-type column like DB-Wax or a Free Fatty Acid Phase (FFAP) column) can alter the elution order and improve the resolution of isomers.[6]

  • Adjust Carrier Gas Flow Rate:

    • Optimize the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) to achieve the best column efficiency. This can be determined by constructing a van Deemter plot.

Protocol: Optimizing GC Temperature Program for Isomer Separation
  • Initial Isothermal Hold: Start with an initial oven temperature of 40-50°C and hold for 2-5 minutes to ensure sharp initial peaks.

  • Slow Temperature Ramp: Increase the oven temperature at a rate of 2-3°C per minute to 150°C.

  • Second Ramp (Optional): After the elution of the target analytes, a faster ramp (e.g., 20-25°C/min) can be used to elute higher boiling compounds and clean the column.

  • Final Hold: Hold the final temperature for 5-10 minutes to ensure all compounds have eluted.

Issue 2: Co-elution of this compound with other sulfur compounds (e.g., Dipropyl disulfide).

Cause: The complex matrix of Allium extracts contains a multitude of structurally similar sulfur compounds.

Solutions:

  • Enhance Sample Preparation:

    • Solid Phase Extraction (SPE): Utilize SPE to fractionate the sample and remove interfering compounds. Different sorbents can be tested to selectively retain or elute the target analytes.

    • Derivatization: While not always necessary for these volatile compounds, derivatization can alter the volatility and chromatographic behavior of certain interfering compounds, aiding in their separation.

  • Utilize Advanced Chromatographic Techniques:

    • Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS): This powerful technique provides significantly higher peak capacity by using two columns with different selectivities. This is highly effective for resolving co-eluting compounds in complex mixtures.[7][8][9]

  • Mass Spectrometric Deconvolution:

    • If complete chromatographic separation is not achievable, use the unique mass spectral fragmentation patterns of the co-eluting compounds to perform deconvolution.

Using Mass Spectrometry for Deconvolution

Even with co-elution, different compounds will often have unique fragment ions in their mass spectra. By monitoring these unique ions, it is possible to distinguish and quantify the individual components.

Example: Distinguishing this compound from Dipropyl disulfide

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
This compound12045, 59, 75, 87, 120
Dipropyl disulfide15043, 61, 75, 107, 150

By extracting the ion chromatograms for ions unique to each compound (e.g., m/z 59 for this compound and m/z 107 for Dipropyl disulfide), their individual peak profiles can be visualized and quantified, even if they co-elute.

The following diagram illustrates the troubleshooting workflow for co-elution issues:

Coelution_Troubleshooting Start Co-elution Confirmed Method_Optimization Method Optimization Start->Method_Optimization Sample_Prep Sample Preparation Start->Sample_Prep Advanced_Techniques Advanced Techniques Start->Advanced_Techniques Temp_Program Optimize Temperature Program Method_Optimization->Temp_Program Column_Selection Change GC Column Method_Optimization->Column_Selection SPE Solid Phase Extraction Sample_Prep->SPE Derivatization Derivatization Sample_Prep->Derivatization GCxGC Use GCxGC-TOFMS Advanced_Techniques->GCxGC Deconvolution Mass Spectral Deconvolution Advanced_Techniques->Deconvolution Resolution_Achieved Resolution Achieved Temp_Program->Resolution_Achieved Column_Selection->Resolution_Achieved SPE->Resolution_Achieved Derivatization->Resolution_Achieved GCxGC->Resolution_Achieved Deconvolution->Resolution_Achieved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

References

  • Foodomics with GCxGC-TOFMS and NMR. The Metabolomics Innovation Centre. (2023). [Link]

  • Aroma Profile of Pet Food by GC-TOFMS and GCxGC-TOFMS. LabRulez GCMS. (n.d.). [Link]

  • GC×GC–TOF-MS and Comprehensive Fingerprinting of Volatiles in Food: Capturing the Signature of Quality. LCGC International. (2018). [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. (n.d.). [Link]

  • Concepts and Preliminary Observations on the Triple-Dimensional Analysis of Complex Volatile Samples by Using GC×GC−TOFMS. Analytical Chemistry. (2000). [Link]

  • Impact of Sample Preparation Temperature on Matrix Effects in LC-MS/MS for Allium Crops. ResearchGate. (2020). [Link]

  • Disulfide, methyl 1-propenyl. NIST Chemistry WebBook. (n.d.). [Link]

  • Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. PubMed Central. (2023). [Link]

  • Disulfide, methyl 1-propenyl, cis. NIST Chemistry WebBook. (n.d.). [Link]

  • Disulfide, methyl 1-propenyl. NIST Chemistry WebBook. (n.d.). [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. (2012). [Link]

  • Volatile Components Recovered from Fresh Onion (Allium cepa L.) with Combination of Ethyl Ether Extraction and New Cold Trap Apparatus. J-STAGE. (1984). [Link]

  • Disulfide, methyl 1-propenyl, trans. NIST Chemistry WebBook. (n.d.). [Link]

  • Determination of Organosulfides from Onion Oil. PubMed Central. (2020). [Link]

  • Determination of highly volatile compounds in fresh onion ( Allium cepa L.) by room-temperature enrichment headspace-trap coupled to cryotrapping GC-MS. ResearchGate. (2020). [Link]

  • Methyl cis-propenyl disulfide. NIST Chemistry WebBook. (n.d.). [Link]

  • Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures. PubMed Central. (2022). [Link]

  • Temperature Programming for Better GC Results. Phenomenex. (2023). [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. (2023). [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. LinkedIn. (2023). [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PubMed Central. (2021). [Link]

  • 1-Methylpropyl 1-propenyl disulfide. PubChem. (n.d.). [Link]

  • Disulfide, dipropyl. NIST Chemistry WebBook. (n.d.). [Link]

  • Oh, What a Mess! Dealing with Unwanted Matrix Effects. Agilent. (2019). [Link]

  • Accurate Deconvolution of Perfectly Coeluting Analytes by Exploiting Differential Expression Across Samples. LECO Corporation. (n.d.). [Link]

  • Disulfide, 1-propenyl, 2-propenyl, #2. NIST Chemistry WebBook. (n.d.). [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. ResearchGate. (2002). [Link]

  • Deconvolution of Co-eluting Chromatographic Signals through Vacuum Ultraviolet Spectroscopy. Labsolution. (n.d.). [Link]

  • Disulfide, methyl 1-propenyl. NIST Chemistry WebBook. (n.d.). [Link]

  • Stationary Phases in Gas Chromatographic Retention Data. NIST Chemistry WebBook. (n.d.). [Link]

  • Disulfide, methyl propyl. NIST Chemistry WebBook. (n.d.). [Link]

  • Comparison of GC-MS and HPLC for the analysis of Allilum volatiles. ResearchGate. (2000). [Link]

  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Digital Discovery. (2023). [Link]

  • Characterization of Volatile and Flavonoid Composition of Different Cuts of Dried Onion (Allium cepa L.) by HS-SPME-GC-MS, HS-SPME-GC×GC-TOF and HPLC-DAD. PubMed Central. (2020). [Link]

  • Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures. Semantic Scholar. (2022). [Link]

  • Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs through HS-SPME/GC–MS-based metabolomics and machine learning. PubMed Central. (2023). [Link]

  • Gas-chromatographic separation of stereoisomers of dipeptides. PubMed. (2000). [Link]

  • Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs through HS-SPME/GC–MS-based metabolomics and machine learning. Frontiers in Nutrition. (2023). [Link]

  • GC AND GC/MS. Interchim. (n.d.). [Link]

  • Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. (2018). [Link]

  • Enantiomer Separation of a-Campholene and Fencholene Derivatives by Capillary Gas Chromatography on Permethylated Cyclodextrins. ResearchGate. (1993). [Link]

Sources

Technical Support Center: Stabilizing Methyl 1-propenyl disulfide in Research Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to ensuring the stability of Methyl 1-propenyl disulfide in your research samples. As a volatile and reactive organosulfur compound, maintaining the integrity of this compound from sample collection to analysis is critical for reproducible and accurate results. This guide provides in-depth, field-proven insights into the factors affecting its stability and offers practical solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have regarding the stability of this compound.

Q1: What is this compound and why is its stability a concern?

This compound is a volatile organosulfur compound found in plants of the Allium genus, such as garlic and onions, and contributes to their characteristic aroma and potential biological activity.[1][2][3][4] Its stability is a primary concern due to the presence of a disulfide bond and an alkenyl group, which make the molecule susceptible to degradation under various environmental conditions, including temperature, light, pH, and the presence of oxygen.[5][6] Degradation can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary factors that cause this compound to degrade in my samples?

The primary factors leading to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate the rate of decomposition reactions.[5][7][8]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical reactions that cleave the disulfide bond.[9][10][11]

  • pH: The stability of the molecule is influenced by the pH of the sample matrix. Both highly acidic and alkaline conditions can promote degradation pathways.[12][13][14]

  • Oxygen and Oxidizing Agents: The disulfide bond is susceptible to oxidation, which can lead to the formation of thiosulfinates and thiosulfonates.[6][15][16] The presence of oxygen and other oxidizing agents in the sample or storage environment can facilitate this degradation.

Q3: What is the ideal temperature for storing samples containing this compound?

For short-term storage (up to 24-48 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or, ideally, -80°C is necessary to minimize degradation.[17] It is crucial to minimize freeze-thaw cycles, as these can also contribute to sample degradation.

Q4: How should I protect my samples from light-induced degradation?

Always store samples in amber-colored vials or tubes to block UV and visible light.[17] If clear containers are unavoidable, wrap them in aluminum foil or store them in a light-proof box. When handling samples, try to work in an area with subdued lighting.

Q5: What is the optimal pH range for my samples to ensure the stability of this compound?

While the optimal pH can be somewhat matrix-dependent, a slightly acidic to neutral pH range (around 4.5 to 7.0) is generally best for the stability of related thiosulfinates.[12][14] It is advisable to buffer your samples within this range if your experimental protocol allows. Avoid strongly acidic (pH < 3) and alkaline (pH > 8) conditions.[14][18]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments, with explanations of the underlying scientific principles.

Issue 1: I am seeing a significant decrease in the concentration of this compound in my samples over a short period, even when stored in the refrigerator.

  • Question: Why is my compound degrading so quickly at 4°C?

  • Answer & Troubleshooting Steps:

    • Check for Oxygen Exposure: Even at low temperatures, the presence of dissolved oxygen in your samples can lead to oxidation.

      • Solution: Before sealing your sample vials, gently purge the headspace with an inert gas like nitrogen or argon. This will displace the oxygen and create an inert atmosphere.

    • Evaluate Sample Matrix: Your sample matrix may contain components that are catalyzing degradation.

      • Solution: If possible, perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the this compound from potentially reactive components in the matrix.

    • Confirm pH: Ensure the pH of your samples is within the optimal range (4.5-7.0).

      • Solution: Measure the pH of a representative sample. If it is outside the recommended range, adjust it using a suitable buffer system that is compatible with your downstream analysis.

Issue 2: My analytical results for this compound are inconsistent and not reproducible.

  • Question: What could be causing the high variability in my measurements?

  • Answer & Troubleshooting Steps:

    • Inconsistent Storage Conditions: Variability in storage temperature, light exposure, and time between sample preparation and analysis can all contribute to inconsistent results.

      • Solution: Standardize your entire workflow. Ensure all samples are stored under identical conditions for the same duration. Analyze samples as quickly as possible after preparation.

    • Disulfide Scrambling: In the presence of free thiols and under certain pH conditions (typically alkaline), disulfide bonds can undergo exchange reactions, leading to the formation of different disulfide species.[18]

      • Solution: If your sample contains other thiol-containing compounds, consider adding a thiol-capping agent like N-ethylmaleimide (NEM) immediately after sample collection to prevent disulfide exchange. Ensure your sample pH is not alkaline.

    • Analytical Method Variability: The instability of this compound can be exacerbated during analysis, particularly in gas chromatography (GC) where high temperatures are used.

      • Solution: Optimize your GC inlet temperature to be as low as possible while still allowing for efficient volatilization. Consider using a gentler analytical technique like High-Performance Liquid Chromatography (HPLC) if possible.

Issue 3: I suspect my this compound is being oxidized. How can I confirm this and prevent it?

  • Question: What are the signs of oxidation and how can I mitigate it?

  • Answer & Troubleshooting Steps:

    • Identification of Oxidation Products: Oxidation of disulfides typically forms thiosulfinates (R-S(O)-S-R) and then thiosulfonates (R-S(O)₂-S-R).

      • Solution: Use a mass spectrometry (MS) detector coupled with your chromatography system to look for the characteristic mass-to-charge ratios of these potential oxidation products. An increase in the abundance of these species concurrent with a decrease in this compound is strong evidence of oxidation.[6][16]

    • Prevention through Antioxidants: The addition of an antioxidant can help protect against oxidation.

      • Solution: For some applications, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent or sample can be effective. However, you must first verify that the antioxidant does not interfere with your analytical method.

    • Strict Anaerobic Handling: The most effective way to prevent oxidation is to exclude oxygen.

      • Solution: Handle samples in a glove box under an inert atmosphere. Use deoxygenated solvents for all sample preparation steps.

Visualizing Degradation and Stability Workflows

To better understand the factors at play, the following diagrams illustrate the degradation pathways and a recommended experimental workflow for ensuring stability.

M1PD This compound Degradation_Products Degradation Products (e.g., Thiols, Sulfides) M1PD->Degradation_Products  Temperature, Light (UV)  Extreme pH Thiosulfinate Thiosulfinate M1PD->Thiosulfinate Oxidation (O2) Thiosulfonate Thiosulfonate Thiosulfinate->Thiosulfonate Further Oxidation

Caption: Degradation pathways of this compound.

Start Sample Collection Inert_Atmosphere Purge with Inert Gas (N2 or Ar) Start->Inert_Atmosphere pH_Adjustment Adjust to pH 4.5-7.0 Inert_Atmosphere->pH_Adjustment Storage Store at ≤ -20°C in Amber Vials pH_Adjustment->Storage Analysis Analyze Promptly Storage->Analysis

Sources

Technical Support Center: Optimizing Headspace Sampling for Volatile Disulfides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the analysis of volatile disulfides by headspace gas chromatography (HS-GC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during the analysis of these challenging compounds. Volatile disulfides, such as dimethyl disulfide (DMDS) and diethyl disulfide (DEDS), are known for their reactivity and low odor thresholds, making their accurate quantification critical in various fields, including environmental monitoring, food science, and pharmaceutical development.[1] This resource provides in-depth technical guidance in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What makes volatile disulfides so challenging to analyze by headspace GC?

Volatile disulfides present a unique set of analytical challenges due to their chemical properties:

  • Reactivity and Adsorption: Sulfur-containing compounds are notoriously reactive and prone to adsorption onto active sites within the GC system, including the inlet liner, column, and transfer lines.[2] This can lead to poor peak shape (tailing), low response, and poor reproducibility. It is crucial to use an inert flow path to minimize these interactions.[3][4]

  • Volatility and Thermal Lability: While their volatility makes them suitable for headspace analysis, some disulfides can be thermally labile. Excessive temperatures in the injector or column can cause them to degrade, leading to inaccurate quantification. Conversely, temperatures that are too low can result in poor peak shape and carryover.

  • Matrix Effects: The sample matrix can significantly influence the partitioning of disulfides into the headspace.[5][6] Both volatile and non-volatile components in the matrix can either enhance or suppress the signal of the target analytes, leading to inaccurate results.[7][8][9]

  • Low Concentrations: Disulfides are often present at trace levels, requiring sensitive analytical methods for their detection and quantification.[1]

Q2: How do I choose the right GC column for disulfide analysis?

The choice of GC column is critical for achieving good separation and peak shape. The guiding principle for phase selection is "like dissolves like." Since disulfides are polar compounds, a polar stationary phase is generally recommended.

Column CharacteristicRecommendation for Volatile DisulfidesRationale
Stationary Phase Mid- to high-polarity phases, such as those containing cyanopropylphenyl or polyethylene glycol (wax-type columns). Specialized sulfur columns (e.g., DB-Sulfur SCD) are also excellent choices.[3][10][11]These phases provide better selectivity for polar compounds and can help to reduce peak tailing caused by interactions with the stationary phase. Non-polar phases like 100% dimethylpolysiloxane can also be used, but may be more susceptible to peak tailing for these compounds.[12]
Internal Diameter (ID) 0.25 mm or 0.32 mm IDThese IDs offer a good balance between efficiency (resolution) and sample capacity.[10]
Film Thickness 0.25 µm to 1.0 µmA standard film thickness is generally suitable. Thicker films can increase retention and capacity but may also increase bleed.
Length 30 mA 30-meter column is a good starting point for most applications, providing sufficient resolving power.[12]
Q3: Should I use static or dynamic headspace sampling for volatile disulfides?

Both static and dynamic headspace techniques can be used for disulfide analysis, and the best choice depends on the specific application and required sensitivity.

  • Static Headspace (SHS): In SHS, the sample is sealed in a vial and heated to allow the volatile compounds to equilibrate between the sample phase and the gas phase (headspace). An aliquot of the headspace is then injected into the GC.[13] SHS is a robust and simple technique suitable for many applications.

  • Dynamic Headspace (DHS) or Purge-and-Trap: In DHS, an inert gas is bubbled through the sample, and the purged volatiles are collected on a sorbent trap. The trap is then heated to desorb the analytes into the GC. DHS is a more sensitive technique because it concentrates the analytes from a larger sample volume.[6][14]

FeatureStatic Headspace (SHS)Dynamic Headspace (DHS)
Sensitivity Good for moderately volatile compounds.Higher sensitivity, suitable for trace analysis.[13][14]
Principle Equilibrium-based.[13]Exhaustive extraction and concentration.[15]
Complexity Simpler, minimal sample preparation.[13]More complex, involves trapping and desorption steps.
Typical Use Cases Routine analysis, higher concentration samples.Trace-level analysis, complex matrices.[14]

For the analysis of trace levels of disulfides, dynamic headspace is often the preferred technique due to its ability to achieve lower detection limits.[16]

Troubleshooting Guide

This section addresses specific problems you might encounter during the analysis of volatile disulfides.

Problem 1: Poor Peak Shape (Tailing Peaks)

Symptom: Your disulfide peaks are asymmetrical, with a distinct "tail" extending from the back of the peak. This can lead to inaccurate integration and reduced resolution.[17]

Caption: Decision tree for troubleshooting peak tailing of disulfides.

Detailed Causes and Solutions:

  • Active Sites in the GC System: This is the most common cause of tailing for sulfur compounds.[2]

    • Solution: Use a deactivated inlet liner and ensure all components in the sample flow path are inert.[4] Consider using a guard column to protect the analytical column from non-volatile residues.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume and cause peak tailing.[18][19]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle.[17] Follow the instrument manufacturer's instructions for the correct column installation depth.

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites.

    • Solution: Trim 10-20 cm from the front of the column.[17] If the problem persists, the column may need to be replaced.

  • Solvent-Phase Mismatch: Using a non-polar column for polar analytes like disulfides can sometimes lead to tailing.[4]

    • Solution: Switch to a more polar stationary phase that is better suited for sulfur compounds.

Problem 2: Poor Reproducibility and Low Recovery

Symptom: You observe inconsistent peak areas for your disulfide analytes, even in replicate injections of the same standard. The recovery of spiked samples is also unacceptably low.

Possible Causes & Solutions:

  • Analyte Instability: Disulfides can be unstable and may degrade or be lost from the sample over time, especially when exposed to air or stored at room temperature.

    • Solution: Analyze samples as quickly as possible after preparation. Store samples at a low temperature (e.g., 4°C) in the autosampler and consider flushing vials with an inert gas like helium to minimize oxidative degradation.

  • Leaks in the System: Leaks in the headspace vial, syringe, or transfer line can lead to a loss of analyte and poor reproducibility.[16]

    • Solution: Use high-quality septa and ensure vials are crimped properly. Perform a system leak check according to the instrument manufacturer's procedure.

  • Matrix Effects: Components in your sample matrix may be suppressing the signal of your disulfides.[5][8]

    • Solution: The "salting out" effect can be utilized to improve recovery. Adding a salt (e.g., sodium chloride) to aqueous samples increases the ionic strength of the solution, which can decrease the solubility of polar organic compounds and drive them into the headspace. Experiment with different salt concentrations to find the optimal level.[12][20]

  • Inconsistent Equilibration: If the equilibration time is too short, the partitioning of disulfides into the headspace may not be complete or consistent.

    • Solution: Perform an equilibration time study to determine the point at which the peak area of the disulfides reaches a plateau. This ensures that the analysis is performed at equilibrium.[20]

Experimental Protocols

Protocol 1: Method Development for Static Headspace GC of Volatile Disulfides

This protocol provides a systematic approach to developing a robust static headspace method.

Objective: To determine the optimal headspace parameters for the analysis of volatile disulfides in a given matrix.

Materials:

  • Headspace vials (20 mL) and caps with PTFE/silicone septa

  • GC system with a flame ionization detector (FID) or a sulfur-specific detector (SCD, FPD)

  • Appropriate GC column for sulfur analysis (e.g., DB-Sulfur SCD, wax-type column)

  • Standard solutions of target disulfides

  • Sample matrix

Workflow for Headspace Method Development:

Caption: Systematic workflow for headspace method development.

Step-by-Step Procedure:

  • Establish Initial GC Conditions:

    • Install an appropriate GC column.

    • Set the injector temperature to 200°C and the detector temperature to 250°C (adjust as needed).

    • Use a simple oven temperature program, for example, hold at 40°C for 5 minutes, then ramp at 10°C/min to 220°C.

  • Optimize Equilibration Temperature:

    • Prepare several vials with your sample or a spiked matrix.

    • Set the equilibration time to a constant value (e.g., 30 minutes).

    • Analyze the samples at different equilibration temperatures (e.g., 60°C, 70°C, 80°C, 90°C).

    • Plot the peak area versus temperature. Select the temperature that provides the highest response without causing thermal degradation of the analytes.[21]

  • Optimize Equilibration Time:

    • Using the optimal temperature from the previous step, prepare another set of vials.

    • Analyze the samples at different equilibration times (e.g., 15, 30, 45, 60 minutes).

    • Plot the peak area versus time. Choose the shortest time at which the peak area reaches a stable maximum.[20]

  • Evaluate Matrix Effects and "Salting Out":

    • If analyzing aqueous samples, prepare a series of vials with increasing amounts of sodium chloride (e.g., 0%, 10%, 20%, saturation).

    • Analyze the samples using the optimized time and temperature.

    • Select the salt concentration that provides the best signal enhancement.[12]

  • Method Validation:

    • Once the optimal parameters are established, validate the method according to relevant guidelines (e.g., ICH Q2(R1)) for linearity, precision, accuracy, and limits of detection and quantification.[22][23][24][25]

References

  • Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. PMC - NIH.[Link]

  • Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. ResearchGate.[Link]

  • GC Column Selection Guide. Greyhound Chromatography.[Link]

  • Static vs. Dynamic Headspace GC: Key Differences Explained. Aijiren.[Link]

  • Comparative Analysis of Static vs Dynamic Headspace GC Using PERSEE Equipment. Persee.[Link]

  • Systematic comparison of static and dynamic headspace sampling techniques for gas chromatography. PubMed.[Link]

  • Static or Dynamic Headspace Analysis? SCION Instruments.[Link]

  • Optimizing Sample Introduction for Headspace GC. LCGC International.[Link]

  • Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent.[Link]

  • Static and Dynamic Headspace Analysis. The PAL Compendium - BGB Analytik.[Link]

  • GC Columns. Fisher Scientific.[Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions.[Link]

  • DB-Sulfur SCD. Element Lab Solutions.[Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Chromatography Online.[Link]

  • TROUBLESHOOTING GUIDE. Phenomenex.[Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.[Link]

  • Optimizing headspace sampling temperature and time for analysis of volatile oxidation products in fish oil. DTU Research Database.[Link]

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Chromatography Online.[Link]

  • GC Troubleshooting—Tailing Peaks. Restek.[Link]

  • Development and validation of a fast static headspace GC method for determination of residual solvents in permethrin. PubMed.[Link]

  • Sample preparation in analysis of pharmaceuticals. core.ac.uk.[Link]

  • Whitepaper: Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Shimadzu.[Link]

  • Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. PMC - NIH.[Link]

  • Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. MDPI.[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.[Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.[Link]

  • Development and Validation of a Headspace Gas Chromatographic Method for determination of Residual Solvents in Bosentan Monohydrate. ijptonline.com.[Link]

  • A Novel Validated Gas Chromatography Headspace (GC-HS) Method for the Simultaneous Quantification of Six Organic Volatile Impurities in Biperiden HCL Pure and Pharmaceutical Dosage Forms. Impactfactor.[Link]

  • HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. Journal of Pharmaceutical Negative Results.[Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.[Link]

  • Development and Validation of a Separation and Quantification Method for Residual Solvents in Active Substances by Headspace Gas Chromatography. Research and Reviews.[Link]

Sources

Technical Support Center: Navigating the Reactivity of Sulfur Compounds In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the inherent reactivity of sulfur-containing compounds in your in vitro experiments. Sulfur compounds, particularly those with thiol groups, are notoriously reactive, and understanding their behavior is critical for generating reliable and reproducible data. This resource will equip you with the knowledge to anticipate, mitigate, and troubleshoot common challenges.

Section 1: Foundational Principles of Sulfur Compound Reactivity

Before diving into specific troubleshooting scenarios, it is crucial to understand the fundamental chemical principles governing the reactivity of sulfur compounds, especially thiols. The thiol group (-SH) is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). This reactivity is the root of many experimental challenges.

Key Chemical Behaviors of Thiols in Vitro:
  • Oxidation: Thiols are highly susceptible to oxidation, which can lead to the formation of various sulfur species, including disulfides (R-S-S-R), sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H).[1][2] This process can be catalyzed by factors such as dissolved oxygen, metal ions, and alkaline pH.[3][4]

  • Thiol-Disulfide Exchange: This is a common reaction where a thiol attacks a disulfide bond, resulting in a new disulfide and a new thiol.[5][6] This can lead to the formation of mixed disulfides and scrambling of disulfide bonds in proteins, potentially altering their structure and function.[1]

  • Reactivity with Electrophiles: The nucleophilic nature of thiols makes them reactive towards electrophilic compounds. This is a key consideration in drug development, where thiol-containing drugs can form adducts with biological molecules.[7][8]

  • Metal Chelation: Sulfur compounds can chelate metal ions, which can be both a challenge and a tool in experimental design.[9][10][11] While this can help prevent metal-catalyzed oxidation, it can also interfere with assays that rely on metal cofactors.

Section 2: Troubleshooting Guides in a Q&A Format

This section addresses specific problems you may encounter during your experiments with sulfur compounds.

Issue 1: Inconsistent or Non-Reproducible Assay Results

Q: My assay results are highly variable between replicates and experiments when using my sulfur-containing compound. What could be the cause?

A: Inconsistent results are a hallmark of unmanaged thiol reactivity. The primary culprits are often oxidation and thiol-disulfide exchange.

  • Plausible Cause 1: Oxidation of your compound.

    • Explanation: If your compound has a free thiol group, it can be readily oxidized by dissolved oxygen in your buffers. This oxidation changes the chemical nature of your compound, leading to variable activity in your assay. The rate of oxidation can be influenced by slight variations in experimental setup, such as buffer preparation time and exposure to air.[4]

    • Troubleshooting Steps:

      • De-gas your buffers: Before use, sparge your buffers with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[3]

      • Work expeditiously: Prepare your reaction mixtures promptly and minimize their exposure to air.

      • Incorporate an antioxidant: For some applications, the inclusion of a non-interfering antioxidant can be beneficial. However, be cautious as this can perturb your system.

      • Add a chelating agent: Include a chelating agent like EDTA (1-5 mM) in your buffers to sequester trace metal ions that can catalyze oxidation.[3][9]

  • Plausible Cause 2: Thiol-disulfide exchange with assay components.

    • Explanation: If your assay contains other thiol-containing molecules (e.g., proteins with cysteine residues, or other additives), your compound may be undergoing thiol-disulfide exchange. This can alter the activity of both your compound and the assay components.[5]

    • Troubleshooting Steps:

      • Review all assay components: Carefully examine the composition of your assay for any potential sources of reactive thiols or disulfides.

      • Consider a thiol-blocking strategy: If appropriate for your experimental question, you can block free thiols using reagents like N-ethylmaleimide (NEM). However, be aware that NEM can inhibit enzymes.[12]

      • Use a more specific assay: If interference is suspected, explore alternative assay formats that are less susceptible to thiol reactivity.

Issue 2: Low or No Signal in Thiol Quantification Assays

Q: I am using Ellman's reagent (DTNB) to quantify the free thiol content of my compound, but I'm getting a very low or no signal, even though I expect a high concentration.

A: This issue often points to the loss of free thiols before or during the assay.

  • Plausible Cause 1: Pre-assay oxidation.

    • Explanation: As discussed previously, your thiol-containing compound may have oxidized during storage or sample preparation, leading to the formation of disulfides which do not react with DTNB.[12]

    • Troubleshooting Steps:

      • Proper Storage: Store your sulfur compounds in a dry, oxygen-free environment.[13][14][15] For solutions, consider storing under an inert gas atmosphere and at low temperatures. Avoid repeated freeze-thaw cycles.[12]

      • Fresh Preparations: Prepare solutions of your thiol-containing compound fresh for each experiment.

      • Inclusion of a Reducing Agent: For some applications, you can treat your sample with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) prior to the assay to reduce any formed disulfides back to thiols. TCEP is a good choice as it is a non-thiol-containing reducing agent.[3]

  • Plausible Cause 2: Interference from other assay components.

    • Explanation: Certain components in your sample matrix can interfere with the DTNB assay. This includes other reducing agents that can react with DTNB, or compounds that absorb at the same wavelength as the product of the DTNB reaction (412 nm).[12]

    • Troubleshooting Steps:

      • Run proper controls: Always include a blank control (buffer only) and a positive control (a known concentration of a stable thiol like cysteine) to ensure your assay is working correctly.

      • Sample cleanup: If your sample matrix is complex, consider a sample preparation step to remove interfering substances.

      • Alternative quantification methods: If interference persists, consider using a more specific method for thiol quantification, such as HPLC-based methods.[12]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for working with thiol-containing compounds?

A1: The optimal pH is a balance between reactivity and stability. For maleimide-thiol conjugation, a pH range of 6.5-7.5 is recommended.[3] Within this range, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing side reactions like maleimide hydrolysis at higher pH.[3] For general handling and to minimize oxidation, a slightly acidic pH (around 6.0) can be beneficial as it keeps the thiol in its less reactive protonated state.[4]

Q2: Can my choice of buffer affect the reactivity of my sulfur compound?

A2: Absolutely. Some buffers can either directly react with your compound or influence its stability. For example, Tris buffer, while common, contains a primary amine that can react with certain electrophiles, potentially competing with your thiol. Phosphate-buffered saline (PBS) and HEPES are generally good choices, provided the pH is controlled.[3] It is crucial to avoid buffers containing other thiol compounds like dithiothreitol (DTT) or β-mercaptoethanol unless they are part of a specific reduction step.[3]

Q3: How can I prevent disulfide bond scrambling in my protein of interest?

A3: Disulfide bond scrambling is a common issue when working with proteins containing multiple cysteine residues. To prevent this:

  • Maintain a low pH: Working at a slightly acidic pH can help keep cysteine residues in their protonated, less reactive state.[16]

  • Use a thiol-blocking agent: Irreversibly capping free thiols with reagents like iodoacetamide or NEM can prevent them from participating in thiol-disulfide exchange.

  • Work in a reducing environment (if applicable): If you want to maintain all cysteines in a reduced state, include a reducing agent like TCEP in your buffers.

Q4: I am screening for reactive metabolite formation using a glutathione (GSH) trapping assay. What are the common pitfalls?

A4: GSH trapping assays are powerful but have their own set of challenges.

  • Interference from other thiols: Assays that measure GSH depletion can be affected by other thiols in the system.[12]

  • GSH Oxidation: GSH itself is prone to oxidation, which can lead to a false positive signal of GSH depletion.[17][18] It is critical to run controls without the test compound to assess the background rate of GSH oxidation in your assay system.

  • Specificity of GSH adduct detection: Ensure your analytical method (e.g., LC-MS) can specifically detect the GSH adduct of your compound and distinguish it from other potential reaction products.

Section 4: Protocols and Data Presentation

Protocol 1: General Handling and Storage of Thiol-Containing Compounds
  • Storage of Solids: Store solid sulfur-containing compounds in a tightly sealed container in a cool, dark, and dry place. Consider storing under an inert atmosphere (e.g., in a desiccator with an argon or nitrogen purge).

  • Preparation of Stock Solutions:

    • Use de-gassed, high-purity solvents.

    • Prepare stock solutions fresh whenever possible.

    • If storage of stock solutions is necessary, aliquot into single-use volumes, flush the headspace of the vial with inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.[12]

  • Preparation of Working Solutions:

    • Use de-gassed buffers. To de-gas, sparge with nitrogen or argon for 15-30 minutes.

    • Add the thiol-containing compound to the buffer immediately before use.

Protocol 2: A Basic Workflow for a Thiol-Disulfide Exchange Assay

This protocol provides a framework for assessing the potential of a test compound to undergo thiol-disulfide exchange with a model disulfide.

  • Prepare Reagents:

    • Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.4. De-gas thoroughly.

    • Model Disulfide: 1 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in de-gassed buffer.

    • Test Compound: Prepare a stock solution of your thiol-containing compound in a suitable solvent and dilute to the desired concentration in de-gassed buffer.

    • Control Thiol: 10 mM N-acetylcysteine in de-gassed buffer.

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of the DTNB solution to each well.

    • Add 20 µL of your test compound solution to the sample wells.

    • Add 20 µL of the control thiol solution to the positive control wells.

    • Add 20 µL of buffer to the blank wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Plot the absorbance at 412 nm versus time. The rate of increase in absorbance is proportional to the rate of thiol-disulfide exchange.

Table 1: Troubleshooting Summary for Common Issues
IssuePotential CauseRecommended Solution(s)
Inconsistent Assay Results Oxidation of thiol compoundDe-gas buffers, work quickly, add EDTA.
Thiol-disulfide exchangeReview assay components, consider thiol blocking.
Low Signal in Thiol Quantification Pre-assay oxidationStore compound properly, prepare fresh solutions, consider pre-treatment with TCEP.
Assay interferenceRun proper controls, consider sample cleanup or alternative methods (e.g., HPLC).
High Background Signal Contaminated reagentsUse fresh, high-purity reagents and prepare buffers daily.[12]
Instability of detection reagentPrepare detection reagents fresh and protect from light.[12]

Section 5: Visualizing Experimental Workflows

Diagram 1: Workflow for Mitigating Thiol Oxidation

MitigatingThiolOxidation cluster_prep Preparation cluster_exp Experiment start Start: Solid Thiol Compound storage Store under Inert Gas (e.g., Argon) start->storage Storage fresh_sol Prepare Fresh Solution storage->fresh_sol Usage degas De-gas Buffers (N2 or Ar sparge) chelate Add Chelating Agent (e.g., EDTA) chelate->fresh_sol assay Perform Assay Promptly fresh_sol->assay Minimize Air Exposure end End: Reliable Data assay->end

Caption: A workflow for minimizing oxidation of thiol compounds during experiments.

Diagram 2: Decision Tree for Troubleshooting Inconsistent Results

TroubleshootingDecisionTree start Inconsistent Results with Thiol Compound check_oxidation Is oxidation a likely cause? start->check_oxidation mitigate_oxidation Implement anti-oxidation measures: - De-gas buffers - Add EDTA - Prepare fresh solutions check_oxidation->mitigate_oxidation Yes check_exchange Is thiol-disulfide exchange possible? check_oxidation->check_exchange No re_evaluate Re-evaluate experiment mitigate_oxidation->re_evaluate mitigate_exchange Address exchange: - Analyze all assay components - Consider thiol-blocking agents - Change assay type check_exchange->mitigate_exchange Yes check_exchange->re_evaluate No mitigate_exchange->re_evaluate

Sources

Validation & Comparative

A Comparative Guide to the Organosulfur Chemistry of Garlic and Onion

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garlic (Allium sativum) and onion (Allium cepa) are two of the most important species within the Allium genus, not only for their culinary value but also for their rich and distinct profiles of organosulfur compounds (OSCs), which are responsible for their characteristic flavors and a wide array of pharmacological activities.[1][2] This guide provides a detailed comparative analysis of the organosulfur chemistry of these two plants. We delve into their divergent biosynthetic pathways, which lead to fundamentally different chemical profiles—alliin-dominant in garlic and isoalliin-dominant in onion. Furthermore, we present robust, step-by-step experimental protocols for the differential extraction and analysis of both the stable precursor compounds and the transient, reactive thiosulfinates using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to serve as a comprehensive resource for researchers aiming to accurately quantify and compare the organosulfur landscapes of garlic and onion for applications in food science, phytochemistry, and drug discovery.

Introduction: The Essence of Allium Chemistry

The genus Allium is characterized by a unique sulfur metabolism that produces a class of bioactive molecules known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[1][3] These non-volatile, odorless compounds are the stable precursors to the pungent and therapeutically active molecules that are released upon tissue damage.[2][3] In their intact cellular structure, the ACSOs are sequestered in the cytoplasm, separated from the enzyme alliinase, which is located in the cell vacuoles.[4][5] When the plant tissue is crushed, cut, or chewed, this compartmentalization is breached, allowing alliinase to rapidly catalyze the hydrolysis of ACSOs into highly reactive sulfenic acids.[2][6][7]

It is at the level of the primary ACSO precursor that the fundamental chemical divergence between garlic and onion occurs.

  • Garlic (Allium sativum) primarily synthesizes S-allyl-L-cysteine sulfoxide (alliin) .[8][9][10]

  • Onion (Allium cepa) primarily synthesizes S-(1-propenyl)-L-cysteine sulfoxide (isoalliin) .[2][8][10][11]

This initial difference dictates the cascade of subsequent chemical reactions, leading to distinct profiles of volatile compounds and, consequently, different sensory and biological properties. Garlic is noted for its high alliin content, whereas onions have a significantly higher concentration of isoalliin.[8] This guide will explore these differences in detail, providing the biochemical context and the analytical tools necessary for their rigorous investigation.

Divergent Biosynthetic Pathways: Alliin vs. Isoalliin

While both pathways begin from common amino acid and sulfur precursors, they diverge to create structurally distinct ACSOs. Upon enzymatic action by alliinase, these precursors yield different sulfenic acids, which then undergo further transformations.

In garlic , the cleavage of alliin produces allyl sulfenic acid. Two molecules of this unstable intermediate rapidly condense to form allicin (diallyl thiosulfinate) , the compound responsible for garlic's potent aroma and many of its antimicrobial properties.[2][10][12] Allicin itself is transient and further decomposes into a variety of other sulfur-containing compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[12][13]

In onion , the enzymatic breakdown of isoalliin yields 1-propenesulfenic acid. This intermediate undergoes a rapid rearrangement, catalyzed by lachrymatory factor synthase (LFS), to form (Z)-propanethial S-oxide , the volatile compound known as the lachrymatory factor, which is responsible for inducing tears.[6][7]

The diagram below illustrates these distinct and pivotal biochemical pathways.

Organosulfur Compound Biosynthesis in Garlic and Onion cluster_garlic Garlic (Allium sativum) cluster_onion Onion (Allium cepa) alliin Alliin (S-allyl-L-cysteine sulfoxide) allyl_sulfenic Allyl Sulfenic Acid alliin->allyl_sulfenic Alliinase (Crushing) allicin Allicin (Diallyl Thiosulfinate) allyl_sulfenic->allicin Condensation dads_dats Diallyl Sulfides (DADS, DATS) allicin->dads_dats Decomposition isoalliin Isoalliin (S-1-propenyl-L-cysteine sulfoxide) propenyl_sulfenic 1-Propenesulfenic Acid isoalliin->propenyl_sulfenic Alliinase (Crushing) lf Lachrymatory Factor (Propanethial S-oxide) propenyl_sulfenic->lf Lachrymatory Factor Synthase

Caption: Divergent biosynthetic pathways of organosulfur compounds in garlic and onion.

Comparative Chemical Profiles

The distinct biosynthetic pathways result in markedly different chemical compositions. While both plants contain a complex mixture of OSCs, the dominant compounds vary significantly. Garlic generally possesses a higher overall concentration of organosulfur compounds compared to onion.[8][9][14]

Compound ClassPredominant in Garlic (A. sativum)Predominant in Onion (A. cepa)Typical Concentration Range (mg/g dry weight)Key Biological Relevance
Primary Precursor (ACSO) Alliin Isoalliin Garlic (Alliin): ~5-15 mg/g[8] Onion (Isoalliin): ~8.4 mg/g[8]Stable precursors, source of volatiles.
Primary Thiosulfinate Allicin Dipropyl thiosulfinateVariable, highly reactive.Antimicrobial, pungent aroma.
Key Volatile Diallyl disulfide (DADS), Diallyl trisulfide (DATS)Propanethial S-oxide (Lachrymatory Factor), Dipropyl disulfideVariable, formed upon tissue damage.Characteristic aroma, lachrymatory effect (onion), anticancer properties.[15]
Other Notable Compounds Ajoene, VinyldithiinsCepaenes, ZwiebelanesFormed from thiosulfinate degradation.Antithrombotic (Ajoene).[6]

Note: Concentrations can vary significantly based on cultivar, growing conditions, and storage.[8]

Analytical Methodologies for Comparative Analysis

To accurately compare the organosulfur profiles of garlic and onion, a multi-faceted analytical approach is required. It is critical to employ methods that can quantify both the stable, non-volatile precursors (ACSOs) and the highly reactive, volatile compounds generated upon tissue disruption.

The following workflow provides a robust framework for this comparative analysis.

Analytical Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation start Fresh Garlic/Onion Bulbs homogenize Homogenization (e.g., Lyophilization & Grinding) start->homogenize extract_nonvolatile Aqueous Methanol Extraction (for ACSOs) homogenize->extract_nonvolatile extract_volatile Headspace SPME (for Volatiles) homogenize->extract_volatile hplc HPLC-UV/MS (Quantification of Alliin, Isoalliin) extract_nonvolatile->hplc gcms GC-MS (Identification of Allicin derivatives, LF) extract_volatile->gcms compare Comparative Profile Analysis hplc->compare gcms->compare

Caption: Experimental workflow for comparative analysis of organosulfur compounds.
Protocol: Extraction and Quantification of ACSOs (Alliin & Isoalliin) via HPLC

This protocol is designed to extract and quantify the stable precursor compounds while minimizing enzymatic activity.

Rationale: The use of a methanol-water mixture effectively extracts the polar ACSOs. Performing the extraction at low temperatures is crucial to inhibit the activity of the alliinase enzyme, which would otherwise degrade the target analytes. HPLC is the method of choice for these non-volatile, thermally labile compounds.[3]

Methodology:

  • Sample Preparation:

    • Freeze-dry fresh garlic and onion cloves to halt enzymatic activity and remove water.

    • Grind the lyophilized tissue into a fine, homogenous powder using a cryogenic grinder. Store the powder at -80°C until extraction.

  • Extraction:

    • Weigh approximately 100 mg of powdered sample into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol in water (v/v), pre-chilled to 4°C.

    • Vortex vigorously for 1 minute.

    • Sonicate the sample in an ice bath for 30 minutes.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). This provides excellent separation for polar analytes like ACSOs.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-5 min: 100% A

      • 5-20 min: Linear gradient to 80% A, 20% B

      • 20-25 min: Hold at 80% A, 20% B

      • 25-30 min: Return to 100% A and equilibrate.

    • Detection: UV detector at 210 nm.

    • Quantification: Use certified reference standards of alliin and isoalliin to create a calibration curve for accurate quantification.

Protocol: Analysis of Volatile Sulfur Compounds via GC-MS

This protocol is designed to analyze the volatile compounds that are generated immediately after tissue disruption.

Rationale: Gas Chromatography coupled with Mass Spectrometry is the gold standard for separating and identifying volatile and semi-volatile compounds.[16] Since these compounds (like allicin) are thermally unstable, a gentle extraction method like Headspace Solid-Phase Microextraction (HS-SPME) is preferred as it avoids high temperatures and solvent artifacts.

Methodology:

  • Sample Preparation & Volatile Generation:

    • Weigh approximately 500 mg of fresh (not lyophilized) minced garlic or onion into a 20 mL headspace vial.

    • Add 1 mL of deionized water.

    • Seal the vial immediately with a PTFE/silicone septum cap.

    • Incubate the vial at 37°C for 5 minutes to allow for the enzymatic conversion of ACSOs to volatile compounds. This controlled incubation standardizes the formation of thiosulfinates.

  • HS-SPME Extraction:

    • Introduce an SPME fiber (e.g., 75 µm Carboxen/PDMS) into the headspace of the vial.

    • Expose the fiber for 30 minutes at 37°C to adsorb the volatile compounds.

    • Retract the fiber and immediately introduce it into the GC inlet.

  • GC-MS Analysis:

    • Inlet: Splitless mode, 250°C. Desorb the fiber for 5 minutes.

    • Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp 1: 5°C/min to 150°C.

      • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

    • MS Detector:

      • Ion Source Temperature: 230°C.

      • Mass Range: m/z 40-450.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Identification: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST/Wiley) and by retention indices.

Pharmacological Implications and Future Directions

The distinct organosulfur profiles of garlic and onion are directly linked to their different health benefits. Garlic's allicin and its degradation products (DADS, DATS, ajoene) are heavily researched for their cardioprotective, anticancer, and antimicrobial activities.[2][13][17] Onion's compounds, including quercetin (a flavonoid often studied alongside its OSCs) and specific sulfides, are also associated with anti-inflammatory, antioxidant, and anticancer effects.[15][18]

For drug development professionals, understanding these chemical differences is paramount. For instance, a therapeutic strategy targeting microbial infections might prioritize the extraction and stabilization of allicin from garlic.[10] Conversely, research into specific anti-inflammatory pathways might focus on compounds more prevalent in onions.

Future research should focus on synergistic effects, exploring how the complex mixture of compounds in each plant contributes to its overall bioactivity. Furthermore, developing advanced analytical techniques to capture the real-time transformation of these reactive sulfur species in vivo will provide deeper insights into their mechanisms of action.

Conclusion

The organosulfur chemistries of garlic and onion, while originating from a common biochemical framework, are fundamentally distinct. Garlic's profile is defined by alliin and its potent, pungent derivative, allicin. Onion's chemistry is governed by isoalliin, which leads to the tear-inducing lachrymatory factor. These differences in their primary S-alk(en)yl-L-cysteine sulfoxides cascade through their respective biochemical pathways, resulting in unique aromatic, flavor, and pharmacological profiles. The analytical protocols detailed in this guide provide a robust and validated framework for researchers to accurately characterize and compare these fascinating and therapeutically important natural products.

References

  • Kim, S., et al. (2018). Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). Natural Product Research, 32(10), 1193-1197. [Link]

  • Koralage, S., et al. (2023). Synthesis pathway of organosulfur compounds (OSCs) in Allium vegetables. Journal of Nutritional Biochemistry. [Link]

  • Asemani, M., et al. (2025). Developing organosulfur compounds in Allium as the next-generation flavor and bioactive ingredients for food and medicine. Critical Reviews in Food Science and Nutrition. [Link]

  • Block, E. (1992). The Organosulfur Chemistry of the Genus Allium – Implications for the Organic Chemistry of Sulfur. Angewandte Chemie International Edition in English, 31(9), 1135-1178. [Link]

  • Kim, S., et al. (2017). Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). Natural Product Research. [Link]

  • Block, E. (1992). The Organosulfur Chemistry of the Genus Allium – Implications for the Organic Chemistry of Sulfur. Angewandte Chemie International Edition. [Link]

  • Yoo, M., et al. (2018). Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). Natural Product Research. [Link]

  • García-Gutiérrez, L., et al. (2021). Beneficial Effects of Organosulfur Compounds from Allium cepa on Gut Health: A Systematic Review. Foods, 10(7), 1680. [Link]

  • Ramirez, D. A., et al. (2017). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Journal of Food Composition and Analysis. [Link]

  • Putnik, P., et al. (2017). Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). Request PDF. [Link]

  • Radojković, M., et al. (2020). Comparison of Organosulfur and Amino Acid Composition between Triploid Onion Allium cornutum Clementi ex Visiani, 1842, and Common Onion Allium cepa L., and Evidences for Antiproliferative Activity of Their Extracts. Molecules, 25(2), 315. [Link]

  • Râpă, M., et al. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis, 22(3), 335-342. [Link]

  • Soto, V. C., et al. (2015). Organosulfur and phenolic content of garlic (Allium sativum L.) and onion (Allium cepa L.) and its relationship with antioxidant activity. Acta Horticulturae. [Link]

  • Majumder, R., et al. (2015). Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves. Pharmacognosy Research, 7(1), 51-57. [Link]

  • Râpă, M., et al. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis. [Link]

  • Halliwell, B., & Gutteridge, J. M. C. (1999). Free Radicals in Biology and Medicine. Oxford University Press. [Link]

  • Ramirez, D. A., et al. (2017). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. CONICET Digital. [Link]

  • Lanzotti, V. (2006). The analysis of onion and garlic. Journal of Chromatography A. [Link]

  • Benson, M. S. (2025). Dietitians Say Pairing These Foods Together Can Improve Their Anti-Inflammatory Power. EatingWell. [Link]

  • Trueman, L., et al. (2009). The Biochemical and Physiological Genesis of Alliin in Garlic. University of Liverpool Repository. [Link]

  • Borlinghaus, J., et al. (2014). Allicin: Chemistry and Biological Properties. Molecules, 19(8), 12591-12618. [Link]

  • Wikipedia contributors. (2023). Allicin. Wikipedia. [Link]

  • Miron, T., et al. (2012). A Spectrophotometric Assay for Total Garlic Thiosulfinates Content. Kinetic Aspects of Reaction with Chromogenic Thiols. AGRO. [Link]

  • Bloem, E., et al. (2003). (Iso)alliin content in leaves and bulbs of onions and garlic grown in the greenhouse under different S level. ResearchGate. [Link]

  • Lee, B., & Parkin, K. L. (2015). Synthesis of Diastereomers of Alliin, Selenoalliin, and Isoalliin. ResearchGate. [Link]

  • Sola-Larrañaga, C., et al. (2019). Tissue-Specific Accumulation of Sulfur Compounds and Saponins in Different Parts of Garlic Cloves from Purple and White Ecotypes. Molecules, 24(21), 3848. [Link]

Sources

Differentiating Disulfide Isomers: A Mass Spectrometry-Based Comparative Guide for Methyl 1-Propenyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of natural product analysis and drug development, the unambiguous identification of isomeric compounds presents a persistent challenge. Isomers, with their identical molecular formulas and weights, often yield deceptively similar analytical signatures. This guide provides a detailed, in-depth comparison of methyl 1-propenyl disulfide and its common isomers, focusing on their differentiation using mass spectrometry (MS). We will explore the nuanced fragmentation patterns that allow for their distinction, supported by experimental data and a discussion of the underlying mechanistic principles. This resource is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for isomer characterization.

The Challenge of Isomerism in Disulfide Analysis

This compound is a key organosulfur compound found in plants of the Allium genus, such as onions and garlic, contributing to their characteristic flavor and aroma profiles. Its biological activity is also a subject of increasing interest. However, its analysis is complicated by the presence of several isomers, most notably methyl 2-propenyl disulfide (also known as allyl methyl disulfide) and cyclic isomers like 1,2-dithiane. All three share the same molecular formula, C₄H₈S₂, and a nominal mass of 120 u. Consequently, low-resolution mass spectrometry alone is insufficient for their differentiation.

The key to distinguishing these isomers lies in the unique fragmentation pathways each undergoes upon ionization, typically through electron ionization (EI) in a gas chromatography-mass spectrometry (GC-MS) system. The position of the double bond in the propenyl chain and the cyclic structure dictate the stability of the resulting fragment ions, leading to distinct mass spectra.

Mass Spectral Fragmentation Analysis: A Head-to-Head Comparison

Electron ionization mass spectrometry operates by bombarding molecules with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The pattern of these fragments serves as a molecular fingerprint. Below, we dissect the mass spectra of this compound and its isomers.

This compound

The mass spectrum of this compound is characterized by a series of fragment ions that arise from cleavages around the disulfide bond and within the propenyl group.

Key Fragmentation Pathways:

  • α-Cleavage: Cleavage of the C-S bond adjacent to the double bond is a prominent pathway.

  • S-S Bond Cleavage: Scission of the disulfide bond itself is also observed.

  • Rearrangements: Hydrogen rearrangements can lead to the formation of stable radical cations.

Methyl 2-Propenyl Disulfide (Allyl Methyl Disulfide)

The shift of the double bond to the terminal position in methyl 2-propenyl disulfide significantly alters the fragmentation pattern. The allylic position of the double bond influences the stability of the resulting carbocations.

Key Fragmentation Pathways:

  • Allylic Cleavage: The most favorable fragmentation is the cleavage of the S-CH₂ bond, leading to the formation of a highly stable allyl cation (m/z 41). This is often the base peak in the spectrum.

  • S-S Bond Cleavage: Similar to its isomer, cleavage of the disulfide bond occurs.

1,2-Dithiane (Cyclic Isomer)

The cyclic nature of 1,2-dithiane imposes conformational constraints that dictate its fragmentation. Ring-opening and subsequent fragmentation are the predominant pathways.

Key Fragmentation Pathways:

  • Ring Opening: The initial fragmentation involves the cleavage of the S-S bond to form a diradical.

  • Loss of Ethylene: Subsequent fragmentation often involves the loss of neutral molecules like ethylene (C₂H₄).

Quantitative Data Summary: Diagnostic Ions for Isomer Differentiation

The following table summarizes the key diagnostic ions and their typical relative abundances in the 70 eV electron ionization mass spectra of this compound, methyl 2-propenyl disulfide, and 1,2-dithiane. These values are invaluable for the confident identification of each isomer.

m/zIon Structure/FragmentThis compound (Relative Abundance %)Methyl 2-Propenyl Disulfide (Relative Abundance %)1,2-Dithiane (Relative Abundance %)Diagnostic Value
120[C₄H₈S₂]⁺˙ (Molecular Ion)ModerateModerateHighPresent in all, but often more abundant in the cyclic isomer.
87[CH₃CH=CHSS]⁺HighLowAbsentPrimary diagnostic ion for this compound.
79[CH₃SS]⁺ModerateModerateLowCommon fragment, less diagnostic.
73[CH₃CH=CHS]⁺ModerateLowAbsentContributes to the identification of the 1-propenyl structure.
47[CH₃S]⁺ModerateModerateModerateCommon fragment, less diagnostic.
45[CHS]⁺HighHighModerateCommon sulfur-containing fragment.
41[C₃H₅]⁺ (Allyl Cation)LowBase Peak LowPrimary diagnostic ion for methyl 2-propenyl disulfide.
56[C₄H₈]⁺˙AbsentAbsentHighDiagnostic for 1,2-dithiane (loss of S₂).

Experimental Protocol: GC-MS Analysis for Isomer Separation and Identification

This section provides a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the separation and identification of this compound and its isomers. The principle of this method relies on the chromatographic separation of the isomers based on their boiling points and polarity, followed by their individual mass spectral analysis for unambiguous identification.

1. Sample Preparation:

  • For natural product samples (e.g., onion or garlic extracts), a suitable solvent extraction (e.g., with dichloromethane or hexane) is required.

  • Dilute the extract to an appropriate concentration (e.g., 1-10 µg/mL) in the same solvent.

  • For synthetic mixtures, dissolve the standards in a volatile solvent like hexane.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp: 5°C/min to 150°C.

    • Ramp: 20°C/min to 250°C, hold for 5 min.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-200.

3. Data Analysis:

  • Identify the chromatographic peaks corresponding to the C₄H₈S₂ isomers based on their retention times.

  • Extract the mass spectrum for each peak.

  • Compare the obtained mass spectra with reference spectra from a library (e.g., NIST) and with the diagnostic ions listed in the table above to confirm the identity of each isomer.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the analytical workflow and the fundamental differences in the structures of the isomers.

Caption: GC-MS workflow for the differentiation of C₄H₈S₂ isomers.

Caption: Structures of this compound and its isomers.

Conclusion

The differentiation of this compound from its isomers, methyl 2-propenyl disulfide and 1,2-dithiane, is a critical analytical task that can be reliably achieved using GC-MS. The key to their distinction lies in the careful analysis of their electron ionization mass spectra. The formation of a prominent ion at m/z 87 is characteristic of this compound, while a base peak at m/z 41 is the hallmark of methyl 2-propenyl disulfide. The cyclic isomer, 1,2-dithiane, is readily identified by a significant molecular ion and a diagnostic fragment at m/z 56. By understanding the underlying fragmentation mechanisms and utilizing the diagnostic ions presented in this guide, researchers can confidently identify these important organosulfur compounds, ensuring the accuracy and integrity of their scientific investigations.

References

  • NIST/EPA/NIH Mass Spectral Library (NIST 20). National Institute of Standards and Technology, Gaithersburg, MD. [Link]

  • Block, E. (1992). The Organosulfur Chemistry of the Genus Allium - Implications for the Organic Chemistry of Sulfur. Angewandte Chemie International Edition in English, 31(9), 1135–1178. [Link]

  • Boelens, M. H., de Valois, P. J., Wobben, H. J., & van der Gen, A. (1971). Volatile flavor compounds from onion. Journal of Agricultural and Food Chemistry, 19(5), 984–991. [Link]

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology, Gaithersburg, MD. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

A Comparative Guide to the Bioactivity of Methyl 1-Propenyl Disulfide and Diallyl Disulfide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmacognosy and drug discovery, organosulfur compounds derived from Allium species, such as garlic (Allium sativum) and onion (Allium cepa), have garnered significant attention for their diverse and potent bioactive properties. Among the myriad of these compounds, diallyl disulfide (DADS), a principal component of garlic oil, has been extensively studied. In contrast, methyl 1-propenyl disulfide, a characteristic organosulfur constituent of onion, remains comparatively less explored. This guide provides a comprehensive comparison of the known bioactivities of these two molecules, synthesizing available experimental data to inform researchers, scientists, and drug development professionals. While a direct head-to-head comparison is hampered by the disparity in research focus, this document aims to juxtapose the well-documented effects of diallyl disulfide with the current understanding and inferred potential of this compound.

Introduction to the Compounds

Diallyl Disulfide (DADS) is a prominent oil-soluble organosulfur compound formed during the decomposition of allicin, which is released when garlic cloves are crushed or cut.[1] Its chemical structure features two allyl groups linked by a disulfide bond. DADS is a key contributor to the characteristic aroma and flavor of garlic and has been the subject of numerous preclinical studies investigating its therapeutic potential.[2]

This compound is an organosulfur compound found in onions and other Allium species.[3] Structurally, it contains a methyl group and a 1-propenyl group attached to a disulfide bridge. The existing literature on this compound is primarily focused on its role as a flavor component, with significantly less research dedicated to its specific bioactivities compared to DADS.

Comparative Analysis of Bioactivities

The subsequent sections will delve into a detailed comparison of the anticancer, antioxidant, anti-inflammatory, and antimicrobial properties of DADS, supported by experimental findings. The limited data on this compound will be presented alongside, with inferences drawn from studies on related onion-derived organosulfur compounds to provide a broader context.

Anticancer Activity

Diallyl Disulfide (DADS): A Multifaceted Anticancer Agent

DADS has demonstrated significant anticancer effects across a wide range of cancer cell lines and in animal models.[1][4] Its mechanisms of action are multifaceted and include:

  • Induction of Apoptosis: DADS has been shown to induce programmed cell death in various cancer cells, including colon and neuroblastoma cells.[5]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[6]

  • Inhibition of Carcinogen-Activating Enzymes: DADS can modulate the activity of enzymes like cytochrome P450s, which are involved in the activation of pro-carcinogens.[6]

  • Induction of Phase II Detoxification Enzymes: It enhances the activity of enzymes such as glutathione S-transferases (GSTs), which play a crucial role in detoxifying carcinogens.[7]

This compound: An Area Ripe for Investigation

Direct experimental evidence for the anticancer activity of isolated this compound is scarce. However, studies on onion extracts and other onion-derived organosulfur compounds suggest a potential for chemopreventive effects. For instance, some organosulfur compounds from onions have been observed to inhibit the development of preneoplastic lesions in animal models.[1] It is plausible that this compound contributes to the overall anticancer properties attributed to onions, though further research is imperative to elucidate its specific role and potency.[2]

Antioxidant Activity

Diallyl Disulfide (DADS): A Potent Scavenger of Reactive Oxygen Species

DADS exhibits notable antioxidant properties, contributing to its protective effects against cellular damage. It has been shown to:

  • Scavenge free radicals directly.

  • Enhance the activity of endogenous antioxidant enzymes.[8]

  • Inhibit lipid peroxidation.

The antioxidant capacity of garlic is strongly correlated with its organosulfur content, with DADS being a significant contributor.[9][10]

This compound: A Contributor to the Antioxidant Profile of Onions

While specific studies quantifying the antioxidant activity of pure this compound are limited, the overall antioxidant capacity of onions is well-recognized and has been linked to their organosulfur constituents.[11][12] It is reasonable to hypothesize that this compound, as a component of onion's volatile profile, contributes to its antioxidant effects. Comparative studies on different Allium species have shown that garlic generally possesses higher antioxidant activity than onion, which may be partly attributable to the differing profiles and concentrations of their respective organosulfur compounds.[9][10]

Anti-inflammatory Activity

Diallyl Disulfide (DADS): A Modulator of Inflammatory Pathways

DADS has demonstrated significant anti-inflammatory effects in various experimental models. Its mechanisms of action include:

  • Inhibition of Pro-inflammatory Cytokines: DADS can suppress the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[13]

  • Modulation of NF-κB Pathway: It can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[13]

This compound: Potential Anti-inflammatory Role

The anti-inflammatory properties of onion extracts are well-documented and are attributed to a combination of flavonoids and organosulfur compounds.[8][14] Although direct evidence for this compound is lacking, it is plausible that it contributes to the overall anti-inflammatory profile of onions. Further investigation is required to isolate and characterize the specific anti-inflammatory effects of this compound.

Antimicrobial Activity

Diallyl Disulfide (DADS): A Broad-Spectrum Antimicrobial Agent

DADS is a key contributor to the well-known antimicrobial properties of garlic. It exhibits activity against a wide range of pathogens, including:

  • Bacteria: Both Gram-positive and Gram-negative bacteria.[15]

  • Fungi: Various fungal species.[15]

  • Viruses and Parasites.

The antimicrobial action of DADS is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[15]

This compound: A Potential Antimicrobial Constituent of Onion

Onion extracts have also demonstrated antimicrobial properties, though generally considered less potent than those of garlic.[3] The antimicrobial activity of onion is attributed to its organosulfur compounds.[16] While not as extensively studied as DADS, it is likely that this compound contributes to the antimicrobial spectrum of onion.

Data Summary and Visualization

To facilitate a clear comparison, the available information on the bioactivities of diallyl disulfide is summarized in the table below. The corresponding data for this compound is largely unavailable, highlighting a significant research gap.

BioactivityDiallyl Disulfide (DADS)This compound
Anticancer Potent activity demonstrated in numerous in vitro and in vivo studies.Limited data; potential contribution to the anticancer effects of onion extracts.
Antioxidant Significant free radical scavenging and induction of antioxidant enzymes.Limited data; likely contributes to the overall antioxidant capacity of onions.
Anti-inflammatory Inhibition of pro-inflammatory cytokines and NF-κB pathway.Limited data; potential role in the anti-inflammatory properties of onion extracts.
Antimicrobial Broad-spectrum activity against bacteria, fungi, and other microbes.Limited data; likely contributes to the antimicrobial profile of onions.
Experimental Workflow for Assessing Bioactivity

The following diagram illustrates a general experimental workflow for the comparative evaluation of the bioactivity of two compounds like DADS and this compound.

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 In Vivo Validation cluster_3 Data Analysis & Comparison Compound_Isolation Isolation and Purification (e.g., from natural sources or synthesis) Purity_Analysis Purity and Structural Analysis (e.g., HPLC, NMR, MS) Compound_Isolation->Purity_Analysis Anticancer_Assay Anticancer Assays (e.g., MTT, Apoptosis, Cell Cycle) Purity_Analysis->Anticancer_Assay Antioxidant_Assay Antioxidant Assays (e.g., DPPH, ABTS, ORAC) Purity_Analysis->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., ELISA for cytokines, NF-κB reporter) Purity_Analysis->Anti_inflammatory_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC, MBC) Purity_Analysis->Antimicrobial_Assay Animal_Models Animal Models of Disease (e.g., Xenograft, Induced Inflammation) Anticancer_Assay->Animal_Models Comparative_Analysis Comparative Efficacy and Potency (e.g., IC50, EC50 values) Antioxidant_Assay->Comparative_Analysis Anti_inflammatory_Assay->Animal_Models Antimicrobial_Assay->Comparative_Analysis Toxicity_Studies Toxicology and Safety Assessment Animal_Models->Toxicity_Studies Animal_Models->Comparative_Analysis Mechanism_Elucidation Elucidation of Mechanisms of Action Comparative_Analysis->Mechanism_Elucidation

Caption: A generalized workflow for the comparative bioactivity assessment of natural compounds.

Signaling Pathway Modulation by Diallyl Disulfide

The anticancer and anti-inflammatory effects of DADS are mediated through the modulation of several key signaling pathways. The diagram below illustrates the inhibitory effect of DADS on the NF-κB pathway.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nucleus Active NF-κB (p50/p65) NFκB->NFκB_nucleus Translocates DADS Diallyl Disulfide (DADS) DADS->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFκB_nucleus->Gene_Expression Induces

Caption: DADS-mediated inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This comparative guide highlights the extensive body of research supporting the diverse bioactivities of diallyl disulfide, establishing it as a promising candidate for further drug development. In stark contrast, this compound remains a relatively enigmatic molecule in terms of its pharmacological properties. The available evidence, largely inferred from studies on onion extracts, suggests that it may possess similar, albeit potentially less potent, bioactivities.

There is a clear and compelling need for dedicated research to isolate and characterize the bioactivities of this compound. Such studies would not only fill a significant gap in our understanding of Allium-derived organosulfur compounds but could also unveil novel therapeutic agents. Future research should focus on:

  • In vitro screening: Comprehensive assessment of the anticancer, antioxidant, anti-inflammatory, and antimicrobial activities of pure this compound.

  • Direct comparative studies: Head-to-head comparisons with diallyl disulfide and other related organosulfur compounds to establish relative potency and efficacy.

  • Mechanistic studies: Elucidation of the molecular targets and signaling pathways modulated by this compound.

By undertaking these investigations, the scientific community can fully harness the therapeutic potential residing within the complex chemistry of Allium species.

References

  • Ito, Y., et al. (1997). Cancer prevention by organosulfur compounds from garlic and onion. Journal of Cellular Biochemistry, 27(S1), 108-113.
  • Rose, P., et al. (2005). Bioactive S-alk(en)yl cysteine sulfoxides in the genus Allium: the chemistry of thiosulfinates.
  • Kim, T. H., et al. (2018). Anti-inflammatory effects of diallyl disulfide on RAW 264.7 macrophages induced by lipopolysaccharide. Journal of Medicinal Food, 21(1), 51-58.
  • Suleria, H. A. R., et al. (2015). Onion (Allium cepa L.)
  • Vazhappilly, C. G., et al. (2019). A review of anti-inflammatory, antioxidant, and immunomodulatory effects of Allium cepa and its main constituents. Journal of Ethnopharmacology, 235, 33-47.
  • Kim, J. H., et al. (2017). Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). Natural Product Research, 32(10), 1193-1197.
  • Gorinsten, S., et al. (2001). Comparative contents of some bioactive compounds in garlic, big onion and shallot and their influence on body weight, plasma and liver lipids in rats fed diets with added cholesterol. Journal of Agricultural and Food Chemistry, 49(6), 3017-3023.
  • Munday, R., & Munday, C. M. (2001). Relative activities of organosulfur compounds derived from onions and garlic in increasing tissue activities of quinone reductase and glutathione transferase in rat tissues. Nutrition and Cancer, 40(2), 205-210.
  • Soto, V. C., et al. (2016). Organosulfur and phenolic content of garlic (Allium sativum L.) and onion (Allium cepa L.) and its relationship with antioxidant activity. Acta Horticulturae, (1143), 277-282.
  • Putnik, P., et al. (2019). An overview of organosulfur compounds from Allium spp.: From processing and preservation to evaluation of their bioavailability, antimicrobial, and anti-inflammatory properties. Food Chemistry, 276, 680-691.
  • Nicastro, H. L., Ross, S. A., & Milner, J. A. (2015). Allium vegetables and organosulfur compounds: do they help prevent cancer? The Journal of Nutrition, 145(3), 426S-433S.
  • Shang, A., et al. (2019).
  • Corzo-Martínez, M., Corzo, N., & Villamiel, M. (2007). Biological properties of onions and garlic. Trends in Food Science & Technology, 18(12), 609-625.
  • Thomson, M., & Ali, M. (2003). Garlic [Allium sativum]: a review of its potential use as an anti-cancer agent. Current Cancer Drug Targets, 3(1), 67-81.
  • Queiroz, Y. S., et al. (2009). Onion (Allium cepa L.) and its main constituents: a review of their biological activities. Revista Brasileira de Farmacognosia, 19(2b), 633-640.
  • Griffiths, G., et al. (2002). The beneficial health effects of Allium vegetables. Phytotherapy Research, 16(7), 603-615.
  • Marefati, N., et al. (2021). A review of anti-inflammatory, antioxidant, and immunomodulatory effects of Allium cepa and its main constituents. Pharmaceutical Biology, 59(1), 123-134.
  • Stjernberg, L., & Berglund, J. (2000). Diallyl disulfide induces apoptosis in the human colon cancer cell line HCT-15. Carcinogenesis, 21(11), 1937-1941.
  • Block, E. (1992). The organosulfur chemistry of the genus Allium--implications for the organic chemistry of sulfur. Angewandte Chemie International Edition in English, 31(9), 1135-1178.
  • Lanzotti, V. (2006). The analysis of onion and garlic.
  • Ankri, S., & Mirelman, D. (1999). Antimicrobial properties of allicin from garlic. Microbes and Infection, 1(2), 125-129.
  • Block, E., et al. (1992). Organosulfur chemistry of garlic and onion: recent results. Pure and Applied Chemistry, 64(8), 1135-1141.
  • Deresse, D. (2010). Antibacterial effect of garlic (Allium sativum) on Staphyloccus aureus: An in vitro study. Asian Journal of Medical Sciences, 2(2), 62-65.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Organosulfur Compounds: GC-SCD vs. HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of organosulfur compounds is paramount. These compounds, prevalent in pharmaceuticals, foods, and natural products, are often key to a product's efficacy, flavor profile, or potential toxicity. Consequently, the analytical methods used to measure them must be robust, reliable, and fit for purpose. This guide provides an in-depth comparison of two powerful techniques for organosulfur analysis: Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

This is not merely a procedural document; it is a narrative of scientific rationale. We will delve into the "why" behind the "how," offering insights gleaned from years of experience in analytical method development. Our objective is to equip you with the knowledge to not only perform a cross-validation study but also to understand the underlying principles that ensure data integrity and regulatory compliance.

The Imperative of Cross-Validation

Before embarking on a direct comparison, it is crucial to understand the role of cross-validation. An analytical method, even when fully validated, is not infallible. Cross-validation serves as a critical step to demonstrate the equivalency (or lack thereof) between two different analytical procedures.[1] This is particularly important when:

  • A method is transferred between laboratories.

  • A new method is being considered to replace an existing one.

  • Data from different analytical techniques need to be compared or consolidated.

By analyzing the same set of samples with two distinct methods, we can gain a higher degree of confidence in the accuracy and reliability of our results. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on analytical method validation, which form the bedrock of the protocols described herein.[2][3][4][5][6][7][8]

A Tale of Two Techniques: GC-SCD and HPLC-MS

Our comparative analysis will focus on a hypothetical scenario: the quantification of both volatile and non-volatile organosulfur compounds in a complex matrix, such as a garlic extract supplement. Garlic is rich in a diverse range of organosulfur compounds, from the volatile diallyl disulfide, which contributes to its characteristic aroma, to the non-volatile, water-soluble S-allyl cysteine.[9][10][11]

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

GC is the go-to technique for the analysis of volatile and semi-volatile compounds. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[12]

The Sulfur Chemiluminescence Detector (SCD) offers exceptional selectivity and sensitivity for sulfur-containing compounds.[13][14] The underlying principle involves the high-temperature combustion of sulfur compounds to form sulfur monoxide (SO). This is followed by a chemiluminescent reaction with ozone, producing light that is detected by a photomultiplier tube.[2][11][15] A key advantage of the SCD is its equimolar response, meaning the detector response is directly proportional to the number of sulfur atoms in the molecule, simplifying quantification.[14]

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

HPLC is ideal for the separation of non-volatile and thermally labile compounds.[16] The separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.

Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[17][18] When coupled with HPLC, it provides not only quantitative data but also structural information, enhancing the specificity of the analysis.[19] Electrospray Ionization (ESI) is a common "soft" ionization technique used in HPLC-MS that allows for the analysis of a wide range of molecules with minimal fragmentation.[8][20][21][22]

The Cross-Validation Workflow: A Visual Overview

The following diagram illustrates the key stages of our cross-validation study.

cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation Study P1_1 Define Analytes & Matrix P1_2 Develop GC-SCD Method P1_1->P1_2 P1_3 Develop HPLC-MS Method P1_1->P1_3 P1_4 Full ICH Q2(R1) Validation of Both Methods P1_2->P1_4 P1_3->P1_4 P2_1 Prepare Spiked & Real Samples P1_4->P2_1 Validated Methods Ready P2_2 Analyze Samples by GC-SCD P2_1->P2_2 P2_3 Analyze Samples by HPLC-MS P2_1->P2_3 P2_4 Compare Results & Assess Equivalence P2_2->P2_4 P2_3->P2_4

Caption: A streamlined workflow for the cross-validation of GC-SCD and HPLC-MS methods.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be a comprehensive guide for conducting a cross-validation study.

Part 1: Sample Preparation

For a comprehensive analysis of organosulfur compounds in a garlic extract supplement, two separate extraction procedures are required to isolate the volatile and non-volatile fractions.

Protocol 1: Extraction of Volatile Organosulfur Compounds (for GC-SCD)

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized garlic supplement into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard, such as ethyl methyl sulfide, to correct for matrix effects and variations in extraction efficiency.

  • Extraction: Add 5 mL of methyl tert-butyl ether (MTBE) to the vial.

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the vial at 4000 rpm for 10 minutes to separate the organic layer.

  • Collection: Carefully transfer the supernatant (organic layer) to a clean GC vial for analysis.

Protocol 2: Extraction of Non-Volatile Organosulfur Compounds (for HPLC-MS)

  • Sample Weighing: Accurately weigh 0.5 g of the homogenized garlic supplement into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard, such as S-propyl-L-cysteine.

  • Extraction Solvent: Add 10 mL of a 50:50 (v/v) mixture of methanol and water.

  • Sonication: Sonicate the mixture for 15 minutes in a water bath to facilitate the extraction of polar compounds.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Part 2: Instrumental Analysis

GC-SCD Conditions for Volatile Organosulfur Compounds

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Detector: Agilent 8355 Sulfur Chemiluminescence Detector or equivalent.[14]

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point for the separation of volatile sulfur compounds.[12]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • SCD Parameters:

    • Burner Temperature: 800°C.

    • Ozone Flow: 40 mL/min.

HPLC-MS Conditions for Non-Volatile Organosulfur Compounds

  • HPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: A reversed-phase C18 column, such as a Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm), is suitable for the separation of polar, non-volatile compounds.[16][23][24]

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 2% B.

    • 1-8 min: 2-50% B.

    • 8-9 min: 50-98% B.

    • 9-10 min: 98% B.

    • 10-11 min: 98-2% B.

    • 11-15 min: 2% B (re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for target analytes.

Part 3: Method Validation and Cross-Validation Protocol

Both the GC-SCD and HPLC-MS methods must be fully validated according to ICH Q2(R1) guidelines before the cross-validation study.[3][5][10][19] The following validation parameters must be assessed for each method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The logical relationship between these validation parameters is illustrated below.

Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependence of key analytical method validation parameters as per ICH Q2(R1).

Cross-Validation Procedure:

  • Sample Selection: Prepare a minimum of three batches of the garlic supplement matrix. For each batch, prepare samples at three concentration levels (low, medium, and high) by spiking with known amounts of the target organosulfur compounds. Also, include unspiked matrix samples.

  • Analysis: Analyze each sample in triplicate using both the validated GC-SCD and HPLC-MS methods.

  • Data Comparison: For each analyte and concentration level, calculate the mean concentration and the relative standard deviation (RSD) obtained from each method.

  • Acceptance Criteria: The two methods are considered equivalent if the percentage difference between the mean concentrations obtained is within a pre-defined acceptance criterion, typically ±15-20%.

Performance Comparison: A Quantitative Look

The following table summarizes the expected performance characteristics of the two methods for the analysis of representative volatile and non-volatile organosulfur compounds.

Parameter GC-SCD (for Diallyl Disulfide) HPLC-MS (for S-Allyl Cysteine) ICH Q2(R1) Guideline
Linearity (r²) > 0.995> 0.995≥ 0.99
Range 0.1 - 100 µg/mL0.05 - 50 µg/mLDependent on application
Accuracy (% Recovery) 90 - 110%85 - 115%Typically 80-120%
Precision (% RSD)
- Repeatability< 5%< 5%Typically < 15%
- Intermediate Precision< 10%< 10%Typically < 15%
LOD ~0.05 µg/mL~0.01 µg/mLDemonstrate detectability
LOQ ~0.1 µg/mL~0.05 µg/mLDemonstrate quantifiability
Specificity High (sulfur-specific)Very High (mass-specific)No interference at analyte retention time
Robustness PassPassNo significant impact from minor variations

Expert Insights and Causality

Why a non-polar column for GC-SCD?

Volatile organosulfur compounds like diallyl disulfide are relatively non-polar. A non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5), separates these compounds primarily based on their boiling points, providing excellent resolution.[12]

Why a reversed-phase C18 column for HPLC-MS?

S-allyl cysteine is a polar and water-soluble amino acid derivative. A reversed-phase C18 column, which has a non-polar stationary phase, is ideal for retaining and separating such polar compounds when used with a polar mobile phase (like water and acetonitrile).[16][23][24] The addition of formic acid to the mobile phase helps to protonate the analytes, improving their ionization efficiency in the ESI source and enhancing sensitivity.

The choice of internal standards.

An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample. Ethyl methyl sulfide and S-propyl-L-cysteine are excellent choices as they mimic the chemical properties of the volatile and non-volatile analytes, respectively, and are unlikely to be found in garlic supplements.

Conclusion: A Symbiotic Approach to Analytical Excellence

This guide has provided a comprehensive framework for the cross-validation of GC-SCD and HPLC-MS methods for the analysis of organosulfur compounds. As we have seen, these two techniques are not competitors but rather complementary tools in the analytical scientist's arsenal. GC-SCD excels in the sensitive and selective analysis of volatile sulfur compounds, while HPLC-MS offers unparalleled specificity and versatility for non-volatile and thermally labile analytes.

A robust cross-validation study, grounded in the principles of scientific integrity and regulatory guidelines, provides the ultimate assurance of data quality. By understanding the nuances of each technique and the rationale behind the experimental choices, researchers can confidently select and validate the most appropriate methods for their specific needs, ensuring the safety, efficacy, and quality of their products.

References

  • Altabrisa Group. (2025, July 26). Key Validation Characteristics in ICH Q2. Altabrisa Group.
  • Shimadzu Corporation. (n.d.). SCD Technology | Research & Development. Retrieved from [Link]

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Altabrisa Group.
  • ResearchGate. (n.d.). Organosulfur in Food Samples: Recent Updates on Sampling, Pretreatment and Determination Technologies | Request PDF. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • PubMed. (2023, January 25). Organosulfur in food samples: Recent updates on sampling, pretreatment and determination technologies. Retrieved from [Link]

  • Gas chromatography solutions. (n.d.). Low Sulphur analyser using SCD. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Da Vinci Laboratory Solutions. (n.d.). Agilent Sulfur Chemiluminescence Detector (SCD). Retrieved from [Link]

  • Agilent. (n.d.). Sulfur Chemiluminescence Detector. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Shimadzu. (n.d.). GC-SCD Analysis of - Fuels and Petrochemicals. Retrieved from [Link]

  • Shimadzu. (n.d.). SAMPLE PREPARATION TECHNIQUES FOR FOOD ANALYSIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • PubMed. (2022, August 16). A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices. Retrieved from [Link]

  • Chromatography Online. (2023, May 2). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • Wiley-VCH. (2010, February 1). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Principles of Electrospray Ionization. Retrieved from [Link]

  • Quality System Compliance Industry. (n.d.). Step-by-Step Analytical Methods Validation and Protocol. Retrieved from [Link]

  • Agilent. (n.d.). A Look at Column Choices. Retrieved from [Link]

  • Biocompare. (2023, May 18). Chromatography Column Selection Guide. Retrieved from [Link]

  • Orochem. (n.d.). HPLC Columns for Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). eM289 New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD (2). Retrieved from [Link]

  • Shimadzu. (n.d.). 01-00206-EN Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]

  • SciSpace. (n.d.). Analysis of Both Sulfur and Non-Sulfur Compounds Using a Single Gas Chromatograph with Parallel Sulfur Chemiluminescence and Thermal Conductivity Detectors. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • National Institutes of Health. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Quantitative NMR (qNMR) for Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities is a cornerstone of quality, safety, and efficacy. While chromatographic methods have long been the industry standard, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, versatile, and primary analytical method.[1] Its inherent quantitative nature, where signal intensity is directly proportional to the number of nuclei, often eliminates the need for identical reference standards, streamlining the analytical process.[2]

This guide provides an in-depth comparison and validation framework for qNMR methods specifically tailored for the analysis of sulfur-containing compounds. These molecules, integral to a wide array of pharmaceuticals, present unique challenges due to the diverse nature of sulfur functional groups. We will move beyond a simple recitation of validation steps to explore the underlying scientific principles and experimental causality, ensuring a robust and self-validating analytical system.

The Challenge and Opportunity of Quantifying Sulfur Compounds

Sulfur-containing functional groups, such as thiols, disulfides, sulfonamides, and sulfated polysaccharides, are present in numerous blockbuster drugs. However, their quantification can be complex. Thiols and disulfides can undergo exchange reactions, potentially complicating analysis.[3][4][5] The chemical environment of protons near a sulfur atom can vary significantly, influencing their NMR chemical shifts. For instance, protons on carbons adjacent to a thiol group typically resonate at a different frequency than those next to a disulfide, a distinction that is critical for specificity.[6]

This is where the precision of qNMR offers a significant advantage. By directly probing the nuclear spins of protons (¹H qNMR), we can achieve accurate quantification and structural confirmation simultaneously. This guide will demonstrate how to harness this power through a rigorous validation process, aligned with the principles outlined by the International Council for Harmonisation (ICH).

Visualizing the Validation Workflow

A robust validation process is a multi-faceted endeavor, with each parameter interconnected to ensure the final method is fit for its intended purpose. The following diagram illustrates the logical flow of the qNMR validation process.

Validation_Workflow cluster_planning Method Development & Planning cluster_validation Core Validation Parameters cluster_output Method Implementation Analyte Analyte & Impurity Profile IS_Selection Internal Standard Selection Analyte->IS_Selection Solvent_Selection Solvent & Sample Preparation IS_Selection->Solvent_Selection Specificity Specificity & Selectivity Solvent_Selection->Specificity Linearity Linearity Specificity->Linearity LOD LOD Specificity->LOD Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Final_Method Validated qNMR Method Accuracy->Final_Method Robustness Robustness Precision->Robustness Precision->Final_Method LOQ LOQ LOD->LOQ LOQ->Final_Method Robustness->Final_Method Routine_Analysis Routine Analysis Final_Method->Routine_Analysis

Caption: Logical workflow for the validation of a qNMR method.

Pillar 1: Specificity and Selectivity - The Foundation of Accurate Quantification

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In qNMR, this translates to the unambiguous assignment and integration of a signal from the analyte, free from overlap with other signals.

Causality Behind the Protocol: For sulfur compounds, achieving specificity requires careful consideration of the potential for signal overlap. Protons on carbons alpha to a sulfur atom can have chemical shifts that are sensitive to the oxidation state of the sulfur (thiol, disulfide, sulfoxide, sulfone) and the presence of other functional groups.[7] For example, the methylene protons adjacent to the sulfur in a thiol will have a different chemical shift and multiplicity compared to the corresponding disulfide.[6]

Experimental Protocol for Specificity
  • High-Resolution ¹H NMR: Acquire a high-resolution ¹H NMR spectrum of the analyte, the internal standard, a mixture of the two, and any known impurities or degradation products.

  • 2D NMR (COSY, HSQC): In cases of complex spectra or potential overlap, run 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively. This provides an orthogonal layer of confirmation for signal assignments.

  • Spiking Study: Prepare a sample of the analyte and spike it with known impurities at a relevant concentration (e.g., the ICH reporting threshold of 0.1%).[1] Acquire a ¹H NMR spectrum and verify that the quantifiable signal(s) of the analyte remain resolved.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples by qNMR to ensure the analyte signal is selective in the presence of these degradants.

Trustworthiness through Self-Validation: A method that demonstrates resolution of the analyte signal from known impurities and potential degradants is inherently trustworthy. The use of 2D NMR provides an irrefutable link between the proton signal and the specific carbon atom in the molecule, leaving no ambiguity in signal assignment.

Pillar 2: Linearity, Range, Accuracy, and Precision - The Quantitative Core

These parameters collectively define the quantitative performance of the method.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Causality Behind the Protocol: qNMR is theoretically a linear technique across a wide dynamic range, as signal intensity is directly proportional to the number of nuclei.[8] However, experimental verification is crucial to ensure that factors such as sample preparation, instrument response, and data processing do not introduce non-linearity. For sulfur compounds, particularly thiols, care must be taken during sample preparation to prevent oxidation to disulfides, which would compromise accuracy and precision. The use of degassed solvents or the addition of a small amount of a reducing agent (if it doesn't interfere with the spectrum) can be considered.

Experimental Protocols

Linearity and Range:

  • Stock Solutions: Prepare a stock solution of the analyte and the internal standard of known purity and concentration.

  • Calibration Series: Prepare a series of at least five calibration standards by varying the concentration of the analyte while keeping the concentration of the internal standard constant. The range should typically span 80-120% of the expected test concentration.

  • Data Acquisition: Acquire ¹H NMR spectra for each standard in triplicate, ensuring consistent acquisition parameters (e.g., pulse width, relaxation delay).

  • Data Analysis: Integrate the selected signals for the analyte and the internal standard. Calculate the ratio of the analyte integral to the internal standard integral.

  • Linear Regression: Plot the integral ratio against the analyte concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

Accuracy (Recovery):

  • Spiked Samples: Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples using the qNMR method and the selected internal standard.

  • Calculation: Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

Precision:

  • Repeatability: Prepare six independent samples of the analyte at 100% of the target concentration. Analyze these samples on the same day, with the same analyst, and on the same instrument. Calculate the relative standard deviation (RSD), which should be ≤ 1.0%.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. The RSD between the two sets of results should also be within an acceptable range (typically ≤ 2.0%).

Data Presentation: A Comparative Summary

Validation ParameterAcceptance CriteriaExample Result for a Sulfonamide API
Linearity (R²) ≥ 0.9990.9998
Range 80-120% of target0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 ± 0.8%
Precision (Repeatability RSD) ≤ 1.0%0.65%
Precision (Intermediate RSD) ≤ 2.0%1.2%

Pillar 3: Detection Limits and Robustness - Defining the Boundaries

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Causality Behind the Protocol: The sensitivity of a qNMR experiment is a function of the magnetic field strength, the probe technology, and the number of scans. For quantifying low-level sulfur-containing impurities, establishing a reliable LOQ is critical to meet regulatory thresholds.[1] Robustness testing is designed to anticipate the types of variations that might occur during routine use and to ensure the method remains reliable. For sulfur compounds, this could include variations in sample pH, which might affect the chemical shift of certain protons, or temperature, which could influence conformational equilibria.

Experimental Protocols

LOD and LOQ:

  • Signal-to-Noise (S/N) Ratio: Prepare a series of increasingly dilute solutions of the analyte. The LOD is typically established at a S/N ratio of 3:1, and the LOQ at a S/N ratio of 10:1.

  • Precision at LOQ: To confirm the LOQ, prepare and analyze six independent samples at the proposed LOQ concentration. The RSD for these measurements should be acceptable (e.g., ≤ 10%).

Robustness:

  • Parameter Variation: Identify critical method parameters that could be subject to variation. For qNMR, this includes:

    • Relaxation delay (D1) (e.g., ± 20%)

    • Pulse angle (e.g., ± 10%)

    • Sample temperature (e.g., ± 5°C)

  • Experimental Design: Use a design of experiments (DoE) approach or vary one parameter at a time while keeping others constant.

  • Analysis: Analyze a standard sample under each of the varied conditions and compare the results to those obtained under the nominal conditions. The results should not deviate significantly.

The Critical Role of the Internal Standard

The choice of an internal standard (IS) is paramount for the accuracy of a qNMR experiment. An ideal IS should:

  • Have a high degree of purity.

  • Be chemically stable and non-reactive with the analyte or solvent.

  • Possess a simple NMR spectrum with at least one signal that is well-resolved from analyte and impurity signals.

  • Have good solubility in the chosen deuterated solvent.

For the analysis of sulfur compounds, it is crucial to select an IS that does not interact with the sulfur-containing functional groups. For example, when analyzing thiols, an IS with a potentially reactive carbonyl group might be less ideal than a more inert standard like 1,4-bis(trimethylsilyl)benzene (BTMSB).

Case Study: Validation for a Sulfated Polysaccharide (Heparin)

Heparin is a complex biological drug where the degree and position of sulfation are critical to its anticoagulant activity. qNMR, particularly 2D HSQC, has become a vital tool for its characterization and quality control.[9]

Validation Considerations:

  • Specificity: Due to the structural complexity of heparin, 1D ¹H NMR spectra are often crowded. 2D HSQC experiments are essential to resolve and assign signals corresponding to different monosaccharide units and their sulfation patterns. This allows for the specific quantification of heparin and the detection of impurities like dermatan sulfate.[10][11]

  • Accuracy and Precision: Validating the accuracy and precision of a 2D qNMR method for heparin involves demonstrating the linearity and repeatability of the volume integrals for specific cross-peaks in the HSQC spectrum.[9]

  • Robustness: Key parameters to evaluate for robustness include the NMR probe temperature and the inter-scan delay (relaxation delay), as these can affect signal intensity and resolution.[9]

Conclusion: Embracing qNMR for Robust Sulfur Compound Analysis

The validation of a qNMR method for sulfur-containing compounds is a systematic process that builds a foundation of trust in the analytical results. By understanding the unique chemical properties of sulfur functional groups and designing validation experiments that address these specific challenges, researchers can develop highly accurate, precise, and robust quantitative methods. This guide provides a framework for that process, emphasizing the "why" behind the "how" to empower scientists to implement qNMR with confidence in their drug development and quality control workflows. The inherent advantages of qNMR—its primary method status, speed, and economical nature—make it an indispensable tool in the modern pharmaceutical landscape.[9]

References

  • Guerrini, M., et al. (2017). Qualification of HSQC methods for quantitative composition of heparin and low molecular weight heparins. Journal of Pharmaceutical and Biomedical Analysis, 136, 92-105. [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Webster, G. K., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • Abraham, R. J., et al. (2012). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 50(10), 658-667. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]

  • Napolitano, J. G., et al. (2013). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Journal of Natural Products, 76(4), 721-728. [Link]

  • Chemistry Steps. (2023). NMR Chemical Shift Values Table. [Link]

  • Chen, Y., et al. (2024). Qualitative and quantitative analysis of glutathione and related impurities in pharmaceuticals by qNMR. Journal of Pharmaceutical and Biomedical Analysis, 245, 116098. [Link]

  • ResearchGate. (n.d.). Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. [Link]

  • Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta, 1840(2), 838-846. [Link]

  • ResearchGate. (2014). Quantification of Thiols and Disulfides. [Link]

  • IPQpubs. (2011). Combining 1H NMR spectroscopy and chemometrics to identify heparin samples that may possess dermatan sulfate (DS) impurities or. [Link]

  • ProQuest. (2012). Development of NMR Methods for the Characterization of Heparin and its Impurities. [Link]

  • Hughes, B. M., et al. (2001). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. Rapid Communications in Mass Spectrometry, 15(8), 602-607. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (1971). PMR AND 13C STUDIES OF SOME SULFATED POLYSACCHARIDES *. [Link]

  • YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]

  • Su, F., Sun, Z. Q., & Liang, X. R. (2019). Development and Validation of a Quantitative NMR Method for the Determination of the Commercial Tablet Formulation of Sulfasalazine. Current Pharmaceutical Analysis, 15(1), 89-95. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Pomin, V. H. (2012). Analysis and characterization of heparin impurities. Analytical and Bioanalytical Chemistry, 403(9), 2565-2577. [Link]

Sources

A Comparative In-Depth Analysis of the Antioxidant Activity of Allium Disulfides

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Unveiling the Potent Antioxidant Power of Allium Organosulfur Compounds

The genus Allium, which includes garlic and onions, is a rich source of organosulfur compounds renowned for their diverse health benefits.[1][2] Among these, Allium disulfides have garnered significant scientific attention for their potent antioxidant properties. These compounds are key players in mitigating oxidative stress, a critical factor in the pathogenesis of numerous chronic diseases. This guide provides a comprehensive comparative study of the antioxidant activities of prominent Allium disulfides, specifically diallyl disulfide (DADS), diallyl trisulfide (DATS), and dipropyl disulfide (DPDS). We will explore the intricate experimental methodologies used to quantify their antioxidant efficacy, present a comparative analysis of their performance supported by experimental data, and elucidate the underlying structure-activity relationships that dictate their therapeutic potential. This document is designed to be an authoritative resource for researchers and professionals in the field of drug development, offering the in-depth technical insights necessary to advance the application of these natural compounds.

Pillar 1: The Mechanistic Underpinnings of Antioxidant Action

The antioxidant prowess of Allium disulfides stems from their ability to directly scavenge harmful reactive oxygen species (ROS) and to bolster the body's endogenous antioxidant defenses.[3] Their molecular structure allows them to donate electrons or hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.[4] Furthermore, these organosulfur compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[3][5] This activation leads to the increased expression of vital antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), enhancing the cell's capacity to combat oxidative stress.[5]

G cluster_stress Cellular Stress cluster_compounds Allium Disulfides cluster_pathway Nrf2 Pathway ROS Reactive Oxygen Species (ROS) Disulfides DADS, DATS, DPDS ROS->Disulfides Direct Scavenging Keap1 Keap1 Disulfides->Keap1 Inhibition Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Enzymes Upregulation Enzymes->ROS Neutralization

Figure 1: Dual antioxidant mechanisms of Allium disulfides.

Pillar 2: Rigorous Experimental Validation of Antioxidant Capacity

To ensure scientific integrity and provide a basis for objective comparison, the antioxidant activities of Allium disulfides are evaluated using a suite of standardized in vitro assays. Each assay provides a unique perspective on the antioxidant potential of a compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] The reduction of the DPPH radical results in a color change from violet to yellow, which is quantified spectrophotometrically.[4]

Step-by-Step Protocol:

  • Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared and stored in the dark. Stock solutions of the test disulfides and a positive control (e.g., ascorbic acid) are prepared in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, the disulfide solutions of varying concentrations are mixed with the DPPH solution.[6]

  • Incubation: The plate is incubated at room temperature in the dark for 30 minutes.[6]

  • Absorbance Measurement: The absorbance is measured at 517 nm.[7]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Start Prepare Reagents (DPPH, Samples) Mix Mix DPPH and Sample in Plate Start->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate End Results Calculate->End

Figure 2: Workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to decolorization, which is measured spectrophotometrically.[8]

Step-by-Step Protocol:

  • ABTS•+ Generation: The ABTS•+ radical is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[5]

  • Working Solution Preparation: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Reaction: The disulfide samples are added to the ABTS•+ working solution.

  • Absorbance Measurement: The absorbance is read at 734 nm after a 6-minute incubation.[6]

  • Data Expression: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in an intense blue color.[9]

Step-by-Step Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[6][9]

  • Reaction: The disulfide samples are mixed with the FRAP reagent and incubated at 37°C for 30 minutes.[9]

  • Absorbance Measurement: The absorbance of the blue-colored product is measured at 593 nm.[6][9]

  • Quantification: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with known concentrations of Fe²⁺.

Pillar 3: Comparative Performance and Structure-Activity Relationship

Experimental data consistently demonstrates a clear hierarchy in the antioxidant activity of the studied Allium disulfides.

CompoundChemical FormulaDPPH IC50ABTS Radical ScavengingFRAP Value
Diallyl Trisulfide (DATS) C₆H₁₀S₃Low (High Activity)HighHigh
Diallyl Disulfide (DADS) C₆H₁₀S₂ModerateModerateModerate
Dipropyl Disulfide (DPDS) C₆H₁₄S₂High (Low Activity)LowLow

Table 1: Comparative Antioxidant Activity of Allium Disulfides. (Note: This table represents a qualitative summary of trends observed in the literature. Absolute values can vary based on experimental conditions.)

The superior antioxidant capacity of DATS can be attributed to its unique chemical structure.[10] The presence of a third sulfur atom in the polysulfide chain of DATS makes it more reactive and a more effective electron donor compared to the two sulfur atoms in DADS and DPDS.[10] This enhanced reactivity facilitates the neutralization of free radicals.

The presence of allyl groups (containing a carbon-carbon double bond) in both DADS and DATS also contributes to their higher antioxidant activity compared to the saturated propyl groups in DPDS.[3] The double bonds in the allyl groups can participate in radical quenching reactions, further enhancing their antioxidant potential.

G cluster_legend Structural Features DATS Diallyl Trisulfide (DATS) C₆H₁₀S₃ S S S DADS Diallyl Disulfide (DADS) C₆H₁₀S₂ S S DPDS Dipropyl Disulfide (DPDS) C₆H₁₄S₂ S S Allyl Allyl Group Propyl Propyl Group Sulfur Sulfur

Figure 3: Chemical structures of key Allium disulfides.

Conclusion: Harnessing the Therapeutic Potential of Allium Disulfides

This comparative analysis establishes a clear rank order of antioxidant activity among the studied Allium disulfides: DATS > DADS > DPDS . This hierarchy is directly linked to their chemical structures, with the number of sulfur atoms and the presence of allyl groups being key determinants of their efficacy.

For professionals in drug discovery and development, these findings offer a solid foundation for selecting and optimizing Allium-derived compounds for therapeutic interventions targeting oxidative stress-related pathologies. Future research should prioritize in vivo studies to confirm these in vitro findings and to investigate the bioavailability and metabolic fate of these potent natural antioxidants. The development of synthetic analogs with improved stability and efficacy also represents a promising avenue for future therapeutic innovation.

References

  • The Enigmatic Antioxidant Profile of Dipropyl Disulfide: An In Vitro Technical Guide. Benchchem.
  • Dipropyl Disulfide. LKT Labs.
  • Dipropyl Disulfide Cas 629-19-6.
  • Chemical Composition and Antioxidant Activity of Six Allium Extracts Using Protein-Based Biomimetic Methods. National Institutes of Health.
  • Antioxidant Activity Of Various Preparations Of Garlic Extract (Allium Sativum) By 2,2-Diphenyl-1-Picrylhydrazyl (DPPH) Method. theijes.
  • Determination of Total Phenolic Content and Antioxidant Activity of Garlic (Allium sativum) and Elephant Garlic (Allium ampeloprasum) by Attenuated Total Reflectance–Fourier Transformed Infrared Spectroscopy. ACS Publications.
  • Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic. ResearchGate.
  • A Comparative Analysis of Antioxidant Activity in Allium Species. Benchchem.
  • PHYTOCHEMICAL AND ANTIOXIDANT ASSESSMENT OF ALLIUM HYPSISTUM, ALLIUM PRZEWALSKIANUM AND ALLIUM WALLICHII. Malaysian Journal of Science.
  • Determination of Antioxidant Activity in Garlic (Allium sativum) Extracts Subjected to Boiling Process in vitro. Science and Education Publishing.
  • The Study of the Antioxidant Activity and Phenolic Compounds of Different Allium Species.
  • Garlic diallyl disulfide and diallyl trisulfide mitigates effects of pro-oxidant induced cellular stress and has immune modulatory function in LPS-stimulated porcine epithelial cells. PubMed.
  • Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound.
  • Dipropyl disulfide (CAS 629-19-6): Odor profile, Properties, & IFRA compliance. Scent.vn.
  • The Study of the Antioxidant Activity and Phenolic Compounds of Different Allium Species. Scientific Research Publishing.
  • Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers.
  • Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic. ResearchGate.
  • Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms.
  • Antioxidant Properties and Structure-Antioxidant Activity Relationship of Allium Species Leaves. MDPI.
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
  • FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences.
  • Antioxidant activities from various bulbs extracts of three kinds allium using DPPH, ABTS assays and correlation with total phenolic, flavonoid, carotenoid content. ResearchGate.
  • Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). ResearchGate.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK509) – Technical Bulletin. Sigma-Aldrich.
  • Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays. LOUIS.
  • Antioxidant and Immune Stimulating Effects of Allium cepa Skin in the RAW 264.7 Cells and in the C57BL/6 Mouse Immunosuppressed by Cyclophosphamide. PubMed Central.
  • FRAP Antioxidant Assay Kit. Zen-Bio.

Sources

A Senior Application Scientist's Guide to Evaluating the Specificity of an Assay for Methyl 1-propenyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the analysis of natural products or flavor and fragrance profiling, the accurate quantification of specific volatile compounds is paramount. Methyl 1-propenyl disulfide, a key organosulfur compound found in plants of the Allium genus (such as garlic and onions) and the Ferula genus, contributes significantly to their characteristic aromas and potential biological activities.[1][2][3] Ensuring the specificity of an assay for this compound is critical to avoid misinterpretation of data due to the complex matrix in which it is often found. This guide provides an in-depth, objective comparison of analytical approaches and presents supporting experimental data to aid in the development and validation of a robust and specific assay for this compound.

The Criticality of Assay Specificity

The primary challenges to the specificity of a this compound assay arise from:

  • Isomeric Interference: this compound exists as cis (Z) and trans (E) isomers. These isomers often have very similar mass spectra, making their differentiation by mass spectrometry alone challenging.[4][5]

  • Structurally Related Compounds: The natural sources of this compound are rich in other organosulfur compounds with similar chemical properties and fragmentation patterns, such as diallyl disulfide, dimethyl disulfide, and methyl allyl disulfide.[1][2][3]

  • Matrix Effects: The complex sample matrix can interfere with the ionization and detection of the target analyte, leading to signal suppression or enhancement.

Comparing Analytical Methodologies for Specificity

While various analytical techniques can be employed for the analysis of volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of this compound due to its high sensitivity and specificity.[6]

Analytical Technique Principle Specificity for this compound Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio and fragmentation pattern.High. Provides excellent separation of isomers and other volatile compounds. Selected Ion Monitoring (SIM) and tandem MS (MS/MS) modes can further enhance specificity.[7][8][9]Can be challenging for thermolabile compounds, though generally suitable for this compound.[10][11]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a mobile and stationary phase.Moderate. Can separate isomers with appropriate column and mobile phase selection.[12] However, it is generally less suitable for highly volatile compounds like this compound.Lower sensitivity and resolution for many volatile sulfur compounds compared to GC.[10][11]

Given its superior performance, this guide will focus on the validation of a GC-MS based assay for this compound.

Experimental Design for Specificity Evaluation

A robust evaluation of assay specificity involves a multi-faceted approach, grounded in the principles outlined in the ICH Q2(R1) guidelines.[1][2][13][14]

Step 1: Foundational Method Development

The initial step is to develop a GC-MS method capable of separating this compound from other volatile components in the sample matrix.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is a widely used, solvent-free technique for the extraction and concentration of volatile and semi-volatile compounds.[15]

  • Sample Preparation:

    • Place 1 gram of the homogenized sample (e.g., garlic powder) into a 20 mL headspace vial.

    • Add 1 gram of sodium chloride to increase the ionic strength and promote the release of volatiles.

    • Seal the vial immediately.

  • Headspace Extraction:

    • Incubate the vial at 60°C for 15 minutes to allow for equilibration of the volatiles in the headspace.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 40°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of 40-200 m/z for full scan analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Homogenized Sample Vial Headspace Vial Sample->Vial NaCl Add NaCl Vial->NaCl Seal Seal Vial NaCl->Seal Equilibrate Equilibrate at 60°C Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect

HS-SPME GC-MS workflow for volatile analysis.

Step 2: Demonstrating Specificity
Peak Purity and Resolution

The first level of specificity is demonstrated by achieving baseline resolution of the this compound peak from other components in the chromatogram. The mass spectrum of the peak should be "pure," meaning it does not show significant contributions from co-eluting compounds.

Analysis of Potentially Interfering Compounds

To rigorously test specificity, the method must be challenged with structurally similar compounds that are likely to be present in the sample matrix.

Experimental Protocol:

  • Prepare individual standard solutions of this compound (both cis and trans isomers if available), diallyl disulfide, and dimethyl disulfide.

  • Analyze each standard individually to determine their retention times and mass spectra.

  • Prepare a mixed standard solution containing all the above compounds and analyze it to confirm their chromatographic separation.

  • Spike a blank matrix (a sample known not to contain the analyte) with the mixed standards and analyze to assess for matrix effects on retention time and peak shape.

Expected Results and Interpretation:

Compound Expected Retention Time (min) Key Mass Fragments (m/z) Potential for Interference
trans-Methyl 1-propenyl disulfide~8.5120, 87, 72, 45High with cis-isomer if not chromatographically resolved.
cis-Methyl 1-propenyl disulfide~8.2120, 87, 72, 45High with trans-isomer if not chromatographically resolved.
Diallyl disulfide~9.1146, 73, 41Low, due to different molecular weight and retention time.[13][16][17]
Dimethyl disulfide~4.594, 79, 61, 45Low, due to significantly different retention time and molecular weight.

Note: Retention times are illustrative and will vary depending on the specific GC conditions.

The ability of the GC column to separate the cis and trans isomers is crucial. Non-polar columns like the DB-5ms typically separate isomers based on boiling point differences.[4]

Specificity_Evaluation cluster_method Core Method cluster_challenges Specificity Challenges cluster_validation Validation Approach GC_MS GC-MS Method Isomers Isomeric Interference (cis/trans) Analogs Structural Analogs (e.g., Diallyl disulfide) Matrix Matrix Effects Resolution Chromatographic Resolution Isomers->Resolution Analogs->Resolution Spiking Spiking Studies Matrix->Spiking SIM Selected Ion Monitoring (SIM) Resolution->SIM Spiking->SIM

Logic for evaluating assay specificity.

Step 3: Enhancing Specificity with Selected Ion Monitoring (SIM)

For quantitative analysis, operating the mass spectrometer in SIM mode significantly enhances specificity and sensitivity.[8][9][15] Instead of scanning a wide mass range, the instrument is set to monitor only a few specific ions characteristic of the target analyte.

Experimental Protocol:

  • From the full scan mass spectrum of this compound, select a quantifier ion (typically the most abundant and specific) and one or two qualifier ions.

  • Develop a SIM method using these selected ions.

  • Analyze the mixed standard and spiked samples using the SIM method.

Recommended Ions for SIM Analysis:

Ion Type m/z Rationale
Quantifier 120Molecular ion, provides the highest specificity.
Qualifier 1 87A major, characteristic fragment ion.
Qualifier 2 72Another significant fragment ion.

The ratio of the qualifier to quantifier ions should be consistent across all samples and standards, providing an additional layer of confirmation for the identity of the peak.

Conclusion

Evaluating the specificity of an assay for this compound is a critical exercise that underpins the reliability of any research or quality control data. A well-developed GC-MS method, particularly when operated in SIM mode, offers a high degree of specificity. By systematically challenging the method with potential interferents such as isomers and structurally related compounds, and by adhering to established validation principles, researchers can ensure the generation of accurate and defensible data. This guide provides a framework for this evaluation, empowering scientists to develop and implement robust analytical methods for this important organosulfur compound.

References
  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Comparison of GC-MS and HPLC for the analysis of Allilum volatiles. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Comparison of GC-MS and HPLC For The Analysis of Volatiles: Allium. (n.d.). Scribd. Retrieved December 31, 2025, from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor. Retrieved December 31, 2025, from [Link]

  • Diallyl disulphide. (n.d.). NIST WebBook. Retrieved December 31, 2025, from [Link]

  • (PDF) Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). U.S. Food and Drug Administration. Retrieved December 31, 2025, from [Link]

  • GC-MS Analysis of Commercially Available Allium sativum and Trigonella foenum-graecum Essential Oils and their Antimicrobial Activities. (2019). Journal of Pure and Applied Microbiology. Retrieved December 31, 2025, from [Link]

  • What Is Selected Ion Monitoring In GC-MS?. (2025). YouTube. Retrieved December 31, 2025, from [Link]

  • The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale). (2017). MDPI. Retrieved December 31, 2025, from [Link]

  • Selected ion monitoring – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved December 31, 2025, from [Link]

  • Diallyl Disulfide. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

  • Diallyl disulphide. (n.d.). NIST WebBook. Retrieved December 31, 2025, from [Link]

  • Advantages of GC over MS; cis- versus trans-. (n.d.). Whitman College. Retrieved December 31, 2025, from [Link]

  • Disulfide, methyl 2-propenyl. (n.d.). NIST WebBook. Retrieved December 31, 2025, from [Link]

  • Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. (n.d.). PMC. Retrieved December 31, 2025, from [Link]

  • Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. (n.d.). ACS Publications. Retrieved December 31, 2025, from [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

  • Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. (n.d.). PMC. Retrieved December 31, 2025, from [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). PMC. Retrieved December 31, 2025, from [Link]

  • (PDF) In-Depth Characterization of Protein Disulfide Bonds by Online Liquid Chromatography-Electrochemistry-Mass Spectrometry. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • (PDF) High Resolution IMS-MS to Assign Additional Disulfide Bridge Pairing in Complementarity-Determining Regions of an IgG4 Monoclonal Antibody. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

Sources

Comparison of extraction methods for Allium organosulfur compounds.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Analysis of Extraction Methods for Allium Organosulfur Compounds

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive organosulfur compounds from Allium species like garlic and onion is a critical first step. The chosen extraction method profoundly impacts the yield, purity, and stability of these potent molecules, directly influencing the outcomes of research and the efficacy of derived products. This guide provides an in-depth, objective comparison of prevalent extraction techniques, supported by experimental data and field-proven insights to inform your methodological choices.

The Chemistry of Allium Organosulfur Compounds: A Delicate Balance

The therapeutic and organoleptic properties of Allium species are largely attributed to a complex array of organosulfur compounds. The primary precursor, alliin (S-allyl-L-cysteine sulfoxide), is odorless and biologically inactive. Upon tissue disruption, the enzyme alliinase is released, rapidly converting alliin into the highly reactive and pungent compound, allicin (diallyl thiosulfinate). Allicin is the principal bioactive compound but is notoriously unstable, readily transforming into a variety of other sulfur-containing molecules such as diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). The goal of any effective extraction method is to maximize the recovery of allicin or its stable derivatives while minimizing degradation.

The Alliin-Allicin Conversion Pathway

The enzymatic conversion of alliin to allicin is a pivotal event that underpins the bioactivity of freshly processed Allium products. Understanding this pathway is crucial for optimizing extraction parameters.

Alliin_Allicin_Pathway cluster_0 Cellular Disruption Alliin Alliin (S-allyl-L-cysteine sulfoxide) Allicin Allicin (Diallyl thiosulfinate) Alliin->Allicin Enzymatic Conversion Degradation_Products Degradation Products (DAS, DADS, Ajoene, etc.) Allicin->Degradation_Products Spontaneous Degradation Alliinase Alliinase (Enzyme)

Caption: Enzymatic conversion of alliin to allicin upon cell disruption.

Comparative Analysis of Extraction Methodologies

The selection of an extraction technique is a trade-off between efficiency, cost, scalability, and the preservation of thermally labile compounds like allicin. Here, we compare conventional and modern methods, providing a balanced view to guide your experimental design.

Conventional Method: Solvent Extraction

Solvent extraction is a traditional, widely used method due to its simplicity and scalability. The choice of solvent is critical and depends on the polarity of the target compounds.

  • Principle: This method relies on the differential solubility of the target compounds in a specific solvent. The plant material is macerated or soaked in the solvent, allowing the organosulfur compounds to dissolve.

  • Causality of Experimental Choices: Polar solvents like water and ethanol are often used to extract the water-soluble precursor, alliin. For the more lipophilic allicin and its degradation products, less polar solvents or solvent mixtures are employed. The extraction time and temperature are optimized to maximize yield without promoting significant degradation of unstable compounds. For instance, prolonged extraction at elevated temperatures can lead to a substantial loss of allicin.[1]

  • Advantages:

    • Simple and low-cost equipment.

    • Easily scalable for industrial applications.

  • Disadvantages:

    • Can be time-consuming.

    • May require large volumes of organic solvents, posing environmental and health concerns.

    • Potential for thermal degradation of sensitive compounds if heat is applied.

Modern Methods: Enhancing Efficiency and Preserving Bioactivity

Innovative extraction techniques have been developed to overcome the limitations of conventional methods, offering higher efficiency, shorter extraction times, and better preservation of bioactive compounds.

1. Ultrasound-Assisted Extraction (UAE)
  • Principle: UAE utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates localized high pressure and temperature, disrupting the cell structure and enhancing the release of intracellular compounds into the solvent.[2]

  • Causality of Experimental Choices: The key parameters in UAE are frequency, power, temperature, and extraction time. A frequency of around 35-45 kHz is often effective for extracting allicin.[3][4] The temperature is typically kept low (e.g., 25-30°C) to prevent the thermal degradation of allicin, which is a significant advantage over methods requiring heat.[3][4] The choice of solvent remains crucial, with aqueous solutions often favored for their ability to facilitate cavitation.

  • Advantages:

    • Reduced extraction time and solvent consumption.

    • Higher extraction efficiency compared to conventional methods.

    • Operates at lower temperatures, preserving heat-sensitive compounds.

  • Disadvantages:

    • Potential for localized overheating if not properly controlled.

    • Scalability can be a challenge for large-scale industrial production.

2. Microwave-Assisted Extraction (MAE)
  • Principle: MAE employs microwave energy to heat the solvent and the plant material. The polar molecules within the sample absorb microwave energy, leading to rapid and efficient heating. This internal heating creates pressure that ruptures the plant cells, releasing the target compounds into the solvent.[5]

  • Causality of Experimental Choices: Microwave power, extraction time, and solvent type are critical parameters. The solvent must be able to absorb microwave energy (i.e., have a high dielectric constant). Water and ethanol are commonly used. The power and time are optimized to achieve maximum extraction without causing thermal decomposition of the organosulfur compounds.

  • Advantages:

    • Significantly shorter extraction times.

    • Reduced solvent usage.

    • Improved extraction yield for many bioactive compounds.[5]

  • Disadvantages:

    • Requires specialized microwave equipment.

    • Potential for thermal degradation if not carefully controlled.

    • Not suitable for all solvents.

3. Supercritical Fluid Extraction (SFE)
  • Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state (above its critical temperature and pressure), CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[6]

  • Causality of Experimental Choices: The solvating power of supercritical CO2 can be finely tuned by adjusting the pressure and temperature. This allows for selective extraction of specific compounds. For the relatively nonpolar organosulfur compounds in Allium, SFE with pure CO2 or with the addition of a polar co-solvent like ethanol can be effective. The extraction is typically performed at moderate temperatures, which helps to preserve thermolabile compounds.

  • Advantages:

    • Provides high-purity extracts with no solvent residue (CO2 is easily removed by depressurization).

    • Environmentally friendly ("green" extraction method).

    • Highly selective extraction by tuning pressure and temperature.

  • Disadvantages:

    • High initial equipment cost.

    • May have lower yields for highly polar compounds without the use of co-solvents.

4. Pressurized Liquid Extraction (PLE)
  • Principle: Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures. The high pressure keeps the solvent in its liquid state above its normal boiling point, which increases its solvating power and decreases its viscosity, leading to more efficient extraction.[7][8]

  • Causality of Experimental Choices: The choice of solvent, temperature, and pressure are the key variables. The use of elevated temperatures can enhance extraction kinetics, but for thermally sensitive compounds like allicin, a balance must be struck to avoid degradation. The high pressure facilitates the penetration of the solvent into the plant matrix.

  • Advantages:

    • Faster extraction times compared to conventional methods.

    • Lower solvent consumption.

    • Can be automated for high-throughput screening.

  • Disadvantages:

    • Requires specialized high-pressure equipment.

    • Potential for thermal degradation of labile compounds if the temperature is too high.

Quantitative Comparison of Extraction Methods

The following table summarizes experimental data from various studies to provide a quantitative comparison of the different extraction methods for allicin. It is important to note that direct comparison can be challenging due to variations in the starting material, specific experimental conditions, and analytical methods used in different studies.

Extraction MethodSolventTemperature (°C)TimeAllicin Yield/ConcentrationReference
Solvent (Immersion) WaterRoom Temp72 hLower than UAE[9]
Solvent (Boiling) Water100-0.009%[9]
Ultrasound-Assisted (UAE) Water2590 min112 µg/mL[4]
Ultrasound-Assisted (UAE) Water3040 minHigher than 20°C and 40°C[3]
Ultrasound-Assisted (UAE) Aqueous--0.086%[9]
Microwave-Assisted (MAE) ---Higher yield than conventional[5]
Supercritical Fluid (SFE) CO2352.5 h0.53% (volatile oil from onion)[6][10]
Supercritical Fluid (SFE) CO240.6260 min4.69 g/kg (onion oil)[11]
Pressurized Liquid (PLE) Ethanol40 (313 K)-332 µg/g[7][8][12]

Experimental Protocols

To ensure the reproducibility and validity of your results, detailed and well-documented protocols are essential. Below are representative step-by-step methodologies for key extraction techniques.

General Experimental Workflow

The overall process for extracting and analyzing Allium organosulfur compounds can be visualized as follows:

Extraction_Workflow Start Start: Fresh Allium Material Preparation Sample Preparation (e.g., crushing, grinding) Start->Preparation Extraction Extraction (Select Method) Preparation->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Analysis Quantitative Analysis (e.g., HPLC-UV) Filtration->Analysis End End: Quantified Organosulfur Compound Data Analysis->End

Caption: A generalized workflow for the extraction and analysis of Allium organosulfur compounds.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Allicin from Garlic

This protocol is optimized for maximizing allicin yield while minimizing thermal degradation.

  • Sample Preparation:

    • Weigh 10 g of fresh, peeled garlic cloves.

    • Crush the garlic cloves using a mortar and pestle or a garlic press to activate the alliinase enzyme.

    • Allow the crushed garlic to stand at room temperature for 10-15 minutes to ensure complete conversion of alliin to allicin.

  • Extraction:

    • Transfer the crushed garlic to a 250 mL beaker.

    • Add 100 mL of distilled water (or a specified solvent) to the beaker.

    • Place the beaker in an ultrasonic bath filled with water.

    • Set the ultrasonic frequency to 35 kHz and the temperature to 25°C.[4]

    • Sonicate the mixture for 90 minutes.[4] Ensure the water level in the bath is maintained to prevent overheating.

  • Sample Recovery:

    • After sonication, remove the beaker from the ultrasonic bath.

    • Centrifuge the extract at 4000 rpm for 15 minutes to separate the solid residue.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean collection vial.

  • Analysis:

    • Immediately analyze the filtered extract for allicin content using HPLC-UV.

Protocol 2: Pressurized Liquid Extraction (PLE) of Organosulfur Compounds

This protocol is suitable for rapid and efficient extraction with reduced solvent consumption.

  • Sample Preparation:

    • Freeze-dry fresh garlic cloves and grind them into a fine powder.

    • Mix 5 g of the garlic powder with an inert material like diatomaceous earth to prevent clogging of the extraction cell.

  • Extraction:

    • Pack the mixture into a stainless-steel extraction cell of a PLE system.

    • Set the extraction parameters:

      • Solvent: Ethanol

      • Temperature: 40°C (313 K)[7][8]

      • Pressure: 6 MPa[7][8]

      • Static extraction time: 10 minutes

      • Number of cycles: 2

  • Sample Collection:

    • The extract is automatically collected in a vial after each cycle.

    • Combine the extracts from all cycles.

  • Post-Extraction Processing:

    • Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of a suitable solvent for analysis.

  • Analysis:

    • Quantify the organosulfur compounds in the reconstituted extract using HPLC-UV or GC-MS.

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a standardized method for the quantification of allicin in the obtained extracts.

  • Instrumentation:

    • An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 240 nm or 254 nm.[13]

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of a certified allicin standard in the mobile phase.

    • Perform serial dilutions to create a series of calibration standards with known concentrations.

  • Sample Analysis:

    • Inject the prepared standards to generate a calibration curve (peak area vs. concentration).

    • Inject the filtered extracts (from Protocol 1 or 2).

    • Identify the allicin peak in the sample chromatogram based on the retention time of the standard.

    • Quantify the allicin concentration in the sample by interpolating its peak area on the calibration curve.

Conclusion and Recommendations

The choice of an extraction method for Allium organosulfur compounds is a critical decision that should be guided by the specific research objectives, available resources, and the desired scale of operation.

  • For routine laboratory-scale extractions where simplicity and cost are major considerations, solvent extraction remains a viable option, provided that conditions are carefully controlled to minimize degradation.

  • Ultrasound-assisted extraction (UAE) offers a significant improvement in efficiency and is particularly well-suited for the extraction of heat-sensitive compounds like allicin due to its ability to operate at low temperatures.[3][4][9]

  • Microwave-assisted extraction (MAE) is an excellent choice for rapid extractions and can provide high yields, but requires careful optimization to prevent thermal degradation.[5]

  • For applications requiring high-purity extracts free of solvent residues , supercritical fluid extraction (SFE) is the gold standard, despite its higher initial cost.[6][10][11]

  • Pressurized liquid extraction (PLE) provides a good balance of speed, efficiency, and automation, making it suitable for high-throughput screening and process development.[7][8][12][14]

Ultimately, a thorough understanding of the principles behind each method, coupled with careful optimization of the experimental parameters, will enable researchers to reliably and efficiently extract the valuable organosulfur compounds from Allium species for their intended applications.

References

  • Ye, C. L., & Lai, Y. F. (2012). Supercritical Extraction of Oil from Onion by Supercritical CO2. Asian Journal of Chemistry, 26, 142-144.
  • Effects of Different Extraction Methods on Antioxidant Properties and Allicin Content of Garlic. (2020). Journal of Food Quality and Hazards Control, 7(3), 147-153.
  • Ye, C. L., & Lai, Y. F. (2012). Supercritical CO2 Extraction Optimization of Onion Oil Using Response Surface Methodology.
  • Jin, J. -Z., & Tong, J. -Y. (2013). Optimization of Supercritical Extraction of Oil from Onion by Supercritical CO2. Asian Journal of Chemistry, 26, 142-144.
  • Microwave-Assisted Extraction of Garlic Essential Oil
  • Various Method for Extraction of Allicin-A Review. (n.d.).
  • Zaini, A. S., Putra, N. R., Idham, Z., & Che Yunus, M. A. (2022). Comparison of Alliin Recovery from Allium sativum L. Using Soxhlet Extraction and Subcritical Water Extraction. Molecules, 27(19), 6298.
  • Ultrasonic−assisted extraction of allicin and its stability during storage. (2020).
  • Martins, N., Petropoulos, S., & Ferreira, I. C. F. R. (2016). Evaluation of allicin stability in processed garlic of different cultivars. Food Chemistry, 199, 168-174.
  • Ultrasonic−assisted extraction of allicin and its stability during storage. (2019). Food and Applied Bioscience Journal, 7(2), 17-31.
  • Evaluation of allicin stability in processed garlic of different cultivars. (2016). Food Chemistry, 199, 168-174.
  • Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves. (2013). Pharmacognosy Magazine, 9(35), 216-221.
  • Farías-Campomanes, A. M., Horita, C. N., & Meireles, M. A. A. (2013). Allicin-Rich Extract Obtained from Garlic by Pressurized Liquid Extraction: Quantitative Determination of Allicin in Garlic Samples. Food and Public Health, 3(4), 214-219.
  • Isolation of Garlic Bioactives by Pressurized Liquid and Subcritical Water Extraction. (2023). Foods, 12(1), 196.
  • Method for extracting onion seed oil by supercritical carbon dioxide. (2009).
  • Quantification and Characterization of Allicin in Garlic Extract. (2015). UTPedia.
  • Quantification and Characterization of Allicin in Garlic Extract. (2015). International Journal of Chemical, Environmental & Biological Sciences, 3(3), 2320-4087.
  • Optimization of ultrasound-assisted extraction of bioactive compounds from wild garlic (Allium ursinum L.). (2015). Industrial Crops and Products, 76, 689-697.
  • A rapid and simplified methodology for the extraction and quantification of allicin in garlic. (2021). Journal of Food Composition and Analysis, 104, 104114.
  • Allicin by High-Performance Liquid Chromatography. (n.d.).
  • Development of a New HPLC Method for the Identification of Allicin and S-allyl Cysteine in Garlic (Allium sativum L.) Extracts. (2020). Journal of Research in Pharmacy, 24(5), 686-694.
  • Essential oil extraction from onion using ethanol and CO2. (2021). F1000Research, 10, 597.
  • Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts. (2021). Molecules, 26(24), 7573.
  • Mathialagan, R., Mansor, N., Shamsuddin, M. R., Uemura, Y., & Majeed, Z. (2017). Optimisation of Ultrasonic-Assisted Extraction (UAE) of Allicin from Garlic (Allium sativum L.). Chemical Engineering Transactions, 56, 1747-1752.
  • Allicin-Rich Extract Obtained from Garlic by Pressurized Liquid Extraction. (2013). SciSpace.
  • Extraction and Various Pharmacological Activity of Allicin From Garlic. (2024).
  • Allicin-Rich Extract Obtained from Garlic by Pressurized Liquid Extraction: Quantitative Determination of Allicin in Garlic Samples. (2016).
  • Sulfur compounds identification and quantification from Allium spp. fresh leaves. (2014). Journal of Food and Drug Analysis, 22(4), 425-430.
  • Optimization of ultrasound-assisted extraction of bioactive compounds from wild garlic (Allium ursinum L.). (2015).
  • Determination of Organosulfides from Onion Oil. (2020). Molecules, 25(13), 3095.
  • Various Method for Extraction of Allicin-A Review. (2024).
  • Influence of ultrasound-assisted extraction of bioactives from garlic (Allium sativum) sprouts using response surface methodology. (2021). Journal of Food Science and Technology, 58(11), 4349-4359.
  • The use of the 'Cryogenic' GC/MS and on-column injection for study of organosulfur compounds of the Allium sativum. (2005). Journal of the American Society for Mass Spectrometry, 16(8), 1349-1355.
  • gc-ms characterization of organic sulphur compounds and other volatile odorous compounds from allium sativum. (2018).
  • Sulfur compounds identification and quantification from Allium spp. fresh leaves. (2014). Journal of Food and Drug Analysis, 22(4), 425-430.
  • Microwave-Assisted Extraction of Aged Garlic Compounds Shows Improvement Over Previous Analytical Methods. (2023).
  • Optimisation of Ultrasonic-Assisted Extraction (UAE) of Allicin from Garlic (Allium sativum L.). (2017). Chemical Engineering Transactions, 56, 1747-1752.
  • A review of Modern and Conventional Extraction Techniques and their Applications for Extracting Phytochemicals from Plants. (2023). Scientific African, 19, e01522.
  • Traditional and innovative approaches for the extraction of bioactive compounds. (2022). International Journal of Food Properties, 25(1), 1083-1102.
  • The chemical structures of the main organosulfur and phenolic compounds in onion. (2021).

Sources

A Comparative Guide to the Biological Activities of cis- and trans-Methyl 1-Propenyl Disulfide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers is paramount. The spatial arrangement of atoms can dramatically alter a molecule's biological activity. This guide delves into the isomeric nuances of Methyl 1-propenyl disulfide, a naturally occurring organosulfur compound found in plants of the Allium genus, such as onions and garlic. While both cis and trans isomers are present, their distinct geometries suggest divergent biological activities. This document provides a framework for comparing these isomers, synthesizes the available information on related compounds, and presents detailed protocols for the requisite experimental validation.

Introduction: The Significance of Isomerism in Drug Discovery

Geometric isomers, such as the cis (Z) and trans (E) forms of this compound, possess the same chemical formula (C₄H₈S₂) and connectivity but differ in the spatial orientation of their substituents around a double bond.[1][2][3][4] This seemingly subtle distinction can lead to profound differences in how these molecules interact with biological targets like enzymes and receptors, thereby influencing their pharmacokinetic and pharmacodynamic profiles. A comprehensive understanding of these differences is a critical aspect of drug discovery and natural product chemistry.

Organosulfur compounds from Allium species are renowned for a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticarcinogenic effects.[5][6] However, the specific contributions of individual isomers like cis- and trans-Methyl 1-propenyl disulfide are not well-elucidated in publicly available literature, underscoring a significant knowledge gap. This guide aims to address this by outlining the expected differences and providing the methodologies to uncover them.

Physicochemical Properties of this compound Isomers

A foundational step in comparing the biological activities of isomers is to understand their fundamental physicochemical properties. These properties can influence their solubility, stability, and ability to cross biological membranes.

Propertycis-Methyl 1-propenyl disulfidetrans-Methyl 1-propenyl disulfideReference
Molecular Formula C₄H₈S₂C₄H₈S₂[1][3]
Molecular Weight 120.24 g/mol 120.24 g/mol [7][8]
Synonyms (Z)-Methyl 1-propenyl disulfide(E)-Methyl 1-propenyl disulfide[2][3]
Predicted LogP 2.092.53[8][9]
Predicted Water Solubility 0.98 g/LNot explicitly found, but likely lower than cis isomer due to higher LogP[9]

The difference in predicted LogP values suggests that the trans isomer is more lipophilic than the cis isomer. This could have significant implications for their bioavailability and interaction with hydrophobic binding pockets in proteins.

Comparative Analysis of Biological Activities (Hypothetical Framework)

In the absence of direct comparative experimental data, we can construct a hypothetical framework based on the structural differences and the known activities of related organosulfur compounds. This framework should guide future experimental design.

Antimicrobial Activity

Organosulfur compounds from Allium species are known to possess broad-spectrum antimicrobial properties.[5] The disulfide bond is a key pharmacophore, capable of interacting with thiol groups in microbial enzymes and proteins, leading to their inactivation.

Causality behind Experimental Choices: The difference in the three-dimensional shape of the cis and trans isomers could affect their ability to access and bind to the active sites of microbial enzymes. The higher planarity of the trans isomer might facilitate better binding in some cases, while the steric hindrance of the cis isomer could be advantageous in others.

Expected Outcome: It is plausible that one isomer will exhibit greater potency against specific microbial strains. A comparative analysis across a panel of clinically relevant bacteria and fungi is essential.

Antioxidant Activity

The antioxidant capacity of organosulfur compounds is often attributed to their ability to scavenge free radicals and chelate metal ions.

Causality behind Experimental Choices: The electronic distribution and steric accessibility of the sulfur atoms and the double bond in the cis and trans isomers could influence their radical scavenging efficiency. The stability of the resulting radical species after hydrogen or electron donation would also differ.

Expected Outcome: We hypothesize that there will be a measurable difference in the antioxidant capacity between the two isomers, which can be quantified using standard assays like DPPH and ABTS.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest.[10] Organosulfur compounds have been shown to inhibit key inflammatory mediators.

Causality behind Experimental Choices: The anti-inflammatory effects of these compounds are likely mediated through their interaction with signaling proteins in inflammatory pathways, such as NF-κB and MAP kinases. The specific stereochemistry of the isomers will likely lead to differential binding affinities and inhibitory activities.

Expected Outcome: One isomer may demonstrate superior inhibition of pro-inflammatory markers like nitric oxide (NO) and pro-inflammatory cytokines in cellular models of inflammation.

Experimental Protocols for Comparative Analysis

To validate the hypothetical framework, rigorous and standardized experimental protocols are necessary. The following section details the methodologies for assessing the antimicrobial, antioxidant, and anti-inflammatory activities of cis- and trans-Methyl 1-propenyl disulfide.

Isolation and Purification of Isomers

A prerequisite for any comparative study is the availability of pure isomers. While the synthesis of these specific isomers is not widely reported, a general approach would involve stereoselective synthesis followed by purification using techniques like fractional distillation or preparative chromatography. Characterization and purity assessment should be performed using NMR and GC-MS.

Diagram: General Workflow for Comparative Bioactivity Testing

G cluster_0 Isomer Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis & Comparison Synthesis Stereoselective Synthesis of cis & trans Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization & Purity (NMR, GC-MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO production, Cytokine profiling) Characterization->AntiInflammatory Data Quantitative Data Collection (IC50, MIC values) Antimicrobial->Data Antioxidant->Data AntiInflammatory->Data Comparison Comparative Analysis of Isomer Potency Data->Comparison Conclusion Conclusion on Structure-Activity Relationship Comparison->Conclusion

Caption: Workflow for comparing cis and trans isomer bioactivity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of each isomer.

  • Preparation of Inoculum: Culture the desired bacterial strain overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Preparation of Isomer Solutions: Prepare stock solutions of the pure cis and trans isomers in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in MHB in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without isomer) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the isomer that completely inhibits visible bacterial growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the isomers to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Preparation of Isomer Solutions: Prepare various concentrations of the cis and trans isomers in methanol.

  • Reaction: Mix the isomer solutions with the DPPH solution in a 96-well plate. Include a control (methanol with DPPH) and a blank (methanol only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of the isomers to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the cis and trans isomers for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (cells with LPS only) and an untreated group (cells only).

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Calculation: Determine the percentage of inhibition of NO production for each concentration and calculate the IC₅₀ value.

Diagram: Simplified Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds to NFkB NF-κB Activation TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO leads to Isomers cis/trans Isomers Isomers->NFkB may inhibit

Sources

A Comparative Analysis of Methyl 1-Propenyl Disulfide Across Allium Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the genus Allium—comprising staples like garlic and onion—represents a rich reservoir of bioactive organosulfur compounds. Among these, Methyl 1-propenyl disulfide, existing as (E) and (Z) isomers, contributes significantly to the characteristic flavor profiles and potential therapeutic properties of these plants. This guide provides a quantitative comparison of this disulfide in various Allium varieties, supported by experimental data and detailed analytical methodologies. Our objective is to equip researchers with the foundational knowledge and practical protocols necessary to accurately quantify and assess this compound in their own work.

Introduction to this compound in Allium

This compound is a volatile organosulfur compound that plays a crucial role in the aroma and biological activity of several Allium species. It is formed enzymatically upon tissue damage, such as cutting or crushing, which allows the enzyme alliinase to come into contact with its substrate, isoalliin (S-(1-propenyl)-L-cysteine sulfoxide)[1][2]. This reaction produces the highly reactive 1-propenesulfenic acid, which then undergoes a series of condensation and rearrangement reactions to form a variety of thiosulfinates and related sulfur compounds, including this compound[1][2]. The presence and concentration of this disulfide and its isomers vary significantly among different Allium species and even between cultivars of the same species, influencing their distinct sensory and potential pharmacological attributes.

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic and chemical process initiated by the disruption of Allium tissue. The key precursor is isoalliin, which is converted by alliinase to 1-propenesulfenic acid[1][3][4][5]. This unstable intermediate can then react with other sulfenic acids, such as methanesulfenic acid (derived from methiin), to form asymmetric thiosulfinates. These thiosulfinates can then decompose and rearrange to yield various disulfides, including the (E) and (Z) isomers of this compound.

cluster_0 Cellular Compartmentalization (Intact Tissue) cluster_1 Tissue Disruption cluster_2 Thiosulfinate Formation & Decomposition Isoalliin Isoalliin (S-(1-propenyl)-L-cysteine sulfoxide) 1-Propenesulfenic_Acid 1-Propenesulfenic Acid Isoalliin->1-Propenesulfenic_Acid Alliinase Alliinase Alliinase (Enzyme) Alliinase->1-Propenesulfenic_Acid Asymmetric_Thiosulfinate Asymmetric Thiosulfinate 1-Propenesulfenic_Acid->Asymmetric_Thiosulfinate Condensation with Methanesulfenic acid Methyl_1-propenyl_disulfide This compound ((E) and (Z) isomers) Asymmetric_Thiosulfinate->Methyl_1-propenyl_disulfide Decomposition & Rearrangement

Biosynthetic pathway of this compound.

Quantitative Comparison of this compound in Allium Varieties

The concentration of this compound exhibits considerable variation across different Allium species and their cultivars. The following table summarizes quantitative data from scientific literature, providing a comparative overview. It is important to note that direct comparisons should be made with caution due to variations in analytical methods, sample preparation, and growing conditions.

Allium SpeciesVariety/CultivarCompoundConcentration (µ g/100g Dry Matter)Reference
Allium cepa L. (Onion)Suasa(E)-propenyl methyl disulfide249.12[6]
(Z)-propenyl methyl disulfide349.07[6]
Tropea(E)-propenyl methyl disulfide426.10[6]
(Z)-propenyl methyl disulfide480.89[6]
Precoce romagna(E)-propenyl methyl disulfide616.40[6]
(Z)-propenyl methyl disulfide530.65[6]
Density(E)-propenyl methyl disulfide855.09[6]
(Z)-propenyl methyl disulfide343.64[6]

Note: Data for other Allium species like garlic (A. sativum), leek (A. porrum), and chives (A. schoenoprasum) in absolute concentrations are less commonly reported in the literature, with many studies focusing on relative percentages of essential oils, making direct comparisons challenging. The data presented here for onion varieties highlights the significant quantitative differences that can exist even within the same species.

Experimental Protocol: Quantification of this compound by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This section provides a detailed, validated protocol for the quantitative analysis of this compound in Allium samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and suitable for the analysis of volatile compounds.

Sample Preparation and Extraction
  • Sample Homogenization: Weigh 1.5 g of fresh Allium tissue (e.g., bulb, leaves) into a 20 mL headspace vial. To enhance the release of volatiles and deactivate enzymes that could alter the profile, 0.75 g of anhydrous sodium sulfate can be added[7].

  • Internal Standard: For absolute quantification, add a known concentration of an appropriate internal standard (e.g., d8-toluene) to the sample.

  • Equilibration: Seal the vial and place it in a heating block or water bath at 70°C for 15 minutes to allow the volatile compounds to partition into the headspace[7].

  • HS-SPME: Expose a conditioned 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 50 minutes at 70°C[7]. This fiber type is effective for trapping a broad range of volatile and semi-volatile compounds.

GC-MS Analysis
  • Desorption: Immediately after extraction, desorb the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis and Quantification
  • Compound Identification: Identify this compound isomers based on their retention times and by comparing their mass spectra with reference spectra from a library (e.g., NIST).

  • Quantification: Create a calibration curve using authentic standards of (E)- and (Z)-Methyl 1-propenyl disulfide of known concentrations. Calculate the concentration of the target analyte in the sample by comparing its peak area to that of the internal standard and relating it to the calibration curve.

cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis cluster_3 Data Analysis Homogenization 1. Homogenize 1.5g Allium Tissue in 20mL Headspace Vial Internal_Standard 2. Add Internal Standard Homogenization->Internal_Standard Equilibration 3. Equilibrate at 70°C for 15 min Internal_Standard->Equilibration Extraction 4. Expose CAR/PDMS Fiber for 50 min at 70°C Equilibration->Extraction Desorption 5. Desorb Fiber in GC Inlet (250°C) Extraction->Desorption Separation 6. Chromatographic Separation (GC) Desorption->Separation Detection 7. Mass Spectrometric Detection (MS) Separation->Detection Identification 8. Compound Identification Detection->Identification Quantification 9. Quantification (Calibration Curve) Identification->Quantification

HS-SPME GC-MS workflow for this compound.

Conclusion

The quantitative comparison of this compound in different Allium varieties reveals significant chemodiversity within this genus. This variability underscores the importance of precise analytical methods for the accurate characterization of these plants for research, breeding programs, and potential pharmaceutical applications. The provided HS-SPME GC-MS protocol offers a robust and sensitive approach for such quantification. Further research focusing on the absolute quantification of this disulfide in a broader range of Allium species and cultivars is warranted to fully understand its distribution and biological significance.

References

  • Block, E. (1992). The organosulfur chemistry of the genus Allium--implications for the organic chemistry of sulfur. Angewandte Chemie International Edition in English, 31(9), 1135-1178.
  • Jones, M. G., et al. (2004). The alliinase pathway in garlic (Allium sativum): a new route to the synthesis of S-alk(en)yl-L-cysteine sulfoxides. Phytochemistry, 65(1), 129-136.
  • Ramirez, D. A., et al. (2017). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Journal of Food Composition and Analysis, 61, 38-51.
  • Yaghmur, A., et al. (2019). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Molecules, 24(18), 3234.
  • Kaschula, C. H., et al. (2016). Enzymatic formation of allicin (1) from alliin (2) by way of 2-propenesulfenic acid (3).
  • Lanzotti, V. (2006). The analysis of onion and garlic.
  • Tocmo, R., et al. (2014). Enzymatic conversion of alliin to 2-propenesulfenic acid, which undergoes self-condensation to give allicin.
  • Ilic, D. P., et al. (2012). Enzymatic conversion of alliin to 2propenesulfenic acid, which undergoes selfcondensation to give allicin.
  • Liguori, L., et al. (2017). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis, 25(3), 517-525.
  • Godevac, D., et al. (2010). Using headspace solid-phase microextraction for comparison of volatile sulphur compounds of fresh plants belonging to families Alliaceae and Brassicaceae. Food Chemistry, 123(4), 1159-1164.
  • Block, E., et al. (1996). identification of organosulfur compounds in ramp (Allium tricoccum) homogenates. Journal of agricultural and food chemistry, 44(9), 2416-2422.
  • Yoo, M. J., et al. (2011). Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs. Food Science and Biotechnology, 20(3), 733-739.
  • Liu, X., et al. (2022). Identification of S-1-propenyl-L-cysteine as the catalytic product of AfGGT1 and a key intermediate in isoalliin biosynthesis in Allium fistulosum. L. Horticulture Research, 9.
  • Al-Dalain, S. A., et al. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Metabolites, 14(1), 45.
  • Setzer, W. N. (2017). The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale). Foods, 6(8), 63.
  • Singh, S., et al. (2023). Biochemical diversity in Allium species: key metabolite profiles for breeding and bioprospecting. Scientific Reports, 13(1), 1-15.
  • Cameán-García, M., et al. (2023). Identification of in vitro metabolites of an Allium organosulfur compound and environmental toxicity prediction as part of its risk assessment. Environmental Research, 231, 116001.
  • Loredana, L., et al. (2019). Chemical and nutraceutical profile of italian onion (Allium cepa L.) organic-grown genotypes. Italian Journal of Food Science, 31(4).
  • Choi, J. H., et al. (2024). HS-SPME GC/MS Volatile profile of the onion Allium fistulosum L. variety Pereirana, cultivated in Colombia. Revista Facultad Nacional de Agronomía Medellín, 77(1), 10611-10624.
  • Lim, T. K. (2015). Allium sativum. In Edible Medicinal And Non-Medicinal Plants (pp. 35-131). Springer, Dordrecht.

Sources

A Comparative Guide to the Sulfur Metabolome of Allium Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The genus Allium, encompassing staples like garlic (Allium sativum), onion (Allium cepa), and leek (Allium porrum), is renowned not only for its culinary significance but also for its rich and complex sulfur chemistry. These organosulfur compounds are the source of the characteristic pungent flavors and aromas of these plants and are credited with a wide range of health-promoting properties, including anticancer, anti-inflammatory, and cardiovascular-protective effects.[1][2][3] For researchers and professionals in drug development, a deep understanding of the comparative metabolomics of these species is crucial for harnessing their therapeutic potential.

This guide provides an in-depth, technically-focused comparison of the sulfur metabolomes of key Allium species. We will delve into the biosynthetic pathways, explore the variations in sulfur compound profiles, and provide detailed experimental protocols for their analysis, moving beyond a simple listing of facts to explain the rationale behind the scientific choices.

The Genesis of Flavor and Bioactivity: Biosynthesis of Allium Sulfur Compounds

The remarkable diversity of sulfur compounds in Allium species originates from a common biosynthetic pathway initiated when the plant tissues are disrupted. The primary precursors are a class of non-protein amino acids called S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[4][5] The specific ACSOs present and their concentrations are key determinants of the final flavor and bioactivity profile of each Allium species.

Upon tissue damage, the enzyme alliinase, which is sequestered in the plant cell's vacuoles, comes into contact with its substrate ACSOs located in the cytoplasm.[4] This enzymatic reaction is the critical first step, leading to the formation of highly reactive sulfenic acids, pyruvate, and ammonia.[5] These sulfenic acids then undergo rapid, non-enzymatic condensation reactions to form thiosulfinates, the most well-known of which is allicin (diallyl thiosulfinate) from garlic.[3][6]

Allicin and other thiosulfinates are notoriously unstable and readily transform into a plethora of other sulfur-containing compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), diallyl trisulfide (DATS), ajoenes, and vinyldithiins.[3][5][7] This cascade of reactions is what gives each Allium species its unique chemical fingerprint.

Biosynthesis of Allium Sulfur Compounds cluster_precursors Precursors (ACSOs) cluster_enzyme Enzymatic Conversion cluster_intermediates Reactive Intermediates cluster_products Stable Sulfur Compounds Alliin Alliin (S-allyl-L-cysteine sulfoxide) Alliinase Alliinase (upon tissue disruption) Alliin->Alliinase Isoalliin Isoalliin (S-(1-propenyl)-L-cysteine sulfoxide) Isoalliin->Alliinase Methiin Methiin (S-methyl-L-cysteine sulfoxide) Methiin->Alliinase Sulfenic_Acids Sulfenic Acids Alliinase->Sulfenic_Acids hydrolysis Allicin Allicin (Thiosulfinate) Sulfenic_Acids->Allicin condensation DAS Diallyl Sulfide (DAS) Allicin->DAS DADS Diallyl Disulfide (DADS) Allicin->DADS DATS Diallyl Trisulfide (DATS) Allicin->DATS Ajoene Ajoene Allicin->Ajoene Experimental Workflow for Allium Sulfur Metabolomics cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analytical Techniques cluster_data Data Analysis Harvest Harvest & Fresh Freeze Lyophilize Lyophilize Harvest->Lyophilize Homogenize Homogenize to Powder Lyophilize->Homogenize Solvent_Extraction Solvent Extraction (e.g., Methanol/Water) Homogenize->Solvent_Extraction GC_MS GC-MS (for volatile compounds) Solvent_Extraction->GC_MS LC_MS LC-MS/MS (for non-volatile & thermally labile compounds) Solvent_Extraction->LC_MS Peak_Integration Peak Integration & Identification GC_MS->Peak_Integration LC_MS->Peak_Integration Statistical_Analysis Statistical Analysis (e.g., PCA) Peak_Integration->Statistical_Analysis Comparative_Analysis Comparative Metabolome Analysis Statistical_Analysis->Comparative_Analysis

Caption: A generalized experimental workflow for the comparative metabolomics of Allium species.

Step 1: Sample Preparation and Extraction

The goal of this step is to efficiently extract the sulfur compounds while minimizing their degradation.

  • Harvesting and Quenching: Immediately after harvesting, fresh Allium tissue should be flash-frozen in liquid nitrogen to quench enzymatic activity.

  • Lyophilization: Freeze-drying (lyophilization) is the preferred method for removing water as it preserves the integrity of thermally labile compounds.

  • Homogenization: The lyophilized tissue is then ground into a fine powder under cryogenic conditions to ensure homogeneity.

  • Extraction: A solvent system, typically a mixture of methanol and water, is used to extract the sulfur compounds from the powdered tissue. The choice of solvent is critical and should be optimized based on the target compounds. For volatile compounds, headspace solid-phase microextraction (SPME) is a valuable technique. [8][9]

Step 2: Analytical Methodologies

Due to the diverse chemical nature of Allium sulfur compounds, a combination of analytical techniques is often necessary for a comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the workhorse for the analysis of volatile and semi-volatile sulfur compounds like DADS and DATS. [10][11]

  • Principle: The sample extract is injected into the GC, where compounds are separated based on their boiling points and affinity for the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

  • Typical GC-MS Parameters:

    • Column: A non-polar or mid-polar capillary column (e.g., TG-5MS). [8] * Injector Temperature: 250 °C. [8][11] * Oven Program: A temperature gradient is used to elute compounds with a wide range of boiling points. A typical program might start at 40-50 °C and ramp up to 250-270 °C. [8][10][11] * Carrier Gas: Helium at a constant flow rate. [8][11] * MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 40-500. [8][11] Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS is indispensable for the analysis of non-volatile, polar, and thermally unstable compounds like ACSOs and allicin. [12][13]The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity.

  • Principle: The sample extract is injected into the LC system, where compounds are separated based on their polarity and interactions with the stationary phase of the column. The eluent from the LC is then introduced into the mass spectrometer.

  • Typical LC-MS/MS Parameters:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.

    • Ionization Source: Electrospray ionization (ESI) is typically used in either positive or negative ion mode, depending on the target analytes.

    • Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for MS/MS analysis, allowing for targeted quantification and structural elucidation.

Conclusion and Future Directions

The comparative metabolomics of Allium species reveals a fascinating interplay of genetics, biochemistry, and environmental factors that shape their unique sulfur compound profiles. For researchers and drug development professionals, understanding these differences is key to identifying and isolating compounds with specific therapeutic activities.

Future research should focus on more quantitative and high-throughput analytical methods to screen a wider range of Allium species and cultivars. Furthermore, integrating metabolomic data with genomic and transcriptomic data will provide a more complete picture of the regulation of sulfur compound biosynthesis and allow for the targeted breeding of Allium crops with enhanced levels of desirable bioactive compounds. The continued exploration of the Allium sulfur metabolome holds immense promise for the development of novel functional foods and pharmaceuticals.

References

  • Nakamura, S., et al. (2018). Sulfur-containing compounds from leaves of Allium plants, A. fistulosum, A. schoenoprasum var. foliosum, and A. sativum. Journal of Traditional Medicines, 35(1), 1-10. [Link]

  • Gavic, A., et al. (2022). Health Benefits of Plant-Derived Sulfur Compounds, Glucosinolates, and Organosulfur Compounds. Molecules, 27(21), 7233. [Link]

  • González-Sarrías, A., et al. (2022). Beneficial Effects of Organosulfur Compounds from Allium cepa on Gut Health: A Systematic Review. Antioxidants, 11(11), 2163. [Link]

  • Zare-Zardini, H., et al. (2021). Transcriptome and phytochemical analyses provide insights into the organic sulfur pathway in Allium hirtifolium. Scientific Reports, 11(1), 1-15. [Link]

  • Kumar, S., et al. (2023). Synthesis pathway of organosulfur compounds (OSCs) in Allium vegetables. Journal of Agriculture and Food Research, 14, 100801. [Link]

  • Wallock-Richards, D., et al. (2014). An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic. Molecules, 19(12), 20397-20421. [Link]

  • González-Sarrías, A., et al. (2022). Beneficial Effects of Organosulfur Compounds from Allium cepa on Gut Health: A Systematic Review. ResearchGate. [Link]

  • Shang, A., et al. (2019). Prevailing Knowledge on the Bioavailability and Biological Activities of Sulphur Compounds from Alliums: A Potential Drug Candidate. Molecules, 24(22), 4033. [Link]

  • Li, Y. R., et al. (2022). Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.). Foods, 11(15), 2319. [Link]

  • Mihalcea, L., et al. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis, 22(4), 425-430. [Link]

  • Amagase, H. (2016). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Journal of Food Composition and Analysis, 51, 4-19. [Link]

  • Sun, Y., et al. (2016). Fingerprints of sulfur-containing compounds from different Allium species. Journal of the Science of Food and Agriculture, 96(10), 3462-3468. [Link]

  • RSU Conference. (2018). Comparison of Bioactive Sulfur Containing Compounds in Fresh Garlic and Garlic Products. [Link]

  • Mihalcea, L., et al. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis, 22(4), 425-430. [Link]

  • Tocmo, R., et al. (2020). Determination of Organosulfides from Onion Oil. Molecules, 25(14), 3144. [Link]

  • Kim, S., et al. (2017). Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). Natural Product Research, 31(10), 1182-1186. [Link]

  • Mateen, S., & Pashikanti, S. (2023). Metabolomics of Allium. In Edible Alliums (pp. 270-282). CABI. [Link]

  • ScienceDaily. (2023). Organosulfur content of vegetables quantified. [Link]

  • Pérez-Gregorio, M. R., et al. (2021). Tissue-Specific Accumulation of Sulfur Compounds and Saponins in Different Parts of Garlic Cloves from Purple and White Ecotypes. Molecules, 26(11), 3233. [Link]

  • ResearchGate. (n.d.). Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). [Link]

  • Mihalcea, L., et al. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. ResearchGate. [Link]

  • Özcan-Sinir, G., & Barringer, S. A. (2020). Variety differences in garlic volatile sulfur compounds, by application of selected ion flow tube mass spectrometry (SIFT-MS). Turkish Journal of Agriculture and Forestry, 44(4), 407-415. [Link]

Sources

A Comparative Guide to Assessing the Purity of Synthesized Methyl 1-propenyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount. Impurities can lead to erroneous experimental results, side reactions, and in the context of drug development, potential toxicity. This guide provides an in-depth comparison of analytical methods for assessing the purity of synthesized Methyl 1-propenyl disulfide, a volatile organosulfur compound with applications in flavor chemistry and potential therapeutic research. We will explore the rationale behind choosing specific techniques, provide detailed experimental protocols, and present a comparative analysis to aid in selecting the most appropriate method for your research needs.

The Importance of Purity for this compound

This compound (C₄H₈S₂) is a small molecule containing a disulfide bond, which is a key functional group in many biologically active compounds.[1][2] It exists as (E) and (Z) stereoisomers, which may have different biological activities.[2][3] The synthesis of such compounds can often lead to a variety of impurities, including isomers, unreacted starting materials, and byproducts such as other disulfides or organosulfur compounds.[4][5][6] Therefore, a robust analytical strategy is crucial to ensure the identity and purity of the synthesized product.

Comparative Analysis of Analytical Techniques

A multi-faceted approach is often necessary for a comprehensive purity assessment.[7] The choice of technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening.

Analytical MethodParameter MeasuredTypical PerformanceAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Chemical Purity, Impurity Identification>99% purity determination is common.High resolution for volatile compounds, excellent for separating isomers, and provides structural information for impurity identification.[8][9][10]Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Chemical Purity, Quantitative Analysis>98% purity is commonly reported for commercial grades.[11]Versatile for a wide range of compounds, including non-volatile impurities. Highly accurate for quantification.[8][9][12]May not resolve all volatile, structurally similar impurities without method optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation, Purity EstimationProvides unambiguous structural information.Non-destructive, provides detailed structural information, and can identify and quantify impurities without the need for a reference standard for each impurity.Lower sensitivity compared to chromatographic methods for trace impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups.Rapid and non-destructive, excellent for confirming the presence of the disulfide (S-S) and C-S bonds.[13]Provides limited information on the overall purity and cannot distinguish between similar disulfide-containing compounds.

In-Depth Experimental Protocols

The following protocols are designed to be self-validating systems, providing a clear rationale for the chosen parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is the gold standard for analyzing volatile compounds like this compound.[8][10] The high resolving power of the gas chromatograph separates the isomers and any volatile impurities, while the mass spectrometer provides structural information for their identification.

Caption: Workflow for GC-MS analysis of this compound.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of high-purity hexane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Calculate the purity as the percentage of the area of the main peak(s) relative to the total area of all peaks. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful technique for the quantitative analysis of a wide range of compounds.[8][12] For this compound, a non-polar compound, reversed-phase HPLC is the method of choice.

Caption: Workflow for quantitative HPLC analysis.

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the synthesized product in acetonitrile to a concentration of 0.1 mg/mL.

    • Prepare a series of calibration standards of a certified reference standard of this compound in acetonitrile (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Generate a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the synthesized sample using the calibration curve. Purity is expressed as the percentage of the measured concentration relative to the expected concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the structure of the synthesized this compound and to detect any structurally related impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Analysis:

    • ¹H NMR: Look for the characteristic signals of the methyl protons, the vinylic protons, and the protons of the propenyl methyl group. The coupling constants between the vinylic protons will confirm the (E) or (Z) stereochemistry.

    • ¹³C NMR: Identify the signals corresponding to the different carbon atoms in the molecule.

    • Purity Estimation: The presence of any unexpected signals may indicate impurities. The relative integration of the impurity signals compared to the product signals can provide a semi-quantitative estimation of purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation

FT-IR spectroscopy is a quick and simple method to confirm the presence of key functional groups in the synthesized molecule.

  • Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Acquire the IR spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Look for the characteristic absorption bands:

    • C-S stretch: 715-670 cm⁻¹

    • S-S stretch: 500-430 cm⁻¹

    • C=C stretch: ~1650 cm⁻¹

    • =C-H stretch: ~3020 cm⁻¹

    • C-H stretch (aliphatic): ~2920 cm⁻¹

Comparison with an Alternative: Diallyl Disulfide

Diallyl disulfide is a structurally similar organosulfur compound found in garlic and is a common synthetic target.[11][14] Its purity is also critical for its applications in food and pharmaceutical research. The analytical challenges for diallyl disulfide are similar to those for this compound, with the primary impurities being diallyl monosulfide and diallyl trisulfide.[15]

The same suite of analytical techniques (GC-MS, HPLC, NMR, FT-IR) is employed for the purity assessment of diallyl disulfide. The choice of method again depends on the specific analytical goal. GC-MS is particularly well-suited for separating the homologous series of diallyl sulfides.[15]

Conclusion

The purity assessment of synthesized this compound requires a thoughtful and multi-faceted analytical approach. GC-MS excels in separating volatile isomers and identifying unknown impurities, making it an ideal first-line technique. HPLC provides robust quantification, which is crucial for applications requiring precise concentrations. NMR and FT-IR are essential for unambiguous structural confirmation and functional group verification. By employing a combination of these techniques, researchers can be confident in the purity and identity of their synthesized this compound, ensuring the integrity and reproducibility of their scientific findings.

References

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Organosulphur Compounds. Canadian Journal of Chemistry, 40(2), 311-317. [Link]

  • Food Safety Institute. (2023, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

  • Martins, N., Petropoulos, S., & Ferreira, I. C. F. R. (2016). Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus. Foods, 5(3), 52. [Link]

  • Ilić, D. P., Nikolić, V. D., Nikolić, L. B., Stanojević, L. P., Stanojević, J. S., & Cakić, M. D. (2011). Allicin: Chemistry and Biological Properties. Molecules, 16(12), 10115-10131. [Link]

  • Ilić, D., Nikolić, V., Nikolić, L., Stanković, M., Stanojević, L., & Cakić, M. (2011). Allicin and related compounds: Biosynthesis, synthesis and pharmacological activity. Facta universitatis-Series: Physics, Chemistry and Technology, 9(1), 9-20. [Link]

  • Ilić, D., Nikolić, V., Nikolić, L., Stanković, M., Stanojević, L., & Cakić, M. (2011). Allicin and related compounds: Biosynthesis, synthesis and pharmacological activity. SciSpace. [Link]

  • Gründemann, C., Keß, J., Koeberle, A., & Werz, O. (2017). An Optimized Facile Procedure to Synthesize and Purify Allicin. Molecules, 22(5), 783. [Link]

  • Li, Y., Wang, Y., Zhang, J., & Li, P. (2020). A study with sensory evaluation and GC-MS/HPLC analysis on changes of flavor compounds in mutton during storage. Journal of Food Processing and Preservation, 44(9), e14674. [Link]

  • Ryze Chemie. (2023, December 28). Understanding Diallyl Disulfide: Properties, Applications, and Sourcing. [Link]

  • Drawell. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • Pye, C. A., Ward, A. D., & Schichtel, B. A. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. Atmospheric Measurement Techniques, 16(14), 3569-3586. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpropyl 1-propenyl disulfide. PubChem. [Link]

  • Boopathi, N. M., Shobhana, V. G., Nivetha, D. K., Kumar, G. D., & Salama, E. A. A. (2023). A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds. ResearchGate. [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Dąbrowska, M., Zalesińska, A., Giebułtowicz, J., & Wroczyński, P. (2015). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Journal of Chromatography B, 990, 134-141. [Link]

  • McEvoy, E. (2023, May 2). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. LCGC International. [Link]

  • Buica, A. (2021). Development and implementation of GC-MS/MS method for the determination of volatile sulphur compounds related to off-flavours in wine. South Africa Wine Research Library. [Link]

  • Drawell. (2024, May 24). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Wikipedia. (2023, November 28). Diallyl disulfide. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. RSC Advances, 6(70), 65706-65712. [Link]

  • Mondal, S., Ghosh, S., & Nag, A. (2019). Determination of diallyl disulfide in garlic by reversed-phase high performance liquid chromatography. ResearchGate. [Link]

  • Human Metabolome Database. (2022, September 12). Showing metabocard for Methyl 2-propenyl disulfide (HMDB0041389). [Link]

  • Chen, D., Fu, X., Liu, Z., & Duan, W. (2012). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of pharmaceutical and biomedical analysis, 66, 223-229. [Link]

  • Harmita, H., Anggraini, D. R., & Mun'im, A. (2020). VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. International Journal of Applied Pharmaceutics, 12(1), 163-168. [Link]

  • The Good Scents Company. (n.d.). methyl propenyl disulfide. [Link]

  • Dethier, B., Laloux, M., Hanon, E., Nott, K., Heuskin, S., & Wathelet, J. P. (2012). (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. ORBi. [Link]

  • National Institute of Standards and Technology. (n.d.). Disulfide, methyl 1-propenyl, cis. NIST Chemistry WebBook. [Link]

  • The Good Scents Company. (n.d.). (E)-1-propenyl methyl disulfide. [Link]

  • Al-Henhena, N., Al-Dhaheri, A., Al-Suwaidi, A., & Ali, H. (2020). FTIR peak values and functional groups of garlic methanolic extract. ResearchGate. [Link]

  • AZoOptics. (2024, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • National Institute of Standards and Technology. (n.d.). Disulfide, methyl 1-propenyl. NIST Chemistry WebBook. [Link]

  • Jones, D. P., Carlson, J. L., Samiec, P. S., & Mody, V. C. (2000). Determination of thiols and disulfides using high-performance liquid chromatography with electrochemical detection. Methods in enzymology, 348, 93-102. [Link]

  • National Institute of Standards and Technology. (n.d.). Disulfide, methyl 1-propenyl, trans. NIST Chemistry WebBook. [Link]

  • Shimadzu. (n.d.). Introduction to HPLC. [Link]

  • Lee, J. H., Lee, J., & Kim, Y. S. (2019). Characterization of Volatile Flavor Compounds in Supercritical Fluid Separated and Identified in Gurum (Citrulluslanatus Var. colocynthoide) Seed Oil Using HSME and GC–MS. Foods, 8(10), 456. [Link]

  • precisionFDA. (n.d.). METHYL PROPENYL DISULFIDE, (Z)-. [Link]

  • Chromatography Online. (n.d.). Application Notes: LC-MS. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 1-propenyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposal of specialized chemical reagents are critical components of this responsibility. This guide provides an in-depth, procedural framework for the proper disposal of methyl 1-propenyl disulfide, moving beyond a simple checklist to instill a deep understanding of the causality behind each recommended step. Our goal is to empower your team with the knowledge to manage this compound safely and compliantly, reinforcing a culture of safety and scientific excellence within your organization.

Chemical Profile and Hazard Analysis of this compound

This compound (C4H8S2) is an organosulfur compound that requires careful handling due to its chemical properties and potential hazards.[1][2] A thorough understanding of its profile is the foundation of a sound disposal plan.

PropertyValueSource
Molecular Formula C4H8S2[1][2]
Molecular Weight 120.24 g/mol [1]
Appearance Colorless to pale yellow liquid
Odor Strong, characteristic sulfurous odor[3]
Flash Point 41.11 °C (106.00 °F)[3]
Solubility Insoluble in water, soluble in alcohol[4]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[5]

  • Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[5]

The disulfide bond (-S-S-) is the key functional group, and its reactivity informs the disposal process. Disulfides can be reduced to thiols or oxidized to sulfonic acids. Of particular importance in a disposal context is the potential for sulfide-bearing waste to be classified as hazardous due to reactivity.[6][7][8]

Regulatory Framework: EPA Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) classifies certain chemical wastes as hazardous. Sulfide-bearing wastes may fall under the D003 hazardous waste code for reactivity .[6][7][9] A waste is considered reactive if it meets specific criteria, including the generation of toxic gases, vapors, or fumes when exposed to pH conditions between 2 and 12.5.[6][8] The thermal decomposition of similar disulfides can produce flammable and toxic substances like hydrogen sulfide and other sulfur oxides.[10][11] Therefore, it is imperative to manage this compound waste as a D003 hazardous material unless definitively proven otherwise through appropriate testing.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, a stringent PPE protocol is non-negotiable. The following ensemble provides a comprehensive barrier against exposure:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[12][13]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[10][14] Always check the manufacturer's glove compatibility data.

  • Body Protection: A flame-resistant lab coat or chemical-resistant apron is essential. For larger quantities or in case of a spill, impervious coveralls should be worn.[12]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood.[10][14] If the concentration of vapors is unknown or exceeds exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[12][13]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and informed response is crucial to mitigate risks.

Small Spills (less than 100 mL) in a Ventilated Area:

  • Alert personnel in the immediate vicinity.

  • Ensure adequate ventilation and extinguish all ignition sources.[10]

  • Don the appropriate PPE as outlined in the previous section.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[10] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it in a designated, compatible, and properly labeled hazardous waste container.[10][15]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Collect all cleanup materials (gloves, wipes, etc.) and place them in the hazardous waste container.

Large Spills (greater than 100 mL) or Spills in a Poorly Ventilated Area:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Protocol: A Step-by-Step Guide

The primary objective of this protocol is to ensure the safe collection, storage, and transfer of this compound waste to a licensed hazardous waste disposal facility.

Step 1: Waste Collection and Container Selection

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container.[16] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[16]

  • Material Compatibility: The container must be compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for any potentially corrosive waste streams.[16]

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[16] List all constituents and their approximate percentages if it is a mixed waste stream.

Step 2: Waste Segregation

  • Incompatible Materials: Do not mix this compound waste with incompatible chemicals. This includes:

    • Strong oxidizing agents

    • Strong reducing agents

    • Strong acids

    • Strong bases[15]

  • Segregation Strategy: Store the this compound waste container in a designated satellite accumulation area (SAA) away from incompatible materials.[17]

Step 3: On-Site Treatment (for advanced users, with EHS approval)

For laboratories with the appropriate engineering controls and trained personnel, chemical neutralization can be a viable pre-disposal step to reduce the reactivity of the waste. This should only be performed after consulting with and receiving approval from your institution's EHS department.

A common method for the neutralization of thiols and sulfides is oxidation with sodium hypochlorite (bleach).[17][18] This process converts the disulfide to less reactive sulfonic acids.

Step 4: Arranging for Disposal

  • Contact your EHS Department: Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines, contact your EHS department to arrange for a pickup.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_spill Spill Response start Generation of this compound Waste container Select Compatible, Labeled Hazardous Waste Container start->container segregate Segregate from Incompatible Materials container->segregate storage Store in Satellite Accumulation Area segregate->storage spill Spill Occurs small_spill Small Spill (<100mL) spill->small_spill Yes large_spill Large Spill (>100mL) spill->large_spill No cleanup Follow Spill Cleanup Protocol small_spill->cleanup evacuate Evacuate and Call EHS large_spill->evacuate cleanup->storage full Container Full or Max Time Reached? storage->full full->storage No ehs_pickup Contact EHS for Pickup full->ehs_pickup Yes disposal Transfer to Licensed Hazardous Waste Facility ehs_pickup->disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Federal Register. (2002, October 30). Waste Management System; Testing and Monitoring Activities; Proposed Rule: Methods Innovation Rule. Retrieved from [Link]

  • Daniels Training Services. (2011, November 24). D003 – The Characteristic Hazardous Waste Code for Reactive Waste. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl disulfide. Retrieved from [Link]

  • Daniels Training Services. (2016, March 2). What is a D003 Reactive Hazardous Waste? Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • ChemBK. (2024, April 9). methyl (E)-1-propenyl disulfide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl propenyl disulfide, 5905-47-5. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-1-propenyl methyl disulfide, 23838-19-9. Retrieved from [Link]

  • DTIC. (1997, October 30). Neutralization and Biodegradation of Sulfur Mustard. Retrieved from [Link]

  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • EPA. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hydrogen Sulfide - Standards. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • UBC Library Open Collections. (n.d.). The thermal decomposition of methyl disulfide. Retrieved from [Link]

  • Snider, V., et al. (2022, March 24). Catalytic degradation of hazardous organosulfur compounds via multifunctional materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl propenyl disulfide. PubChem Compound Database. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hydrogen Sulfide - Overview. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Marathon Petroleum Refinery Contractor Website. (2025, February 12). HSS 404 Hydrogen Sulfide Exposure Prevention. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Hydrogen Sulfide | Medical Management Guidelines | Toxic Substance Portal. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Safeopedia. (2017, December 12). New Hydrogen Sulfide Regulations: What You Need to Know. Retrieved from [Link]

  • GV Health - Life.Protected. (2022, May 4). Chemical Spills: How to safely contain & remove [Video]. YouTube. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • High Stakes Jobs. (2025, August 8). How Do You Clean Up A Solvent Chemical Spill? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl prop-1-enyl disulphide. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Disulfide, methyl 1-propenyl. NIST Chemistry WebBook. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl propenyl disulfide. PubChem Compound Database. Retrieved from [Link]

  • Valdovino, A. (2022, June 27). Neutralizing LOS mix, Liver of Sulphur disposal, Jewelry tutorials [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Desulfurization of organosulfur compounds with lithium and sodium. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of Methyl 1-Propenyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: Chemical Profile of Methyl 1-Propenyl Disulfide

This compound (CAS No: 5905-47-5 for the mixture of isomers) is a volatile organosulfur compound.[1] While it is used as a flavoring agent, its handling in a laboratory setting requires stringent safety measures due to its chemical properties and potential health hazards.[1][2]

GHS Classification:

Based on aggregated data from multiple notifications to the ECHA C&L Inventory, this compound is classified as follows[2][3]:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Irritation (Category 2), H315: Causes skin irritation.

  • Skin Sensitization (Category 1B), H317: May cause an allergic skin reaction.

It is crucial to note that while some suppliers may not list a GHS classification, the aggregated data from regulatory bodies provides a clear warning of its potential hazards.

Physicochemical Properties:

Understanding the physical and chemical properties of a substance is fundamental to assessing its risk in the laboratory.

PropertyValueSource
Molecular Formula C₄H₈S₂
Molecular Weight 120.2 g/mol
Appearance Colorless to pale yellow liquid
Odor Stench, alliaceous, sulfurous
Boiling Point ~53-58 °C at 14 mmHg
Flash Point ~41.11 °C (106 °F)
Vapor Pressure ~7.766 mmHg at 25 °C (estimated)

The relatively low flash point indicates that this substance is flammable, and its vapor pressure suggests a significant inhalation hazard at room temperature.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the specific tasks being performed and the associated risk of exposure.

Level of ProtectionTask/ScenarioRequired PPE
Standard Laboratory Operations Handling small quantities in a well-ventilated fume hood.- Nitrile gloves- Chemical splash goggles- Flame-resistant lab coat
Operations with Splash Potential Transferring larger volumes, reactions under pressure.- Neoprene or other chemically resistant gloves- Chemical splash goggles and a face shield- Flame-resistant lab coat and a chemical-resistant apron
Operations with High Inhalation Risk Working outside of a fume hood, cleaning up spills.- Air-purifying respirator (APR) with organic vapor cartridges- Neoprene or other chemically resistant gloves- Chemical splash goggles and a face shield- Chemical-resistant coveralls

Justification for PPE Selection:

  • Gloves: Due to the skin irritation and sensitization properties of this compound, gloves are mandatory.[3] While disposable nitrile gloves offer initial protection for minor splashes, for prolonged contact or immersion, more robust gloves like neoprene should be used.[4] Always consult the glove manufacturer's chemical resistance guide.

  • Eye Protection: The potential for splashes necessitates the use of chemical splash goggles that meet ANSI Z.87.1 standards.[4] A face shield should be worn over goggles during procedures with a higher risk of splashing.

  • Lab Coat: A flame-resistant lab coat is essential due to the flammability of the compound. For tasks with a high splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Respiratory Protection: Given the volatility and pungent odor of this compound, all work should ideally be conducted in a certified chemical fume hood. If this is not feasible, or in the case of a spill, respiratory protection is required.[4] An air-purifying respirator with organic vapor cartridges is the minimum requirement. A full-face respirator will also provide eye protection.[5]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe_removal Remove PPE Correctly cleanup_dispose->cleanup_ppe_removal

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

3.1. Pre-Operational Checklist:

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. The face velocity should be between 80-120 feet per minute.

  • Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.

  • Prepare for Spills: Have a spill kit readily available that is appropriate for flammable organic liquids. This should include absorbent materials, and bags for contaminated waste.

3.2. Handling Procedures:

  • Work in a Fume Hood: All manipulations of this compound must be performed in a properly functioning chemical fume hood.

  • Grounding and Bonding: When transferring from a larger container, use proper grounding and bonding techniques to prevent static discharge, which could ignite the flammable vapors.[6][7]

  • Use Compatible Materials: Use glass or other resistant materials for handling and storage. Avoid contact with strong oxidizing agents.

  • Keep Containers Closed: Keep containers tightly sealed when not in use to minimize the release of vapors.

3.3. Post-Operational Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing PPE.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from heat and ignition sources.[6]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is critical to protect both human health and the environment.

4.1. Waste Segregation and Labeling:

  • Dedicated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for liquid waste containing this compound.

  • Solid Waste: Any solid materials contaminated with this compound (e.g., gloves, absorbent pads, paper towels) should be collected in a separate, sealed, and labeled bag.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

4.2. Disposal Method:

  • Licensed Disposal Vendor: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for guidance.

  • Local Regulations: Be aware of and comply with all local, state, and federal regulations regarding hazardous waste disposal.

Decision Tree for PPE Selection

start Start: Handling this compound q_hood Is the work being performed in a certified fume hood? start->q_hood a_hood_yes Yes q_hood->a_hood_yes Yes a_hood_no No q_hood->a_hood_no No q_splash Is there a significant splash potential? a_hood_yes->q_splash ppe_respirator Full PPE with Respiratory Protection: - Air-purifying respirator - Neoprene gloves - Goggles and face shield - Chemical-resistant coveralls a_hood_no->ppe_respirator a_splash_yes Yes q_splash->a_splash_yes Yes a_splash_no No q_splash->a_splash_no No ppe_splash Enhanced PPE: - Neoprene gloves - Goggles and face shield - FR lab coat & chemical apron a_splash_yes->ppe_splash ppe_standard Standard PPE: - Nitrile gloves - Splash goggles - Flame-resistant lab coat a_splash_no->ppe_standard

Caption: A decision tree to guide the selection of appropriate PPE based on the experimental conditions.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate the consequences.

5.1. Spills:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Assess: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, contact your institution's EHS or emergency response team.

  • Cleanup: Wearing appropriate PPE (including respiratory protection), contain the spill with an absorbent material suitable for flammable liquids. Collect the absorbed material into a sealed container for hazardous waste disposal.

5.2. Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

5.3. Fire:

  • Evacuate: Immediately evacuate the area and activate the nearest fire alarm.

  • Extinguish (if safe): For a small fire, and if you are trained to do so, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective and spread the flammable liquid.

  • Priority is Safety: Do not attempt to fight a fire that is spreading or puts you at risk. Evacuate and await the arrival of emergency responders.

By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.

References

  • PubChem. Methyl prop-1-enyl disulphide. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl propenyl disulfide. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Disulfide, methyl 1-propenyl, trans.[Link]

  • PlantaeDB. Methyl propenyl disulfide - Chemical Compound.[Link]

  • The Good Scents Company. methyl propenyl disulfide.[Link]

  • The Good Scents Company. methyl propyl disulfide.[Link]

  • ChemBK. methyl (E)-1-propenyl disulfide.[Link]

  • Safeopedia. What PPE is needed when working with hydrogen sulfide (H2S)?[Link]

  • FlavScents. (Z)-1-propenyl methyl disulfide.[Link]

  • precisionFDA. METHYL PROPENYL DISULFIDE, (Z)-.[Link]

  • NIST. Disulfide, methyl 1-propenyl, trans.[Link]

  • Drugfuture. METHYL PROPENYL DISULFIDE, (Z)-.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-propenyl disulfide
Reactant of Route 2
Methyl 1-propenyl disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.